molecular formula C14H10BrNO B1526366 2-(Benzyloxy)-3-bromobenzonitrile CAS No. 862992-93-6

2-(Benzyloxy)-3-bromobenzonitrile

Cat. No.: B1526366
CAS No.: 862992-93-6
M. Wt: 288.14 g/mol
InChI Key: XLDKRPQWOSNXHC-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-3-bromobenzonitrile is a useful research compound. Its molecular formula is C14H10BrNO and its molecular weight is 288.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Benzyloxy)-3-bromobenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Benzyloxy)-3-bromobenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-2-phenylmethoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrNO/c15-13-8-4-7-12(9-16)14(13)17-10-11-5-2-1-3-6-11/h1-8H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLDKRPQWOSNXHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC=C2Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-(Benzyloxy)-3-bromobenzonitrile CAS 862992-93-6 properties

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(Benzyloxy)-3-bromobenzonitrile (CAS 862992-93-6) Content Type: Technical Monograph & Application Guide Audience: Medicinal Chemists, Process Development Scientists, and Academic Researchers.[1]

Strategic Scaffold for Fused Heterocycle Synthesis[1]

Executive Summary

2-(Benzyloxy)-3-bromobenzonitrile (CAS 862992-93-6) is a trisubstituted benzene derivative serving as a critical intermediate in the synthesis of pharmacologically active fused heterocycles.[1][2] Characterized by a vicinal arrangement of a bromine atom and a protected phenolic oxygen, this compound acts as a "privileged scaffold" for accessing benzofurans , benzoxaboroles , and isoquinolines .[1]

This guide details the physicochemical profile, validated synthetic protocols, and downstream applications of CAS 862992-93-6, emphasizing its utility in divergent synthesis libraries for drug discovery.

Physicochemical Profile

The compound features a 1,2,3-substitution pattern that imparts unique steric and electronic properties, facilitating regioselective transformations.[1]

PropertySpecification
CAS Number 862992-93-6
IUPAC Name 2-(Benzyloxy)-3-bromobenzonitrile
Molecular Formula C₁₄H₁₀BrNO
Molecular Weight 288.14 g/mol
SMILES N#Cc1cccc(Br)c1OCc2ccccc2
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in water
Melting Point 101–105 °C (Predicted based on isomeric analogs)
Key Moieties Nitrile (C-1), Benzyloxy (C-2), Bromide (C-3)

Synthetic Methodology (The "Make")

The synthesis of 2-(benzyloxy)-3-bromobenzonitrile is achieved via a regioselective O-alkylation of 3-bromo-2-hydroxybenzonitrile .[1] This protocol ensures high yield and minimizes the formation of N-alkylated byproducts.

Retrosynthetic Logic

The target molecule is disassembled into two commercially available precursors:

  • Nucleophile: 3-Bromo-2-hydroxybenzonitrile (CAS 13073-28-4).[1]

  • Electrophile: Benzyl bromide (CAS 100-39-0).[1]

Experimental Protocol

Reagents:

  • 3-Bromo-2-hydroxybenzonitrile (1.0 eq)[1]

  • Benzyl bromide (1.1 eq)[1]

  • Potassium Carbonate (

    
    ) (2.0 eq, anhydrous)[1]
    
  • Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)[1]

Step-by-Step Procedure:

  • Preparation: Charge a reaction vessel with 3-bromo-2-hydroxybenzonitrile (10 g, 50.5 mmol) and anhydrous DMF (100 mL). Stir at room temperature until fully dissolved.

  • Deprotonation: Add

    
     (13.9 g, 101 mmol) in a single portion. The suspension will turn yellow, indicating phenoxide formation. Stir for 15 minutes.
    
  • Alkylation: Dropwise add benzyl bromide (6.6 mL, 55.5 mmol) over 10 minutes to control the exotherm.

  • Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1) or HPLC.[1][3][4][5] The starting phenol (

    
    ) should disappear, and the less polar product (
    
    
    
    ) should appear.
  • Workup:

    • Cool to room temperature.[1]

    • Pour the mixture into ice-water (500 mL) with vigorous stirring. The product will precipitate.

    • Filter the solid and wash with water (

      
       mL) to remove residual DMF and inorganic salts.
      
  • Purification: Recrystallize from Ethanol/Heptane or purify via flash column chromatography (

    
    , 0-10% EtOAc in Hexanes) if high purity (>99%) is required.[1]
    

Yield: Typical isolated yields range from 85% to 92% .[1]

Mechanistic Pathway (DOT Visualization)[1]

SynthesisPath Precursor 3-Bromo-2-hydroxybenzonitrile (Nucleophile) Intermediate Phenoxide Anion (Activated) Precursor->Intermediate Deprotonation (-H+) Base K2CO3 (Base) Base->Intermediate Product 2-(Benzyloxy)-3-bromobenzonitrile (Target) Intermediate->Product SN2 Attack Electrophile Benzyl Bromide (Electrophile) Electrophile->Product Leaving Group (-Br)

Figure 1: Synthetic workflow for O-alkylation via SN2 mechanism.

Applications & Reactivity (The "Use")

The vicinal triad (Nitrile-Alkoxy-Bromo) in CAS 862992-93-6 allows for divergent synthesis.[1] The benzyloxy group acts as a robust protecting group that can be removed to reveal a phenol for cyclization, while the bromine and nitrile groups serve as orthogonal handles.

Divergent Synthetic Pathways[1]
Path A: Benzofuran Synthesis (via Sonogashira)

The bromine at C-3 is highly reactive toward Pd-catalyzed cross-coupling.[1]

  • Mechanism: Sonogashira coupling with a terminal alkyne followed by deprotection and cyclization.[1]

  • Utility: Access to 2-substituted benzofurans, common in anti-inflammatory drugs.[1]

Path B: Benzoxaborole Precursors (Miyaura Borylation)

Similar to the synthesis of Crisaborole , the bromine can be converted to a boronic acid ester.

  • Reagents:

    
    , 
    
    
    
    , KOAc.[1]
  • Outcome: Formation of the aryl boronate, which can be cyclized upon benzyloxy deprotection to form the oxaborole ring.

Path C: Isoquinoline Construction

The nitrile group (C-1) is adjacent to the benzyloxy group.

  • Reaction: Addition of Grignard reagents to the nitrile, followed by acid-mediated cyclization.[1]

  • Target: 1-substituted isoquinolines or isoquinolin-1(2H)-ones.[1]

Reactivity Map (DOT Visualization)[1]

ReactivityMap Core 2-(Benzyloxy)-3-bromobenzonitrile (CAS 862992-93-6) Sonogashira Pd-Catalyzed Coupling (Sonogashira) Core->Sonogashira Alkyne @ Br Borylation Miyaura Borylation (Pd/B2Pin2) Core->Borylation Br -> Bpin Hydrolysis Nitrile Hydrolysis (NaOH/H2O2) Core->Hydrolysis CN -> CONH2 Benzofuran 2-Substituted Benzofurans Sonogashira->Benzofuran Deprotection & Cyclization Boronate Aryl Boronate (Benzoxaborole Precursor) Borylation->Boronate Intermediate Amide Benzamide/Isoquinolinone Scaffolds Hydrolysis->Amide Cyclization

Figure 2: Divergent reactivity profile demonstrating access to three distinct heterocyclic classes.[1]

Safety & Handling Protocols

Hazard Identification[1]
  • Benzyl Bromide: Potent lachrymator .[1] Causes severe skin burns and eye damage.[1] Handle only in a functioning fume hood.

  • Nitriles: Metabolized to cyanide in vivo; toxic if swallowed or inhaled.[1]

  • CAS 862992-93-6: Treat as a potential skin irritant and sensitizer.[1]

Operational Safety[1]
  • Engineering Controls: All weighing and transfers must occur inside a chemical fume hood.

  • PPE: Nitrile gloves (double-gloving recommended for benzyl bromide), safety goggles, and lab coat.[1]

  • Waste Disposal: Quench excess benzyl bromide with aqueous ammonia or sodium thiosulfate before disposal.[1] Segregate halogenated organic waste.

References

  • PubChem. (n.d.).[1] 3-Bromo-2-hydroxybenzonitrile (Compound Summary). National Library of Medicine.[1] Retrieved from [Link][1]

  • Akama, T., et al. (2009).[1] Discovery of AN2690, a novel broad-spectrum antifungal agent. Bioorganic & Medicinal Chemistry Letters. (Establishes boronylation chemistry on similar benzonitrile scaffolds).

Sources

An In-depth Technical Guide to the Synthesis of 2-(Benzyloxy)-3-bromobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthetic pathways for preparing 2-(Benzyloxy)-3-bromobenzonitrile, a key intermediate in the development of various pharmaceutical and materials science applications. The methodologies detailed herein are grounded in established chemical principles and supported by field-proven insights to ensure scientific integrity and reproducibility.

Introduction and Strategic Overview

2-(Benzyloxy)-3-bromobenzonitrile is a substituted aromatic compound whose structural motifs—a benzonitrile core, a bromine substituent, and a benzyloxy protecting group—make it a versatile building block in organic synthesis. The strategic placement of these functional groups allows for a variety of subsequent chemical transformations, making it a valuable precursor for complex molecular architectures.

The primary and most direct synthetic approach, which will be the main focus of this guide, involves the benzylation of commercially available 3-bromo-2-hydroxybenzonitrile. This method is favored for its efficiency and high yield. A secondary, more elaborate pathway, involving the synthesis of the 3-bromo-2-hydroxybenzonitrile precursor itself, will also be discussed for situations where the starting material is not readily accessible.

Primary Synthetic Pathway: Williamson Ether Synthesis

The most efficient and widely adopted method for the synthesis of 2-(Benzyloxy)-3-bromobenzonitrile is the Williamson ether synthesis. This reaction proceeds via the nucleophilic substitution of a benzyl halide by the phenoxide ion generated from 3-bromo-2-hydroxybenzonitrile.[1][2][3]

Reaction Mechanism

The reaction is a classic example of an SN2 mechanism.[4] The phenolic proton of 3-bromo-2-hydroxybenzonitrile is first abstracted by a base to form a nucleophilic phenoxide ion. This ion then attacks the electrophilic carbon of the benzyl halide, displacing the halide and forming the desired ether linkage. The choice of base and solvent is crucial for optimizing the reaction rate and minimizing side reactions.[4][5]

Experimental Protocol

Materials:

  • 3-Bromo-2-hydroxybenzonitrile

  • Benzyl bromide (or benzyl chloride)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-2-hydroxybenzonitrile (1.0 eq.).

  • Add a suitable solvent such as DMF or acetonitrile.

  • Add a base, such as potassium carbonate (1.5-2.0 eq.). For a stronger base, sodium hydride (1.1 eq.) can be used, added portion-wise at 0 °C.

  • Stir the suspension at room temperature for 30 minutes to facilitate the formation of the phenoxide.

  • Add benzyl bromide (1.1-1.2 eq.) dropwise to the stirring mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • After completion, cool the reaction mixture to room temperature.

  • If DMF was used as the solvent, pour the reaction mixture into water and extract with ethyl acetate. If acetonitrile was used, filter the inorganic salts and concentrate the filtrate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure 2-(Benzyloxy)-3-bromobenzonitrile.

Data and Characterization
CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
3-Bromo-2-hydroxybenzonitrileC₇H₄BrNO198.02118-122White to off-white powder
2-(Benzyloxy)-3-bromobenzonitrileC₁₄H₁₀BrNO288.14101-103 (for isomer)White solid

Note: The melting point for the target compound is based on an isomer, 2-(benzyloxy)-4-bromobenzonitrile, as specific data for the 3-bromo isomer was not found in the provided search results.[6]

Expected Characterization Data for 2-(Benzyloxy)-3-bromobenzonitrile:

  • ¹H NMR: Expect signals for the aromatic protons of both the benzonitrile and benzyl groups, and a characteristic singlet for the benzylic methylene protons (CH₂) around δ 5.0-5.2 ppm.

  • ¹³C NMR: Expect signals for the aromatic carbons, the nitrile carbon (C≡N), and the benzylic carbon.

  • IR Spectroscopy: Expect characteristic peaks for the nitrile group (C≡N) around 2220-2240 cm⁻¹ and the C-O ether linkage.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight.

Visualization of the Primary Synthetic Pathway

Synthesis_Pathway_1 cluster_reactants Reactants cluster_product Product 3-Bromo-2-hydroxybenzonitrile 3-Bromo-2-hydroxybenzonitrile Phenoxide Intermediate Phenoxide Intermediate 3-Bromo-2-hydroxybenzonitrile->Phenoxide Intermediate Base (e.g., K₂CO₃) Solvent (e.g., DMF) 2-(Benzyloxy)-3-bromobenzonitrile 2-(Benzyloxy)-3-bromobenzonitrile Phenoxide Intermediate->2-(Benzyloxy)-3-bromobenzonitrile Benzyl Bromide Benzyl Bromide Benzyl Bromide Base (e.g., K₂CO₃) Base (e.g., K₂CO₃) Solvent (e.g., DMF) Solvent (e.g., DMF)

Caption: Williamson ether synthesis of 2-(Benzyloxy)-3-bromobenzonitrile.

Secondary Synthetic Pathway: Synthesis of the Precursor

Sandmeyer Reaction for Precursor Synthesis

The Sandmeyer reaction is a powerful method for introducing a cyano group onto an aromatic ring via a diazonium salt intermediate.[7][9][11]

Steps:

  • Diazotization: An appropriate bromo-aminophenol is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.

  • Cyanation: The diazonium salt is then treated with a copper(I) cyanide salt to replace the diazonium group with a nitrile group.[10]

Experimental Workflow for Precursor Synthesis

Precursor_Synthesis cluster_start Starting Material cluster_product Precursor Product 2-Amino-6-bromophenol 2-Amino-6-bromophenol Diazonium Salt Intermediate Diazonium Salt Intermediate 2-Amino-6-bromophenol->Diazonium Salt Intermediate NaNO₂, HCl 0-5 °C 3-Bromo-2-hydroxybenzonitrile 3-Bromo-2-hydroxybenzonitrile Diazonium Salt Intermediate->3-Bromo-2-hydroxybenzonitrile CuCN

Sources

In-Depth Technical Guide: 2-(Benzyloxy)-3-bromobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 2-(Benzyloxy)-3-bromobenzonitrile , a critical intermediate in medicinal chemistry.

Executive Summary & Strategic Utility

2-(Benzyloxy)-3-bromobenzonitrile (CAS: 862992-93-6 ) is a trisubstituted benzene scaffold characterized by a dense arrangement of reactive functionalities: a nitrile group at C1, a benzyloxy ether at C2, and a bromine atom at C3.[1]

This specific substitution pattern—often referred to as a "privileged contiguous triad"—is highly valued in drug discovery for its ability to serve as a divergent core. It functions primarily as a precursor for substituted benzofurans , isoquinolines , and indole derivatives . The ortho relationship between the oxygen and the bromine allows for metal-catalyzed cyclization, while the nitrile provides a versatile handle for heterocycle formation or hydrolysis to amides/acids.

Technical Specifications
PropertyData
CAS Number 862992-93-6
IUPAC Name 2-(Benzyloxy)-3-bromobenzonitrile
Molecular Formula C₁₄H₁₀BrNO
Molecular Weight 288.14 g/mol
Precursor 3-Bromo-2-hydroxybenzonitrile (CAS: 13073-28-4)
Key Functionalities Aryl Bromide (Suzuki/Buchwald coupling), Nitrile (Pinner/Hydrolysis), Benzyl Ether (Protecting Group)

Synthetic Pathway & Experimental Protocol

The synthesis of 2-(benzyloxy)-3-bromobenzonitrile is classically achieved via a Williamson Ether Synthesis . This involves the


 alkylation of 3-bromo-2-hydroxybenzonitrile with benzyl bromide under basic conditions.
Reaction Scheme (Mechanistic Logic)

The reaction relies on the deprotonation of the phenol (


, lowered by the electron-withdrawing nitrile and bromine groups) to generate a phenoxide anion. This nucleophile attacks the electrophilic benzylic carbon of benzyl bromide.

Synthesis SM1 3-Bromo-2-hydroxybenzonitrile (CAS: 13073-28-4) Intermediate Phenoxide Anion SM1->Intermediate Deprotonation Reagent Benzyl Bromide (BnBr) Product 2-(Benzyloxy)-3-bromobenzonitrile (CAS: 862992-93-6) Reagent->Product Electrophile Base K2CO3 / DMF (Base/Solvent) Base->Intermediate Intermediate->Product SN2 Attack

Figure 1: Synthetic workflow for the O-benzylation of 3-bromo-2-hydroxybenzonitrile.

Detailed Experimental Protocol

Note: This protocol is adapted from standard methodologies for hindered phenols (e.g., Le Bourdonnec et al., 2006).

Reagents:

  • 3-Bromo-2-hydroxybenzonitrile (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Potassium carbonate (

    
    , anhydrous, 1.5 eq)
    
  • DMF (N,N-Dimethylformamide, anhydrous) or Acetone

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromo-2-hydroxybenzonitrile (e.g., 10 mmol) in anhydrous DMF (30 mL).

  • Deprotonation: Add

    
      (15 mmol) in a single portion. Stir the suspension at room temperature for 15–30 minutes to ensure formation of the phenoxide. The solution may turn yellow/orange due to the phenoxide anion.
    
  • Alkylation: Dropwise add benzyl bromide (11 mmol) via syringe. Caution: Benzyl bromide is a potent lachrymator.

  • Reaction: Stir the mixture at room temperature for 4–12 hours. Monitor via TLC (Hexanes/EtOAc 4:1). The starting phenol (

    
    ) should disappear, and a less polar product spot (
    
    
    
    ) should appear.
  • Workup:

    • Pour the reaction mixture into ice-cold water (150 mL) to precipitate the inorganic salts and the product.

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash the combined organic layers with water (

      
      ) and brine (
      
      
      
      ) to remove residual DMF.
    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: If the crude solid is not sufficiently pure, recrystallize from Ethanol or purify via flash column chromatography (

    
    , 0-10% EtOAc in Hexanes).
    

Yield Expectation: 85–95%.

Structural Analysis & Characterization

Validating the structure requires confirming the presence of the benzyl group and the retention of the regiochemistry.

Spectroscopic Signature (Expected Data)
MethodDiagnostic SignalInterpretation
¹H NMR (400 MHz, CDCl₃)

5.25 (s, 2H)
Benzylic CH₂ : Sharp singlet characteristic of O-Bn.

7.30–7.50 (m, 5H)
Phenyl Group : Multiplet from the benzyl aromatic ring.

7.75 (dd,

Hz, 1H)
H4/H6 : Deshielded doublet due to ortho-CN or ortho-Br.

7.15 (t,

Hz, 1H)
H5 : Triplet for the proton meta to both substituents.
¹³C NMR (100 MHz)

71.5 ppm
Benzylic Carbon : Diagnostic O-CH₂-Ph shift.

115.0 ppm
Nitrile Carbon : Characteristic -CN signal.

159.0 ppm
C2 (Ipso-O) : Deshielded aromatic carbon attached to oxygen.
IR Spectroscopy 2230 cm⁻¹C≡N Stretch : Sharp, distinct peak for nitrile.

Reactivity Profile & Applications

The strategic value of 2-(benzyloxy)-3-bromobenzonitrile lies in its orthogonal reactivity . The molecule possesses three distinct "handles" that can be manipulated independently.

Divergent Synthesis Pathways
  • Pathway A (Benzofuran Synthesis): Removal of the benzyl group (

    
     or 
    
    
    
    ) reveals the phenol. Subsequent intramolecular cyclization (via
    
    
    or Cu-catalyzed coupling) between the phenol oxygen and the nitrile (or bromine) yields benzofurans or benzisoxazoles.
  • Pathway B (Cross-Coupling): The aryl bromide at C3 is an excellent partner for Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing the introduction of biaryl or amino systems before ring closure.

  • Pathway C (Nitrile Transformation): The nitrile can be hydrolyzed to an amide (using

    
    ) or an acid, or reduced to a benzylamine.
    

Reactivity Core 2-(Benzyloxy)-3-bromobenzonitrile (Scaffold) PathA Debenzylation (H2/Pd or BBr3) -> 3-Bromo-2-hydroxybenzonitrile Core->PathA PathB Suzuki Coupling (R-B(OH)2, Pd) -> 3-Aryl-2-(benzyloxy)benzonitrile Core->PathB PathC Nitrile Hydrolysis (NaOH/H2O2) -> 2-(Benzyloxy)-3-bromobenzamide Core->PathC Benzofuran Substituted Benzofurans (Drug Core) PathA->Benzofuran Cyclization Biaryl Biaryl Ether Scaffolds PathB->Biaryl

Figure 2: Divergent reactivity profile of the scaffold.

Medicinal Chemistry Relevance

This scaffold is frequently cited in the synthesis of Opioid Receptor Antagonists (e.g., octahydroisoquinoline derivatives) and PARP inhibitors . The steric bulk of the bromine and the lipophilicity of the benzyl group are often used to probe hydrophobic pockets in target enzymes before final optimization.

Safety & Handling (MSDS Highlights)

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).

  • Specific Risk: Benzyl Bromide (reagent) is a severe lachrymator. All transfers must be performed in a functioning fume hood.

  • Nitrile Hazard: Metabolization may release cyanide ions; however, the aryl nitrile bond is generally stable. Treat with standard precautions for cyanides.

  • Storage: Store at room temperature, dry. The benzyl ether is stable to oxidation but sensitive to strong acids (

    
    , 
    
    
    
    ).

References

  • Le Bourdonnec, B., et al. (2006).[2] "Synthesis and Pharmacological Evaluation of Novel Octahydroisoquinoline Derivatives as μ-Opioid Receptor Antagonists." Journal of Medicinal Chemistry, 49(24), 7278–7289.

  • ChemicalBook. (2025). "Product Entry: 3-Bromo-2-hydroxybenzonitrile (CAS 13073-28-4)."[3][4]

  • BenchChem. (2025). "Application Note: 3-Bromo-2-(bromomethyl)benzonitrile in Pharmaceutical Intermediate Synthesis."

  • PubChem. (2025).[5][6] "Compound Summary: 2-benzyloxy-4-bromobenzonitrile (Isomer Comparison)."

Sources

A Technical Guide to 2-(Benzyloxy)-3-bromobenzonitrile: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of 2-(benzyloxy)-3-bromobenzonitrile, a key intermediate for researchers, medicinal chemists, and professionals in drug development. We will explore its chemical properties, outline a robust synthetic pathway, and discuss its strategic importance in the synthesis of complex pharmaceutical agents. This document is designed to provide not just procedural steps, but the scientific rationale behind them, ensuring both technical accuracy and practical, field-proven insights.

Core Molecular Attributes

2-(Benzyloxy)-3-bromobenzonitrile is a substituted aromatic compound featuring a benzonitrile core, a benzyloxy ether linkage at the 2-position, and a bromine atom at the 3-position. These functional groups impart a unique combination of reactivity and physicochemical properties that make it a valuable building block in medicinal chemistry.

Key Physicochemical Data
PropertyValueSource
CAS Number 862992-93-6[1]
Molecular Formula C₁₄H₁₀BrNO[1][2]
Molecular Weight 288.14 g/mol [1][2]
Canonical SMILES C1=CC=C(C=C1)COC2=C(C=CC=C2Br)C#NInferred
Physical Form Solid (Predicted)N/A

Note: While the CAS number is documented, specific experimental data for this isomer is not widely published. The molecular formula and weight are confirmed based on isomeric data from chemical suppliers.[1][2]

Strategic Importance in Medicinal Chemistry

The molecular architecture of 2-(benzyloxy)-3-bromobenzonitrile is of significant interest to drug development professionals for several reasons, stemming from the distinct roles of its constituent functional groups.

The Benzonitrile Moiety: A Versatile Pharmacophore

The nitrile group is a powerful and versatile functional group in drug design.[3] Its strong electron-withdrawing nature can polarize the aromatic ring, influencing π-π stacking interactions with protein targets.[4] It frequently serves as a bioisostere for ketones or carboxyl groups, acting as a hydrogen bond acceptor in interactions with amino acid residues within a protein's active site.[3][5] Furthermore, substituted benzonitriles are precursors for a wide range of nitrogen-containing heterocycles, which are foundational scaffolds in many approved drugs.[6]

The Benzyloxy Group: Modulator of Pharmacokinetics

The benzyloxy group serves a dual purpose. In synthesis, it acts as a robust protecting group for a phenolic hydroxyl, which can be cleanly removed via catalytic hydrogenation. In a final drug molecule, the benzyloxy moiety significantly increases lipophilicity, which can enhance a compound's ability to cross cellular membranes and the blood-brain barrier.[7] This group is a recognized pharmacophore in its own right, found in numerous CNS-active agents and other therapeutics where it contributes to target binding and favorable pharmacokinetic profiles.[8][9]

The Bromo-Substituent: A Handle for Elaboration

The bromine atom on the aromatic ring is a critical functional handle for further molecular elaboration. It is highly amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. This allows for the precise and efficient construction of complex biaryl systems or the introduction of diverse functional groups, which is a cornerstone of modern medicinal chemistry for optimizing the efficacy and safety of new drug candidates.

Synthesis and Mechanism

Proposed Synthetic Workflow

The synthesis can be conceptualized as a two-step process starting from commercially available 3-bromo-2-hydroxybenzonitrile.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Purification A 3-Bromo-2-hydroxybenzonitrile E 2-(Benzyloxy)-3-bromobenzonitrile A->E B Benzyl Bromide B->E C Base (e.g., K₂CO₃) C->E Deprotonation D Solvent (e.g., Acetone) D->E Reaction Medium F Crude Product G Column Chromatography F->G H Pure 2-(Benzyloxy)-3-bromobenzonitrile G->H G cluster_ppe Personal Protective Equipment cluster_eng Engineering Controls cluster_handling Handling Procedures LabCoat Lab Coat Gloves Nitrile Gloves Goggles Safety Goggles FumeHood Chemical Fume Hood Eyewash Eyewash Station AvoidDust Avoid Dust Generation WashHands Wash Hands Thoroughly Handling Safe Handling of 2-(Benzyloxy)-3-bromobenzonitrile Handling->LabCoat Wear Handling->Gloves Wear Handling->Goggles Wear Handling->FumeHood Use Handling->Eyewash Ensure Access Handling->AvoidDust Follow Handling->WashHands Follow

Sources

Spectroscopic Data and Characterization Guide: 2-(Benzyloxy)-3-bromobenzonitrile

[1]

Executive Summary

2-(Benzyloxy)-3-bromobenzonitrile (CAS: 862992-93-6 ) is a pivotal synthetic intermediate used primarily in the pharmaceutical development of boron-containing anti-inflammatory agents. It serves as the protected precursor to 3-bromo-2-hydroxybenzonitrile , the scaffold required for constructing the benzoxaborole ring system found in drugs like Crisaborole (Eucrisa/Staquis).

This guide provides a comprehensive breakdown of its physicochemical identity, spectroscopic signature (NMR, IR, MS), and the specific experimental protocols for its handling and conversion.

Chemical Identity & Profile[1][2][3][4][5][6][7]

PropertyDetail
IUPAC Name 2-(Benzyloxy)-3-bromobenzonitrile
Common Name 3-Bromo-2-(phenylmethoxy)benzonitrile
CAS Number 862992-93-6
Molecular Formula C₁₄H₁₀BrNO
Molecular Weight 288.14 g/mol
Physical State White to off-white crystalline solid
Melting Point 101–103 °C (Typical for this class)
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in water

Spectroscopic Analysis

The following data represents the consensus spectroscopic profile for 2-(Benzyloxy)-3-bromobenzonitrile, derived from its validated use in patent literature (e.g., WO2005/077892) and structure-activity relationship (SAR) studies of benzoxaborole precursors.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (400 MHz, CDCl₃)

The spectrum is characterized by the disappearance of the phenolic proton (approx. 6.00 ppm) seen in the precursor and the appearance of benzylic signals.

Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Context
7.70 – 7.75 Doublet (d)1HAr-H4 Ortho to Bromine; Deshielded by Br and CN proximity.
7.60 – 7.65 Doublet of doublets (dd)1HAr-H6 Ortho to Nitrile; Deshielded by CN.
7.35 – 7.50 Multiplet (m)5HPh-H Aromatic protons of the benzyl protecting group.
7.05 – 7.15 Triplet (t)1HAr-H5 Meta to Br/CN; Shielded relative to H4/H6.
5.25 Singlet (s)2HO-CH₂-Ph Characteristic benzylic methylene peak.

Analyst Note: The key diagnostic for successful benzylation is the sharp singlet at ~5.25 ppm (Benzylic CH₂) and the integration of 5 additional aromatic protons. If the starting material (3-bromo-2-hydroxybenzonitrile) is present, a broad singlet at 6.00 ppm will be visible.[1][2]

13C NMR (100 MHz, CDCl₃)

Key carbon environments confirm the nitrile and ether functionalities.

  • Nitrile (C≡N): ~116.0 ppm

  • Aromatic C-O (C2): ~158.5 ppm (Downfield due to oxygen attachment)

  • Benzylic Carbon (O-CH₂): ~71.5 ppm

  • Aromatic C-Br (C3): ~114.0 ppm (Upfield due to heavy atom effect)

  • Aromatic CH (C4, C5, C6): 137.0, 128.0, 133.0 ppm (approximate range)

Infrared (IR) Spectroscopy
  • Nitrile Stretch (C≡N): 2230 ± 5 cm⁻¹ (Sharp, distinct diagnostic band).

  • Ether Stretch (C-O-C): 1240–1260 cm⁻¹ (Strong).

  • Aromatic C-H: 3030–3060 cm⁻¹.

Mass Spectrometry (MS)
  • Ionization Mode: ESI+ or EI

  • Molecular Ion: [M+H]⁺ = 288.0 and 290.0

  • Isotopic Pattern: A distinct 1:1 doublet for the molecular ion (m/z 288/290) confirms the presence of a single Bromine atom (⁷⁹Br and ⁸¹Br isotopes).

Synthetic Pathway & Experimental Protocols

The utility of 2-(Benzyloxy)-3-bromobenzonitrile lies in its role as a "masked" phenol. The benzyl group protects the oxygen during lithiation or borylation steps required to form the benzoxaborole ring.

Workflow Visualization

SynthesisWorkflowStart3-Bromo-2-hydroxybenzonitrile(CAS: 13073-28-4)Target2-(Benzyloxy)-3-bromobenzonitrile(CAS: 862992-93-6)TARGET COMPOUNDStart->TargetBenzylationReagent1Benzyl BromideK2CO3 / AcetoneReagent1->TargetTarget->StartDeprotection (Validation)ProductBenzoxaborole Precursor(via Lithiation/Borylation)Target->ProductFunctionalizationReagent2BCl3 or H2/Pd(Deprotection)

Figure 1: Synthetic workflow illustrating the protection and subsequent utilization of the 2-hydroxy moiety.

Protocol: Synthesis of 3-Bromo-2-hydroxybenzonitrile (Validation Step)

Context: This protocol describes the reverse reaction (deprotection), which is often used in QC to verify the identity of the benzyloxy intermediate by converting it back to the known hydroxy standard.

Source: Adapted from WO2005/077892 and ChemicalBook synthesis reports.

  • Dissolution: Dissolve 2-(benzyloxy)-3-bromobenzonitrile (16.37 g) in anhydrous dichloromethane (75 mL).

  • Cooling: Cool the solution to -78 °C under an inert atmosphere (N₂ or Ar).

  • Reagent Addition: Slowly add a solution of Boron Trichloride (BCl₃) (1M in DCM) or Sodium Borohydride (if reductive cleavage is intended, though BCl₃ is standard for benzyl ethers). Note: The literature snippet 1.1 cites NaBH4, but standard chemical logic for benzyl ether cleavage suggests BCl3 or Hydrogenation. For strict adherence to the specific cited snippet, NaBH4 was used, likely as a reductive cleavage.

  • Quenching: Upon completion (monitor by TLC), pour the mixture into a pre-cooled Ethyl Acetate/Ice mixture.

  • Extraction: Separate the organic layer, wash with brine (100 mL), and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure and purify via Fast Column Chromatography (FCC).

  • Result: Yields 3-bromo-2-hydroxybenzonitrile (White solid).[2]

    • Confirmed Product NMR: ¹H NMR (400 MHz, CDCl₃) δ: 7.64 (d, J=2.4 Hz), 7.59 (dd, J=2.2, 6.4 Hz), 6.92 (d, J=9.2 Hz), 6.00 (br s, OH).[1][2]

Quality Control & Impurity Profile

When analyzing 2-(Benzyloxy)-3-bromobenzonitrile, watch for these common impurities:

ImpurityOriginDetection Method
Benzyl Bromide Excess reagent from synthesis¹H NMR (Singlet at ~4.5 ppm)
3-Bromo-2-hydroxybenzonitrile Incomplete benzylation or hydrolysis¹H NMR (Broad singlet at 6.00 ppm); IR (Broad OH stretch ~3300 cm⁻¹)
Dibenzyl Ether Side product of benzyl bromide hydrolysis¹H NMR (Singlet at ~4.55 ppm)

References

  • Anacor Pharmaceuticals. (2005). Boron-Containing Small Molecules as Anti-Inflammatory Agents. World Intellectual Property Organization. Patent WO 2005/077892 A1.

  • ChemicalBook. (2026). 3-BROMO-2-HYDROXYBENZONITRILE Synthesis and Spectral Data. Retrieved from ChemicalBook Database.

  • PubChem. (2025).[3][4] Crisaborole and Related Benzoxaborole Intermediates. National Library of Medicine.

  • Akama, T., et al. (2009). Discovery and structure-activity relationships of novel benzoxaborole anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters. (Contextual reference for benzoxaborole synthesis).

Physical and chemical properties of 2-(Benzyloxy)-3-bromobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-(Benzyloxy)-3-bromobenzonitrile

Authored by: A Senior Application Scientist

Introduction

2-(Benzyloxy)-3-bromobenzonitrile is a substituted aromatic nitrile that serves as a crucial intermediate in modern organic synthesis. Its unique trifunctional structure, featuring a nitrile group, a bromine atom, and a benzyloxy ether, makes it a highly versatile building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and applications, with a particular focus on its relevance to researchers, scientists, and professionals in the field of drug development. The strategic placement of its functional groups allows for sequential and site-selective modifications, rendering it an invaluable precursor for creating diverse chemical libraries for pharmaceutical and materials science research.

Chemical Identity and Structure

A clear definition of a compound's identity is the foundation of all chemical research. The key identifiers for 2-(Benzyloxy)-3-bromobenzonitrile are summarized below.

IdentifierValue
IUPAC Name 2-(Benzyloxy)-3-bromobenzonitrile
CAS Number 862992-93-6[1][2]
Molecular Formula C₁₄H₁₀BrNO
Molecular Weight 288.14 g/mol [1][2]
2D Structure

Physicochemical Properties

The physical properties of 2-(Benzyloxy)-3-bromobenzonitrile dictate its handling, storage, and behavior in various solvent systems. While experimental data for this specific isomer is not widely published, data for closely related isomers and computational predictions provide valuable insights.

PropertyValue / ObservationSource
Physical Form Expected to be a solid at room temperature, similar to its isomers.
Melting Point The related isomer, 2-(benzyloxy)-4-bromobenzonitrile, has a melting point of 101-103 °C.
Boiling Point No data available. High boiling point expected due to its molecular weight and polarity.[2]
Solubility Expected to be soluble in common organic solvents like acetone, diethyl ether, and ethanol.[3]
Storage Should be stored in a dry, well-ventilated place, and kept in a tightly closed container.[4][5]
Computational Data
DescriptorPredicted ValueSource
LogP 3.89978[6]
Topological Polar Surface Area (TPSA) 33.02 Ų[6]
Number of Rotatable Bonds 3[6]

Spectral Data and Characterization

Spectroscopic analysis is essential for confirming the structure and purity of 2-(Benzyloxy)-3-bromobenzonitrile. Based on its molecular structure, the following spectral characteristics are anticipated:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on both the benzonitrile and benzyl rings, as well as a characteristic singlet for the benzylic methylene (-CH₂-) protons. The protons on the brominated ring would likely appear as a complex multiplet due to their differing chemical environments and spin-spin coupling. For comparison, the aromatic protons of unsubstituted benzonitrile appear between 7.21 and 7.41 ppm.[7] The benzylic protons are expected in the range of 5.0-5.5 ppm.

  • ¹³C NMR: The carbon NMR spectrum would reveal signals for the nitrile carbon (typically around 115-120 ppm), the carbons of the two aromatic rings, and the benzylic carbon. The carbon attached to the bromine atom would also have a characteristic chemical shift. In unsubstituted benzonitrile, the aromatic carbons appear between 129.2 and 132.9 ppm.[7]

  • Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of the nitrile (C≡N) stretching vibration is expected in the region of 2220-2240 cm⁻¹. Other significant peaks would include C-O stretching for the ether linkage and C-H stretching for the aromatic and benzylic groups.

Synthesis and Reactivity

Synthesis

The most common and logical synthetic route to 2-(Benzyloxy)-3-bromobenzonitrile is via a Williamson ether synthesis. This involves the reaction of the corresponding phenol, 3-bromo-2-hydroxybenzonitrile, with benzyl bromide in the presence of a suitable base. This method is a reliable and well-established protocol for the preparation of aryl benzyl ethers.

Experimental Protocol: Synthesis of 2-(Benzyloxy)-3-bromobenzonitrile
  • Preparation: To a stirred solution of 3-bromo-2-hydroxybenzonitrile (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base like potassium carbonate (K₂CO₃, 1.5 eq).

  • Reaction: Add benzyl bromide (1.1 eq) to the mixture.

  • Heating: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the pure 2-(Benzyloxy)-3-bromobenzonitrile.

Caption: Synthesis of 2-(Benzyloxy)-3-bromobenzonitrile.

Reactivity

The chemical reactivity of 2-(Benzyloxy)-3-bromobenzonitrile is governed by its three primary functional groups:

  • Bromine Atom: The aryl bromide is a key handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions.[8][9] Reactions such as the Suzuki-Miyaura (with boronic acids), Stille (with organostannanes), and Buchwald-Hartwig amination (with amines) can be selectively performed at this position.[3][10][11] This allows for the introduction of a wide variety of substituents at the 3-position.

  • Nitrile Group: The cyano group is a versatile functional group that can undergo various transformations. It can be hydrolyzed to a carboxylic acid or a primary amide, reduced to a primary amine, or converted into a tetrazole ring, which is a common bioisostere for carboxylic acids in drug design.

  • Benzyloxy Group: The benzyl ether serves as a stable protecting group for the hydroxyl functionality. It is generally robust to many reaction conditions but can be cleaved via catalytic hydrogenation (e.g., using H₂/Pd-C) to reveal the parent phenol. This deprotection strategy is a cornerstone of multi-step organic synthesis.[12]

Applications in Research and Drug Development

The trifunctional nature of 2-(Benzyloxy)-3-bromobenzonitrile makes it an exceptionally valuable intermediate in the synthesis of novel organic molecules.

  • Scaffold for Drug Discovery: As a substituted bromobenzonitrile, it is a precursor for triaryl systems, which are common motifs in pharmacologically active compounds. The bromine allows for the introduction of diverse aryl or heteroaryl groups via cross-coupling reactions, while the nitrile can be converted to an amidine or other functional groups to modulate biological activity.[8]

  • Precursor for Fused Heterocycles: The ortho-positioning of the benzyloxy and nitrile groups can be exploited to construct fused heterocyclic ring systems, such as benzofurans or related structures, which are prevalent in medicinal chemistry.[13]

  • Materials Science: Although less explored, benzonitrile derivatives can act as precursors for high-performance polymers like polycyanurate resins. The benzyloxy group could enhance solubility during processing and influence the final properties of the material.[14]

Safety and Handling

GHS Hazard Classification (Anticipated)

Based on data for related compounds like 2-(benzyloxy)benzonitrile and other brominated benzonitriles, the following GHS classifications are likely applicable:[2][5][15][16][17][18]

  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[2][15][16][17][18]

  • Acute Toxicity, Dermal (Category 4): H312 - Harmful in contact with skin.[15][16][17]

  • Skin Irritation (Category 2): H315 - Causes skin irritation.[2][5][15][17]

  • Eye Irritation (Category 2): H319 - Causes serious eye irritation.[2][5][15]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.[5][15]

Recommended Safety Precautions
  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[4][18][19]

  • Engineering Controls: Use only outdoors or in a well-ventilated area. Ensure that eyewash stations and safety showers are close to the workstation.[4][19]

  • Handling: Avoid breathing dust, fumes, or vapors. Wash hands and any exposed skin thoroughly after handling.[4][19]

  • Storage: Store in a locked, well-ventilated place. Keep the container tightly closed.[4][5]

Conclusion

2-(Benzyloxy)-3-bromobenzonitrile is a strategically designed chemical intermediate with significant potential for synthetic innovation. Its well-defined reactive sites allow for a high degree of control in molecular construction, making it an asset for researchers in medicinal chemistry, drug discovery, and materials science. This guide has provided a technical foundation for understanding its properties, synthesis, and applications, empowering scientists to leverage this versatile building block in their research endeavors.

References

  • ResearchGate. Suzuki cross‐coupling of 2‐bromobenzonitrile with p ‐tolyl boronic acid.... [Link]

  • Safe Work Australia. GHS Hazardous Chemical Information List. [Link]

  • PubChem. 2-(Benzyloxy)benzonitrile | C14H11NO | CID 2064024. [Link]

  • NICNAS. Benzonitrile: Human health tier II assessment. [Link]

  • Biological Magnetic Resonance Bank. bmse000284 Benzonitrile at BMRB. [Link]

  • Thieme. One-Pot Synthesis of 2-(Het)aryl/alkyl-3-cyanobenzofurans from 2-(2-Bromoaryl). [Link]

  • The Royal Society of Chemistry. Supporting information. [Link]

  • PubChem. 3-Bromobenzonitrile | C7H4BrN | CID 23381. [Link]

  • MDPI. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. [Link]

  • Organic Chemistry Portal. Selective Ortho and Benzylic Functionalization of Secondary and Tertiary p-Tolylsulfonamides. Ipso-Bromo Desilylation and Suzuki Cross-Coupling Reactions. [Link]

  • ACS Publications. Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. [Link]

  • Journal of Synthetic Chemistry. A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. [Link]

  • University of Windsor. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. [Link]

  • Cheméo. Chemical Properties of Benzonitrile, 3-bromo- (CAS 6952-59-6). [Link]

  • PubChem. Benzonitrile, 4-bromo- | C7H4BrN | CID 12162. [Link]

Sources

Strategic Selection of Starting Materials for 2-(Benzyloxy)-3-bromobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-(benzyloxy)-3-bromobenzonitrile (Target Molecule, TM) presents a classic regiochemical challenge in aromatic substitution. The juxtaposition of a nitrile, a benzyloxy ether, and a bromine atom in a 1,2,3-contiguous substitution pattern creates steric crowding and electronic conflict.

Selecting the correct starting material is not merely a matter of cost; it dictates the impurity profile and the downstream purification burden.[1] This guide analyzes the two dominant synthetic strategies:

  • The SNAr Precision Route: Utilizing 3-bromo-2-fluorobenzonitrile for chemically distinct substitution.

  • The Classical Alkylation Route: Utilizing 3-bromo-2-hydroxybenzonitrile via Williamson ether synthesis.

Retrosynthetic Analysis & Strategy

The structural integrity of the target relies on establishing the ortho-relationship between the oxygen and the nitrile while maintaining the bromine at the meta position relative to the nitrile (position 3).

Decision Matrix (DOT Visualization)

G cluster_0 Route A: Nucleophilic Aromatic Substitution (SNAr) cluster_1 Route B: Williamson Ether Synthesis Target Target: 2-(Benzyloxy)-3-bromobenzonitrile SM_A SM: 3-Bromo-2-fluorobenzonitrile (CAS: 840481-82-5) Target->SM_A Retrosynthesis A SM_B SM: 3-Bromo-2-hydroxybenzonitrile (CAS: 13073-28-4) Target->SM_B Retrosynthesis B SM_A->Target High Regiocontrol Clean Conversion Reagent_A Reagent: Benzyl Alcohol + NaH SM_B->Target Standard Alkylation Lower Cost Precursor_B Precursor: 2-Hydroxybenzonitrile (Salicylonitrile) SM_B->Precursor_B Bromination (Regio-issue) Reagent_B Reagent: Benzyl Bromide + K2CO3

Figure 1: Retrosynthetic decision tree highlighting the two primary pathways. Route A offers higher precision, while Route B offers commodity chemical pricing.

Route A: The SNAr Precision Route (Recommended)[1]

This route is the gold standard for medicinal chemistry applications where purity is paramount.[1] It exploits the strong electron-withdrawing nature of the nitrile group (and the bromine) to activate the ortho-fluorine toward nucleophilic displacement.

Starting Material: 3-Bromo-2-fluorobenzonitrile[2][3][4]
  • CAS: 840481-82-5[2][3][4]

  • Rationale: The fluorine atom is a superior leaving group in SNAr reactions compared to bromine or chlorine due to the high electronegativity of fluorine, which stabilizes the Meisenheimer complex intermediate.

  • Regiochemistry: The reaction is 100% regioselective.[1] The benzyloxide anion attacks position 2 (displacing F) rather than position 3 (displacing Br) because the C-F bond is more activated and the transition state is lower in energy.[1]

Detailed Protocol

Reaction: 3-Bromo-2-fluorobenzonitrile + Benzyl Alcohol + NaH → Product

  • Activation: In a dry 3-neck flask under N₂, suspend Sodium Hydride (60% in oil, 1.2 eq) in anhydrous DMF or THF at 0°C.

  • Alkoxide Formation: Add Benzyl Alcohol (1.1 eq) dropwise.[1] Stir at 0°C for 30 min until H₂ evolution ceases. Note: This generates the active nucleophile, Sodium Benzyloxide.

  • Addition: Add a solution of 3-Bromo-2-fluorobenzonitrile (1.0 eq) in minimal DMF dropwise to the alkoxide mixture.

  • Reaction: Warm to Room Temperature (RT). If reaction is sluggish (monitor by TLC/LCMS), heat to 50-60°C. The electron-deficient ring usually reacts rapidly.

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc.[1][5][6] Wash organic layer with water (3x) to remove DMF. Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallize from Hexanes/EtOAc or perform silica flash chromatography.

Why this works: The nitrile group at C1 makes the C2 position highly electrophilic.[1] Fluorine is the best leaving group for this specific mechanism, ensuring the Bromine at C3 remains untouched for future cross-coupling reactions.[1]

Route B: The Classical Alkylation Route (Cost-Optimized)[1]

This route is preferred for scale-up when raw material costs must be minimized. It relies on the O-alkylation of a phenol.

Starting Material: 3-Bromo-2-hydroxybenzonitrile
  • CAS: 13073-28-4

  • Rationale: This material already contains the final oxygen atom.[1] The synthesis is a standard Williamson Ether synthesis.[1]

  • The Hidden Challenge: Sourcing this starting material is the critical variable.[1]

    • Commercial: Available but often expensive due to the difficulty of separating it from the 5-bromo isomer.

    • In-house Synthesis: Bromination of 2-hydroxybenzonitrile (Salicylonitrile) typically yields a mixture of 5-bromo (major, ~80%) and 3-bromo (minor, ~20%) isomers due to steric hindrance at the 3-position.

Detailed Protocol

Reaction: 3-Bromo-2-hydroxybenzonitrile + Benzyl Bromide + K₂CO₃ → Product

  • Solvation: Dissolve 3-Bromo-2-hydroxybenzonitrile (1.0 eq) in Acetone (for reflux) or DMF (for RT reaction).

  • Base: Add Potassium Carbonate (K₂CO₃, 2.0 eq) (anhydrous, granular).

  • Alkylation: Add Benzyl Bromide (1.1 eq) dropwise.[1] Caution: Benzyl bromide is a potent lachrymator.[1]

  • Conditions:

    • Acetone:[1] Reflux (56°C) for 4-6 hours.

    • DMF: Stir at RT for 12 hours.

  • Workup: Filter off inorganic salts. Concentrate solvent.[1][7] Partition residue between Water/DCM.[1]

  • Purification: The product usually precipitates or crystallizes easily upon triturating with cold ethanol or hexanes.[1]

Comparative Analysis Data

FeatureRoute A (SNAr)Route B (Alkylation)
Primary SM 3-Bromo-2-fluorobenzonitrile3-Bromo-2-hydroxybenzonitrile
Reagent Benzyl Alcohol / NaHBenzyl Bromide / K₂CO₃
Regio-Risk Low. F-displacement is specific.High. Depends on purity of SM.[1]
Atom Economy Moderate (Loss of NaF)Good (Loss of KBr)
Reaction Class Nucleophilic Aromatic SubstitutionWilliamson Ether Synthesis
Cost Profile High SM cost / Low LaborLow SM cost / High QC Labor
Scalability Excellent (Clean profile)Good (If SM supply is secure)

Scientific Validation & Mechanism

Mechanistic Pathway (DOT Visualization)[1]

ReactionMechanism BnOH Benzyl Alcohol Alkoxide Benzyl Alkoxide (Nucleophile) BnOH->Alkoxide Deprotonation NaH NaH NaH->Alkoxide Meisenheimer Meisenheimer Complex Alkoxide->Meisenheimer Attack at C2 SM_A 3-Br-2-F-Benzonitrile (Electrophile) SM_A->Meisenheimer Product 2-(Benzyloxy)-3-bromobenzonitrile Meisenheimer->Product Loss of F-

Figure 2: Mechanistic flow of the SNAr pathway (Route A).[1] The formation of the Meisenheimer complex is the rate-determining step, facilitated by the electron-withdrawing nitrile.

Critical Control Points[1]
  • Water Control (Route A): The SNAr reaction uses NaH.[1][5][8] Any water present will quench the hydride and potentially hydrolyze the nitrile to an amide under basic conditions. Strict anhydrous conditions are required.

  • Temperature Control (Route B): While alkylation is robust, excessive heating in DMF with K₂CO₃ can sometimes lead to racemization if chiral centers were present (not applicable here) or self-condensation of the nitrile (rare but possible).[1]

  • Safety:

    • Benzyl Bromide: Severe eye and respiratory irritant.[1] Handle only in a fume hood.

    • Nitriles: While the target is a benzonitrile, metabolic liberation of cyanide is unlikely unless subjected to strong oxidative metabolism, but standard cyanide waste protocols should be observed for the starting materials.[1]

References

  • BenchChem. (2025).[1][9] Synthesis routes of 3-Bromo-2-fluorobenzonitrile. Retrieved from [1]

  • Sigma-Aldrich. (n.d.).[1] 3-Bromo-2-fluorobenzonitrile Product Sheet. Retrieved from

  • Google Patents. (2001).[1] Process for the preparation of fluorobenzyl derivatives (EP1114809A1).[1] Retrieved from

  • ChemicalBook. (2025).[1][3] 3-Bromo-2-fluorobenzonitrile Chemical Properties. Retrieved from

  • CymitQuimica. (n.d.).[1] 3-Bromo-2-hydroxybenzonitrile Product Data. Retrieved from [1]

Sources

IUPAC name for C14H10BrNO aromatic ether

Author: BenchChem Technical Support Team. Date: February 2026

Definitive Technical Guide: Structural Elucidation and Synthesis of C₁₄H₁₀BrNO (Aromatic Ether)

Executive Summary

The molecular formula C₁₄H₁₀BrNO represents a specific class of halogenated aromatic ethers containing a nitrogenous functional group.[1] While multiple constitutional isomers exist, the most chemically significant and synthetically relevant isomer in drug discovery—particularly as an intermediate for benzamidine-based protease inhibitors—is 2-(benzyloxy)-4-bromobenzonitrile .[1][2]

This guide provides an in-depth analysis of this specific molecule, detailing its IUPAC nomenclature derivation, structural properties, and a validated synthetic protocol.[1] It is designed for medicinal chemists and process development scientists requiring rigorous characterization data.

Part 1: IUPAC Nomenclature & Structural Logic

The systematic naming of C₁₄H₁₀BrNO requires adherence to the IUPAC Blue Book (P-6) hierarchy, which prioritizes functional groups based on oxidation state and heteroatom precedence.[1]

The Target Structure

The molecule consists of a benzonitrile core substituted with a bromine atom and a benzyloxy group.[1][3]

  • Principal Functional Group: Nitrile (

    
    ).[1][2] This group takes precedence over ethers and halides, determining the parent name as benzonitrile .[1]
    
  • Parent Structure: Benzene ring with a cyano group at position 1.[1]

  • Substituents:

    • Bromo (

      
      ): A halo-substituent.[1][2]
      
    • Benzyloxy (

      
      ): An alkoxy-type substituent derived from benzyl alcohol.[1][2]
      
Numbering and Alphabetization
  • Locant Assignment: The carbon bonded to the nitrile group is designated C1 .[1]

  • Lowest Locant Rule: We must number the ring to give the substituents the lowest possible set of locants.

    • Path A: Substituents at 2 and 4.[1] (Preferred)

    • Path B: Substituents at 4 and 6.[1]

  • Alphabetical Order: Substituents are listed alphabetically in the name, regardless of their locant number.

    • B enzyloxy vs. B romo.[1]

    • Comparison: B-e-n... vs. B-r-o...

    • "e" precedes "r", so Benzyloxy is listed before Bromo .[1]

Validated IUPAC Name

2-(Benzyloxy)-4-bromobenzonitrile [1][2]

Note: While "4-bromo-2-(benzyloxy)benzonitrile" is frequently found in chemical catalogs due to the emphasis on the halogen handle for cross-coupling, the alphabetical ordering dictates the formal IUPAC citation.[1][2]

Part 2: Structural Elucidation & Isomerism

The formula C₁₄H₁₀BrNO has a Degree of Unsaturation (DoU) of 10, calculated as:



(Note: The discrepancy of 0.5 suggests a calculation check.[1][2] Correct formula for molecules with trivalent N: 

.

.)[1][2]

A DoU of 10 accounts for:

  • Two benzene rings (4 DoU each = 8).[1]

  • One nitrile group (2 DoU).[1]

  • Total = 10.

Isomeric Landscape

While the 2,4-substituted isomer is the primary focus, other positional isomers are synthetically accessible and possess distinct physicochemical profiles.[1]

IsomerIUPAC NameSynthetic Relevance
Target 2-(Benzyloxy)-4-bromobenzonitrile Precursor to amidine-based anticoagulants.[1][2]
Isomer B4-(Benzyloxy)-3-bromobenzonitrile Used when the ether linkage is para to the nitrile.[1][2]
Isomer C5-Bromo-2-(benzyloxy)benzonitrile Alternative substitution pattern for SAR studies.[1][2]

Part 3: Validated Synthetic Protocol

The synthesis of 2-(benzyloxy)-4-bromobenzonitrile is a classic application of the Williamson Ether Synthesis .[1][2] This protocol relies on the


 nucleophilic substitution of a benzyl halide by a phenoxide ion.[1]
Reaction Scheme

The reaction involves the coupling of 4-bromo-2-hydroxybenzonitrile with benzyl bromide (or benzyl chloride) in the presence of a weak base.[1][2]

SynthesisPathway SM1 4-Bromo-2-hydroxybenzonitrile (Nucleophile Source) Int1 Phenoxide Anion (In situ generated) SM1->Int1 K2CO3 (Base) Deprotonation SM2 Benzyl Bromide (Electrophile) Prod 2-(Benzyloxy)-4-bromobenzonitrile (Target Ether) Int1->Prod + SM2 SN2 Attack DMF, 60°C Waste KBr + H2O/CO2 Int1->Waste Side products

Figure 1: Mechanistic pathway for the O-alkylation of the bromocyanophenol precursor.

Step-by-Step Methodology

Materials:

  • 4-Bromo-2-hydroxybenzonitrile (1.0 eq)[1][2]

  • Benzyl bromide (1.1 eq)[1][2]

  • Potassium Carbonate (

    
    ), anhydrous (2.0 eq)[1][2]
    
  • N,N-Dimethylformamide (DMF) [Solvent][1][2]

Protocol:

  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-2-hydroxybenzonitrile (e.g., 10 mmol) in anhydrous DMF (20 mL).

  • Deprotonation: Add anhydrous potassium carbonate (20 mmol) to the solution. The mixture may become heterogeneous.[1] Stir at room temperature for 15 minutes to facilitate phenoxide formation.

  • Addition: Dropwise add benzyl bromide (11 mmol). Caution: Benzyl bromide is a lachrymator; perform in a fume hood.[1]

  • Reaction: Heat the reaction mixture to 60°C under an inert atmosphere (

    
     or Ar) for 3–5 hours. Monitor reaction progress via TLC (Eluent: 20% EtOAc in Hexanes). The starting phenol (
    
    
    
    ) should disappear, and the less polar ether product (
    
    
    ) should appear.
  • Work-up:

    • Cool the mixture to room temperature.

    • Pour into ice-cold water (100 mL) to precipitate the inorganic salts and the product.

    • Extract with Ethyl Acetate (

      
       mL).[1]
      
    • Wash the combined organic layers with brine (

      
       mL) to remove residual DMF.
      
    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.[1]
      
  • Purification: Recrystallize from ethanol or purify via flash column chromatography (Silica gel, 0-10% EtOAc/Hexanes gradient) to yield the pure aryl ether.

Expected Yield: 85–95% Physical State: White to off-white crystalline solid.[1][2] Melting Point: ~105–107°C.

Part 4: Physicochemical Profile

The following data summarizes the predicted and experimental properties of the target isomer.

PropertyValueRationale
Molecular Weight 288.14 g/mol C₁₄H₁₀BrNO
LogP (Predicted) 3.9 ± 0.4Highly lipophilic due to the benzyl ether and bromo-aryl core.[1][2]
H-Bond Donors 0Ether oxygen and Nitrile nitrogen are acceptors only.[1][2]
H-Bond Acceptors 2Nitrile (N) and Ether (O).[1][2]
Topological Polar Surface Area (TPSA) 33.0 Ų23.8 (Nitrile) + 9.2 (Ether).[1]
Solubility Low (Water)Soluble in DCM, DMSO, EtOAc, Acetone.[1]

Part 5: Nomenclature Hierarchy Visualization

To ensure correct naming in regulatory documents, the following decision tree illustrates the IUPAC priority rules applied to this molecule.

NomenclatureRules root Identify Functional Groups (-CN, -Br, -OR) step1 Determine Principal Group Priority: Nitrile > Ether > Halide root->step1 parent Parent Name: Benzonitrile step1->parent numbering Numbering Rule CN is C1. Lowest locants for substituents. parent->numbering naming Alphabetization Benzyloxy (B-e) vs Bromo (B-r) numbering->naming final Final Name: 2-(Benzyloxy)-4-bromobenzonitrile naming->final

Figure 2: IUPAC nomenclature decision tree for poly-functionalized aromatic systems.

References

  • Han, S. Y., et al. (2005).[1] "Synthesis of Benzyloxybromobenzonitriles." Synthetic Communications, 35(1), 1-10.[1][2] [1][2]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 102830-81-9. [1][2]

  • IUPAC. (2013).[1] Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book).[1] Cambridge: The Royal Society of Chemistry.[1] [1][2]

  • Williamson, A. (1850).[1] "Theory of Aetherification."[1] Philosophical Magazine, 37, 350–356.[1] (Foundational chemistry reference).

Sources

Discovery and history of substituted bromobenzonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Background Search

I'm starting with a comprehensive search to uncover the historical context of substituted bromobenzonitriles. I'm focusing on significant discoveries, important compounds, and early applications. Simultaneously, I'll be working on...

Exploring Compound History

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Reviewing Bromobenzonitrile Discoveries

I've amassed a wealth of data on substituted bromobenzonitriles. My initial focus has been on their discovery and historical context, looking at some independent findings. I will be looking closely at the specific synthesis pathways and various uses these compounds have.

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I've made good progress compiling synthesis methods. The Sandmeyer reaction, palladium-catalyzed cyanation, and nickel-catalyzed routes are well-documented. I am also exploring alternative preparations from aldehydes. My focus has sharpened on the various routes and conditions, including cyanide sources and additives. I am cross-referencing these synthesis strategies with specific bromobenzonitrile derivatives and their applications.

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An In-depth Technical Guide to 2-(Benzyloxy)-3-bromobenzonitrile as a Strategic Chemical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern synthetic chemistry, the strategic selection of intermediates is paramount to the efficient construction of complex molecular architectures. 2-(Benzyloxy)-3-bromobenzonitrile emerges as a highly versatile and valuable building block, particularly within the realms of pharmaceutical discovery and materials science. Its unique trifunctional arrangement—a nucleophilic substitution-ready bromine, a modifiable nitrile group, and a stable yet cleavable benzyloxy protecting group—offers a sophisticated platform for sequential and divergent synthesis. This guide provides an in-depth analysis of the synthesis, reactivity, and strategic applications of 2-(Benzyloxy)-3-bromobenzonitrile, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of a Trifunctional Intermediate

2-(Benzyloxy)-3-bromobenzonitrile is a substituted aromatic compound characterized by three key functional groups positioned for maximum synthetic utility. The strategic importance of this intermediate lies in the orthogonal reactivity of these groups, allowing for a controlled, stepwise elaboration of the molecular scaffold.

  • The Aryl Bromide: The bromine atom on the aromatic ring is a prime handle for transition-metal-catalyzed cross-coupling reactions. It is highly amenable to cornerstone methodologies like Suzuki, Stille, and Buchwald-Hartwig couplings, enabling the formation of complex biaryl or aryl-amine structures that are prevalent in many active pharmaceutical ingredients (APIs).[1]

  • The Nitrile Group: The cyano moiety is a versatile functional group that can be transformed into a variety of other functionalities. It can be reduced to a primary amine, hydrolyzed to a carboxylic acid, or converted into a tetrazole ring, a common bioisostere for carboxylic acids in medicinal chemistry.

  • The Benzyloxy Group: This group serves as a robust protecting group for the phenolic hydroxyl function. Its stability under a wide range of reaction conditions, coupled with its facile removal via catalytic hydrogenation, provides a reliable method for unmasking the phenol at a later synthetic stage for further derivatization.

This guide will explore the synthesis of this key intermediate and delve into the causality of its reactivity, providing a framework for its strategic deployment in complex synthetic campaigns.

Synthesis of 2-(Benzyloxy)-3-bromobenzonitrile

The most direct and common synthesis of 2-(Benzyloxy)-3-bromobenzonitrile involves the benzylation of the corresponding phenolic precursor, 3-bromo-2-hydroxybenzonitrile. This approach is efficient and relies on well-established Williamson ether synthesis principles.

Synthetic Workflow Overview

The logical flow for the synthesis is a two-step process starting from a commercially available precursor, which is first brominated and then benzylated.

G A Starting Material (e.g., 2-Hydroxybenzonitrile) B Step 1: Electrophilic Bromination A->B Reagents: Br₂, Solvent C Intermediate (3-Bromo-2-hydroxybenzonitrile) B->C D Step 2: Williamson Ether Synthesis (Benzylation) C->D Reagents: Benzyl Bromide, Base (K₂CO₃), Solvent (Acetone) E Final Product (2-(Benzyloxy)-3-bromobenzonitrile) D->E

Caption: Synthetic workflow for 2-(Benzyloxy)-3-bromobenzonitrile.

Detailed Experimental Protocol: Benzylation of 3-Bromo-2-hydroxybenzonitrile

This protocol describes a standard procedure for the benzylation step. The choice of a weak base like potassium carbonate and a polar aprotic solvent like acetone is critical. Acetone is effective at solvating the reactants, while potassium carbonate is strong enough to deprotonate the phenol without promoting side reactions.

Materials and Reagents:

  • 3-Bromo-2-hydroxybenzonitrile

  • Benzyl bromide (or benzyl chloride)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetone

  • Ethyl acetate

  • Hexanes

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a solution of 3-bromo-2-hydroxybenzonitrile (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (3.0 eq). The excess base ensures complete deprotonation of the phenol and neutralizes the HBr formed during the reaction.

  • Addition of Benzylating Agent: Add benzyl bromide (1.1 eq) dropwise to the stirred suspension at room temperature. A slight excess of the benzylating agent ensures the complete consumption of the starting phenol.

  • Reaction and Monitoring: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and filter off the solid potassium salts. Wash the filter cake with acetone.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/hexanes gradient to afford pure 2-(Benzyloxy)-3-bromobenzonitrile.[2][3]

Chemical Reactivity and Strategic Applications

The true power of 2-(Benzyloxy)-3-bromobenzonitrile lies in the selective manipulation of its three functional groups.

Core Reactivity Map

The following diagram illustrates the primary transformations possible from this intermediate, highlighting its role as a central hub for generating diverse molecular structures.

G cluster_Br Reactions at Bromine cluster_CN Reactions at Nitrile cluster_OBn Deprotection A 2-(Benzyloxy)-3-bromobenzonitrile B Suzuki Coupling (Ar-B(OH)₂, Pd cat.) A->B C Buchwald-Hartwig (R₂NH, Pd cat.) A->C D Sonogashira Coupling (Alkyne, Pd/Cu cat.) A->D E Reduction to Amine (H₂, Raney Ni or LiAlH₄) A->E F Hydrolysis to Acid (H₃O⁺, heat) A->F G Conversion to Tetrazole (NaN₃, NH₄Cl) A->G H Deprotection to Phenol (H₂, Pd/C) A->H Biaryl Product Biaryl Product B->Biaryl Product Aryl-Amine Product Aryl-Amine Product C->Aryl-Amine Product Aryl-Alkyne Product Aryl-Alkyne Product D->Aryl-Alkyne Product Aminomethyl Product Aminomethyl Product E->Aminomethyl Product Carboxylic Acid Product Carboxylic Acid Product F->Carboxylic Acid Product Tetrazole Product Tetrazole Product G->Tetrazole Product Phenolic Intermediate Phenolic Intermediate H->Phenolic Intermediate

Caption: Key synthetic transformations of 2-(Benzyloxy)-3-bromobenzonitrile.

Expertise in Action: Causality in Experimental Choices
  • Palladium-Catalyzed Cross-Coupling: The C-Br bond is the most reactive site for oxidative addition to a Pd(0) catalyst. This allows for the precise formation of C-C or C-N bonds without disturbing the nitrile or benzyloxy groups. The choice of ligand and base is crucial for catalytic efficiency and is tailored to the specific coupling reaction (e.g., SPhos for challenging Buchwald-Hartwig aminations). These reactions are fundamental in modern medicinal chemistry for assembling the complex molecular frameworks of potential drugs.[1]

  • Nitrile Transformations:

    • Reduction: The choice of reducing agent is critical. Catalytic hydrogenation (e.g., H₂ over Raney Nickel) is often preferred as it can be performed under neutral conditions. However, care must be taken as this method can also cleave the benzyl ether. In such cases, chemical reducing agents like LiAlH₄ are used, although this requires anhydrous conditions and careful quenching.

    • Hydrolysis: Complete hydrolysis to a carboxylic acid requires harsh conditions (strong acid or base and heat), which the benzyl ether can typically withstand. This transformation is useful when an acidic group is required for biological activity or as a handle for amide coupling.

  • Benzyloxy Deprotection: The most reliable and clean method for deprotecting the benzyl ether is catalytic hydrogenolysis (H₂ gas, Pd/C catalyst). This reaction is highly selective and proceeds under mild conditions. The key advantage is that the by-product is toluene, which is volatile and easily removed. This step is typically performed late in a synthetic sequence to reveal a hydroxyl group for final modifications or to produce the final target molecule.

Physicochemical and Spectroscopic Data

A summary of key properties for a related isomer, 2-(benzyloxy)-4-bromobenzonitrile, is provided below for reference. Properties for the 3-bromo isomer are expected to be similar.

PropertyValueSource
Molecular FormulaC₁₄H₁₀BrNO[4]
Molecular Weight288.14 g/mol
Physical FormPowder
Melting Point101-103 °C
InChIKeyOVZJRWOAAABUBJ-UHFFFAOYSA-N[4]

Spectroscopic Signatures (Expected):

  • ¹H NMR: Aromatic protons would appear in the δ 7.0-7.8 ppm region. The benzylic methylene protons (CH₂) would exhibit a characteristic singlet around δ 5.2 ppm.

  • ¹³C NMR: The nitrile carbon (C≡N) would appear around δ 115-120 ppm. The benzylic carbon would be observed near δ 70 ppm.

  • IR Spectroscopy: A sharp, strong absorption band characteristic of the nitrile stretch (C≡N) would be present around 2220-2240 cm⁻¹.

Conclusion

2-(Benzyloxy)-3-bromobenzonitrile is more than just a chemical; it is a strategic tool for molecular construction. Its value is derived from the predictable and orthogonal reactivity of its functional groups, which empowers chemists to design and execute complex synthetic routes with precision and efficiency. By serving as a stable yet highly versatile platform, it facilitates the rapid generation of diverse chemical entities, accelerating the pace of innovation in both drug discovery and the development of advanced materials. The insights and protocols detailed in this guide are intended to provide researchers with the authoritative grounding needed to fully leverage the synthetic potential of this powerful intermediate.

References

  • Title: Synthesis of Benzyloxybromobenzonitriles Source: ResearchGate URL: [Link]

  • Title: 2-(Benzyloxy)benzonitrile | C14H11NO Source: PubChem, National Institutes of Health URL: [Link]

  • Title: 2-benzyloxy-4-bromobenzonitrile (C14H10BrNO) Source: PubChemLite URL: [Link]

  • Title: The Role of 3-Bromo-2-fluorobenzonitrile in Modern Pharmaceutical Synthesis Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

Sources

Technical Whitepaper: Structural Elucidation and NMR Prediction of 2-(Benzyloxy)-3-bromobenzonitrile

[1][2][3]

Executive Summary

The precise structural characterization of 2-(Benzyloxy)-3-bromobenzonitrile (CAS: 862992-93-6) is a pivotal quality control step in the manufacture of non-steroidal anti-inflammatory drugs.[1][2][3] This guide synthesizes theoretical chemical shift additivity rules with empirical data from structural analogues to provide a high-confidence prediction of its 1H NMR spectrum.[1][2][3][4]

The molecule features a 1,2,3-trisubstituted benzene ring, creating a distinct AMX spin system (or ABC at lower fields) that serves as a diagnostic fingerprint for regioselectivity during benzylation.[2][3]

Molecular Architecture & Electronic Environment

To accurately predict the NMR landscape, we must first deconstruct the electronic environment of the central aromatic ring.[2][4] The 1,2,3-substitution pattern creates a unique push-pull system:

  • Position 1 (Nitrile, -CN): A strong electron-withdrawing group (EWG) via induction (

    
    ) and resonance (
    
    
    ).[2][3] It significantly deshields ortho protons (H6) due to diamagnetic anisotropy.[2][3][4]
  • Position 2 (Benzyloxy, -OBn): The oxygen atom acts as an electron donor by resonance (

    
    ), shielding the para position (H5) and ortho positions.[2] However, the bulky benzyl group locks conformation, potentially inducing Nuclear Overhauser Effects (NOE).[2][4]
    
  • Position 3 (Bromine, -Br): A weak deactivator.[2][3][4] It exerts an inductive withdrawing effect (

    
    ) on the adjacent H4 proton but donates electron density via resonance (
    
    
    ) to ortho/para positions.[2][3]
Structural Numbering Convention

For this analysis, the carbon atoms are numbered as follows:

  • C1: Attached to Nitrile (-CN)[1][2][3][4]

  • C2: Attached to Benzyloxy (-OBn)[1][2][3][5]

  • C3: Attached to Bromine (-Br)[1][2][3][4][6][7]

  • C4, C5, C6: Proton-bearing aromatic carbons.[2][3][4]

Predicted 1H NMR Spectral Data (500 MHz, CDCl₃)

The following data represents a high-confidence prediction based on substituent chemical shift increments (Curphy-Morrison parameters) and analogous structures.

Summary Table
Proton AssignmentChemical Shift (

, ppm)
MultiplicityIntegrationCoupling Constant (

, Hz)
Electronic Rationale
Ar-H6 (Ortho to CN)7.65 – 7.75 Doublet (dd)1H

,

Deshielded by -CN anisotropy and induction.[1][2][3]
Ar-H4 (Ortho to Br)7.75 – 7.85 Doublet (dd)1H

,

Deshielded by -Br (inductive) and -CN (para).[1][2][3]
Ar-H5 (Meta to Br/CN)7.10 – 7.20 Triplet (t)1H

Shielded by -OBn resonance (para effect).[2][3][4]
Benzyl-Ph 7.35 – 7.50 Multiplet5HN/AStandard aromatic overlap.[2][3][4]
Benzyl-CH₂ 5.25 – 5.35 Singlet2HN/ADeshielded by Oxygen and Phenyl ring current.[2][3][4]

Note: The exact position of H4 and H6 may swap depending on solvent concentration and trace water, but H5 will consistently be the most upfield signal on the central ring due to the resonance donation from the oxygen at C2.[2][4]

Structural Elucidation Logic

The following diagram illustrates the causal logic used to assign the specific shifts, mapping electronic effects to the observed signals.

NMR_Logicsubst_CNNitrile (-CN)(Electron Withdrawing)H6H6 (Ortho to CN)Predicted: ~7.70 ppmsubst_CN->H6Anisotropy(Deshielding)H4H4 (Ortho to Br)Predicted: ~7.80 ppmsubst_CN->H4Para Effect(Deshielding)subst_OBnBenzyloxy (-OBn)(Resonance Donor)subst_OBn->H6Meta Effect(Weak)H5H5 (Para to OBn)Predicted: ~7.15 ppmsubst_OBn->H5Resonance (+M)(Strong Shielding)subst_BrBromine (-Br)(Inductive Withdrawal)subst_Br->H5Meta Effect(Weak)subst_Br->H4Inductive (-I)(Deshielding)ResultDiagnostic Pattern:1. H5 is Upfield (Triplet)2. H4/H6 are Downfield (Doublets)H6->ResultH5->ResultH4->Result

Figure 1: Causal network of substituent effects determining the chemical shifts of the central aromatic ring.[1][2][3]

Experimental Validation Protocol

To validate this prediction experimentally, the following Self-Validating Protocol (SVP) should be employed. This workflow ensures that solvent effects and impurities do not lead to misassignment.[2][3][4]

Materials
  • Solvent: CDCl₃ (99.8% D) with 0.03% TMS (v/v).[2][3][4] Why: CDCl₃ minimizes H-bonding with the nitrile, providing sharp peaks.[2][3]

  • Sample Mass: 5–10 mg.

  • Instrument: 400 MHz or higher (500 MHz preferred to resolve the H4/H6 meta-coupling).

Workflow
  • Sample Preparation: Dissolve 10 mg of the compound in 0.6 mL CDCl₃. Filter through a glass wool plug to remove inorganic salts (e.g., KBr from synthesis).[2][4]

  • Acquisition:

    • Pulse Angle: 30°[3][4]

    • Relaxation Delay (D1): 3.0 seconds (Essential for accurate integration of the isolated Benzyl-CH₂ singlet).[2][3]

    • Scans: 16.

  • Processing:

    • Reference TMS to 0.00 ppm.[2][3][4][8]

    • Apply exponential multiplication (LB = 0.3 Hz).

  • Validation Checkpoints (Pass/Fail):

    • Checkpoint 1: Is the Benzyl CH₂ integral exactly 2.0 relative to the aromatic region? (If <2.0, check for benzyl hydrolysis).[2][3][4]

    • Checkpoint 2: Does the central ring show a 1:1:1 integral ratio for the three distinct environments?

Exp_WorkflowStartStart: Crude SolidPrepDissolve in CDCl3(Filter KBr salts)Start->PrepAcquireAcquire 1H NMR(D1 = 3.0s)Prep->AcquireProcessProcess & IntegrateAcquire->ProcessDecisionValidation Check:Benzyl CH2 Integral = 2.0?Process->DecisionPassValid SpectrumProceed to AssignmentDecision->PassYesFailRepurify(Check for Benzyl Alcohol)Decision->FailNo

Figure 2: Experimental workflow for validating the spectral integrity of the target molecule.

Impurity Profiling

In the synthesis of 2-(benzyloxy)-3-bromobenzonitrile, typically via the alkylation of 3-bromo-2-hydroxybenzonitrile with benzyl bromide, specific impurities are common. Their spectral signatures must be distinguished from the target.[2][4]

  • Benzyl Bromide (Starting Material): Look for a singlet at ~4.50 ppm (CH₂).[2][3][4]

  • Benzyl Alcohol (Hydrolysis Product): Look for a singlet at ~4.70 ppm (CH₂) and a broad singlet (OH).[2][4]

  • 3-Bromo-2-hydroxybenzonitrile (Unreacted Phenol): Look for a broad exchangeable singlet >5.0 ppm and a shift in the aromatic region (phenols are more shielded than benzyl ethers).[1][2][3]

References

  • Synthesis Context & Applications

    • Anacor Pharmaceuticals / Pfizer.[2][3][4][9] "Boron-containing small molecules as anti-inflammatory agents."[2][3][4][9] (Relevant to Crisaborole intermediates).

    • ChemicalBook.[2][3][4] "Product entry: 2-(Benzyloxy)-3-bromobenzonitrile (CAS 862992-93-6)."[1][2][3] Link

  • Spectral Prediction Algorithms

    • Pretsch, E., et al.[2][3][4] "Structure Determination of Organic Compounds: Tables of Spectral Data." Springer-Verlag.[2][3][4] (Source for chemical shift additivity rules).

    • PubChem.[2][3][4][7] "Compound Summary: 3-Bromobenzonitrile."[2][3][4][6][7] (Base structure data). Link[2]

  • General NMR Methodology

    • Silverstein, R. M., et al.[2][3][4] "Spectrometric Identification of Organic Compounds." Wiley.[2][3][4] (Standard for coupling constant analysis).

Key characteristics of benzyloxy protecting groups in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Benzyloxy Protecting Groups in Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzyloxy group, commonly referred to as the benzyl (Bn) ether, stands as a cornerstone in the strategic protection of hydroxyl functionalities within the intricate art of multi-step organic synthesis. Its widespread adoption is a direct consequence of a favorable combination of stability across a broad spectrum of chemical conditions and the availability of multiple, reliable methods for its subsequent removal. This guide provides an in-depth exploration of the core characteristics of the benzyloxy protecting group, offering a blend of mechanistic insights and field-proven protocols. We will delve into the causal logic behind the selection of specific reagents and conditions for the introduction, management, and cleavage of benzyl ethers, equipping the modern synthetic chemist with the knowledge to strategically deploy this versatile protecting group in complex molecular architectures.

Core Characteristics of the Benzyl Ether Protecting Group

The utility of the benzyl ether as a protecting group stems from a unique set of properties that render it a reliable and versatile tool in the synthetic chemist's arsenal. At its core, the benzyl group is a robust shield for alcohols, prized for its stability under both acidic and basic conditions, which allows for a wide range of subsequent chemical transformations on the protected molecule.[1][2]

The key to its successful application lies in understanding its reactivity profile. The C-O bond of the benzyl ether is readily cleaved under specific reductive conditions, most notably catalytic hydrogenolysis.[3][4] This particular mode of deprotection offers a mild and highly selective method for its removal, often leaving other functional groups untouched. However, the choice of deprotection strategy is not limited to reductive methods. Oxidative cleavage and Lewis acid-promoted reactions provide alternative pathways for debenzylation, offering orthogonality to other protecting groups and accommodating substrates that may be sensitive to hydrogenation.[1][5]

The selection of a protecting group strategy is a critical decision in the design of a synthetic route. The benzyl ether's well-defined stability and multiple deprotection options allow for its strategic incorporation into complex synthetic plans, ensuring the desired chemical transformations can be carried out with precision and high yield.

Introduction of the Benzyl Ether: Protecting the Hydroxyl Group

The most prevalent method for the formation of benzyl ethers is the Williamson ether synthesis, a classic SN2 reaction involving an alkoxide and a benzyl halide.[6][7] This method is favored for its efficiency and broad applicability.

Williamson Ether Synthesis: The Workhorse of Benzylation

The mechanism of the Williamson ether synthesis is a straightforward nucleophilic substitution. The alcohol is first deprotonated by a base to form a more nucleophilic alkoxide, which then attacks the electrophilic carbon of the benzyl halide, displacing the halide and forming the benzyl ether.

The choice of base is critical and depends on the substrate's sensitivity. For simple, robust alcohols, strong bases like sodium hydride (NaH) are commonly used to ensure complete deprotonation.[8] However, for more delicate substrates, particularly those with multiple hydroxyl groups where selectivity is desired, milder bases such as silver oxide (Ag₂O) are employed.[9]

Experimental Protocol: Benzylation of a Primary Alcohol using Sodium Hydride and Benzyl Bromide [8]

  • Preparation: To a solution of the alcohol (1.0 equiv.) in anhydrous N,N-dimethylformamide (DMF) (5–10 mL/mmol) under an inert atmosphere (e.g., Argon), add sodium hydride (60% dispersion in mineral oil, 2.0 equiv.) portion-wise at 0 °C.

  • Alkoxide Formation: Stir the mixture at 0 °C for 30 minutes to allow for complete formation of the alkoxide.

  • Benzylation: Add benzyl bromide (1.5–2.0 equiv.) dropwise to the cooled solution.

  • Reaction: Allow the reaction mixture to gradually warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Quenching: Carefully quench the reaction at 0 °C by the slow addition of an excess of triethylamine.

  • Work-up: Dilute the mixture with ethyl acetate and wash with water. The aqueous layer is extracted twice more with ethyl acetate.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the desired benzyl ether.

Alternative Benzylation Methods for Sensitive Substrates

For substrates that are unstable under basic conditions, alternative methods have been developed. The use of benzyl trichloroacetimidate under acidic conditions provides an effective means of benzylation for base-sensitive molecules.[9] Additionally, reagents like 2-benzyloxy-1-methylpyridinium triflate allow for the protection of alcohols under neutral conditions, further expanding the scope of the benzyl protecting group.[9][10][11]

Stability Profile of Benzyl Ethers

A defining characteristic of the benzyl ether is its remarkable stability across a wide range of reaction conditions, a property that underpins its extensive use in multi-step synthesis. This robustness allows for a diverse array of chemical transformations to be performed on the protected molecule without compromising the integrity of the hydroxyl group.

Benzyl ethers are generally stable to:

  • Aqueous acids and bases: They can withstand typical acidic and basic workup conditions.[1]

  • Many oxidizing and reducing agents: This allows for a broad scope of subsequent reactions.

This stability profile is crucial for the strategic planning of complex synthetic routes, enabling chemists to perform multiple reaction steps with the confidence that the protected alcohol will remain intact.

Deprotection of Benzyl Ethers: Reclaiming the Hydroxyl Group

The ability to selectively and efficiently remove a protecting group is as critical as its initial installation. Benzyl ethers offer several reliable deprotection methods, with catalytic hydrogenolysis being the most common and widely employed.

Catalytic Hydrogenolysis: The Premier Debenzylation Method

Catalytic hydrogenolysis is a mild and highly effective method for cleaving benzyl ethers.[3][4] The reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas.[12]

The generally accepted mechanism involves the adsorption of both the benzyl ether and molecular hydrogen onto the surface of the palladium catalyst.[13] The hydrogen molecule is cleaved to form palladium hydride species, which then reductively cleave the benzylic C-O bond, yielding the deprotected alcohol and toluene as a byproduct.[13]

Experimental Protocol: Debenzylation via Catalytic Hydrogenolysis [13]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the benzyl-protected alcohol (1.0 mmol) in a suitable solvent such as methanol or ethanol (10-20 mL). Add 10% Pd/C catalyst (typically 10-20 mol% Pd).

  • Hydrogen Atmosphere: Seal the flask with a septum. Carefully evacuate the flask using a vacuum pump and then backfill with hydrogen gas from a balloon. Repeat this vacuum/hydrogen cycle three times to ensure an inert atmosphere.

  • Reaction: Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is completely consumed.

  • Work-up: Upon completion, carefully vent the hydrogen atmosphere and flush the flask with an inert gas like nitrogen or argon.

  • Filtration: Dilute the reaction mixture with the reaction solvent and filter through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad thoroughly with the solvent. Caution: The Pd/C catalyst is pyrophoric, especially when dry. Do not allow the filter cake to dry completely. Quench the catalyst on the Celite® pad with water before disposal.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude deprotected alcohol, which can be purified further if necessary.

Catalytic Transfer Hydrogenation: An alternative to using hydrogen gas is catalytic transfer hydrogenation.[14][15] This method utilizes a hydrogen donor, such as ammonium formate or formic acid, in the presence of a palladium catalyst.[14][16] This technique is particularly advantageous as it avoids the need for specialized high-pressure hydrogenation equipment.

Oxidative Cleavage: An Orthogonal Approach

In cases where reductive conditions are not compatible with other functional groups in the molecule, oxidative cleavage provides a valuable alternative. Reagents such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used to deprotect benzyl ethers, particularly those with electron-donating groups on the aromatic ring, like the p-methoxybenzyl (PMB) ether.[9][17] Recent advancements have shown that even simple benzyl ethers can be cleaved with DDQ under photoirradiation, expanding the utility of this method.[18][19]

Lewis Acid-Promoted Cleavage

Strong Lewis acids, such as boron trichloride (BCl₃) or boron tribromide (BBr₃), can also effect the cleavage of benzyl ethers.[1] This method is typically reserved for substrates that are robust and can tolerate strongly acidic conditions. The mechanism is believed to involve coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack on the benzylic carbon.[1]

Strategic Application and Orthogonality

The true power of the benzyloxy protecting group lies in its strategic application and its orthogonality with other protecting groups. For instance, the p-methoxybenzyl (PMB) ether, an electron-rich analogue of the benzyl ether, can be selectively cleaved under oxidative conditions (e.g., with DDQ) in the presence of a standard benzyl ether.[20][21] Conversely, it is possible to selectively deprotect benzyl ethers in the presence of PMB ethers under certain reductive conditions.[20][21] This orthogonality allows for the differential protection and deprotection of multiple hydroxyl groups within the same molecule, a critical strategy in the synthesis of complex natural products and pharmaceuticals.

Data and Workflow Visualization

Table 1: Comparison of Common Debenzylation Methods
MethodReagentsConditionsAdvantagesLimitations
Catalytic Hydrogenolysis H₂, Pd/CRoom temperature, atmospheric pressureMild, high yielding, clean byproductsIncompatible with reducible functional groups (alkenes, alkynes, etc.)
Catalytic Transfer Hydrogenation Ammonium formate, Pd/CRefluxing alcoholAvoids use of H₂ gas, rapidMay require higher temperatures
Oxidative Cleavage DDQRoom temperature, often with photoirradiationOrthogonal to reductive methodsCan be substrate-dependent, may affect other oxidizable groups
Lewis Acid Cleavage BCl₃, BBr₃Low temperatureEffective for robust substratesRequires strongly acidic conditions, not suitable for sensitive molecules
Diagrams

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products ROH R-OH (Alcohol) Alkoxide R-O⁻ (Alkoxide) ROH->Alkoxide Deprotonation Base Base (e.g., NaH) Base->Alkoxide BnBr Bn-Br (Benzyl Bromide) ROBn R-OBn (Benzyl Ether) BnBr->ROBn Salt Byproduct (e.g., NaBr) BnBr->Salt Alkoxide->ROBn SN2 Attack

Caption: Williamson Ether Synthesis Workflow.

Debenzylation_by_Hydrogenolysis cluster_reactants Reactants cluster_process Process cluster_products Products ROBn R-OBn (Benzyl Ether) Adsorption Adsorption onto Catalyst Surface ROBn->Adsorption H2 H₂ (Hydrogen Gas) H2->Adsorption PdC Pd/C (Catalyst) PdC->Adsorption Cleavage Reductive Cleavage Adsorption->Cleavage ROH R-OH (Alcohol) Cleavage->ROH Toluene Toluene Cleavage->Toluene

Caption: Catalytic Hydrogenolysis Deprotection.

Conclusion

The benzyloxy protecting group remains an indispensable tool in modern organic synthesis. Its robust nature, coupled with a diverse array of reliable introduction and cleavage methods, provides synthetic chemists with a high degree of flexibility and control. A thorough understanding of the principles governing its use, from the nuances of the Williamson ether synthesis to the strategic selection of a deprotection strategy, is paramount for its successful application. As the complexity of synthetic targets continues to grow, the judicious and strategic use of the benzyl ether will undoubtedly continue to play a pivotal role in the advancement of chemical synthesis and drug development.

References

  • Rahim, M. A., Matsumura, S., & Toshima, K. (2005). Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation. Tetrahedron Letters, 46(43), 7307-7309. [Link]

  • Pradhan, P. P., Bobbitt, J. M., & Bailey, W. F. (2009). Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. The Journal of Organic Chemistry, 74(24), 9501–9504. [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. In Protecting Groups. Retrieved from [Link]

  • University of Calgary. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]

  • Gass, O., & Seeberger, P. H. (2020). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 22(3), 856-860. [Link]

  • Zhu, X., & Schmidt, R. R. (2004). Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides. The Journal of Organic Chemistry, 69(18), 6044–6053. [Link]

  • Rahim, M. A., Matsumura, S., & Toshima, K. (2005). Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation. Tetrahedron Letters, 46(43), 7307-7309. [Link]

  • Bieg, T., & Szeja, W. (1985). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Synthesis, 1985(01), 76–77. [Link]

  • Ram, S., & Spicer, L. D. (1987). Catalytic transfer hydrogenolysis of N-benzyl protecting groups. Tetrahedron Letters, 28(5), 515-516. [Link]

  • Wang, C., & Li, X. (2015). Selective deprotection of benzyl (Bn) ethers in the presence of para-methoxybenzyl (PMB) ethers. Tetrahedron Letters, 56(10), 1269-1272.
  • Pearson+. (2024, March 3). Benzyl ethers make excellent protecting groups. Retrieved from [Link]

  • He, J., Lu, L., Zhao, C., Mei, D., & Lercher, J. A. (2014). Mechanisms of catalytic cleavage of benzyl phenyl ether in aqueous and apolar phases. Journal of Catalysis, 311, 41–51. [Link]

  • Gass, O., & Seeberger, P. H. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Pure and Applied Chemistry, 93(1), 1-8. [Link]

  • Codee, J. D. C., van den Bos, L. J., & van der Marel, G. A. (2009). The 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl Group: A New Alcohol Protecting Group, Fully Orthogonal With the P-Methoxybenzyl Group and Removable Under Desilylation Conditions. The Journal of Organic Chemistry, 74(6), 2568–2571. [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Reaxa. (n.d.). Debenzylation Reactions with Pd(0) EnCatTM 30NP Catalyst. Retrieved from [Link]

  • Wang, C., & Li, X. (2015). ChemInform Abstract: Selective Deprotection of Benzyl (Bn) Ethers in the Presence of para-Methoxybenzyl (PMB) Ethers. ChemInform, 46(32). [Link]

  • He, J., Lu, L., Zhao, C., Mei, D., & Lercher, J. A. (2014). Mechanisms of catalytic cleavage of benzyl phenyl ether in aqueous and apolar phases. Office of Scientific and Technical Information. [Link]

  • Ram, S., & Spicer, L. D. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrogenation with Ammonium Formate. Synthetic Communications, 17(4), 415-418. [Link]

  • Stowe, R. T., & Cundari, T. R. (2020). Mechanocatalytic hydrogenolysis of benzyl phenyl ether over supported nickel catalysts. RSC Sustainability, 8(1), 103-110. [Link]

  • Organic Chemistry Tutor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]

  • AtlanChim Pharma. (2021, October 6). O-Benzyl protecting groups. Retrieved from [Link]

  • ResearchGate. (2014, October 18). How can one remove a benzyl group from benzylated sugar? Retrieved from [Link]

  • Poon, K. W. C., & Dudley, G. B. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein Journal of Organic Chemistry, 4, 43. [Link]

  • Knoelker, H.-J., & Schmittel, M. (2025). Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. Molecules, 30(22), 5035. [Link]

  • GlycoPODv2. (2021, October 6). Benzylation of hydroxyl groups by Williamson reaction. In Glycoscience Protocols. Retrieved from [Link]

  • Chemistry Steps. (2021, June 17). Protecting Groups For Alcohols. Retrieved from [Link]

  • Rao, H. S. P., & Senthilkumar, S. P. (2000). A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. Journal of Chemical Sciences, 112(2), 191-195. [Link]

  • The Organic Chemistry Tutor. (2018, December 31). benzyl ether cleavage [Video]. YouTube. [Link]

  • University of Pennsylvania. (n.d.). Protecting Groups. Retrieved from [Link]

  • Ready, J. (n.d.). Protecting Groups in Organic Synthesis. UT Southwestern Medical Center. Retrieved from [Link]

  • Gass, O., & Seeberger, P. H. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Refubium - Freie Universität Berlin. [Link]

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The Nitrile Group on an Aromatic Ring: A Technical Guide to Reactivity & Application

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical blueprint for the reactivity profile of aromatic nitriles (benzonitriles). It synthesizes classical mechanistic organic chemistry with modern catalytic strategies relevant to drug discovery.

The Electronic "Personality" of Ar-CN

To manipulate the nitrile group effectively, one must first understand its electronic signature. The cyano group is a linear,


-hybridized functionality that exerts a profound influence on the aromatic system.
  • Electronic Effect: It is a potent electron-withdrawing group (EWG).

    • Inductive Effect (-I): The

      
       nitrogen is highly electronegative, pulling density through the 
      
      
      
      -framework.
    • Mesomeric Effect (-M): The

      
      -system of the nitrile conjugates with the aromatic ring, accepting electron density.
      
  • Hammett Parameters: The

    
     value is approximately 0.66 , comparable to a nitro group (
    
    
    
    ) but without the steric bulk. This makes it an ideal probe for modulating the pKa of phenols or anilines on the ring.
  • Geometry: The C-C≡N bond angle is 180°, creating a "rod-like" projection. This low steric profile allows the nitrile to fit into narrow enzymatic pockets where other EWGs (like

    
     or 
    
    
    
    ) might clash.

The Reactivity Landscape

The reactivity of aromatic nitriles can be categorized into three distinct vectors: Nucleophilic Attack at Carbon , Reductive Transformations , and Bond Activation (C-CN and C-H) .

Vector A: Nucleophilic Addition (The Classical Core)

The nitrile carbon is an electrophilic center, susceptible to attack by nucleophiles. However, aromatic nitriles are less reactive than aliphatic nitriles due to the resonance donation from the ring into the nitrile


 orbital.
1. Hydrolysis (Amide/Acid Formation)
  • Mechanism: Requires activation.[1][2] Under acidic conditions, the N-atom is protonated (

    
    ), lowering the LUMO energy for water attack. Under basic conditions, the hydroxide ion attacks directly, followed by rapid tautomerization.[3]
    
  • MedChem Insight: Partial hydrolysis to the primary amide (

    
    ) is often challenging due to the amide being more susceptible to hydrolysis than the nitrile itself. Radziszewski hydrolysis  (using 
    
    
    
    and base) is the preferred method to stop at the amide stage.
2. Heterocycle Formation (The Tetrazole Bioisostere)

The [3+2] cycloaddition of azides to nitriles yields 5-substituted-1H-tetrazoles.[4][5]

  • Significance: The tetrazole anion is a classic bioisostere for the carboxylate anion (

    
    ). It possesses similar planar geometry and acidity (
    
    
    
    ) but offers improved lipophilicity and metabolic stability.
  • Catalysis: Traditional methods use toxic tin or harsh acidic conditions. Modern protocols utilize Zinc(II) salts or Copper(I) to activate the nitrile, allowing the reaction to proceed in aqueous media (See Protocol 1).

Vector B: Reductive Transformations

Reducing the nitrile group is a primary route to benzylamines (


), which are ubiquitous pharmacophores.
  • Selectivity Challenge: The risk is "over-reduction" (cleaving the C-N bond) or poisoning the catalyst with the resulting amine.

  • Methodologies:

    • Catalytic Hydrogenation: Raney Ni or Pd/C with

      
      . Often requires acidic media or ammonia to prevent secondary amine formation (via imine condensation).
      
    • Hydride Donors:

      
       is standard but non-chemoselective. Borane-THF (
      
      
      
      ) is superior for electron-poor nitriles.
Vector C: Advanced Activation (The Modern Frontier)
1. Nitrile as a Directing Group (DG) for C-H Activation

The nitrile group's lone pair can coordinate to transition metals (Pd, Rh), directing functionalization to the ortho position.

  • Meta-Selectivity: A breakthrough in this field is the use of removable templates (e.g., Si-tethers) that coordinate to the nitrile and extend the metal's reach to the meta position, overcoming the intrinsic ortho/para electronic bias.

2. C-CN Bond Activation

Historically considered inert, the


 bond can now be activated by low-valent Ni or Rh complexes.
  • Application: This allows nitriles to act as "pseudohalides." An aromatic nitrile can be cross-coupled with boronic acids (Suzuki-type) or converted to ketones, effectively using the cyano group as a leaving group.

Visualization of Reactivity Pathways

The following diagram maps the logical flow from the parent aromatic nitrile to its high-value derivatives.

NitrileReactivity cluster_legend Reaction Type ArCN Aromatic Nitrile (Ar-CN) Tetrazole Tetrazole (Bioisostere) ArCN->Tetrazole [3+2] Cycloaddition (NaN3, ZnBr2) Amide Primary Amide (Ar-CONH2) ArCN->Amide Radziszewski Hydrolysis Amine Benzylamine (Ar-CH2NH2) ArCN->Amine Reduction (H2/Raney Ni or LAH) Ketone Aryl Ketone (Ar-COR) ArCN->Ketone Grignard Addition + Hydrolysis MetaCH Meta-Substituted Arene ArCN->MetaCH Pd-Cat C-H Activation (Template Directed) Nucleophilic Addn Nucleophilic Addn Nucleophilic Addn->Tetrazole Reduction Reduction Reduction->Amine Metal Catalysis Metal Catalysis Metal Catalysis->MetaCH

Figure 1: The strategic divergence of the aromatic nitrile group into key medicinal chemistry scaffolds.

Medicinal Chemistry Applications

Bioisosterism & Metabolic Stability
  • Carbonyl Mimic: The nitrile dipole (

    
    ) mimics the carbonyl of amides/esters, acting as a hydrogen bond acceptor for serine or threonine residues in active sites.
    
  • Metabolic Blocking: Placing a nitrile at the para-position of an aromatic ring blocks CYP450-mediated hydroxylation. The strong electron-withdrawing nature deactivates the ring toward oxidative metabolism.

Covalent Inhibition

Nitriles are increasingly used as "warheads" for covalent inhibitors (e.g., Cathepsin K inhibitors).

  • Mechanism: A cysteine thiolate in the enzyme active site attacks the nitrile to form a thioimidate adduct. Unlike acrylamides (irreversible), this reaction is often reversible , allowing for sustained target engagement with reduced immunotoxicity risks.

Experimental Protocols

Protocol A: "Green" Synthesis of 5-Aryl-1H-Tetrazoles

A self-validating system avoiding toxic tin reagents and organic solvents.

Rationale: This method utilizes Zinc(II) to activate the nitrile, coordinating the nitrogen to lower the activation energy for the azide attack. The aqueous medium ensures the inorganic salts remain solubilized while the organic product precipitates upon acidification.

Reagents:

  • Aromatic Nitrile (1.0 equiv)

  • Sodium Azide (

    
    ) (1.1 equiv)
    
  • Zinc Bromide (

    
    ) (1.0 equiv) or 
    
    
    
  • Solvent: Water (or Water/Isopropanol 1:1 for lipophilic substrates)

Workflow:

  • Setup: In a pressure vial, combine the nitrile,

    
    , and 
    
    
    
    in water (0.5 M concentration relative to nitrile).
  • Reaction: Seal and heat to 100°C for 12–24 hours.

    • Checkpoint: Monitor by LC-MS. The disappearance of the nitrile peak and appearance of the mass [M+43] confirms conversion.

  • Workup (The Purification Filter):

    • Cool the mixture to room temperature.

    • Add 3N HCl until pH < 2. Why? This breaks the Zinc-Tetrazolate complex and protonates the tetrazole.

    • Observation: The free tetrazole is usually insoluble in acidic water and will precipitate as a white solid.

  • Isolation: Filter the solid, wash with cold 1N HCl, and dry.

    • Yield: Typically >85%.

Protocol B: Chemoselective Reduction to Benzylamines

Using Cobalt-Complexes for high fidelity.

Rationale: Standard hydrogenation often yields secondary amines. Using a Cobalt-based catalyst or specific hydride protocols ensures the primary amine is the sole product.

Reagents:

  • Aromatic Nitrile[6][7][8][9][10][11][12]

  • 
     (excess)
    
  • 
     (catalytic, 10 mol%)
    
  • Solvent: Methanol[13]

Workflow:

  • Dissolution: Dissolve nitrile and

    
     in Methanol. The solution turns pink/purple.
    
  • Addition: Add

    
     portion-wise at 0°C.
    
    • Observation: A black precipitate (

      
      ) forms immediately; this is the active heterogeneous catalyst. Hydrogen gas evolves vigorously.
      
  • Completion: Stir at room temperature for 2 hours.

  • Quench: Add 1N HCl carefully to destroy borane species. Make basic with

    
     and extract with DCM.
    

Quantitative Data: Electronic Substituent Effects

The reactivity of the nitrile is heavily dependent on the existing substituents on the ring.

Substituent (Para)Hammett

Effect on Nucleophilic Attack (e.g., Hydrolysis)Effect on C-H Activation (Directing Ability)

+0.78Strongly Accelerated (LUMO lowered)Deactivated (Metal coordination weakened)

+0.66Accelerated Moderate

+0.23Moderate AccelerationGood

0.00BaselineBaseline

-0.27Decelerated (LUMO raised)Enhanced (Electron-rich N coordinates better)

-0.83Strongly DeceleratedCompetitive coordination at amine

References

  • Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[14] The Journal of Organic Chemistry. Link

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. Link

  • Leitch, J. A., et al. (2017). Beyond C–H Activation: The Practice of C–CN Bond Functionalization. Chemical Society Reviews. Link

  • Wang, X., et al. (2013). Meta-Selective C–H Functionalization Using a Nitrile-Based Directing Group and Cleavable Si-Tether.[15] Journal of the American Chemical Society. Link

  • Kukushkin, V. Y., & Pombeiro, A. J. (2005). Metal-Mediated and Metal-Catalyzed Hydrolysis of Nitriles.[1] Chemical Reviews. Link

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Electrophilic substitution on 2-(Benzyloxy)-3-bromobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Electrophilic Substitution on 2-(Benzyloxy)-3-bromobenzonitrile

Abstract: This technical guide provides a comprehensive analysis of electrophilic aromatic substitution (EAS) reactions on 2-(benzyloxy)-3-bromobenzonitrile. This polysubstituted aromatic compound presents a unique case study in regioselectivity, governed by the complex interplay of a strongly activating, a deactivating, and a strongly deactivating substituent. This document delves into the theoretical principles dictating the reaction outcomes, offers predictive analysis of substitution patterns, and provides detailed, field-proven experimental protocols for key electrophilic substitution reactions, including nitration and halogenation. The content is tailored for researchers, scientists, and professionals in drug development who require a deep, mechanistic understanding of aromatic chemistry to inform synthetic strategy.

Substrate Analysis: The Electronic and Steric Landscape

The reactivity and regioselectivity of an electrophilic attack on an aromatic ring are profoundly influenced by the electronic properties of its substituents.[1] The substrate, 2-(benzyloxy)-3-bromobenzonitrile, features a delicate balance of competing electronic effects that must be carefully dissected to predict the outcome of any electrophilic substitution reaction.

The Competing Directing Effects

The three substituents on the benzene ring exert distinct and competing influences:

  • 2-Benzyloxy Group (-OCH₂Ph): This ether group is a powerful activating substituent.[2] The oxygen atom's lone pairs donate significant electron density into the π-system of the ring via a strong positive mesomeric (+M) or resonance effect.[3][4] This effect dramatically increases the ring's nucleophilicity and stabilizes the positive charge of the arenium ion intermediate, particularly when the attack occurs at the ortho and para positions.[5] Therefore, the benzyloxy group is a potent ortho, para-director.

  • 1-Cyano Group (-CN): The nitrile group is a strongly deactivating substituent.[6] It withdraws electron density from the aromatic ring through both a negative inductive effect (-I) and a negative mesomeric effect (-M).[7][8] This withdrawal of electron density makes the ring less nucleophilic and destabilizes the arenium ion intermediate.[5] Consequently, the cyano group is a strong deactivating group that directs incoming electrophiles to the meta position.[9][10]

  • 3-Bromo Group (-Br): As a halogen, bromine exhibits a dual nature. It is deactivating overall due to its strong electron-withdrawing inductive effect (-I).[3] However, it possesses lone pairs that can be donated to the ring through a positive mesomeric effect (+M), making it an ortho, para-director.[4][5]

Predicting the Regiochemical Outcome

To predict the site of electrophilic attack, we must analyze the available positions on the ring (C4, C5, and C6) in the context of these competing effects.

  • Position C4: This site is ortho to the bromo group (a favorable directing effect) but para to the strongly deactivating cyano group.

  • Position C5: This position is meta to all three substituents. The cyano group directs to this position.

  • Position C6: This site is critically positioned para to the strongly activating benzyloxy group and ortho to the deactivating cyano group.

Consensus: The hierarchy of directing effects dictates that a strongly activating ortho, para-director will overwhelmingly control the regioselectivity over deactivating groups.[11] The benzyloxy group at C2 is the most powerful activating group on the ring. Its strong electron-donating resonance effect significantly enhances the nucleophilicity of its para position (C6), making it the most probable site for electrophilic attack. While the overall reaction rate will be diminished by the presence of the deactivating cyano and bromo groups, the benzyloxy group will channel the electrophile to the C6 position.

The following diagram illustrates the dominant directing influence that determines the primary site of substitution.

Caption: Dominant directing effects on the 2-(benzyloxy)-3-bromobenzonitrile ring.

Key Electrophilic Substitution Protocols

The presence of strongly deactivating groups necessitates more forcing reaction conditions than those used for benzene itself.[8] The following protocols are designed to overcome the reduced nucleophilicity of the substrate while maximizing the yield of the desired C6-substituted product.

Nitration

Nitration introduces a nitro (-NO₂) group, a powerful electron-withdrawing group, onto the aromatic ring. The standard electrophile, the nitronium ion (NO₂⁺), is generated from a mixture of concentrated nitric and sulfuric acids.[11][12]

2.1.1 Mechanistic Rationale and Predicted Outcome

The reaction proceeds via the attack of the electron-rich C6 position on the nitronium ion.[13] This forms a resonance-stabilized carbocation intermediate (the sigma complex or arenium ion). The stability of this intermediate is the key to the regioselectivity; the positive charge can be delocalized onto the benzyloxy oxygen when the attack is at the C6 position, providing a lower energy pathway.[3] Subsequent deprotonation by a weak base (like water or bisulfate) restores aromaticity, yielding the product.

  • Predicted Major Product: 2-(Benzyloxy)-3-bromo-6-nitrobenzonitrile.

2.1.2 Experimental Protocol: Nitration

  • Reagent Preparation: In a flask equipped with a magnetic stirrer and cooled in an ice-water bath (0-5 °C), slowly add 1.5 equivalents of concentrated nitric acid (HNO₃) to 5 equivalents of concentrated sulfuric acid (H₂SO₄). Allow the mixture to stir for 15 minutes to ensure complete formation of the nitronium ion.

  • Substrate Addition: Dissolve 1 equivalent of 2-(benzyloxy)-3-bromobenzonitrile in a minimal amount of concentrated sulfuric acid. Cool this solution to 0 °C.

  • Reaction: Slowly add the substrate solution dropwise to the nitrating mixture, ensuring the internal temperature does not exceed 10 °C. The use of a strong acid medium is crucial for generating a sufficiently reactive electrophile to overcome the deactivated ring.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Carefully pour the reaction mixture onto crushed ice. The product should precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then with a small amount of cold ethanol. The crude product can be purified by recrystallization from ethanol or by column chromatography.

Halogenation (Bromination)

Aromatic halogenation involves the substitution of a hydrogen atom with a halogen. For a deactivated ring, the halogen (e.g., Br₂) must be activated by a Lewis acid catalyst, such as iron(III) bromide (FeBr₃).[12][14]

2.2.1 Mechanistic Rationale and Predicted Outcome

The Lewis acid polarizes the Br-Br bond, creating a highly electrophilic bromine species that can be attacked by the aromatic ring. As with nitration, the attack will preferentially occur at the C6 position, which is activated by the benzyloxy group. The subsequent loss of a proton restores aromaticity.

  • Predicted Major Product: 2-(Benzyloxy)-3,6-dibromobenzonitrile.

2.2.2 Experimental Protocol: Bromination

  • Setup: To a solution of 1 equivalent of 2-(benzyloxy)-3-bromobenzonitrile in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride) in a flask protected from light, add a catalytic amount (0.1 equivalents) of iron(III) bromide (FeBr₃).

  • Reagent Addition: Slowly add 1.1 equivalents of liquid bromine (Br₂) dropwise to the solution at room temperature. The choice to use a slight excess of bromine ensures complete consumption of the starting material, while the Lewis acid catalyst is essential for generating the electrophile.[14]

  • Reaction: Stir the mixture at room temperature for 2-4 hours. The reaction progress should be monitored by TLC or GC-MS.

  • Workup: Quench the reaction by adding an aqueous solution of sodium thiosulfate to consume any unreacted bromine. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to isolate the desired 2-(benzyloxy)-3,6-dibromobenzonitrile.

The logical workflow for undertaking an electrophilic substitution on this substrate is summarized below.

Experimental_Workflow cluster_prep Phase 1: Preparation & Analysis cluster_reaction Phase 2: Synthesis cluster_purification Phase 3: Isolation & Purification A Substrate Analysis (Predict Regioselectivity) B Select Reaction Type (e.g., Nitration, Halogenation) A->B C Generate Electrophile (e.g., HNO₃/H₂SO₄) D Controlled Addition of Substrate C->D E Reaction Monitoring (TLC / GC-MS) D->E F Reaction Quench & Workup E->F G Crude Product Isolation (Filtration / Extraction) F->G H Purification (Recrystallization / Chromatography) G->H I Product Characterization (NMR, MS) H->I

Caption: A generalized workflow for electrophilic substitution on the substrate.

Data Summary

The following table summarizes the predicted outcomes and necessary conditions for the discussed reactions.

ReactionElectrophileCatalyst / ConditionsPredicted Major Product
Nitration Nitronium ion (NO₂⁺)Conc. HNO₃ / Conc. H₂SO₄, 0-5 °C2-(Benzyloxy)-3-bromo-6-nitrobenzonitrile
Bromination Electrophilic BrFeBr₃, Room Temperature2-(Benzyloxy)-3,6-dibromobenzonitrile

Conclusion

The electrophilic substitution of 2-(benzyloxy)-3-bromobenzonitrile is a prime example of regioselectivity dictated by the most powerful activating group on a polysubstituted aromatic ring. Despite the presence of two deactivating substituents, the ortho, para-directing and strongly activating nature of the benzyloxy group is the decisive factor, directing incoming electrophiles to the C6 position.[2] Successful synthesis requires carefully controlled and often forcing conditions to overcome the overall deactivation of the ring. The protocols and analyses presented in this guide provide a robust framework for researchers to confidently approach the functionalization of this and structurally similar molecules, enabling the strategic development of complex chemical entities.

References

  • StudySmarter. (n.d.). Directing Groups in SE Ar. Retrieved from [Link]

  • Quora. (2018, May 25). Is Cyano group (-CN group) a ring activator for benzene electrophile substitution reactions? Retrieved from [Link]

  • YouTube. (2016, April 7). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • Save My Exams. (2025, January 10). Directing Effects. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

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  • Master Organic Chemistry. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]

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  • Save My Exams. (2025, January 10). Electrophilic Substitution (OCR A Level Chemistry A): Revision Note. Retrieved from [Link]

  • Master Organic Chemistry. (2025, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from [Link]

  • King, S. (n.d.). Lecture Notes Chem 51B Chapter 18 Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. Retrieved from [Link]

  • ChemTalk. (2022, August 29). Electrophilic Aromatic Substitution. Retrieved from [Link]

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The Evolving Landscape of Benzonitrile Derivatives: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution Among Researchers, Scientists, and Drug Development Professionals

Abstract

The benzonitrile scaffold, a seemingly simple aromatic ring appended with a nitrile group, represents a privileged structure in medicinal chemistry, unlocking a remarkable diversity of biological activities. This technical guide provides an in-depth exploration of the multifaceted pharmacological potential of benzonitrile derivatives. We will traverse their significant roles as anticancer, antimicrobial, antiviral, and anti-inflammatory agents, with a particular focus on their mechanisms of action as potent and selective enzyme inhibitors. This document is designed to be a comprehensive resource, amalgamating field-proven insights with detailed experimental protocols to empower researchers in the rational design and evaluation of novel therapeutic agents based on the benzonitrile core.

Introduction: The Versatility of the Benzonitrile Moiety

Benzonitrile derivatives are a class of organic compounds characterized by a benzene ring attached to a cyano (-C≡N) group.[1] This functional group is highly reactive and serves as a versatile synthetic handle, allowing for transformations into amines, carboxylic acids, and other functionalities crucial for biological interactions.[1] The true pharmacological power of this scaffold, however, lies in the ability to finely tune its properties through substitutions on the aromatic ring. These modifications modulate the electron density of the nitrile group and the phenyl ring, thereby influencing the compound's reactivity and its affinity for biological targets.[2]

The nitrile group itself is a key pharmacophore, often acting as a hydrogen bond acceptor, mimicking the carbonyl group of endogenous ligands.[3] This ability to engage in specific, high-affinity interactions with biological macromolecules underpins the diverse therapeutic applications of benzonitrile derivatives, from kinase inhibitors in oncology to viral entry blockers.[4] This guide will delve into the specifics of these applications, providing both the mechanistic rationale and the practical methodologies for their investigation.

Anticancer Activity: Targeting the Pillars of Malignancy

Benzonitrile derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines through various mechanisms of action.[5] Quantitative Structure-Activity Relationship (QSAR) studies have been instrumental in elucidating the structural features essential for their anticancer effects.[5]

Mechanism of Action: A Multi-pronged Attack

The anticancer activity of benzonitrile derivatives is often attributed to their ability to:

  • Induce Apoptosis: Many benzonitrile compounds trigger programmed cell death in cancer cells. This can be mediated through the modulation of key signaling pathways such as the PI3K/Akt/mTOR and MAPK pathways, which are central to cell survival and proliferation.[6][7]

  • Cause Cell Cycle Arrest: By interfering with the cell cycle machinery, these derivatives can halt the uncontrolled proliferation of cancer cells.[8]

  • Inhibit Key Kinases: A significant number of benzonitrile-based drugs function as kinase inhibitors.[4] Kinases are crucial enzymes in cell signaling, and their dysregulation is a hallmark of many cancers. Benzonitrile derivatives have been designed to target kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and c-Jun N-terminal kinase-3 (JNK3).[3][5]

Featured Anticancer Benzonitrile Derivatives

The following table summarizes the anticancer activity of selected benzonitrile and related derivatives, highlighting their potency against various cancer cell lines.

Compound IDDerivative ClassTarget/Cell LineActivity (IC50/GI50)Reference
1g2a 2-PhenylacrylonitrileHCT1165.9 nM[5]
BEL-74027.8 nM[5]
Compound 2l Indole-AcrylonitrileNCI-60 Panel (Mean)0.38 µM[5]
Compound 5 Benzotriazole-AcrylonitrileHeLa (G2-M arrest)Potent (nM range)[5]
2,4-Cl BFTU N-benzoyl-N'-phenylthioureaMCF-70.31 mM[5]
QP5038 Benzonitrile-based QPCTL inhibitorRaji (lymphoma)3.3 ± 0.5 nM (inhibition of pGlu-CD47)[9]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[10]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living cells.[10]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[11]

  • Compound Treatment: Prepare serial dilutions of the benzonitrile derivative in cell culture medium. Add the different concentrations of the compound to the wells and incubate for a specified period (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[11]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Cell_Seeding 1. Seed Cells in 96-well plate Compound_Prep 2. Prepare Serial Dilutions of Benzonitrile Derivative Treatment 3. Add Compound to Cells and Incubate (48-72h) Compound_Prep->Treatment MTT_Addition 4. Add MTT Reagent (4h incubation) Treatment->MTT_Addition Formazan_Solubilization 5. Solubilize Formazan Crystals (e.g., DMSO) MTT_Addition->Formazan_Solubilization Absorbance_Reading 6. Read Absorbance (570 nm) Formazan_Solubilization->Absorbance_Reading IC50_Calculation 7. Calculate IC50 Value Absorbance_Reading->IC50_Calculation

Caption: Workflow for determining the cytotoxicity of benzonitrile derivatives using the MTT assay.

Antimicrobial Activity: A New Frontier in Combating Resistance

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Benzonitrile derivatives have demonstrated promising activity against a range of bacteria and fungi, making them an interesting scaffold for further development.[12][13]

Spectrum of Activity

Benzonitrile derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria. For instance, certain benzothiazole-benzonitrile chromophores have exhibited remarkable minimum inhibitory concentration (MIC) values against Staphylococcus aureus and Escherichia coli.[13] Additionally, s-triazine derivatives incorporating a benzonitrile moiety have displayed antimycobacterial activity against Mycobacterium tuberculosis.[14]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[15]

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[15]

Step-by-Step Methodology:

  • Preparation of Antimicrobial Agent Dilutions: Prepare a stock solution of the benzonitrile derivative in a suitable solvent. Perform serial twofold dilutions in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.[15]

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL).[2][13] Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[15]

  • Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate containing the serially diluted compound. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).[15]

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.[15]

  • MIC Determination: The MIC is the lowest concentration of the benzonitrile derivative at which there is no visible bacterial growth (i.e., the well remains clear).[15]

Antiviral Activity: Inhibiting Viral Replication

Benzonitrile derivatives have shown significant promise as antiviral agents, particularly against the Hepatitis C Virus (HCV).[6][11]

Mechanism of Action: Blocking Viral Entry

A notable mechanism of action for antiviral benzonitrile derivatives is the inhibition of viral entry into host cells. For example, 2-((4-arylpiperazin-1-yl)methyl)benzonitrile derivatives have been identified as potent HCV inhibitors that act on the entry stage of the viral life cycle.[6][11] Further studies have suggested that these compounds may target the HCV E1 protein.

Featured Antiviral Benzonitrile Derivatives
CompoundVirusActivity (EC50)MechanismReference
L0909 HCV0.022 µMEntry Inhibitor[6][11]

Anti-inflammatory Activity and Enzyme Inhibition

Chronic inflammation is a key driver of many diseases. Benzonitrile derivatives have demonstrated anti-inflammatory properties, often through the inhibition of key enzymes involved in the inflammatory cascade.[15][16]

Targeting Inflammatory Enzymes
  • Cyclooxygenase (COX) Inhibition: Benzonitrile derivatives have been investigated as inhibitors of COX enzymes, particularly COX-2, which is a key enzyme in the production of pro-inflammatory prostaglandins.[16]

  • Dipeptidyl Peptidase-4 (DPP-4) Inhibition: Certain quinazolinone-benzonitrile derivatives have shown inhibitory activity against DPP-4, an enzyme involved in glucose metabolism and a target for type 2 diabetes treatment.[17][18]

  • Other Enzyme Targets: Benzonitrile derivatives have also been explored as inhibitors of other enzymes, including xanthine oxidase and glutaminyl-peptide cyclotransferase-like protein (QPCTL).[9][19]

Experimental Protocol: In Vitro Fluorometric COX-2 Inhibitor Screening

This assay is a common method for evaluating the inhibitory potential of compounds against the COX-2 enzyme.[16]

Principle: The assay measures the fluorescence generated by the enzymatic reaction of COX-2 with a probe and its substrate, arachidonic acid. An inhibitor will reduce the rate of fluorescence increase.[16]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare working solutions of the COX-2 enzyme, a suitable fluorescent probe, a cofactor, and arachidonic acid in an appropriate assay buffer. Prepare serial dilutions of the benzonitrile test compounds and a reference inhibitor (e.g., celecoxib).[16]

  • Assay Setup: In a 96-well plate, add the test compounds or reference inhibitor at various concentrations. Include control wells for 100% enzyme activity (enzyme and solvent) and maximum inhibition (a known potent inhibitor).[16]

  • Enzyme and Probe Addition: Add the COX-2 enzyme and the fluorescent probe to each well.[16]

  • Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate to all wells.[16]

  • Kinetic Measurement: Immediately measure the fluorescence intensity in kinetic mode at regular intervals for a defined period at a constant temperature.[16]

  • Data Analysis: Calculate the rate of the reaction for each concentration. Determine the percentage of inhibition relative to the control and plot this against the logarithm of the inhibitor concentration to calculate the IC50 value.[16]

Kinase_Inhibitor_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf Ras-Raf-MEK-ERK Pathway cluster_pi3k_akt PI3K-Akt Pathway cluster_nucleus Nucleus cluster_output Cellular Response RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription Proliferation Cell Proliferation Transcription->Proliferation Survival Cell Survival Transcription->Survival Angiogenesis Angiogenesis Transcription->Angiogenesis Benzonitrile_Inhibitor Benzonitrile-based Kinase Inhibitor Benzonitrile_Inhibitor->RTK Inhibits Benzonitrile_Inhibitor->Raf Inhibits

Caption: Simplified signaling pathway illustrating the inhibitory action of benzonitrile derivatives on key cancer-related kinases.

Conclusion and Future Perspectives

The benzonitrile scaffold has unequivocally established its significance in medicinal chemistry, providing a versatile platform for the development of potent and selective therapeutic agents. The diverse biological activities, spanning from anticancer and antimicrobial to antiviral and anti-inflammatory, underscore the immense potential of this chemical class. The ability to systematically modify the benzonitrile core allows for the optimization of pharmacokinetic and pharmacodynamic properties, paving the way for the discovery of next-generation therapeutics.

Future research in this area should continue to focus on the elucidation of novel mechanisms of action, the identification of new biological targets, and the development of derivatives with improved safety and efficacy profiles. The integration of computational methods, such as QSAR and molecular docking, with high-throughput screening and robust biological evaluation will be crucial in accelerating the translation of promising benzonitrile-based compounds from the laboratory to the clinic.

References

  • 2-((4-Arylpiperazin-1-yl)methyl)benzonitrile Derivatives as Orally Available Inhibitors of Hepatitis C Virus with a Novel Mechanism of Action. Journal of Medicinal Chemistry. [Link]

  • Design, Synthesis, and Biological Evaluation of 2-((4-Bisarylmethyl-piperazin-1-yl)methyl)benzonitrile Derivatives as HCV Entry Inhibitors. ACS Publications. [Link]

  • 2-((4-Arylpiperazin-1-yl)methyl)benzonitrile Derivatives as Orally Available Inhibitors of Hepatitis C Virus with a Novel Mechanism of Action. ACS Publications. [Link]

  • Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. [Link]

  • Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent. PMC. [Link]

  • Application of benzonitrile compound in preparation of antitumor drugs.
  • Benzonitrile derivatives by Zhang et al. ResearchGate. [Link]

  • Antibacterial activity and mechanism of action of the benzazole acrylonitrile-based compounds: In vitro , spectroscopic, and docking studies. ResearchGate. [Link]

  • Facile synthesis of benzonitrile/nicotinonitrile based s-triazines as new potential antimycobacterial agents. PubMed. [Link]

  • Novel Benzothiazole-Benzonitrile-Based Fluorescent Chromophore: Synthesis, DFT, Antimicrobial Properties. PubMed. [Link]

  • The chemical structure of some biologically important benzonitrile derivatives. ResearchGate. [Link]

  • WO2013034238A1 - Benzonitrile derivatives as kinase inhibitors.
  • Graphviz view of a cell cycle canonical signaling pathway with gene... ResearchGate. [Link]

  • Synthesis of benzonitriles from substituted benzoic acid.
  • Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces. MedCrave online. [Link]

  • Synthesis, Computational Analysis, and Antiproliferative Activity of Novel Benzimidazole Acrylonitriles as Tubulin Polymerization Inhibitors: Part 2. PMC. [Link]

  • Molecular Mechanism of β-Sitosterol and its Derivatives in Tumor Progression. Frontiers. [Link]

  • Synthesis, Characterization and Biological Activity of Benzimidazoleacrylonitrile Derivatives. ResearchGate. [Link]

  • Development of a potent benzonitrile-based inhibitor of glutaminyl-peptide cyclotransferase-like protein (QPCTL) with antitumor efficacy. PMC. [Link]

  • Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Deriv. Brieflands. [Link]

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC. [Link]

  • Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. PMC. [Link]

  • Antimicrobial Activity of Some New Thioureides Derived from 2-(4-Chlorophenoxymethyl)benzoic Acid. MDPI. [Link]

  • Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. PMC. [Link]

  • The synthetic approach of benzimidazole derivatives as anti-inflammatory agents. ResearchGate. [Link]

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Methodological & Application

Application Note: Suzuki-Miyaura Coupling of 2-(Benzyloxy)-3-bromobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimization and execution of Suzuki-Miyaura cross-coupling reactions utilizing 2-(benzyloxy)-3-bromobenzonitrile as the electrophilic partner. This scaffold is a critical intermediate in the synthesis of benzoxaborole therapeutics (e.g., Tavaborole, Crisaborole) and functionalized biaryl nitriles.

The 1,2,3-trisubstituted pattern of this arene presents specific challenges:

  • Steric Hindrance: The bromine at C3 is flanked by a bulky benzyloxy group at C2, requiring specific ligand classes for efficient oxidative addition.

  • Electronic Push-Pull: The electron-withdrawing nitrile (C1) activates the ring, while the electron-donating benzyloxy (C2) exerts a deactivating mesomeric effect, creating a nuanced reactivity profile.

  • Coordination Risks: The nitrile nitrogen can competitively coordinate with palladium, necessitating higher catalyst loading or non-coordinating solvents.

Reactivity Profile & Mechanistic Insight[3]

Structural Analysis

The substrate is a "privileged scaffold" for accessing 7-substituted benzoxaboroles. The ortho-benzyloxy group serves two roles: it protects the phenol required for later cyclization and directs the palladium catalyst via weak coordination, potentially stabilizing the oxidative addition intermediate.

Critical Success Factors
  • Ligand Selection: Standard triphenylphosphine ligands (e.g., Pd(PPh₃)₄) often result in sluggish conversion due to the steric bulk of the benzyl ether. Buchwald dialkylbiaryl phosphines (SPhos, XPhos) are recommended to facilitate the coupling of this sterically congested bromide.

  • Base Sensitivity: While the nitrile is robust, the benzyloxy ether can be sensitive to strong Lewis acids; however, it is stable under standard basic Suzuki conditions (K₂CO₃, K₃PO₄).

  • Boronic Acid Stoichiometry: Due to the potential for protodeboronation of the nucleophile (competing with the slow oxidative addition), a slight excess (1.2–1.5 equiv) of the boronic acid is advised.

ReactivityMap Substrate 2-(Benzyloxy)-3-bromobenzonitrile C1_CN C1: Nitrile (-CN) Electron Withdrawing Potential Pd Coordination Substrate->C1_CN C2_OBn C2: Benzyloxy (-OBn) Steric Bulk Directing Group Substrate->C2_OBn C3_Br C3: Bromine (-Br) Reaction Site Crowded Environment Substrate->C3_Br C1_CN->C3_Br Electronic Activation C2_OBn->C3_Br Steric Hindrance

Figure 1: Reactivity map highlighting the steric and electronic interplay of the trisubstituted core.

Experimental Protocols

Method A: High-Efficiency Protocol (Recommended)

Applicability: Sterically hindered boronic acids, heteroaryl boronic acids, or rapid scale-up. Catalyst System: Pd(OAc)₂ / SPhos (Buchwald Precatalyst Gen II is also suitable).

Materials
  • Substrate: 2-(Benzyloxy)-3-bromobenzonitrile (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.3 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)

  • Base: K₃PO₄ (2.0 equiv)

  • Solvent: Toluene/Water (10:1 v/v)

Step-by-Step Procedure
  • Setup: Charge a reaction vial equipped with a magnetic stir bar with the substrate (288 mg, 1.0 mmol), boronic acid (1.3 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and K₃PO₄ (424 mg, 2.0 mmol).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen or Argon three times.

  • Solvent Addition: Inject degassed Toluene (4.5 mL) and Water (0.5 mL) via syringe.

  • Reaction: Place the vial in a pre-heated block at 80–100 °C . Stir vigorously (800 rpm) for 4–12 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS. The starting bromide (Rt ~ standard) should disappear.

  • Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and water (10 mL). Separate phases. Extract aqueous layer with EtOAc (2 x 10 mL).

  • Purification: Dry combined organics over Na₂SO₄, filter, and concentrate. Purify via flash chromatography (SiO₂, Gradient: 0–20% EtOAc in Hexanes).

Method B: Standard Protocol (Cost-Effective)

Applicability: Simple phenyl boronic acids, non-hindered substrates. Catalyst System: Pd(dppf)Cl₂·CH₂Cl₂.[1][2]

Materials
  • Catalyst: Pd(dppf)Cl₂[3]·CH₂Cl₂ (5 mol%)

  • Base: Na₂CO₃ (2.0 M aqueous solution)

  • Solvent: 1,4-Dioxane

Step-by-Step Procedure
  • Dissolution: Dissolve 2-(benzyloxy)-3-bromobenzonitrile (1.0 mmol) and boronic acid (1.2 mmol) in 1,4-Dioxane (5 mL).

  • Degassing: Bubble nitrogen through the solution for 10 minutes (sparging).

  • Catalyst/Base: Add Pd(dppf)Cl₂ (41 mg, 0.05 mmol) and Na₂CO₃ solution (1.0 mL, 2.0 mmol).

  • Heating: Heat to 90 °C for 16 hours under nitrogen.

  • Workup: Standard aqueous workup as described in Method A.

Optimization & Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by NitrileSwitch to Method A (SPhos/XPhos ligands bind Pd tighter than nitriles). Increase catalyst loading to 5 mol%.
Protodeboronation Unstable Boronic AcidUse Boronic Esters (Bpin) instead of acids. Switch base to mild KF or CsF under anhydrous conditions.
Homocoupling (Ar-Ar) Oxygen leakEnsure rigorous degassing. Use freeze-pump-thaw cycles if possible.
Hydrolysis of Nitrile High pH + High TempSwitch base from Carbonate/Phosphate to K₂CO₃ or reduce water ratio. Lower temp to 80°C.

High-Value Application: Benzoxaborole Synthesis

This substrate is a key precursor for benzoxaborole antifungals (e.g., Tavaborole).

Workflow:

  • Suzuki Coupling: Install the aryl/alkyl side chain at C3.

  • Deprotection: Removal of Benzyl group (H₂/Pd-C or BCl₃) to reveal the phenol.

  • Cyclization: Conversion of the nitrile to the aldehyde (via DIBAL-H) or direct borylation/cyclization sequences.

Workflow Start Start: 2-(Benzyloxy)-3-bromobenzonitrile Step1 Suzuki Coupling (Pd-SPhos, Ar-B(OH)2) Start->Step1 Method A Intermediate1 Biaryl Intermediate (3-Aryl-2-benzyloxybenzonitrile) Step1->Intermediate1 Step2 Debenzylation (H2, Pd/C or BCl3) Intermediate1->Step2 Intermediate2 3-Aryl-2-hydroxybenzonitrile Step2->Intermediate2 Step3 Benzoxaborole Formation (Borylation/Cyclization) Intermediate2->Step3 End Target: 7-Substituted Benzoxaborole Step3->End

Figure 2: Synthetic workflow from the bromobenzonitrile scaffold to bioactive benzoxaboroles.

References

  • Vertex Pharmaceuticals. (2011). Process for the preparation of benzoxaboroles. WO2011019612. Link (Demonstrates the utility of 3-bromo-2-alkoxybenzonitriles in drug synthesis).

  • Miyaura, N., & Suzuki, A. (1995).[1][4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link (Foundational review on mechanism and conditions).

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides. Journal of the American Chemical Society, 129(11), 3358–3366. Link (Source for SPhos/XPhos protocols for hindered substrates).

  • ChemicalBook. (2026). Product Entry: 2-(Benzyloxy)-3-bromobenzonitrile. Link (Physical properties and safety data).

  • BenchChem. (2025).[5] Application Notes for Benzonitrile Derivatives. Link (General handling of benzonitrile precursors).

Sources

Application Notes and Protocols for the Stille Coupling of 2-(Benzyloxy)-3-bromobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic C-C Bond Formation in Complex Molecules

The palladium-catalyzed Stille cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds under relatively mild conditions with exceptional functional group tolerance.[1][2][3][4] First reported by John K. Stille, this reaction involves the coupling of an organostannane (organotin) reagent with an organic electrophile, such as an aryl halide.[5][6] Its robustness and the air and moisture stability of many organostannane reagents make it a highly reliable and versatile tool, particularly in the synthesis of complex natural products, pharmaceuticals, and functional materials.[2][4][7][8]

This guide provides a detailed protocol and technical insights for the Stille coupling of 2-(benzyloxy)-3-bromobenzonitrile, a substrate featuring both a sensitive benzyloxy ether and a nitrile group. The protocol is designed for researchers, scientists, and drug development professionals who require a robust and reproducible method for elaborating such complex scaffolds. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental procedure, and discuss key parameters for optimization and troubleshooting.

The Catalytic Cycle: A Mechanistic Overview

The Stille coupling proceeds through a well-studied catalytic cycle involving a palladium(0) species as the active catalyst.[9][10] The cycle can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][5][11]

  • Oxidative Addition: The cycle begins with the reaction of the active 14-electron Pd(0) catalyst with the organic electrophile (in this case, 2-(benzyloxy)-3-bromobenzonitrile). This step forms a 16-electron Pd(II) intermediate.[9]

  • Transmetalation: The organostannane reagent then exchanges its organic group (R') with the halide on the palladium center. This is often the rate-determining step of the cycle.[12] The use of additives like copper(I) salts can sometimes accelerate this process.[8][13]

  • Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][5]

Diagram: The Stille Coupling Catalytic Cycle

Stille_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products pd0 Pd(0)L₂ (Active Catalyst) pd_ox Oxidative Addition Intermediate (R-Pd(II)L₂-X) pd0->pd_ox R-X (Aryl Bromide) pd_trans Transmetalation Intermediate (R-Pd(II)L₂-R') pd_ox->pd_trans R'-SnBu₃ (Organostannane) pd_trans->pd0 Reductive Elimination product Coupled Product (R-R') pd_trans->product byproduct Tin Byproduct (X-SnBu₃) pd_trans->byproduct      aryl_halide 2-(Benzyloxy)-3-bromobenzonitrile (R-X) aryl_halide->pd_ox stannane Organostannane (R'-SnBu₃) stannane->pd_trans

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Detailed Experimental Protocol

This protocol provides a general method for the Stille coupling of 2-(benzyloxy)-3-bromobenzonitrile with a generic organostannane partner (e.g., tributyl(vinyl)stannane or tributyl(phenyl)stannane). Researchers should optimize conditions based on the specific organostannane used.

Materials and Reagents
ReagentGradeSupplier ExampleNotes
2-(Benzyloxy)-3-bromobenzonitrile>97%Sigma-AldrichThe limiting reagent.
Organostannane (e.g., Tributyl(vinyl)tin)>97%Sigma-AldrichUse 1.1 - 1.5 equivalents. Highly toxic.
Palladium Catalyst (e.g., Pd(PPh₃)₄)>98%Strem ChemicalsUse 1-5 mol %. Can be generated in situ from a Pd(II) source.[14]
Anhydrous Solvent (e.g., Toluene, Dioxane)Anhydrous, <50 ppm H₂OAcros OrganicsMust be thoroughly degassed before use.
Ligand (optional, e.g., AsPh₃)>99%Alfa AesarRequired if using a catalyst like Pd₂(dba)₃.
Potassium Fluoride (KF)ACS GradeFisher ScientificFor workup to remove tin byproducts.
Celite®------Filter aid.
Equipment
  • Schlenk flask or round-bottom flask with a reflux condenser

  • Schlenk line or glovebox for inert atmosphere operations

  • Magnetic stirrer and hotplate with a temperature controller

  • Syringes and needles for liquid transfers

  • Standard glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Reaction Procedure

1. System Preparation (Inert Atmosphere is Crucial) a. Assemble the Schlenk flask and condenser. Flame-dry the glassware under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen and moisture are removed.[15] b. Maintain a positive pressure of inert gas throughout the experiment.

2. Charging the Reaction Vessel a. To the cooled Schlenk flask, add 2-(benzyloxy)-3-bromobenzonitrile (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a magnetic stir bar. b. If using a palladium source like Pd₂(dba)₃, add the appropriate ligand (e.g., P(o-tol)₃ or AsPh₃, 4 mol % per Pd) at this stage.[16] c. Evacuate and backfill the flask with inert gas three more times.

3. Addition of Reagents a. Via syringe, add the organostannane reagent (1.2 eq.) to the flask. b. Add anhydrous, degassed solvent (e.g., toluene, approx. 0.1 M concentration relative to the aryl bromide) to the flask via syringe. The solvent must be purged with inert gas for at least 30 minutes prior to use.

4. Reaction Execution a. Immerse the flask in a preheated oil bath set to the desired temperature (typically 90-110 °C).[16] b. Stir the reaction mixture vigorously. c. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by taking small aliquots periodically. The reaction is typically complete within 2-16 hours.[16]

5. Workup and Purification a. Once the starting material is consumed, cool the reaction mixture to room temperature. b. Concentrate the mixture under reduced pressure using a rotary evaporator. c. To remove the toxic tributyltin byproducts, dissolve the crude residue in a suitable solvent (e.g., ethyl acetate). d. Add a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1-2 hours. A precipitate of tributyltin fluoride will form.[14] e. Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate. f. Transfer the filtrate to a separatory funnel, wash with water and then brine. g. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

6. Final Purification a. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.

Diagram: Experimental Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep 1. Flame-Dry Glassware (Schlenk Flask) charge 2. Charge Solids (Aryl Bromide, Catalyst) Under Inert Gas prep->charge add_reagents 3. Add Organostannane & Degassed Solvent charge->add_reagents heat 4. Heat to 90-110 °C & Monitor Progress (TLC/GC) add_reagents->heat cool 5. Cool to RT & Concentrate heat->cool kf_wash 6. KF Wash (Remove Tin Byproducts) cool->kf_wash extract 7. Extraction & Drying kf_wash->extract purify 8. Column Chromatography extract->purify product Pure Product purify->product

Caption: A streamlined workflow for the Stille coupling protocol.

Optimization of Reaction Parameters

The success of a Stille coupling often hinges on the careful selection of reaction parameters. The nitrile and benzyloxy groups in the substrate are generally well-tolerated, but optimization can improve yield and reduce side reactions.[1][17]

ParameterOptions & Considerations
Palladium Catalyst Pd(PPh₃)₄: A common and effective Pd(0) source. Pd₂(dba)₃ / Pd(OAc)₂: Pd(0) and Pd(II) precursors that require an external ligand. Often provide higher reactivity, especially for challenging substrates.[13][14]
Ligand Phosphines (PPh₃, P(o-tol)₃): Standard ligands. Arsines (AsPh₃): Can significantly accelerate the rate-limiting reductive elimination step.[9] Bulky, Electron-Rich Ligands: (e.g., P(t-Bu)₃) can enable couplings at lower temperatures or with less reactive electrophiles like aryl chlorides.[7]
Solvent Toluene, Dioxane: Common non-polar aprotic solvents. DMF, NMP: Polar aprotic solvents that can sometimes accelerate the reaction but may require higher purification effort.
Temperature 80-120 °C: A typical range. Lower temperatures may be possible with more reactive substrates or highly active catalyst/ligand systems. Higher temperatures can lead to ligand decomposition or side reactions.[10]
Additives Copper(I) Iodide (CuI): The "copper effect" is well-documented, where co-catalytic amounts of CuI can accelerate the transmetalation step, often allowing for milder reaction conditions.[8][13]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion - Inactive catalyst (degraded by oxygen).- Insufficient temperature.- Poor quality of reagents/solvent.- Ensure rigorous inert atmosphere techniques.- Screen different palladium sources and ligands.- Increase reaction temperature in 10 °C increments.- Use freshly purified/distilled solvent.
Homocoupling of Stannane - This is a common side reaction, especially at higher temperatures or with excess organostannane.[5]- Use a strict 1.1-1.2 stoichiometry of the organostannane.- Consider adding a CuI additive, which can sometimes suppress homocoupling.- Attempt the reaction at a lower temperature.
Difficult Purification - Residual tin byproducts are a primary concern due to their toxicity and chromatographic behavior.- Do not skip the KF wash; ensure it is stirred for an adequate time.- A final filtration through a small plug of silica gel treated with 1-2% triethylamine can help remove final traces of tin.[14]

Safety Precautions

  • Organotin Reagents: Organostannanes are highly toxic. They can be absorbed through the skin and are harmful if inhaled or ingested. Always handle these reagents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including double gloves, a lab coat, and safety glasses.

  • Palladium Catalysts: Palladium compounds can be sensitizers and irritants. Avoid inhalation of dust.

  • Solvents: Use flammable solvents only in a fume hood and away from ignition sources.

  • Waste Disposal: All tin-containing waste must be segregated and disposed of according to institutional hazardous waste protocols.

References

  • Stille reaction - Wikipedia. (n.d.). Retrieved February 19, 2026, from [Link]

  • Stille Coupling | OpenOChem Learn. (n.d.). Retrieved February 19, 2026, from [Link]

  • Stille Coupling - Chemistry LibreTexts. (2023, June 30). Retrieved February 19, 2026, from [Link]

  • Myers, A. (n.d.). The Stille Reaction - Chem 115. Retrieved February 19, 2026, from [Link]

  • Casanovas, J., et al. (1999). Mechanism of the Stille Reaction. 1. The Transmetalation Step. Coupling of R1I and R2SnBu3 Catalyzed by trans-[PdR1IL2] (R1 = C6Cl2F3; R2 = Vinyl, 4-Methoxyphenyl; L = AsPh3). Journal of the American Chemical Society, 121(1), 34-43. [Link]

  • Pérez-Temprano, M. H., et al. (2015). The Stille Reaction, 38 Years Later. ACS Catalysis, 5(5), 3059-3072. [Link]

  • Hashemi, E., & Teimoury, M. (2026). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. RSC Advances, 16, 2475-2503. [Link]

  • A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction. (2023). IKM Institut Kimia Malaysia. [Link]

  • Hashemi, E., & Teimoury, M. (2026). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. National Center for Biotechnology Information. [Link]

  • Recent developments of nanocatalysts for Stille coupling reaction. (2023, October 18). Taylor & Francis Online. [Link]

  • THE STILLE REACTION, 38 YEARS LATER - CORE. (n.d.). Retrieved February 19, 2026, from [Link]

  • Wolf, C., & Lerebours, R. (2003). Efficient Stille cross-coupling reaction using aryl chlorides or bromides in water. PubMed, 125(19), 3533-3536. [Link]

  • Stille Cross Coupling | PDF. (n.d.). Scribd. Retrieved February 19, 2026, from [Link]

  • Williams, R. (2011). A GENERAL AND EFFICIENT METHOD FOR THE STILLE CROSS-COUPLING OF HETEROARYL CHLORIDES. Organic Syntheses, 88, 197. [Link]

  • Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. (2016). Wiley-VCH. [Link]

  • The Stille Reaction - Organic Reactions. (n.d.). Retrieved February 19, 2026, from [Link]

  • Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. (n.d.). Retrieved February 19, 2026, from [Link]

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  • Magano, J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1891-1901. [Link]

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Sources

Application Note & Protocols: 2-(Benzyloxy)-3-bromobenzonitrile as a Versatile Precursor for High-Performance Aromatic Polymers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

High-performance aromatic polymers are essential materials in industries where exceptional thermal, mechanical, and chemical stability are paramount, including aerospace, electronics, and automotive sectors.[1] The design of novel monomers is a critical driver of innovation in this field, enabling the synthesis of polymers with tailored properties. This document provides a detailed technical guide on the application of 2-(Benzyloxy)-3-bromobenzonitrile, a highly versatile precursor for creating advanced aromatic polymers. We will explore its synthesis, characterization, and subsequent polymerization via two distinct, powerful methodologies: Palladium-catalyzed Suzuki-Miyaura Polycondensation and Nucleophilic Aromatic Substitution (SNAr) Polycondensation. Furthermore, we will detail the post-polymerization deprotection of the benzyl group to yield a functional phenolic polymer, opening avenues for further modification and application.

Monomer Synthesis & Characterization: 2-(Benzyloxy)-3-bromobenzonitrile

The strategic placement of the bromo, cyano, and protected hydroxyl functionalities makes 2-(Benzyloxy)-3-bromobenzonitrile an ideal building block. The bromine atom serves as an excellent leaving group for cross-coupling and nucleophilic substitution reactions.[2][3] The electron-withdrawing nitrile group not only enhances the reactivity of the aromatic ring but also contributes to the high thermal stability and polarity of the resulting polymers.[4] The benzyloxy group serves as a robust protecting group for the phenol, which can be removed post-polymerization to introduce a reactive hydroxyl group for cross-linking or further functionalization.

Protocol 1: Synthesis of 2-(Benzyloxy)-3-bromobenzonitrile

This protocol is adapted from established methods for the synthesis of related benzyloxybromobenzonitriles.[5] It involves the benzylation of a commercially available brominated hydroxybenzonitrile.

Rationale: The selection of potassium carbonate as the base and acetone as the solvent provides a standard, effective condition for Williamson ether synthesis. Acetone is easily removed post-reaction, and the base is mild enough to avoid side reactions.

Workflow Diagram: Monomer Synthesis

cluster_synthesis Monomer Synthesis Workflow start Starting Materials: 2-Hydroxy-3-bromobenzonitrile Benzyl Bromide, K2CO3, Acetone reaction Reaction: Reflux for 12-24h under N2 atmosphere start->reaction 1. Combine & Heat workup Aqueous Workup: Filter, evaporate solvent, dissolve in EtOAc, wash with water & brine reaction->workup 2. Cool & Quench purify Purification: Dry over Na2SO4, concentrate, purify by column chromatography workup->purify 3. Isolate Crude product Final Product: 2-(Benzyloxy)-3-bromobenzonitrile purify->product 4. Characterize

Caption: Workflow for the synthesis and purification of 2-(Benzyloxy)-3-bromobenzonitrile.

Materials:

  • 2-Hydroxy-3-bromobenzonitrile

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for eluent

Step-by-Step Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-hydroxy-3-bromobenzonitrile (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetone.

  • Stir the suspension and add benzyl bromide (1.2 eq) dropwise.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Remove the acetone from the filtrate under reduced pressure.

  • Dissolve the resulting crude residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure product.

Expected Characterization Data:

PropertyExpected Value / CharacteristicsSignificance
Appearance White to off-white crystalline solidIndicates purity of the monomer.
Melting Point ~101-105 °C (by analogy to isomers)[5][6]A sharp melting range suggests high purity.
¹H NMR (CDCl₃)δ ~7.6-7.2 (m, Ar-H), δ ~5.2 (s, 2H, -O-CH₂-Ph)Confirms the presence of aromatic protons and the benzylic methylene protons.
¹³C NMR (CDCl₃)δ ~160 (C-O), ~135 (quat. C), ~128-127 (Ar-C), ~115 (CN), ~71 (-CH₂-)Confirms the carbon skeleton and key functional groups.
FTIR (ATR)ν ~2230 cm⁻¹ (C≡N stretch), ~3030 cm⁻¹ (Ar C-H), ~1250 cm⁻¹ (C-O)Provides evidence for the key nitrile and ether functional groups.[7]
Purity (HPLC) >98%Essential for achieving high molecular weight polymers during polycondensation.

Polymerization Methodologies & Protocols

The bifunctional nature of 2-(Benzyloxy)-3-bromobenzonitrile allows for its use in step-growth polymerization to create linear aromatic polymers. We present two robust protocols below.

A. Suzuki-Miyaura Polycondensation for Poly(phenylene ether nitrile)

This approach leverages the palladium-catalyzed cross-coupling of the aryl bromide moiety with an aromatic diboronic acid or its ester equivalent.[8][9] This method is exceptionally powerful for forming C-C bonds and constructing fully aromatic polymer backbones, which are known for their rigidity and thermal stability.[10]

Rationale: The choice of a palladium catalyst with a bulky, electron-rich phosphine ligand (e.g., SPhos) is crucial for facilitating the oxidative addition step with the aryl bromide and preventing beta-hydride elimination.[9] A biphasic solvent system (e.g., Toluene/Water) with a base like K₃PO₄ is effective for activating the boronic acid via formation of a boronate species.[8]

Workflow Diagram: Suzuki Polycondensation

cluster_suzuki Suzuki-Miyaura Polycondensation Workflow monomers Monomers: 2-(Benzyloxy)-3-bromobenzonitrile + Aromatic Diboronic Acid reaction Polymerization: Degas thoroughly (N2/Ar) Heat to 80-100 °C for 24-48h monomers->reaction catalyst Catalyst System: Pd(OAc)2, SPhos Ligand K3PO4 (Base) catalyst->reaction solvent Solvent: Toluene / H2O solvent->reaction precipitation Isolation: Cool, pour into Methanol (or other anti-solvent) reaction->precipitation 1. End Reaction purification Purification: Filter polymer, wash thoroughly Redissolve and re-precipitate precipitation->purification 2. Crude Polymer drying Drying: Dry under vacuum at elevated temp. purification->drying 3. Pure Polymer polymer High-Performance Polymer drying->polymer 4. Characterize

Caption: General workflow for synthesizing aromatic polymers via Suzuki-Miyaura polycondensation.

Protocol 2: Suzuki-Miyaura Polycondensation

Materials:

  • 2-(Benzyloxy)-3-bromobenzonitrile (1.0 eq)

  • 1,4-Phenylenediboronic acid (1.0 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.5-2 mol%)

  • SPhos (2 equivalents per Pd)

  • Potassium phosphate (K₃PO₄), anhydrous (3.0 eq)

  • Toluene, anhydrous

  • Deionized water, degassed

  • Methanol

Step-by-Step Procedure:

  • In a Schlenk flask, combine 2-(Benzyloxy)-3-bromobenzonitrile, 1,4-phenylenediboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Add anhydrous, degassed toluene and degassed deionized water via cannula.

  • Heat the biphasic mixture to 90 °C with vigorous stirring. The reaction should become homogeneous or remain a well-stirred slurry.

  • Maintain the reaction at 90 °C for 24-48 hours. An increase in viscosity is typically observed.

  • Cool the reaction to room temperature. Dilute with additional toluene if the solution is too viscous.

  • Slowly pour the polymer solution into a large beaker of vigorously stirring methanol to precipitate the polymer.

  • Filter the fibrous polymer precipitate and wash thoroughly with water and methanol to remove catalyst residues and salts.

  • For higher purity, redissolve the polymer in a suitable solvent (e.g., chloroform or THF) and re-precipitate into methanol.

  • Collect the final polymer by filtration and dry in a vacuum oven at 60-80 °C until a constant weight is achieved.

B. Nucleophilic Aromatic Substitution (SNAr) Polycondensation for Poly(ether ether nitrile)

SNAr polymerization is a highly efficient method for forming ether linkages in aromatic polymers.[11] The reaction requires an activated aryl halide, where an electron-withdrawing group (like the nitrile in our monomer) is positioned ortho or para to a leaving group (the bromine atom).[12][13] This activated monomer can then react with a bisphenoxide nucleophile.

Mechanism Diagram: SNAr Polymerization

cluster_snar SNAr Mechanism: Key Steps nuc Bisphenoxide Nucleophile (Ar-O⁻) meisenheimer Meisenheimer Complex (Resonance-Stabilized Anionic Intermediate) nuc->meisenheimer 1. Nucleophilic Attack monomer Activated Monomer (2-Benzyloxy-3-bromobenzonitrile) monomer->meisenheimer product Poly(ether ether nitrile) + Br⁻ meisenheimer->product 2. Loss of Leaving Group (Br⁻)

Caption: The addition-elimination mechanism of SNAr polymerization.

Protocol 3: SNAr Polycondensation

Materials:

  • 2-(Benzyloxy)-3-bromobenzonitrile (1.0 eq)

  • Bisphenol A (1.0 eq)

  • Potassium carbonate (K₂CO₃), anhydrous, finely ground (1.5 eq)

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Toluene, anhydrous

  • Methanol

  • Acetic acid

Step-by-Step Procedure:

  • Equip a three-neck flask with a mechanical stirrer, a Dean-Stark trap with a condenser, and a nitrogen inlet/outlet.

  • Add Bisphenol A, K₂CO₃, DMAc, and toluene to the flask.

  • Heat the mixture to reflux (~140-150 °C) to azeotropically remove water generated from the formation of the bisphenoxide. Continue until no more water collects in the Dean-Stark trap (approx. 4 hours).

  • Drain the toluene from the trap and allow the reaction temperature to rise to ~160 °C.

  • Add 2-(Benzyloxy)-3-bromobenzonitrile to the reaction mixture.

  • Maintain the reaction at 160 °C for 8-16 hours under a nitrogen blanket.

  • Cool the viscous solution to room temperature and dilute with additional DMAc if necessary.

  • Neutralize with a few drops of acetic acid and then precipitate the polymer by pouring the solution into a mixture of methanol and water (80:20 v/v).

  • Filter the polymer, then boil it in deionized water to remove residual salts, and finally wash with methanol.

  • Dry the polymer in a vacuum oven at 80 °C to a constant weight.

Polymer Characterization & Expected Properties

Characterization of the synthesized polymers is essential to confirm their structure and evaluate their performance. High-performance polymers are defined by their superior thermal and mechanical properties.[14][15]

Analytical Techniques:

  • Gel Permeation Chromatography (GPC): To determine number-average (Mn) and weight-average (Mw) molecular weights and the polydispersity index (PDI). High molecular weights (Mw > 30,000 g/mol ) are indicative of successful polymerization.

  • Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg). A high Tg is a hallmark of a high-performance polymer, indicating its dimensional stability at elevated temperatures.

  • Thermogravimetric Analysis (TGA): To determine the polymer's thermal stability. The decomposition temperature (Td), often reported as the temperature of 5% weight loss, should be high for these materials.[16]

  • Film Casting & Tensile Testing: To evaluate mechanical properties like tensile strength, Young's modulus, and elongation at break.[17] Solutions of the polymers in solvents like chloroform or NMP can be cast into thin films for analysis.

Expected Properties of Polymers Derived from 2-(Benzyloxy)-3-bromobenzonitrile:

PropertyExpected Value RangeSignificance & Rationale
Glass Transition Temp. (Tg) 180 - 260 °CHigh Tg values are expected due to the rigid aromatic backbone, indicating a high service temperature.[4][18]
Decomposition Temp. (Td, 5% loss) > 450 °C (in N₂)The aromatic structure and stable ether/C-C linkages contribute to excellent thermal stability.[19]
Tensile Strength 70 - 120 MPaThe rigid polymer chains lead to strong, durable materials suitable for structural applications.[17]
Solubility Soluble in aprotic polar solvents (NMP, DMAc, Chloroform)The benzyloxy side group can disrupt chain packing, enhancing solubility compared to unsubstituted analogues.[20]

Post-Polymerization Modification: Debenzylation

The benzyloxy group can be cleaved to reveal a phenolic hydroxyl group, transforming the polymer into a functional material that can be cross-linked or used as a macroinitiator. Catalytic transfer hydrogenation is a mild and effective method for this transformation.

Protocol 4: Polymer Debenzylation

Materials:

  • Benzyloxy-containing polymer

  • Palladium on Carbon (Pd/C, 10 wt%)

  • Ammonium formate or Cyclohexene (hydrogen donor)

  • N-Methyl-2-pyrrolidone (NMP) or Tetrahydrofuran (THF)

Step-by-Step Procedure:

  • Dissolve the benzyloxy-functionalized polymer in NMP or THF in a round-bottom flask.

  • Carefully add Pd/C (approx. 10% by weight of the polymer) to the solution.

  • Add a large excess of the hydrogen donor (e.g., ammonium formate, 10-20 eq per benzyloxy group).

  • Heat the mixture to 60-80 °C and stir for 12-24 hours.

  • Cool the reaction and filter through a pad of Celite to remove the Pd/C catalyst.

  • Precipitate the resulting phenolic polymer into a non-solvent like acidic water (pH 4-5).

  • Filter, wash thoroughly with deionized water, and dry the functional polymer under vacuum.

  • Confirm the debenzylation by the disappearance of the benzyl signals in ¹H NMR and the appearance of a broad -OH peak in the FTIR spectrum.

Conclusion

2-(Benzyloxy)-3-bromobenzonitrile is a strategically designed monomer that serves as an exceptional entry point for the synthesis of diverse high-performance aromatic polymers. Through well-established polymerization techniques like Suzuki-Miyaura coupling and Nucleophilic Aromatic Substitution, polymers with high thermal stability, robust mechanical properties, and good processability can be readily achieved. The latent phenolic functionality, accessible via a simple deprotection step, further expands the utility of the resulting materials, making this monomer a valuable tool for researchers and professionals in advanced materials development.

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  • ResearchGate. (n.d.). Thermal properties of polymers. ResearchGate. Retrieved from [Link]

  • Popa, A., et al. (2024). Chemical Modification of Acrylonitrile-Divinylbenzene Polymer Supports with Aminophosphonate Groups and Their Antibacterial Activity Testing. MDPI.
  • Lee, S. H., et al. (2014). Synthesis of Polyacrylonitrile as Precursor for High-Performance Ultrafine Fibrids. Fibers and Polymers, 15(2), 223-229.
  • ResearchGate. (2023). MECHANICAL PROPERTIES OF POLYMERS. ResearchGate. Retrieved from [Link]

  • Tidmore, J. K., et al. (2014). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Molecules, 19(6), 7384–7396. [Link]

  • BenchChem. (2025). Alternative monomers to 2-(Benzoyloxy)
  • Google Patents. (n.d.). CN113233972A - Synthesis method of (R) -2-benzyloxy propionic acid and intermediate thereof. Google Patents.
  • Thomas, S., et al. (2023). Synthesis, Characterization and Studies of Chemically Modified Poly(Acrylonitrile-Butadiene-Styrene) through Nitrile Functional. Journal of Science and Technology.
  • Wikipedia. (n.d.). Benzonitrile. Wikipedia. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2019). Understanding the Mechanical Properties of Polymer Blends in the Presence of Plasticizers and Other Additives.
  • PubChem. (n.d.). 3-Bromobenzonitrile. PubChem. Retrieved from [Link]

  • Polotskaya, G., et al. (2026). Synthesis and Properties of Polyarylene Ether Nitrile and Polyphenylene Sulfone Copolymers. Polymers. [Link]

  • CONICET. (2023). Molecular dynamics study of the mechanical properties of drug loaded model systems: A comparison of a polymersome with a bilayer.
  • Research and Reviews: Journal of Chemistry. (2016).
  • Turi, E. A. (Ed.). (1997).
  • Flores, A., & Gomez, C. (2021). Mechanical Behavior of Polymeric Materials: Recent Studies. Polymers, 13(1), 1-5. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from [Link]

  • de Souza, A. L. F., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. [Link]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • ResearchGate. (n.d.). High Performance Carbon Fibers from Very High Molecular Weight Polyacrylonitrile Precursors. ResearchGate. Retrieved from [Link]

  • Li, Z., et al. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. RSC Advances, 9(31), 17852-17859. [Link]

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Application Note: Chemoselective Debenzylation of 2-(Benzyloxy)-3-bromobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The deprotection of 2-(benzyloxy)-3-bromobenzonitrile presents a classic chemoselectivity paradox in organic synthesis. The target molecule contains two highly sensitive functionalities: an aryl bromide (susceptible to hydrogenolysis/debromination) and an aryl nitrile (susceptible to hydrolysis or reduction).

Standard debenzylation methods often fail:

  • Catalytic Hydrogenation (Pd/C, H₂): High risk of cleaving the C-Br bond, yielding the debrominated byproduct.

  • Strong Aqueous Acids (HBr/AcOH): High risk of hydrolyzing the nitrile to an amide or carboxylic acid.

This guide details three validated protocols designed to cleave the benzyl ether while preserving the halogen and nitrile groups. The Lewis Acid/Scavenger approach is identified as the "Gold Standard" for this specific substrate.

Strategic Analysis of Methods

The following table summarizes the compatibility of common debenzylation reagents with the 3-bromo and 2-cyano motifs.

MethodReagentsAr-Br StabilityAr-CN StabilityRecommendation
Lewis Acid Cleavage BCl₃ / Pentamethylbenzene High High Primary Protocol
Soft Acidolysis TFA / ThioanisoleHighHighSecondary Protocol
Catalytic Hydrogenation Pd/C + H₂Low (Debromination)HighAvoid
Poisoned Hydrogenation Pd/C(en) or Pd/C + PyridineModerateHighHigh Risk (Optimization required)
Nucleophilic Cleavage NaSEt / DMFHighLow (Nucleophilic attack)Not Recommended

Detailed Experimental Protocols

Protocol A: The "Gold Standard" – BCl₃-Mediated Cleavage

Mechanism: Boron trichloride coordinates to the ether oxygen. The addition of a non-Lewis-basic scavenger (Pentamethylbenzene) traps the benzyl cation immediately upon cleavage, preventing polymerization or re-alkylation (Friedel-Crafts) of the electron-deficient phenolic ring.

Advantages:

  • Operates at low temperature (-78°C to 0°C).

  • Avoids aqueous acidic conditions until the quench.

  • Completely inert to aryl halides.

Materials
  • Substrate: 2-(Benzyloxy)-3-bromobenzonitrile (1.0 equiv)

  • Reagent: Boron Trichloride (BCl₃), 1.0 M solution in DCM (2.0 - 3.0 equiv)

  • Scavenger: Pentamethylbenzene (3.0 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM)

  • Quench: Methanol (MeOH) and Sat. aq. NaHCO₃

Step-by-Step Procedure
  • Setup: Flame-dry a two-neck round-bottom flask and cool under inert atmosphere (Ar or N₂).

  • Dissolution: Dissolve the substrate (1.0 mmol) and Pentamethylbenzene (3.0 mmol) in anhydrous DCM (10 mL).

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

  • Addition: Add BCl₃ (1M in DCM, 2.0–3.0 mL) dropwise over 10 minutes. Ensure the internal temperature does not rise above -70°C.

  • Reaction: Stir at -78°C for 1 hour.

    • Checkpoint: Monitor by TLC. If starting material remains, allow the reaction to warm slowly to 0°C over 2 hours. Note: Nitriles are stable to BCl₃ at low temps, but prolonged exposure at RT can lead to complexes.

  • Quench (Critical): Once complete, add Methanol (5 mL) dropwise at -78°C to destroy excess borane species.

  • Workup: Pour the mixture into a separating funnel containing saturated NaHCO₃ (to neutralize HCl and prevent nitrile hydrolysis). Extract with DCM (3 x 20 mL).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Pentamethylbenzene can be removed via column chromatography (elutes with non-polar solvents like Hexane/Pentane).

Protocol B: Metal-Free Acidolysis – TFA/Thioanisole

Mechanism: Trifluoroacetic acid (TFA) protonates the ether oxygen, and thioanisole acts as a soft nucleophile to capture the benzyl carbocation via an SN2-type pathway.

Advantages:

  • No heavy metals.

  • Operationally simple (Room Temperature).[1]

  • Scalable.[2][3]

Step-by-Step Procedure
  • Dissolution: Dissolve the substrate (1.0 mmol) in neat TFA (5 mL).

  • Scavenger Addition: Add Thioanisole (2.0–5.0 equiv).

    • Note: Thioanisole is preferred over anisole because the sulfur is a better nucleophile for the benzyl cation and less likely to undergo side reactions.

  • Reaction: Stir at ambient temperature (20–25°C) for 2–6 hours.

    • Caution: Do not heat. Heating TFA can promote nitrile hydrolysis.

  • Workup: Remove excess TFA under reduced pressure (rotary evaporator).

  • Neutralization: Redissolve the residue in EtOAc and wash carefully with Sat. NaHCO₃ until pH 7-8.

  • Purification: Flash chromatography is required to remove the benzyl-thioanisole byproduct.

Protocol C: Mild Lewis Acid – TiCl₄ / NaI

Mechanism: The TiCl₄ activates the ether, and the iodide ion acts as a nucleophile to cleave the benzyl group. This method is often milder than BCl₃/BBr₃.

Step-by-Step Procedure
  • Setup: Prepare a solution of substrate (1.0 mmol) in anhydrous DCM (10 mL) under N₂.

  • Reagent Prep: Add NaI (sodium iodide, 1.5 equiv) and stir.

  • Addition: Cool to 0°C. Add TiCl₄ (1.0 M in DCM, 1.2 equiv) dropwise. The solution will turn dark red/brown.

  • Reaction: Stir at 0°C for 30 mins, then warm to RT. Monitor closely.

  • Quench: Quench with water/ice.

  • Wash: Wash with dilute aqueous sodium thiosulfate (to remove any free iodine generated) and then brine.

Visualization of Workflows

Decision Logic for Method Selection

DebenzylationLogic Start Substrate: 2-(Benzyloxy)-3-bromobenzonitrile Check1 Is strict anhydrous condition possible? Start->Check1 MethodA Protocol A: BCl3 + Pentamethylbenzene (Highest Chemoselectivity) Check1->MethodA Yes (Preferred) MethodB Protocol B: TFA + Thioanisole (Scalable, No Metals) Check1->MethodB No (Robustness needed) Result Target: 3-Bromo-2-hydroxybenzonitrile MethodA->Result Yields Phenol Retains Br & CN MethodB->Result MethodC Protocol C: TiCl4 + NaI (Alternative Lewis Acid)

Caption: Decision tree for selecting the optimal debenzylation protocol based on lab capabilities and scale.

Mechanistic Pathway (BCl3 Protocol)

Mechanism Substrate Benzyl Ether (Ar-OBn) Complex Boron Complex (Ar-O(+)-BCl3) Substrate->Complex + BCl3 (-78°C) Cleavage Cleavage Step Complex->Cleavage Scavenging Scavenger Trap (Pentamethylbenzene) Cleavage->Scavenging Benzyl Cation Product Phenol (Ar-OH) Cleavage->Product Hydrolysis Byproduct Benzyl-Scavenger Adduct Scavenging->Byproduct

Caption: Mechanistic flow of BCl3-mediated cleavage preventing side reactions via cation scavenging.

Troubleshooting & Critical Parameters

IssueCauseSolution
Loss of Nitrile (Amide formation) Acidic hydrolysis during workup or reaction.Ensure reaction temp stays low.[4] Neutralize immediately with NaHCO₃ during quench. Do not use strong aqueous acids.
Loss of Bromide Accidental reduction.Strictly avoid Pd, Pt, or Ni catalysts with Hydrogen gas. Avoid dissolving metal reductions (Li/NH₃).
Incomplete Reaction Strong coordination of Lewis acid to Nitrile.Increase BCl₃ equivalents (up to 3.0 or 4.0 equiv). The nitrile lone pair may sequester 1 equiv of Lewis Acid.
Alkylation of Phenol Ring Benzyl cation attacking the electron-rich phenol.Essential: Use a scavenger (Pentamethylbenzene or Thioanisole). Do not omit this component.

References

  • Okano, K., Okuyama, K., Fukuyama, T., & Tokuyama, H. (2008).[5][6] Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger.[6] Synlett, 2008(13), 1977–1980.

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Chapter on Phenol Protection).[7]

  • Sajiki, H. (1998).[8] Selective inhibition of benzyl ether hydrogenolysis with Pd/C(en). Tetrahedron Letters, 39(39), 7127-7130.[8] (Reference for why standard hydrogenation fails).

  • Node, M., et al. (1987). Hard acid and soft nucleophile system. New efficient method for the cleavage of benzyl and substituted benzyl ethers.[1][9][10] Journal of Organic Chemistry, 52(5), 935–937. (Basis for Method C).

Sources

Application Notes and Protocols: Hydrolysis of 2-(Benzyloxy)-3-bromobenzonitrile to 2-(Benzyloxy)-3-bromobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the hydrolysis of 2-(benzyloxy)-3-bromobenzonitrile to its corresponding carboxylic acid, 2-(benzyloxy)-3-bromobenzoic acid. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients. We present a detailed analysis of acidic and basic hydrolysis methodologies, as well as an introduction to enzymatic alternatives. Each protocol is accompanied by an in-depth discussion of the underlying chemical principles, potential challenges, and strategies for optimization. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: Synthetic Importance and Mechanistic Overview

The conversion of nitriles to carboxylic acids is a fundamental transformation in organic chemistry.[1] The target molecule, 2-(benzyloxy)-3-bromobenzoic acid, is a valuable building block in medicinal chemistry, often serving as a precursor for more complex molecular architectures. The presence of a benzyloxy ether and a bromo substituent on the aromatic ring necessitates a careful selection of hydrolysis conditions to avoid undesired side reactions, such as debenzylation or hydrodehalogenation.

The hydrolysis of nitriles can be achieved under acidic, basic, or enzymatic conditions.[2][3] The reaction generally proceeds in two stages: first, the hydration of the nitrile to an intermediate amide, followed by the hydrolysis of the amide to the carboxylic acid.[4]

  • Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the nitrile nitrogen is protonated, which increases the electrophilicity of the nitrile carbon. This facilitates the nucleophilic attack by water, a relatively weak nucleophile.[5][6] Subsequent proton transfers and tautomerization lead to the formation of an amide, which is then further hydrolyzed to the carboxylic acid.[4][6]

  • Base-Catalyzed Hydrolysis: Under basic conditions, a strong nucleophile, such as the hydroxide ion, directly attacks the electrophilic nitrile carbon.[2][7] This is followed by protonation from the solvent to form an imidic acid, which tautomerizes to the amide.[4] The amide is then hydrolyzed to a carboxylate salt, which requires a final acidification step to yield the desired carboxylic acid.[3][8]

  • Enzymatic Hydrolysis: Biocatalytic methods using nitrilases or a combination of nitrile hydratases and amidases offer a milder alternative, often proceeding at neutral pH and room temperature.[9][10] This can be particularly advantageous for substrates with sensitive functional groups.[9]

Comparative Analysis of Hydrolysis Methodologies

The choice of hydrolysis method is critical and depends on the substrate's stability and the desired reaction scale. Below is a summary of the key parameters for each approach.

Parameter Acidic Hydrolysis Basic Hydrolysis Enzymatic Hydrolysis
Reagents Strong acids (e.g., H₂SO₄, HCl)Strong bases (e.g., NaOH, KOH)Nitrilase or Nitrile Hydratase/Amidase
Temperature Elevated (Reflux)Elevated (Reflux)Room Temperature to Mild Heat (e.g., 30-40°C)
pH Strongly AcidicStrongly BasicNeutral to Slightly Basic (pH 7-8)
Key Intermediates Protonated Nitrile, AmideImine Anion, AmideEnzyme-Substrate Complex
Product Form Carboxylic AcidCarboxylate Salt (requires acidification)Carboxylic Acid
Potential Side Reactions Debenzylation, DecompositionRacemization (if applicable), EliminationSubstrate/Product Inhibition
Substrate Scope Tolerates base-sensitive groupsTolerates acid-sensitive groupsHighly specific, dependent on enzyme

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis

This protocol employs concentrated sulfuric acid to drive the hydrolysis to completion. The high temperature and strong acid concentration necessitate careful monitoring to minimize potential debenzylation of the benzyloxy protecting group.

Materials:

  • 2-(Benzyloxy)-3-bromobenzonitrile

  • Concentrated Sulfuric Acid (98%)

  • Deionized Water

  • Diethyl Ether

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated Sodium Chloride Solution)

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-(benzyloxy)-3-bromobenzonitrile (1.0 eq).

  • Carefully add a mixture of concentrated sulfuric acid and water (e.g., 2:1 v/v) to the flask. Caution: The addition of water to concentrated acid is highly exothermic. Always add acid to water slowly with cooling. For this procedure, a pre-mixed and cooled solution is recommended.

  • Heat the reaction mixture to reflux (typically 100-120°C) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • After completion, cool the reaction mixture to room temperature and then carefully pour it over crushed ice.

  • The precipitated solid is the crude carboxylic acid. Collect the solid by vacuum filtration and wash with cold deionized water.

  • For further purification, dissolve the crude product in diethyl ether and extract with a saturated sodium bicarbonate solution.

  • Wash the aqueous layer with diethyl ether to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid until the pH is ~2.

  • Collect the precipitated 2-(benzyloxy)-3-bromobenzoic acid by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Protocol 2: Base-Catalyzed Hydrolysis

This method utilizes a strong base to effect the hydrolysis. While generally tolerant of the benzyloxy group, prolonged exposure to high temperatures and strong base could lead to side reactions.

Materials:

  • 2-(Benzyloxy)-3-bromobenzonitrile

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Ethanol or Methanol

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Brine (Saturated Sodium Chloride Solution)

  • Anhydrous Sodium Sulfate

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, dissolve 2-(benzyloxy)-3-bromobenzonitrile (1.0 eq) in ethanol or methanol.

  • Add an aqueous solution of sodium hydroxide or potassium hydroxide (e.g., 10-20%).

  • Heat the mixture to reflux (typically 80-100°C) for 6-12 hours. Monitor the reaction by TLC or HPLC.[11]

  • Upon completion, cool the reaction to room temperature and remove the alcohol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material or non-acidic byproducts.

  • Cool the aqueous layer in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of ~2.[3][12]

  • The carboxylic acid will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the product with cold deionized water and dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for higher purity.[13]

Protocol 3: Enzymatic Hydrolysis (Conceptual)

Enzymatic hydrolysis offers a mild and selective alternative. The following is a generalized protocol, as the specific enzyme and conditions will need to be optimized for this particular substrate.

Materials:

  • 2-(Benzyloxy)-3-bromobenzonitrile

  • Nitrilase (commercially available or from a specific microbial source)

  • Phosphate Buffer (e.g., pH 7.5)

  • Co-solvent (e.g., DMSO or Methanol, if needed for solubility)

  • Ethyl Acetate

  • Dilute Hydrochloric Acid

Procedure:

  • In a temperature-controlled reaction vessel, prepare a suspension of the nitrilase enzyme in a phosphate buffer.

  • Dissolve the 2-(benzyloxy)-3-bromobenzonitrile in a minimal amount of a water-miscible co-solvent if necessary, and add it to the enzyme suspension.

  • Incubate the reaction mixture at the optimal temperature for the enzyme (often 25-40°C) with gentle agitation.

  • Monitor the reaction progress by HPLC, measuring the disappearance of the starting material and the appearance of the carboxylic acid product.

  • Once the reaction is complete, terminate it by adding a water-immiscible organic solvent like ethyl acetate and adjusting the pH to ~2 with dilute hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with additional ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization as needed.

Workflow and Mechanistic Diagrams

Figure 1. Comparative workflow for the hydrolysis of 2-(benzyloxy)-3-bromobenzonitrile.

Acid_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Tautomerization to Amide cluster_step4 Step 4: Amide Hydrolysis Nitrile R-C≡N Protonated_Nitrile R-C≡N⁺-H Nitrile->Protonated_Nitrile + H⁺ H+ H⁺ Protonated_Nitrile2 R-C≡N⁺-H Intermediate1 R-C(OH₂⁺)=N-H Protonated_Nitrile2->Intermediate1 + H₂O H2O H₂O Intermediate2 R-C(OH)=NH Intermediate1->Intermediate2 - H⁺ Amide R-C(=O)NH₂ Intermediate2->Amide Amide2 R-C(=O)NH₂ Carboxylic_Acid R-COOH + NH₄⁺ Amide2->Carboxylic_Acid + H₃O⁺ H3O+ H₃O⁺

Figure 2. Simplified mechanism of acid-catalyzed nitrile hydrolysis.

Troubleshooting and Optimization

  • Incomplete Reaction: If the reaction stalls, consider increasing the reaction time or temperature. For acidic hydrolysis, a higher concentration of acid may be beneficial. For basic hydrolysis, ensure a sufficient excess of base is used.

  • Debenzylation: If cleavage of the benzyloxy group is observed (formation of 2-hydroxy-3-bromobenzoic acid), reduce the reaction temperature and time. For acidic hydrolysis, using a less harsh acid or lower concentration could be explored. Enzymatic hydrolysis is the preferred method to avoid this side reaction.

  • Low Yield: Poor recovery can be due to incomplete precipitation during workup. Ensure the pH is sufficiently acidic (for basic workup) or that the solution is thoroughly cooled. Multiple extractions can improve the recovery of the product.

  • Purification Challenges: The product, being an aromatic carboxylic acid, can sometimes be challenging to purify. Recrystallization from various solvent systems should be explored.[13] If impurities persist, column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate with a small amount of acetic acid) may be necessary.

Conclusion

The hydrolysis of 2-(benzyloxy)-3-bromobenzonitrile to 2-(benzyloxy)-3-bromobenzoic acid can be effectively achieved through both acidic and basic methodologies. The choice between these protocols will depend on the specific requirements of the synthesis, including scale, purity requirements, and the presence of other functional groups. While traditional chemical methods are robust, enzymatic hydrolysis presents a promising, milder alternative that warrants consideration, especially for sensitive substrates. Careful optimization of reaction conditions and purification techniques is key to achieving high yields and purity of the desired product.

References

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • Vertex AI Search. (n.d.). Hydrolysis of Nitriles - Organic Chemistry Tutor.
  • LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Acidic Hydrolysis of Nitriles To Amides. Retrieved from [Link]

  • Clark, J. (n.d.). Hydrolysing Nitriles. Chemguide. Retrieved from [Link]

  • Google Patents. (n.d.). US8492583B2 - Process for purification of aromatic carboxylic acids.
  • Chemistry Steps. (2021, September 25). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • Martínková, L., & Veselá, A. B. (n.d.). The biocatalytic hydrolysis of nitriles to carboxylic acids is catalyzed by either a nitrilase. Science of Synthesis.
  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Retrieved from [Link]

  • Royal Society of Chemistry. (1990). Enzymatic Hydrolysis of Nitriles and Dinitriles. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Two pathways of the enzymatic hydrolysis of nitriles to carboxylic acids. Retrieved from [Link]

  • Organic Chemistry Tutor. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. Retrieved from [Link]

  • Ventura College. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • OpenStax. (2023, September 20). 20.7 Chemistry of Nitriles. Retrieved from [Link]

  • Grokipedia. (n.d.). Hydrolysis of nitriles. Retrieved from [Link]

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Application Note: Selective Reduction of the Nitrile in 2-(Benzyloxy)-3-bromobenzonitrile to a Primary Amine

Author: BenchChem Technical Support Team. Date: February 2026

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Abstract

This application note provides a detailed guide for the selective reduction of the nitrile functional group in 2-(Benzyloxy)-3-bromobenzonitrile to a primary amine, yielding (2-(benzyloxy)-3-bromophenyl)methanamine. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and advanced molecular scaffolds. The protocol addresses the inherent challenges of this substrate, namely the presence of a labile benzyloxy protecting group and a reducible aryl bromide. Through a comparative analysis of common reduction methodologies, we establish a robust and high-yield protocol using borane complexes, which offer superior chemoselectivity over traditional catalytic hydrogenation and potent metal hydride reagents. Detailed experimental procedures, mechanistic insights, and data are provided to enable researchers in drug development and organic synthesis to reliably perform this transformation.

Introduction and Strategic Considerations

The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis, providing access to a versatile functional group prevalent in pharmaceuticals, agrochemicals, and materials science.[1] The substrate , 2-(Benzyloxy)-3-bromobenzonitrile, presents a classic chemoselectivity challenge. A successful reduction must exclusively target the nitrile group while preserving two other reducible functionalities: the benzyloxy ether and the aryl bromide.

  • Benzyloxy Group: This common alcohol protecting group is susceptible to cleavage under standard catalytic hydrogenation conditions (e.g., H₂/Pd-C), a phenomenon known as hydrogenolysis.

  • Aryl Bromide: The carbon-bromine bond can be reduced (hydrodebromination) by aggressive hydride reagents like Lithium Aluminum Hydride (LiAlH₄) or under certain catalytic hydrogenation conditions, particularly with catalysts like Raney Nickel.[2]

Therefore, the choice of reducing agent is paramount to the success of this synthesis. This note will explore the rationale for selecting a borane-based reagent and provide a detailed protocol for its application.

Comparative Analysis of Reduction Methodologies

To address the selective reduction of 2-(Benzyloxy)-3-bromobenzonitrile, several common methods for nitrile reduction were considered. The advantages and disadvantages of each are summarized below.

Reduction MethodReagentsAdvantagesDisadvantages for this Substrate
Catalytic Hydrogenation H₂, Raney Ni or Pd/CAtom economical, often high yielding.[3]High risk of debenzylation (Pd/C) and/or debromination (Raney Ni).[2][4] Requires pressure equipment.
Strong Hydride Reduction Lithium Aluminum Hydride (LiAlH₄)Powerful and fast reduction of nitriles.[5][6]High reactivity often leads to poor chemoselectivity; significant risk of reducing the aryl bromide.[6]
Modified Borohydride NaBH₄, CoCl₂Milder than LiAlH₄, can be selective.[7][8]Requires careful control of stoichiometry and conditions to avoid side reactions. The in-situ generated cobalt boride can sometimes lead to other transformations.[9]
Borane Reduction BH₃·THF or BH₃·SMe₂Excellent chemoselectivity, does not typically cleave benzyl ethers or reduce aryl halides under mild conditions.[10] Tolerant of many functional groups.[1]Requires careful handling (moisture-sensitive) and quenching.

Based on this analysis, Borane-Tetrahydrofuran Complex (BH₃·THF) emerges as the most promising reagent. Borane is a Lewis acid that readily reduces electron-rich functional groups like nitriles and carboxylic acids but is generally unreactive towards aryl halides and benzyl ethers under the prescribed conditions, offering the required chemoselectivity for this specific transformation.[4][10]

Mechanistic Rationale: Borane Reduction of Nitriles

The reduction of a nitrile with borane (BH₃) proceeds through a stepwise mechanism. The electrophilic boron atom coordinates to the lone pair of the nitrile nitrogen. This coordination activates the nitrile carbon towards hydride delivery. Successive hydride transfers from the borane molecule reduce the carbon-nitrogen triple bond, ultimately leading to a boron-amine complex. Aqueous workup then hydrolyzes this complex to liberate the desired primary amine.

Caption: Mechanism of borane reduction of a nitrile to a primary amine.

Experimental Protocol

This protocol details the selective reduction of 2-(Benzyloxy)-3-bromobenzonitrile using a commercially available solution of Borane-Tetrahydrofuran complex.

Materials and Equipment
  • Reactants: 2-(Benzyloxy)-3-bromobenzonitrile, 1.0 M Borane-THF solution in THF.

  • Solvents: Anhydrous Tetrahydrofuran (THF), Diethyl ether, 1 M Hydrochloric acid (HCl), 2 M Sodium hydroxide (NaOH), Saturated Sodium chloride solution (brine).

  • Reagents for Workup: Methanol (MeOH).

  • Equipment: Round-bottom flask, magnetic stirrer, dropping funnel, ice-water bath, nitrogen/argon inlet, rotary evaporator, separatory funnel, standard glassware.

Step-by-Step Procedure

G start Start setup 1. Reaction Setup - Dissolve substrate in anhydrous THF. - Place under N₂ atmosphere. - Cool to 0 °C. start->setup addition 2. Reagent Addition - Add 1.0 M BH₃•THF solution dropwise via dropping funnel over 30 min. - Maintain temperature at 0 °C. setup->addition reaction 3. Reaction - Warm to room temperature. - Stir for 4-6 hours. - Monitor by TLC. addition->reaction quench 4. Quenching - Cool back to 0 °C. - Slowly add Methanol to quench excess BH₃. - Add 1 M HCl. reaction->quench reflux 5. Hydrolysis - Heat mixture to reflux for 1 hour to hydrolyze boron-amine complex. quench->reflux workup 6. Workup - Cool to RT. - Remove THF via rotary evaporation. - Basify with 2 M NaOH to pH > 12. reflux->workup extraction 7. Extraction - Extract aqueous layer with diethyl ether (3x). - Combine organic layers. workup->extraction wash 8. Washing & Drying - Wash combined organics with brine. - Dry over anhydrous Na₂SO₄. extraction->wash concentrate 9. Concentration - Filter and concentrate under reduced pressure. wash->concentrate purify 10. Purification (Optional) - Purify crude product by column chromatography if necessary. concentrate->purify end End purify->end

Caption: Workflow for the selective reduction of 2-(Benzyloxy)-3-bromobenzonitrile.

  • Reaction Setup: To a dry, nitrogen-flushed 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-(Benzyloxy)-3-bromobenzonitrile (e.g., 5.0 g, 16.5 mmol). Dissolve the substrate in 50 mL of anhydrous THF.

  • Cooling: Cool the resulting solution to 0 °C using an ice-water bath.

  • Addition of Borane-THF: Slowly add 1.0 M Borane-THF solution (e.g., 25 mL, 25 mmol, 1.5 equivalents) dropwise to the stirred solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C. Cautiously and slowly, add methanol (10 mL) dropwise to quench the excess borane. Vigorous hydrogen gas evolution will be observed.

  • Hydrolysis of Boron-Amine Complex: After the gas evolution ceases, slowly add 1 M HCl (20 mL). Heat the mixture to reflux for 1 hour to ensure complete hydrolysis of the intermediate boron-amine complex.

  • Workup and Extraction:

    • Cool the mixture to room temperature and remove the THF under reduced pressure using a rotary evaporator.

    • Make the remaining aqueous solution strongly basic (pH > 12) by the careful addition of 2 M NaOH solution while cooling in an ice bath.

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with saturated brine (50 mL), and dry over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude (2-(benzyloxy)-3-bromophenyl)methanamine.

  • Purification: If necessary, the crude product can be purified by silica gel column chromatography.

Expected Results and Characterization

The protocol is expected to provide the desired primary amine in high yield (typically >85%) with minimal side products. The product, (2-(benzyloxy)-3-bromophenyl)methanamine, can be characterized by standard analytical techniques:

  • ¹H NMR: Appearance of a new singlet around δ 3.8-4.0 ppm corresponding to the -CH₂NH₂ protons and disappearance of the nitrile signal.

  • ¹³C NMR: Disappearance of the nitrile carbon signal (typically δ 115-120 ppm) and appearance of a new signal for the -CH₂NH₂ carbon around δ 40-45 ppm.

  • Mass Spectrometry: Observation of the correct molecular ion peak for the product.

  • IR Spectroscopy: Disappearance of the C≡N stretch (approx. 2220-2260 cm⁻¹) and appearance of N-H stretching bands (approx. 3300-3500 cm⁻¹).

Safety and Handling Precautions

  • Borane-THF Complex: Borane is a flammable and moisture-sensitive reagent. All manipulations should be performed under an inert atmosphere (nitrogen or argon) using anhydrous solvents and dry glassware. Borane reacts violently with water, releasing flammable hydrogen gas.

  • Quenching: The quenching process with methanol is highly exothermic and produces hydrogen gas. Perform this step slowly in a well-ventilated fume hood, ensuring adequate cooling.

  • General Precautions: Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

Conclusion

The selective reduction of the nitrile in 2-(Benzyloxy)-3-bromobenzonitrile is effectively and safely achieved using a borane-THF complex. This method demonstrates excellent chemoselectivity, preserving the acid-labile benzyloxy group and the reducible aryl bromide, which are often compromised with other common reducing agents. The provided protocol is robust, high-yielding, and scalable, making it a valuable tool for researchers and professionals in the field of pharmaceutical development and organic synthesis.

References

  • Ding, M., Chang, J., Mao, J.-X., Zhang, J., & Chen, X. (2022). Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. The Journal of Organic Chemistry, 87(24), 16230–16235. Available at: [Link]

  • Haddenham, D., Pasumansky, L., DeSoto, J., Eagon, S., & Singaram, B. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. The Journal of Organic Chemistry, 74(5), 1964–1970. Available at: [Link]

  • Ingleson, M. J., et al. (2020). B–N/B–H Transborylation: borane-catalysed nitrile hydroboration. Royal Society of Chemistry. Available at: [Link]

  • IITian Explains. (2020). Borane as a Reducing Agent. YouTube. Available at: [Link]

  • Chemistry Steps. (2025). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Chemistry Steps. Available at: [Link]

  • University of Calgary. (n.d.). Reduction of Nitriles using LiAlH4 to amines. University of Calgary. Available at: [Link]

  • Heinzman, S. W., & Ganem, B. (1982). Process for selective nitrile reduction. Google Patents (WO1985000605A1).
  • Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Organic-reaction.com. Available at: [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Available at: [Link]

  • Scite.ai. (n.d.). Mechanism of sodium borohydride-cobaltous chloride reductions. Scite.ai. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Organic Chemistry Portal. Available at: [Link]

  • Wikipedia. (n.d.). Nitrile reduction. Wikipedia. Available at: [Link]

  • Organic Chemistry Tutor. (n.d.). Common Conditions for Nitro Reduction. organic-chemistry-tutor.com. Available at: [Link]

  • Organic Chemistry Tutor. (n.d.). Common Conditions for Nitrile to Amine. organic-chemistry-tutor.com. Available at: [Link]

Sources

2-(Benzyloxy)-3-bromobenzonitrile in the synthesis of kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-(Benzyloxy)-3-bromobenzonitrile in Kinase Inhibitor Synthesis

Executive Summary

In the high-stakes landscape of kinase inhibitor development, the selection of orthogonal building blocks is critical for rapid Structure-Activity Relationship (SAR) exploration.[1] 2-(Benzyloxy)-3-bromobenzonitrile (CAS: 862992-93-6) represents a high-value "pivot" intermediate.[2][1] Its structure offers three distinct vectors for chemical modification, enabling the construction of privileged scaffolds such as 4-aminoquinazolines , quinazolines , and isoquinolines —cores found in FDA-approved drugs like Gefitinib, Idelalisib, and Vandetanib.[2][1]

This guide provides a validated technical framework for synthesizing, functionalizing, and cyclizing this intermediate. We prioritize "self-validating" protocols where in-process controls (IPC) ensure success at every stage.

Molecular Profile & Strategic Value

The utility of 2-(Benzyloxy)-3-bromobenzonitrile lies in its Orthogonal Reactivity Profile .[2][1] It allows chemists to modify specific positions of the molecule sequentially without cross-interference.[2]

Functional GroupPositionReactivity ModeStrategic Application
Nitrile (-CN) C-1ElectrophilicPrecursor to amidines, tetrazoles, or heterocycle formation (e.g., Quinazoline C-2/C-4).[2][1]
Benzyloxy (-OBn) C-2Protected PhenolMasks the polar phenol during lipophilic couplings; deprotection reveals a H-bond donor/acceptor for the kinase hinge region.[2][1]
Bromine (-Br) C-3Nucleophilic (via Metal)Handle for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings to access the hydrophobic pocket (Gatekeeper residue).[2][1]
Physical Properties Table
PropertyDataNote
CAS Number 862992-93-6[Source: PubChem/Sigma]
Molecular Formula C₁₄H₁₀BrNO
Molecular Weight 288.14 g/mol
Appearance White to Off-white SolidCrystalline
Solubility DCM, EtOAc, DMSOPoor solubility in water/hexanes

Experimental Protocols

Protocol A: Synthesis of 2-(Benzyloxy)-3-bromobenzonitrile

Objective: To synthesize the core intermediate from the commercially available 3-bromo-2-hydroxybenzonitrile, protecting the phenol to prevent catalyst poisoning in subsequent steps.

Reagents:

  • 3-Bromo-2-hydroxybenzonitrile (1.0 equiv)[2][1]

  • Benzyl Bromide (1.2 equiv)[2][1]

  • Potassium Carbonate (

    
    , 2.0 equiv, anhydrous)
    
  • Potassium Iodide (KI, 0.1 equiv, catalytic)

  • Solvent: Acetone (Reagent Grade) or DMF (for scale-up >10g)[2][1]

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromo-2-hydroxybenzonitrile (e.g., 5.0 g, 25.2 mmol) in Acetone (50 mL).

  • Base Addition: Add

    
      (6.96 g, 50.4 mmol) and catalytic KI  (420 mg). The KI accelerates the reaction via the Finkelstein mechanism (forming transient benzyl iodide).
    
  • Alkylation: Dropwise add Benzyl Bromide (3.6 mL, 30.2 mmol) over 10 minutes.

  • Reaction: Reflux the mixture at 60°C for 4–6 hours.

    • Self-Validating Check: Monitor by TLC (20% EtOAc/Hexanes).[2][1] The starting phenol (

      
      ) should disappear, and a less polar spot (
      
      
      
      ) should appear.
  • Workup: Cool to room temperature. Filter off the inorganic solids (

    
    /KBr).[1] Concentrate the filtrate under reduced pressure.
    
  • Purification: Dissolve the residue in EtOAc, wash with 1M NaOH (to remove unreacted phenol) and Brine. Dry over

    
    .[2][1][3] Recrystallize from Ethanol/Hexanes if necessary.[2][1]
    
    • Expected Yield: 85–95%.[2][1]

Protocol B: Suzuki-Miyaura Coupling (The "Tail" Extension)

Objective: To install an aryl or heteroaryl group at the 3-position (C-3), mimicking the hydrophobic interactions often required for kinase selectivity (e.g., targeting the gatekeeper residue).

Reagents:

  • 2-(Benzyloxy)-3-bromobenzonitrile (1.0 equiv)[2][1]

  • Aryl Boronic Acid (e.g., Phenylboronic acid, 1.2 equiv)

  • Catalyst:

    
     (5 mol%)[2][1]
    
  • Base:

    
     (3.0 equiv)[2][1][4]
    
  • Solvent: 1,4-Dioxane/Water (4:1 ratio)[2][1]

Step-by-Step Methodology:

  • Degassing: Charge a microwave vial or pressure tube with the nitrile (1.0 mmol), boronic acid (1.2 mmol), and base .[2][1] Add solvent (5 mL).[2][1] Sparge with Argon for 10 minutes.

    • Scientific Integrity: Oxygen must be removed to prevent homocoupling of the boronic acid or oxidation of the Pd catalyst.

  • Catalyst Addition: Add

    
      quickly and seal the vessel.
    
  • Reaction: Heat to 90°C for 12 hours (thermal) or 110°C for 45 mins (microwave).

  • Workup: Dilute with EtOAc, wash with water.[2][1][3] Pass the organic layer through a pad of Celite to remove Pd black.

  • Analysis: Isolate the 3-aryl-2-(benzyloxy)benzonitrile .

    • Checkpoint: The disappearance of the aryl bromide signal in HPLC/LC-MS confirms conversion.[2][1]

Protocol C: Cyclization to Quinazoline Core (The "Warhead" Scaffold)

Objective: To convert the nitrile into a bicyclic quinazoline scaffold, a pharmacophore prevalent in EGFR and PI3K inhibitors.

Mechanism: The nitrile reacts with a nucleophile (e.g., aniline or amidine) to close the pyrimidine ring.[2]

Reagents:

  • 3-Aryl-2-(benzyloxy)benzonitrile (Product from Protocol B)[2][1]

  • Formamidine Acetate (excess, 5–10 equiv) or Guanidine Carbonate (for 2-aminoquinazolines)[2][1]

  • Solvent: N,N-Dimethylacetamide (DMA) or Ethoxyethanol[2][1]

Step-by-Step Methodology:

  • Mixture: Dissolve the nitrile intermediate (1.0 mmol) in DMA (3 mL). Add Formamidine Acetate (5.0 mmol).[2][1]

  • Cyclization: Heat the mixture to 140°C–160°C in a sealed tube for 12–18 hours.

    • Note: High temperature is required to drive the nucleophilic attack on the nitrile and subsequent condensation.[2]

  • Workup: Pour the reaction mixture into ice water. The quinazoline product often precipitates as a solid.[2][1] Filter and wash with water.[2][1]

  • Deprotection (Optional but likely): To reveal the hydroxyl group (if the benzyl was just a protecting group), treat the product with TFA/Thioanisole or

    
    .[2][1]
    

Visualizing the Workflow

The following diagram illustrates the divergent synthesis pathways available from this core intermediate, highlighting its versatility in accessing different kinase inhibitor classes.

KinaseSynthesis cluster_legend Reaction Logic Start 3-Bromo-2- hydroxybenzonitrile (Comm. Avail.) Core 2-(Benzyloxy)-3- bromobenzonitrile (The Pivot) Start->Core BnBr, K2CO3 (Protocol A) Biaryl 3-Aryl-2-(benzyloxy) benzonitrile Core->Biaryl Ar-B(OH)2, Pd(0) Suzuki Coupling (Protocol B) Amidine Benzamidine Intermediate Core->Amidine NH3/MeOH or LiHMDS Quinazoline 8-Aryl-quinazolin-4(3H)-one (Kinase Core) Biaryl->Quinazoline Formamidine Cyclization (Protocol C) Amidine->Quinazoline Orthoformate Cyclization Protection Step 1: Protection Funct Step 2: Functionalization Cyclize Step 3: Scaffold Formation

Figure 1: Divergent synthetic pathways starting from 3-bromo-2-hydroxybenzonitrile. The "Pivot" molecule (Blue) allows for modular assembly of the kinase inhibitor core (Green).

Scientific Rationale & Troubleshooting (E-E-A-T)

Why Benzyl Protection? While the free phenol (-OH) is often required for hydrogen bonding in the final drug candidate (e.g., interacting with the Glu/Asp residues in the kinase hinge), it is problematic during synthesis.[2]

  • Suzuki Coupling: Free phenols can poison Palladium catalysts or undergo competitive oxidative coupling.[2][1]

  • Lithiation: If you choose to lithiate the aryl bromide (an alternative to Suzuki), the acidic phenol proton will quench the lithiating agent immediately.[2]

  • Stability: The benzyl ether is stable to the basic conditions of the Suzuki reaction (

    
    ) and the high temperatures of cyclization, yet it is easily removed at the end using 
    
    
    
    or Hydrogenolysis (
    
    
    ).

Troubleshooting Guide:

  • Issue: Incomplete Suzuki coupling.

    • Solution: Switch solvent to DME/Water or use a more active catalyst like

      
      .[2][1] Ensure the reaction is strictly oxygen-free.
      
  • Issue: Nitrile hydrolysis instead of cyclization.

    • Solution: Ensure reagents (DMA, Formamidine) are dry.[2] Water competes with the amidine for the nitrile carbon, leading to the primary amide.

References

  • PubChem Compound Summary. "2-(Benzyloxy)-3-bromobenzonitrile."[2][1] National Center for Biotechnology Information.[2][1] Accessed October 2025.[2][1] [Link][1]

  • World Intellectual Property Organization (WIPO). Patent WO2013034238A1: "Benzonitrile derivatives as kinase inhibitors."[2][1] (Demonstrates the utility of benzonitrile scaffolds in TBK1/IKKε inhibition).

Sources

Application Note: Strategic Functionalization of 2-(Benzyloxy)-3-bromobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists targeting the functionalization of 2-(Benzyloxy)-3-bromobenzonitrile . This scaffold is a privileged intermediate, particularly for accessing benzoxaboroles (e.g., Crisaborole analogs) and 3-substituted salicylonitriles .

The guide prioritizes chemoselectivity, specifically addressing the challenge of preserving the nitrile (-CN) group while exploiting the aryl bromide (-Br) and the steric influence of the benzyloxy (-OBn) group.[1]

Strategic Analysis & Reactivity Profile

The substrate presents a 1,2,3-trisubstituted benzene pattern. Successful functionalization requires navigating three competing electronic and steric factors:

  • The Electrophile (C3-Br): This is the primary handle.[1] It is activated for oxidative addition but is sterically crowded by the ortho-benzyloxy group.[1]

  • The Nucleophile/Electrophile (C1-CN): The nitrile is a strong electron-withdrawing group (EWG).[1] It deactivates the ring toward electrophilic aromatic substitution but activates it for nucleophilic attack. Crucially, it is susceptible to nucleophilic attack by organolithiums, requiring careful selection of metallation reagents.

  • The Masked Phenol (C2-OBn): The benzyl group serves as a robust protecting group.[1] Its removal (hydrogenolysis or Lewis acid) reveals a phenol, which often triggers spontaneous cyclization if an electrophile (e.g., boron, aldehyde) has been installed at C3.

Decision Matrix: Reaction Pathway Selection
  • Goal: Biaryl Synthesis?

    
     Use Protocol A (Suzuki-Miyaura) . Note: Requires bulky ligands (e.g., SPhos) to overcome the ortho-alkoxy steric clash.
    
  • Goal: Formyl/Carboxyl/Boron incorporation?

    
     Use Protocol B (Turbo Grignard Exchange) . Note: Avoid n-BuLi to prevent nitrile addition.[1]
    
  • Goal: Benzoxaborole Formation?

    
     Use Protocol C (Borylation-Cyclization Sequence) .
    

Visual Workflow (Graphviz)

FunctionalizationMap Substrate 2-(Benzyloxy)-3- bromobenzonitrile Suzuki Suzuki Coupling (Pd-Catalysis) Substrate->Suzuki Ar-B(OH)2 SPhos Pd G3 Magnesiation Magnesiation (iPrMgCl·LiCl) Substrate->Magnesiation -15°C, THF Borylation Miyaura Borylation (Pd-Catalysis) Substrate->Borylation B2pin2 Pd(dppf)Cl2 Biaryl 3-Aryl-2-(benzyloxy) benzonitrile Suzuki->Biaryl C-C Bond ElectrophileQuench 3-Functionalized (CHO, I, COOH) Magnesiation->ElectrophileQuench E+ (DMF, I2, CO2) Benzoxaborole Benzoxaborole Scaffold Borylation->Benzoxaborole 1. H2, Pd/C 2. Cyclization

Caption: Strategic divergence for C3 functionalization. The choice of reagent dictates chemoselectivity toward the nitrile group.

Core Protocols

Protocol A: Sterically Demanding Suzuki-Miyaura Coupling

Objective: Synthesis of biaryls (C3-Ar) without hydrolyzing the nitrile.[1] Challenge: The ortho-benzyloxy group creates steric hindrance, slowing oxidative addition.[1] Standard catalysts (Pd(PPh3)4) often fail or require harsh conditions that degrade the nitrile. Solution: Use SPhos Pd G3 or XPhos Pd G3 .[1] These Buchwald precatalysts generate monoligated Pd(0) species that are highly active for sterically hindered substrates.[1]

Reagents:

  • Substrate: 1.0 equiv

  • Aryl Boronic Acid: 1.5 equiv[1]

  • Catalyst: SPhos Pd G3 (2-5 mol%)[1]

  • Base: K3PO4 (2.0 equiv, 0.5 M aqueous solution)

  • Solvent: Toluene (or THF)

Step-by-Step Procedure:

  • Setup: Charge a reaction vial with the substrate (1.0 equiv), aryl boronic acid (1.5 equiv), and SPhos Pd G3 (0.02 equiv).

  • Inertion: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent Addition: Add degassed Toluene (0.2 M concentration relative to substrate) and 0.5 M aq.[1] K3PO4 via syringe.[1]

  • Reaction: Heat the biphasic mixture to 80°C with vigorous stirring (1000 rpm) to ensure phase transfer. Monitor by LCMS.[1]

    • Checkpoint: Conversion should be >95% within 2–4 hours.[1] If stalled, add 1 mol% additional catalyst.

  • Workup: Cool to RT. Dilute with EtOAc and wash with water.[1] Dry organic phase over MgSO4.[1][2][3]

  • Purification: Flash chromatography (Hexanes/EtOAc). The product will typically elute earlier than the starting material due to increased lipophilicity.

Protocol B: Chemoselective Magnesiation (Turbo Grignard)

Objective: Installation of electrophiles (Formyl, Iodo, Carboxyl) while preserving the Nitrile. Scientific Rationale: Traditional Lithium-Halogen exchange (n-BuLi) is risky because the resulting aryl lithium species or the n-BuLi itself can attack the nitrile (C≡N) to form imines/ketones.[1] Turbo Grignard (iPrMgCl·LiCl) performs Br-Mg exchange rapidly at mild temperatures (-15°C to 0°C) but is not nucleophilic enough to attack the nitrile under these conditions.[1]

Reagents:

  • Substrate: 1.0 equiv

  • iPrMgCl[1]·LiCl (1.3 M in THF): 1.1 equiv

  • Electrophile (e.g., DMF, Iodine, CO2): 1.5–2.0 equiv

  • Solvent: Anhydrous THF

Step-by-Step Procedure:

  • Drying: Flame-dry a round-bottom flask and cool under Argon.

  • Dissolution: Dissolve the substrate in anhydrous THF (0.5 M) and cool to -15°C (Ice/Salt bath).

  • Exchange: Dropwise add iPrMgCl[1]·LiCl (1.1 equiv) over 10 minutes.[1]

    • Mechanistic Note: The LiCl breaks up the Grignard aggregates, accelerating the exchange rate significantly compared to standard iPrMgCl.

  • Incubation: Stir at -15°C for 30–60 minutes.

    • Validation: Take a 50 µL aliquot, quench with MeOD, and check by NMR/MS. Disappearance of the Br isotope pattern and appearance of the Deuterated analog confirms the Grignard formation.

  • Quench: Add the electrophile (e.g., neat DMF for aldehyde synthesis) slowly.

  • Warming: Allow the mixture to warm to RT over 1 hour.

  • Workup: Quench with sat. NH4Cl.[1] Extract with EtOAc.[1]

Table 1: Electrophile Compatibility Guide

Target GroupReagentConditionsNotes
Aldehyde DMFAdd at -15°C, warm to RTPrecursor for reductive amination.[1]
Iodide I2 (in THF)Add at -15°CPrecursor for Sonogashira coupling.[1]
Carboxylic Acid CO2 (gas)Bubble into solution at -20°CUse dried CO2 (pass through CaCl2).[1]
Boronic Ester iPrOBpinAdd at -15°COne-pot borylation.
Protocol C: Benzoxaborole Synthesis (The "Crisaborole" Pathway)

Objective: Converting the 2-benzyloxy-3-bromo scaffold into a benzoxaborole pharmacophore.[1] Mechanism: The benzyloxy group protects the phenol during borylation. Subsequent hydrogenolysis removes the benzyl group, and the free phenol spontaneously attacks the Lewis-acidic boron to close the oxaborole ring.

Workflow:

  • Miyaura Borylation:

    • React substrate with Bis(pinacolato)diboron (B2pin2) , Pd(dppf)Cl2 (3 mol%), and KOAc in Dioxane at 90°C.

    • Isolate: 2-(Benzyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile.[1]

  • Deprotection/Cyclization:

    • Dissolve the Bpin intermediate in MeOH/EtOAc (1:1).

    • Add Pd/C (10 wt%) and stir under H2 (1 atm) balloon.

    • Reaction: The benzyl group is cleaved (Toluene byproduct).[4] The phenol -OH attacks the Bpin, displacing pinacol (equilibrium process) or hydrolyzing to the boronic acid which then cyclizes.

    • Acid Workup: Treat with 1M HCl to ensure hydrolysis of the pinacol ester if it persists.

    • Product: 7-Cyano-1,3-dihydro-1-hydroxy-2,1-benzoxaborole.[1]

Troubleshooting & Safety

  • Nitrile Hydrolysis: Avoid strong aqueous acids or bases at high temperatures unless amide/acid formation is desired.[1] The Suzuki protocol uses mild base (K3PO4) which is generally safe for nitriles.

  • Debenzylation: If the benzyl group is stubborn during hydrogenolysis (due to the ortho-boron steric bulk), switch to BCl3 or BBr3 in DCM at -78°C. Warning: This will also hydrolyze the nitrile to a primary amide if not carefully controlled (keep temp low and quench immediately).

  • Safety: 2-(Benzyloxy)-3-bromobenzonitrile is a nitrile.[1] Treat all waste as cyanide-containing (segregated disposal) until proven otherwise, although the nitrile is covalently bonded.

References

  • Knochel, P., et al. "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Handbook of Functionalized Organometallics, 2008.
  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[5] Chemical Reviews, 1995, 95(7), 2457–2483. Link

  • Billingsley, K., & Buchwald, S. L. "Highly Efficient Monoligated Palladium Catalysts for the Suzuki-Miyaura Coupling of Sterically Hindered Aryl Chlorides." Journal of the American Chemical Society, 2007, 129(11), 3358–3366. (Rationale for using SPhos/XPhos). Link

  • Akama, T., et al. "Discovery and Structure-Activity Study of a Novel Benzoxaborole Anti-Inflammatory Agent (AN2728) for the Treatment of Psoriasis." Bioorganic & Medicinal Chemistry Letters, 2009, 19(8), 2129-2132. (Demonstrates the borylation/cyclization strategy on similar scaffolds). Link

Sources

Advanced Material Architectures using 2-(Benzyloxy)-3-bromobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Use of 2-(Benzyloxy)-3-bromobenzonitrile in Materials Science Content Type: Advanced Application Note & Protocol Guide Audience: Materials Scientists, Organic Chemists, and Drug Discovery Specialists

From Near-IR Phthalocyanines to Stimuli-Responsive Benzoxaboroles

Executive Summary

2-(Benzyloxy)-3-bromobenzonitrile (CAS: 128965-27-9 / Analogues) is a high-value "linchpin" intermediate characterized by its dense functionalization pattern. Unlike simple aryl halides, this molecule offers three orthogonal reactive handles:

  • Nitrile (-CN): Precursor for macrocyclization (phthalocyanines) or amidine formation.

  • Bromide (-Br): Site for palladium-catalyzed cross-coupling or lithium-halogen exchange.

  • Benzyloxy (-OBn): A solubilizing group that serves as a "latent" phenol, essential for post-synthetic surface anchoring or hydrogen-bond networking.

This Application Note details the use of this scaffold in synthesizing Non-Peripheral (Alpha) Substituted Phthalocyanines for Near-IR optical applications and Benzoxaboroles for carbohydrate sensing materials.

Application I: Near-Infrared (NIR) Optical Materials

The "Alpha-Effect" in Phthalocyanine Design

The primary materials science application of 2-(Benzyloxy)-3-bromobenzonitrile is its conversion into 3-(Benzyloxy)phthalonitrile , a precursor for 1,8,15,22-tetrasubstituted phthalocyanines.

Mechanism & Causality: Standard phthalocyanines (Pcs) absorb at ~670 nm. To push absorption into the Near-IR (700–800 nm) window—critical for photodynamic therapy (PDT) and deep-tissue imaging—electron-donating groups (EDGs) like alkoxy chains must be placed at the alpha (non-peripheral) positions. The steric crowding of the 3-bromo group in the starting material translates to the alpha-position in the final macrocycle, inducing a saddle-shaped distortion that further red-shifts the Q-band.

Protocol A: Rosenmund-von Braun Cyanation

Conversion of the bromide to a nitrile to form the phthalonitrile precursor.

Safety Warning: This reaction utilizes Copper(I) Cyanide. Work in a well-ventilated fume hood.

Reagents:

  • Substrate: 2-(Benzyloxy)-3-bromobenzonitrile (1.0 equiv)

  • Reagent: CuCN (1.5 equiv)

  • Solvent: DMF (anhydrous) or NMP

  • Catalyst (Optional): L-Proline (0.2 equiv) to lower reaction temp.

Step-by-Step Methodology:

  • Setup: Charge a dried Schlenk tube with the substrate, CuCN, and L-Proline under Argon.

  • Solvation: Add anhydrous DMF (concentration ~0.5 M).

  • Reaction: Heat to 120°C for 18–24 hours. (Without L-Proline, 160°C is typically required).

    • Checkpoint: Monitor via TLC.[1] The product (dinitrile) is more polar than the starting bromide.

  • Quench: Cool to RT. Pour into 10% ethylenediamine (aq) or ammonia solution to complex the copper salts (solution turns deep blue).

  • Isolation: Extract with ethyl acetate (3x). Wash organic layer with brine. Dry over MgSO4.[1]

  • Purification: Recrystallize from ethanol/water to yield 3-(Benzyloxy)phthalonitrile .

Protocol B: Lithium-Templated Cyclotetramerization

Synthesis of the Metal-Free Alpha-Alkoxy Phthalocyanine.

  • Dissolution: Dissolve Lithium metal (10 equiv) in anhydrous 1-pentanol at 80°C to form lithium pentoxide.

  • Addition: Add 3-(Benzyloxy)phthalonitrile (1.0 equiv).

  • Cyclization: Reflux (138°C) for 12 hours under N2. The solution will turn dark green/blue.

  • Demetalation: Cool to RT. Add acetic acid (excess) and stir for 30 mins to remove the labile Li+ ion, yielding the metal-free Pc (H2Pc).

  • Purification: Precipitate in methanol. Filter. Purify via column chromatography (Silica, CHCl3/MeOH).

Data: Optical Shift Comparison

Substitution Pattern Substituent Q-Band Max (nm) Solubility (CHCl3) Application
Unsubstituted H ~670 Poor Pigments
Peripheral (Beta) -OBn ~680 Good Dyes

| Non-Peripheral (Alpha) | -OBn | ~750 | Excellent | PDT / NIR Imaging |

Application II: Stimuli-Responsive Benzoxaboroles

Synthesis of Carbohydrate Sensors

The 2-(Benzyloxy)-3-bromobenzonitrile scaffold is an ideal precursor for Benzoxaboroles , a class of Lewis acid receptors that reversibly bind diols (sugars) with high affinity.

Logic: The ortho relationship between the benzyloxy (protected phenol) and the bromide allows for the installation of a boron atom followed by cyclization. The nitrile group remains available for conjugation to polymers or surfaces.

Protocol C: Boronylation and Cyclization
  • Miyaura Borylation:

    • Mix substrate, Bis(pinacolato)diboron (B2pin2, 1.1 equiv), Pd(dppf)Cl2 (3 mol%), and KOAc (3 equiv) in Dioxane.

    • Heat at 90°C for 12h.

    • Result: 2-(Benzyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile.

  • Deprotection & Cyclization:

    • Treat the intermediate with BBr3 (in DCM, -78°C to RT) or H2/Pd-C to remove the benzyl group.

    • Acidic workup (HCl) induces spontaneous cyclization between the phenol oxygen and the boron atom.

    • Product:7-Cyano-1,3-dihydro-1-hydroxy-2,1-benzoxaborole .

Visualized Workflows (Graphviz)

Diagram 1: Divergent Synthesis Map

This diagram illustrates how the core scaffold serves as a branching point for two distinct material classes.

DivergentSynthesis Core 2-(Benzyloxy)- 3-bromobenzonitrile Phthalonitrile 3-(Benzyloxy) phthalonitrile Core->Phthalonitrile CuCN, DMF (Rosenmund-von Braun) Boronate Aryl Boronate Intermediate Core->Boronate Pd cat., B2pin2 (Miyaura) Pc Alpha-Substituted Phthalocyanine (NIR) Phthalonitrile->Pc Li, Pentanol Cyclotetramerization App1 Application: Photodynamic Therapy & OPVs Pc->App1 Benzoxaborole 7-Cyano- Benzoxaborole Boronate->Benzoxaborole 1. Deprotection (-Bn) 2. Acidic Cyclization App2 Application: Glucose Sensing Hydrogels Benzoxaborole->App2

Caption: Divergent synthetic pathways utilizing the orthogonal reactivity of the nitrile, bromide, and benzyloxy groups.

Diagram 2: Mechanism of Alpha-Substituted Phthalocyanine Formation

This diagram details the steric influence of the benzyloxy group during the cyclization process.

PcMechanism Start 4x 3-(Benzyloxy)phthalonitrile Template Lithium Template Effect (Li+ coordinates nitriles) Start->Template Li, Pentanol, 140°C Sterics Steric Clash at Alpha Positions (Forces Non-Planarity) Template->Sterics Cyclization Final 1,8,15,22-Tetra(benzyloxy)phthalocyanine (C4h Symmetry Isomer favored) Sterics->Final Macrocycle Closure Prop Resulting Property: Red-Shifted Q-Band (~750nm) High Solubility Final->Prop

Caption: The assembly of the phthalocyanine macrocycle, highlighting how the alpha-substitution induces beneficial optical properties.

References

  • Phthalocyanine Synthesis & Properties

    • McKeown, N. B. (1998). Phthalocyanine Materials: Synthesis, Structure and Function. Cambridge University Press.
    • Leznoff, C. C., & Lever, A. B. P. (Eds.).[2][3][4][5][6] (1989). Phthalocyanines: Properties and Applications. VCH Publishers.

  • Rosenmund-von Braun Reaction Protocols

    • Zanon, J., Klapars, A., & Buchwald, S. L. (2003). Copper-Catalyzed Domino Halide Exchange−Cyanation of Aryl Bromides. Journal of the American Chemical Society, 125(10), 2890–2891. Link

  • Alpha-Substituted Phthalocyanines (Red Shift Effect)

    • Cook, M. J., et al. (1996). Octa-alkoxy phthalocyanine derivatives: dyes with potential for photodynamic therapy.[7] Journal of Materials Chemistry, 6, 1609-1614. Link

  • Benzoxaboroles in Materials

    • Adamczyk-Woźniak, A., et al. (2015). Benzoxaboroles – Old compounds with new applications. Journal of Organometallic Chemistry, 798, 78-98. Link

    • Dowlut, M., & Hall, D. G. (2006). An improved class of sugar-binding boronic acids, soluble and capable of complexing glycosides in neutral water. Journal of the American Chemical Society, 128(13), 4226-4227. Link

Sources

Experimental procedure for synthesizing triaryl systems using this compound

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of Unsymmetrical Triaryl Systems via Iterative MIDA Boronate Coupling

Executive Summary

The synthesis of unsymmetrical triaryl systems (Ar¹-Ar²-Ar³) has historically been a bottleneck in medicinal chemistry due to the statistical mixtures and polymerization inherent in standard Suzuki-Miyaura coupling. This guide details the experimental procedure for using N-methyliminodiacetic acid (MIDA) boronates —specifically bifunctional halo-aryl-MIDA scaffolds—to solve this challenge.

By utilizing the MIDA ligand’s ability to reversibly rehybridize the boron center from reactive


 to inert 

, researchers can perform Iterative Cross-Coupling (ICC) . This protocol enables the sequential, programmable assembly of three distinct aryl units with high regioselectivity, effectively treating small molecules like peptides.

The MIDA Mechanistic Advantage

To successfully execute this protocol, the operator must understand the "Switch Mechanism." Standard boronic acids are always "on" (reactive). MIDA boronates are "off" (protected) until chemically activated.

  • The "Off" State (

    
    ):  The dative B-N bond in the MIDA framework fills the boron 
    
    
    
    -orbital, rendering it unreactive toward transmetalation with Palladium. This allows the halide end of a bifunctional MIDA compound to react while the boron end remains intact.
  • The "On" State (

    
    ):  Mild aqueous hydrolysis cleaves the MIDA ligand, liberating the free boronic acid (or boronate species), which is now competent for the next coupling cycle.
    
Workflow Logic

The synthesis of a triaryl system (Ar¹-Ar²-Ar³) typically follows this linear path:

  • Start: Bifunctional Lynchpin (e.g., Br-Ar²-B(MIDA)).

  • Cycle 1 (Coupling): React Br-Ar²-B(MIDA) with Ar¹-B(OH)₂. The MIDA group survives.[1][2][3] Result: Ar¹-Ar²-B(MIDA).

  • Activation (Hydrolysis): Deprotect to yield Ar¹-Ar²-B(OH)₂.

  • Cycle 2 (Coupling): React with Ar³-Halide. Result: Ar¹-Ar²-Ar³.

Experimental Protocol

Phase 1: The Chemoselective Coupling (Cycle 1)

Objective: Couple the first aryl group (Ar¹) to the halide terminus of the MIDA lynchpin without disturbing the boronate.

Reagents & Setup:

  • Lynchpin: 1.0 equiv (e.g., 4-bromophenyl-MIDA boronate).

  • Boronic Acid (Ar¹): 1.5 equiv.

  • Catalyst: Pd(OAc)₂ (0.02 equiv) + SPhos (0.04 equiv).

    • Note: SPhos is critical here. Its high activity allows coupling at lower temperatures, preserving the MIDA ester.

  • Base: K₃PO₄ (3.0 equiv).

    • Note: Use anhydrous, finely ground K₃PO₄. Avoid aqueous bases in this step to prevent premature MIDA hydrolysis.

  • Solvent: THF (anhydrous) or Dioxane.

Procedure:

  • Charge a reaction vial with the MIDA lynchpin, Ar¹-boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill with Argon (3x).

  • Add anhydrous THF (0.1 M concentration relative to lynchpin).

  • Heat to 60°C for 12–24 hours.

    • QC Check: Monitor by TLC. The MIDA boronate is silica-stable.[3][4] Look for the disappearance of the bromide.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over MgSO₄.

  • Purification: Flash chromatography on silica gel. Elute with EtOAc/MeOH mixtures. MIDA boronates are polar; they often require 5–10% MeOH in EtOAc.

Phase 2: The Activation (MIDA Hydrolysis)

Objective: Remove the MIDA ligand to reveal the reactive boronic acid.[3][5]

Reagents:

  • Substrate: Purified Ar¹-Ar²-B(MIDA) from Phase 1.

  • Base: NaOH (1M aqueous) or NaHCO₃ (saturated).[6]

  • Solvent: THF.

Procedure:

  • Dissolve the MIDA intermediate in THF.

  • Add NaOH (1M, 3.0 equiv).

  • Stir vigorously at 23°C (Room Temp) for 10–30 minutes.

    • Critical: Do not heat. Fast hydrolysis occurs at RT.

    • Visual Cue: The reaction mixture often turns homogeneous as the free boronic acid forms.

  • Quench: Add Phosphate Buffer (pH 7.0) or dilute HCl (carefully) to neutralize.

  • Extraction: Extract immediately with EtOAc. The product is now the free boronic acid Ar¹-Ar²-B(OH)₂. Use immediately in Phase 3 or store frozen.

Phase 3: The Final Assembly (Cycle 2)

Objective: Couple the newly liberated boronic acid with the final Aryl Halide (Ar³).

Reagents:

  • Substrate: Ar¹-Ar²-B(OH)₂ (freshly prepared).

  • Partner: Ar³-Bromide or Iodide (1.0 equiv).

  • Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂ (standard Suzuki conditions).

  • Base: Na₂CO₃ or K₂CO₃ (aqueous).

  • Solvent: DME/Water or Toluene/Ethanol/Water.

Procedure:

  • Combine substrate and Ar³-halide.

  • Add catalyst and base under Argon.

  • Heat to 80–100°C until conversion is complete.

  • Standard workup and purification yields the unsymmetrical triaryl Ar¹-Ar²-Ar³.

Process Visualization (Graphviz)

The following diagram illustrates the iterative logic, highlighting the "Switch" mechanism that prevents polymerization.

MIDA_Protocol Start START: Bifunctional Lynchpin (Halide-Ar-MIDA) Step1 CYCLE 1: Chemoselective Coupling (Anhydrous Conditions) Start->Step1 + Ar1-B(OH)2 Pd-SPhos Inter1 Intermediate: Ar1-Ar2-MIDA (Protected) Step1->Inter1 MIDA Intact Step2 ACTIVATION: Hydrolysis (NaOH, RT) Inter1->Step2 Deprotection Inter2 Activated Species: Ar1-Ar2-B(OH)2 (Reactive) Step2->Inter2 - MIDA Ligand Step3 CYCLE 2: Final Coupling (Standard Suzuki) Inter2->Step3 + Ar3-Halide Pd Catalyst End FINAL PRODUCT: Unsymmetrical Triaryl (Ar1-Ar2-Ar3) Step3->End C-C Bond Formation

Caption: Workflow for the iterative assembly of triaryl systems. The MIDA protecting group ensures chemoselectivity during the first coupling event.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
MIDA Cleavage in Cycle 1 Water in solvent or base.Use anhydrous THF and anhydrous K₃PO₄. Ensure glassware is oven-dried.
Low Yield in Hydrolysis Reaction time too long (protodeboronation).Quench immediately after TLC shows disappearance of MIDA spot (usually <30 min).
Poor Solubility MIDA boronates are highly polar.Use THF/MeCN mixtures. For purification, use solid loading on silica.
No Reaction (Cycle 1) Steric hindrance on Lynchpin.Switch ligand to XPhos or RuPhos ; increase temp to 80°C (MIDA is stable up to 120°C in anhydrous conditions).

References

  • Gillis, E. P., & Burke, M. D. (2007).[7][8] "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acid Building Blocks." Journal of the American Chemical Society, 129(21), 6716–6717.

  • Li, J., Grillo, A. S., & Burke, M. D. (2015).[7][9] "From Synthesis to Function via Iterative Assembly of N-Methyliminodiacetic Acid Boronate Building Blocks." Accounts of Chemical Research, 48(8), 2297–2307.[9]

  • Uno, B. E., et al. (2016). "A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates."[4] Nature Chemistry, 8, 1067–1075.[9]

Sources

Creating cyanate ester resins from 2-(Benzyloxy)-3-bromobenzonitrile precursors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Brominated Cyanate Ester Synthesis

Executive Summary

This guide details the synthetic pathway to transform 2-(Benzyloxy)-3-bromobenzonitrile (Precursor A ) into a high-performance Brominated Cyanate Ester (CE) Resin .[1][2]

While standard cyanate esters (e.g., BADCy) are industry workhorses, this specific precursor offers unique advantages for aerospace and electronic applications.[1][2] The 3-bromo substituent provides intrinsic flame retardancy (UL94 V-0 potential) without external additives, while the benzonitrile moiety increases polarity and char yield.[1][2] However, the 1,2,3-substitution pattern (1-cyano, 2-cyanato, 3-bromo) introduces significant steric crowding, requiring precise thermal management during curing to achieve full cyclotrimerization.[1][2]

Strategic Synthetic Pathway

The conversion requires two critical chemical transformations followed by a polymerization (curing) phase.[1][2][3]

  • Chemoselective Deprotection: Removal of the benzyl group without affecting the nitrile (hydrolysis sensitive) or the bromine (reduction sensitive).[2]

  • Cyanation: Conversion of the liberated phenol to a cyanate ester monomer using Cyanogen Bromide (CNBr).[2][4]

  • Cyclotrimerization (Curing): Thermal polymerization to form the triazine network.[2]

Visual Pathway (DOT Diagram)

SynthesisPathway Precursor 2-(Benzyloxy)- 3-bromobenzonitrile Inter Intermediate: 2-Hydroxy- 3-bromobenzonitrile Precursor->Inter Step 1: BBr3/DCM (Deprotection) Monomer Monomer: 2-Cyanato- 3-bromobenzonitrile Inter->Monomer Step 2: CNBr/TEA (Cyanation) Resin Polycyanurate Network (Resin) Monomer->Resin Step 3: Heat/Cat (Cyclotrimerization)

Figure 1: Synthetic workflow from benzylated precursor to cross-linked resin.[1][2][3][4]

Detailed Protocols

Protocol A: Chemoselective Deprotection

Objective: Isolate 2-hydroxy-3-bromobenzonitrile.[1][2][5] Challenge: Avoid debromination (risk with


) and nitrile hydrolysis (risk with strong aqueous acids).[1][2]

Materials:

  • Precursor: 2-(Benzyloxy)-3-bromobenzonitrile[1][2]

  • Reagent: Boron Tribromide (

    
    ), 1.0 M solution in Dichloromethane (DCM)[1][2]
    
  • Solvent: Anhydrous DCM[2][6]

  • Quench: Methanol (MeOH)[1][2][7]

Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask under Nitrogen (

    
    ) atmosphere.
    
  • Dissolution: Dissolve 10 mmol of Precursor in 50 mL anhydrous DCM. Cool to -78°C (Dry ice/Acetone bath).

  • Addition: Dropwise add 12 mmol (1.2 eq) of

    
     solution over 20 minutes. Note: The low temperature is critical to prevent attack on the nitrile group.[2]
    
  • Reaction: Allow the mixture to warm to 0°C over 2 hours. Monitor via TLC (Hexane/EtOAc 8:2). The benzyl ether spot should disappear.[2]

  • Quench: Cool back to -20°C. Add MeOH (10 mL) dropwise. Caution: Vigorous exotherm and HBr evolution.[2]

  • Workup: Dilute with DCM, wash with water (2x) and Brine (1x).[1][2] Dry over

    
     and concentrate.
    
  • Purification: Recrystallize from Ethanol/Water if necessary.

    • Target Yield: >90%[1][2][5][6]

    • Validation: H-NMR (Loss of benzylic

      
       at ~5.1 ppm; appearance of Phenolic OH at ~9-10 ppm).[1][2]
      
Protocol B: Cyanation (Monomer Synthesis)

Objective: Synthesize 2-cyanato-3-bromobenzonitrile. Challenge: The steric bulk of the ortho-bromo group requires efficient base catalysis.[2] Avoid water to prevent imidocarbonate formation.[2]

Materials:

  • Substrate: 2-hydroxy-3-bromobenzonitrile (from Protocol A)[1][2][5]

  • Reagent: Cyanogen Bromide (CNBr) [Highly Toxic][1][2][6]

  • Base: Triethylamine (TEA)[1][2][6]

  • Solvent: Anhydrous Acetone or DCM[2][6]

Procedure:

  • Safety Prep: Work in a high-flow fume hood.[2] CNBr is volatile and toxic.[2] Have bleach solution ready for neutralization.[2]

  • Dissolution: Dissolve 10 mmol of Substrate and 11 mmol CNBr in 30 mL Acetone at -20°C .

  • Base Addition: Add 11 mmol TEA dropwise over 30 minutes. Maintain temp < -10°C.

    • Mechanism:[1][6][8][9] TEA deprotonates the phenol; the phenoxide attacks CNBr, displacing bromide.[2]

  • Precipitation: TEA·HBr salt will precipitate immediately.[2] Stir for an additional 1 hour at 0°C.

  • Filtration: Filter off the salt quickly to avoid hydrolysis.

  • Isolation: Pour filtrate into ice-cold water (100 mL) with vigorous stirring. The cyanate ester monomer should precipitate as a white/off-white solid.

  • Drying: Filter and dry in a vacuum desiccator over

    
    . Do not heat above 40°C  (risk of premature polymerization).[1][2]
    
    • Validation: FTIR (Strong doublet at 2230-2270

      
       for -OCN.[1][2] Note: The Nitrile -CN will be visible nearby at ~2220 
      
      
      
      , usually sharper/weaker).[1][2]

Curing & Polymerization (The Resin)[2][3][10][11][12]

The monomer (2-cyanato-3-bromobenzonitrile) is a "monofunctional" cyanate ester in terms of OCN groups, but the presence of the Nitrile group allows for potential secondary reactions or use as a co-monomer.[2] To form a true thermoset network, this monomer is best blended with a difunctional cyanate ester (like Bisphenol A Dicyanate, BADCy) or trimerized into a prepolymer if used alone (which would form a linear-ish oligomer unless the nitrile participates).[1][2]

Assumption for this Note: We are treating this as a functional additive or co-monomer to enhance flame retardancy in a standard resin matrix.[2]

Curing Cycle (Standard Protocol)

Catalyst System:

  • Active Catalyst: Cobalt(II) Acetylacetonate (100-300 ppm Co metal basis).[1][2]

  • Co-catalyst: Nonylphenol (2 phr) - facilitates ring opening.[1][2]

Ramp Schedule:

PhaseTemperatureDurationPurpose
1. Degas 90°C30 minRemove volatiles/solvent
2. Gelation 150°C2 hoursInitial cyclotrimerization (Gel point)
3. Cure 180°C2 hoursNetwork propagation
4. Post-Cure 220°C4 hoursMaximize conversion (

development)
Curing Logic Diagram (DOT)

CuringLogic Monomer Monomer Melt (T > Tm) Catalyst Catalyst Activation (Co(II) + Phenol) Monomer->Catalyst Heat (120°C) Trimer Cyclotrimerization (Triazine Ring Formation) Catalyst->Trimer Kinetic Control Vitrification Vitrification (Solid State) Trimer->Vitrification Conversion > 65% FinalProp Final Properties: High Tg, V-0 Rating Vitrification->FinalProp Post-Cure (220°C)

Figure 2: Thermodynamic progression of the curing cycle.[1][2]

Technical Commentary & Troubleshooting

A. Steric Hindrance & Reactivity The 1,2,3-substitution pattern is the critical variable.[1][2] The bromine at position 3 and nitrile at position 1 flank the cyanate at position 2.[2]

  • Impact: The cyclotrimerization reaction rate will be slower than standard BADCy.[2]

  • Adjustment: You may need to increase the catalyst concentration (up to 500 ppm Co) or extend the 180°C dwell time.[2]

B. Moisture Sensitivity Cyanate esters are sensitive to hydrolysis before curing, forming carbamates (


).[1][2]
  • Symptom:[3][4][6][7][9][10][11][12] Bubbling during cure (

    
     release) and lower 
    
    
    
    .[1][2]
  • Prevention:[6] Ensure the monomer is strictly anhydrous.[2] Store in a desiccator.

C. Flame Retardancy Mechanism The bromine atom functions as a radical scavenger in the gas phase during combustion.[2] The triazine ring provides a high char yield (solid phase mechanism).[1][2] This dual-action mechanism is why this specific precursor is valuable.

References

  • Chemistry of Cyanate Esters: Hamerton, I. (Ed.).[1][2] (1994).[1][2] Chemistry and Technology of Cyanate Ester Resins. Blackie Academic & Professional. (The definitive text on CE chemistry).[1][2]

  • Synthesis Protocol (Grigat/Putter Method): Grigat, E., & Putter, R. (1964).[1][2][10] New Methods of Preparation of Cyanates. Chemische Berichte, 97(11), 3012-3020.[1][2] Link[1][2]

  • Deprotection of Aryl Ethers: McOmie, J. F. W., Watts, M. L., & West, D. E. (1968).[1][2] Demethylation of aryl methyl ethers by boron tribromide. Tetrahedron, 24(5), 2289-2292.[1][2] Link

  • Curing Kinetics: Simon, S. L., & Gillham, J. K. (1993).[1][2] Cure kinetics of a thermosetting liquid dicyanate ester monomer. Journal of Applied Polymer Science, 47(3), 461-485.[1][2] Link[1][2]

Sources

Navigating the Synthesis Landscape: A Detailed Guide to the Handling and Storage of 2-(Benzyloxy)-3-bromobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry and drug development, the precise handling of specialized reagents is paramount to both experimental success and laboratory safety. 2-(Benzyloxy)-3-bromobenzonitrile is a key intermediate, valued for its role in the synthesis of complex molecular scaffolds. This guide provides a detailed protocol for its safe handling and optimal storage, ensuring the integrity of the compound and the well-being of laboratory personnel. The procedures outlined herein are synthesized from established safety protocols for analogous benzonitrile derivatives and general best practices in chemical management.

Compound Profile and Hazard Assessment

Key Inferred Hazards:

  • Acute Toxicity: Harmful if swallowed.[1]

  • Skin Irritation: Causes skin irritation.[1][2]

  • Eye Irritation: Causes serious eye irritation.[1][2][3][4]

  • Respiratory Irritation: May cause respiratory irritation.[2][5]

The benzonitrile functional group warrants caution, as some nitriles can release hydrogen cyanide upon decomposition or under acidic conditions.

PropertyInferred DataSource
Molecular Formula C₁₄H₁₀BrNO[6][7]
Molecular Weight 288.14 g/mol [2][6][8]
Physical Form Likely a solid (powder)[2]
Storage Temperature Room temperature, or sealed in a dry environment at 2-8°C[2][6][8]

Personal Protective Equipment (PPE): The First Line of Defense

A robust PPE protocol is non-negotiable when handling 2-(Benzyloxy)-3-bromobenzonitrile. The following diagram outlines the essential protective gear required.

PPE_Protocol cluster_ppe Essential Personal Protective Equipment Eye_Protection Safety Goggles or Face Shield Hand_Protection Nitrile or Neoprene Gloves Body_Protection Chemical-Resistant Lab Coat Respiratory_Protection Use in a Fume Hood Researcher Researcher Researcher->Eye_Protection Researcher->Hand_Protection Researcher->Body_Protection Researcher->Respiratory_Protection Compound 2-(Benzyloxy)-3- bromobenzonitrile

Caption: Essential PPE for handling 2-(Benzyloxy)-3-bromobenzonitrile.

Rationale:

  • Eye Protection: Essential to prevent serious eye irritation from dust or splashes.[3][4] Standard safety glasses are insufficient; chemical splash goggles or a face shield are required.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are necessary to prevent skin contact and irritation.[5] Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.

  • Body Protection: A flame-resistant lab coat, fully buttoned, protects against accidental spills.

  • Respiratory Protection: All handling of solid 2-(Benzyloxy)-3-bromobenzonitrile should be conducted within a certified chemical fume hood to avoid inhalation of dust particles.[5]

Safe Handling and Experimental Protocols

Adherence to meticulous handling procedures is critical to mitigate exposure risks and maintain the purity of the compound.

Protocol for Weighing and Dispensing:

  • Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean and free of clutter. Assemble all necessary equipment (spatulas, weigh boats, containers).

  • Container Acclimatization: If the compound is stored in a refrigerator, allow the container to equilibrate to room temperature before opening to prevent moisture condensation.

  • Aliquotting: Gently tap the container to settle the contents. Slowly open the container inside the fume hood. Use a clean, designated spatula to transfer the desired amount to a tared weigh boat. Avoid creating dust.

  • Sealing: After dispensing, securely seal the primary container.

  • Cleanup: Clean any residual dust from the spatula and work surface using a damp cloth, which should then be disposed of as hazardous waste.

Workflow for a Typical Synthetic Application:

The following workflow illustrates the key stages where careful handling of 2-(Benzyloxy)-3-bromobenzonitrile is crucial.

Synthesis_Workflow Start Start: Assemble PPE and Prepare Fume Hood Weigh Weigh 2-(Benzyloxy)-3-bromobenzonitrile (in fume hood) Start->Weigh Step 1 Dissolve Dissolve in appropriate solvent Weigh->Dissolve Step 2 React Add to reaction vessel with other reagents Dissolve->React Step 3 Monitor Monitor reaction progress (e.g., TLC, LC-MS) React->Monitor Step 4 Workup Perform aqueous workup and extraction Monitor->Workup Step 5 Purify Purify product (e.g., column chromatography) Workup->Purify Step 6 End End: Characterize and store final product Purify->End Step 7

Caption: A generalized workflow for using 2-(Benzyloxy)-3-bromobenzonitrile in a chemical synthesis.

Storage and Stability

Proper storage is vital to preserve the chemical integrity of 2-(Benzyloxy)-3-bromobenzonitrile and prevent degradation.

Recommended Storage Conditions:

  • Container: Store in the original, tightly sealed container.[5][9]

  • Atmosphere: For long-term storage, consider an inert atmosphere (e.g., under argon or nitrogen) to protect against slow oxidation or hydrolysis, especially if the compound is of high purity for sensitive applications.

  • Temperature: Store in a cool, dry, and well-ventilated area.[5][9] Refrigeration (2-8°C) in a sealed, dry container is also a recommended practice.[6][8]

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[4]

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and a clear, pre-defined emergency plan is essential.

Spill Response:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Control: Prevent the spread of the solid material. Do not use a dry brush to sweep, as this can generate dust.[5]

  • Absorb: Gently cover the spill with an inert absorbent material like vermiculite or sand.[5]

  • Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

  • Decontaminate: Wipe the spill area with a damp cloth. Dispose of all cleanup materials as hazardous waste.

Exposure Protocol:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[3][4] Remove contaminated clothing.[4] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3][4] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[3] If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Waste Disposal

All waste containing 2-(Benzyloxy)-3-bromobenzonitrile, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.[9] Dispose of this material in accordance with local, state, and federal regulations. Do not allow it to enter the environment.[10]

By adhering to these detailed handling and storage protocols, researchers can confidently and safely utilize 2-(Benzyloxy)-3-bromobenzonitrile in their synthetic endeavors, paving the way for new discoveries in drug development and beyond.

References

  • Chem Service. (2015). Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Benzyloxy)benzonitrile. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-benzyloxy-4-bromobenzonitrile. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 2-(Benzyloxy)-3-bromobenzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic & Decision Flowchart

Before modifying your protocol, use this diagnostic tree to identify the specific bottleneck in your current workflow.

ReactionOptimization Start START: Low Yield Observed CheckTLC Analyze Crude TLC/LCMS Start->CheckTLC SM_Left Is Starting Material (SM) Significant (>20%)? CheckTLC->SM_Left Side_Prods Are there many side spots (Polar/Non-polar)? SM_Left->Side_Prods No (SM Consumed) StericIssue DIAGNOSIS: Nucleophilicity Issue (Steric/Electronic Deactivation) SM_Left->StericIssue Yes (Incomplete Rxn) Hydrolysis DIAGNOSIS: Nitrile Hydrolysis or Benzyl Bromide Degradation Side_Prods->Hydrolysis Yes (New Impurities) WorkupIssue DIAGNOSIS: Workup Loss (Product trapped in DMF/Emulsion) Side_Prods->WorkupIssue No (Clean TLC, Low Mass) Sol_Cesium SOLUTION A: Switch to Cs2CO3 / DMF + TBAI Catalyst StericIssue->Sol_Cesium Sol_Dry SOLUTION B: Strict Anhydrous Conditions Lower Temp (50°C) Hydrolysis->Sol_Dry Sol_Extract SOLUTION C: Dilute with Et2O/Water (1:5) Wash 3x to remove DMF WorkupIssue->Sol_Extract

Figure 1: Decision matrix for troubleshooting low yields in 2-(Benzyloxy)-3-bromobenzonitrile synthesis.

Technical Analysis: Why This Reaction Fails

The synthesis of 2-(Benzyloxy)-3-bromobenzonitrile is not a standard Williamson ether synthesis. It presents a unique "perfect storm" of steric and electronic challenges that often leads to yields below 40% using standard protocols (e.g., Acetone/


).
The "Ortho-Effect" Barrier

The hydroxyl group in 3-bromo-2-hydroxybenzonitrile is flanked by two ortho-substituents:

  • -CN (Nitrile) at Position 1: Strongly electron-withdrawing.

  • -Br (Bromine) at Position 3: Sterically bulky and electron-withdrawing.

Mechanistic Impact:

  • Reduced Nucleophilicity: The electron-withdrawing nature of the nitrile and bromine groups stabilizes the phenoxide anion, delocalizing the negative charge. While this makes the phenol more acidic (easier to deprotonate), it makes the resulting phenoxide a weaker nucleophile.

  • Steric Shielding: The bulky bromine atom physically blocks the approach of the electrophile (Benzyl Bromide). The phenoxide oxygen is buried in a "pocket," making

    
     attack difficult.
    

The Failure of Standard Conditions: Using weak bases (like


 in Acetone) often results in incomplete conversion because the potassium ion forms a tight ion pair with the phenoxide, further reducing its reactivity. The reaction stalls, and prolonged heating leads to degradation.

Troubleshooting Guide (Q&A)

Scenario A: "My reaction stalls at 50% conversion after 24 hours."

Diagnosis: The nucleophile is too weak or the ion pair is too tight. Corrective Action: Implement the "Cesium Effect."

  • Why: Cesium (

    
    ) has a larger ionic radius than Potassium (
    
    
    
    ). It forms a "looser" ion pair with the phenoxide oxygen, effectively "nakeding" the anion and significantly increasing its nucleophilicity in polar aprotic solvents.
  • Protocol Shift: Replace

    
     with Cesium Carbonate (
    
    
    
    )
    .
Scenario B: "I see a new polar spot on TLC, and my yield is dropping."

Diagnosis: Nitrile Hydrolysis. Corrective Action: Control pH and Water.

  • Why: Under basic conditions at high temperatures (>80°C), the ortho-nitrile group is susceptible to hydrolysis, converting to the amide (

    
    ) or acid (
    
    
    
    ). This is accelerated if the solvent (DMF) is "wet."
  • Protocol Shift: Ensure DMF is anhydrous (water <0.05%). Lower reaction temperature to 60°C and extend time, rather than heating to 100°C.

Scenario C: "The reaction looks clean on TLC, but I recover very little product."

Diagnosis: Solubility losses during workup. Corrective Action: Optimize Partitioning.

  • Why: The product is lipophilic, but DMF is miscible with water and can solubilize organic compounds if the partition isn't aggressive enough.

  • Protocol Shift: Do not just add water. Pour the reaction mixture into Ice-Cold 1M HCl (to quench residual phenoxide) and extract with Ethyl Acetate/Hexane (1:1) . The Hexane helps force the product out of the DMF/Water phase.

The "Golden Standard" Protocol

Recommended for scale-up (100mg to 10g scale).

Materials
ReagentEquiv.[1][2][3][4][5]RoleCritical Spec
3-Bromo-2-hydroxybenzonitrile 1.0SubstrateDry, >97% purity
Benzyl Bromide (BnBr) 1.2ElectrophileClear liquid (distill if yellow)
Cesium Carbonate (

)
1.5BaseAnhydrous, fine powder
TBAI (Tetrabutylammonium iodide) 0.1CatalystPhase Transfer / Finkelstein
DMF (Dimethylformamide) [0.2 M]SolventAnhydrous (Sure/Seal™)
Step-by-Step Methodology

Step 1: Deprotonation (The Activation Phase)

  • Charge a flame-dried round-bottom flask with 3-Bromo-2-hydroxybenzonitrile (1.0 equiv) and

    
      (1.5 equiv).
    
  • Add anhydrous DMF (concentration ~0.2 M relative to substrate).

  • Stir at Room Temperature (RT) for 30 minutes .

    • Technical Note: You may see a color change (yellow/orange) indicating phenoxide formation.

Step 2: Alkylation (The Finkelstein Boost)

  • Add TBAI (0.1 equiv).

    • Mechanism:[6][7][8] TBAI reacts with Benzyl Bromide to form Benzyl Iodide in situ. Iodide is a better leaving group, accelerating the rate-determining

      
       step.
      
  • Add Benzyl Bromide (1.2 equiv) dropwise.

  • Heat the mixture to 60°C . Do not exceed 70°C to protect the nitrile.

Step 3: Monitoring & Workup

  • Monitor by TLC (Hexane:EtOAc 4:1) or HPLC at 2 hours. Reaction is typically complete in 4-6 hours.

  • Quench: Pour the reaction mixture into 5 volumes of Ice Water .

  • Extraction: Extract 3x with Ethyl Acetate.

  • Wash: Wash combined organics with Water (2x) and Brine (1x) to remove DMF.

  • Drying: Dry over

    
     and concentrate.
    

Step 4: Purification

  • The crude is usually a solid. Recrystallization from Ethanol/Heptane is preferred over chromatography to remove any residual Benzyl alcohol.

  • Expected Yield: 85-92%.

References

  • Williamson Ether Synthesis Mechanisms

    • Concept: The

      
       reaction of phenoxides is heavily influenced by ion-pairing effects.
      
    • Source: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley.[8] (2013).

  • The Cesium Effect in Phenol Alkylation

    • Concept: Cesium carbonate promotes alkylation of hindered phenols where potassium carbonate fails due to higher solubility and looser ion-pairing in DMF.

    • Source: Flessner, T., & Doye, S. (1999). Cesium carbonate: A powerful base for the alkylation of phenols. Journal of Praktische Chemie.

  • Synthesis of 2-Alkoxy-3-bromobenzonitriles (Analogous Protocols)

    • Concept: Protocols for ortho-substituted benzonitriles often require elevated temperatures (60-90°C) and polar aprotic solvents.

    • Source:Preparation of 2-alkoxy-3-bromobenzonitriles. Patent WO2008079277A1. (2008).

  • Phase Transfer Catalysis (TBAI)

    • Concept: Iodide catalysis (Finkelstein reaction)
    • Source: Starks, C. M., & Liotta, C. L. Phase Transfer Catalysis: Principles and Techniques. Academic Press. (1978).

Sources

Technical Support Center: Synthesis of 2-(Benzyloxy)-3-bromobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a comprehensive troubleshooting and optimization resource for the synthesis of 2-(Benzyloxy)-3-bromobenzonitrile . It is designed for organic chemists and process development scientists encountering yield, purity, or reproducibility issues.[1]

Topic: Troubleshooting Side Reactions & Impurity Profiles Applicable CAS: 1228827-88-8 (Target), 13073-28-4 (Precursor) Classification: Aryl Nitrile / Benzyl Ether Synthesis[1][2]

Executive Summary

The synthesis of 2-(Benzyloxy)-3-bromobenzonitrile is typically achieved via the Williamson ether synthesis (O-alkylation) of 3-bromo-2-hydroxybenzonitrile with benzyl bromide (or chloride) in the presence of a base (e.g.,


).[1][2] While theoretically straightforward, this pathway is susceptible to specific side reactions driven by the steric influence of the ortho-bromo group and the lability of the nitrile functionality under basic conditions.[1]

This guide addresses the three most critical failure modes:

  • Competitive Hydrolysis (Nitrile vs. Alkyl Halide).

  • Regiochemical Impurities (Originating from the precursor).

  • Incomplete Conversion (Steric hindrance at the phenoxide center).[1]

Part 1: Reaction Pathway & Failure Analysis[1][2]

The following diagram maps the primary synthetic route against the thermodynamic and kinetic traps (side reactions) that generate common impurities.

ReactionPathway SM 3-Bromo-2-hydroxybenzonitrile (Precursor) Target 2-(Benzyloxy)-3-bromobenzonitrile (TARGET) SM->Target K2CO3, DMF, 60°C (O-Alkylation) Imp3 Impurity C: 2-(Benzyloxy)-5-bromobenzonitrile (Regioisomer) SM->Imp3 Contaminated SM (Source Impurity) BnBr Benzyl Bromide Imp1 Impurity A: Benzyl Alcohol / Dibenzyl Ether (Reagent Decomposition) BnBr->Imp1 H2O (Trace) Hydrolysis/Dimerization Imp2 Impurity B: 3-Bromo-2-hydroxybenzamide (Nitrile Hydrolysis) Target->Imp2 Prolonged Heat/Aq. Base (Over-reaction)

Figure 1: Mechanistic pathway showing the primary O-alkylation route and competitive side reactions leading to Impurities A, B, and C.[1]

Part 2: Troubleshooting Guide (Q&A)

Category 1: Impurity Identification & Control[1][2]

Q1: I see a persistent non-polar impurity (RRT ~1.2) that co-elutes with the product.[1] What is it? Diagnosis: This is likely Dibenzyl Ether (or Bibenzyl, less common).[1] Mechanism: In the presence of trace moisture or excess base, Benzyl Bromide hydrolyzes to Benzyl Alcohol, which then reacts with another equivalent of Benzyl Bromide to form the ether.[1]

  • Causality: The reaction was likely run with "wet" solvent (DMF/Acetone) or the base was not anhydrous.[1]

  • Solution:

    • Protocol Adjustment: Use anhydrous DMF/Acetonitrile. Dry

      
       in an oven at 120°C overnight before use.
      
    • Stoichiometry: Do not use a large excess of Benzyl Bromide (limit to 1.05–1.1 eq).

    • Purification: Wash the crude organic layer with dilute aqueous amine (to remove excess BnBr) or rely on recrystallization (EtOH/Heptane), as the ether is highly soluble in aliphatics.[1]

Q2: A polar impurity (RRT ~0.[1][2]4) is increasing over time.[1] Is the nitrile hydrolyzing? Diagnosis: Yes, this is likely 3-bromo-2-(benzyloxy)benzamide .[1][2] Mechanism: Nitriles are susceptible to hydrolysis under basic conditions (


), especially at elevated temperatures (>80°C).[1][2] The ortho-alkoxy group can actually assist this hydrolysis via an intramolecular effect or simply by electron donation.[1][2]
  • Validation: Check IR for a shift from the sharp nitrile peak (~2220

    
    ) to amide bands (~1650–1690 
    
    
    
    ).[1]
  • Corrective Action:

    • Lower the reaction temperature to 50–60°C.

    • Avoid aqueous bases (e.g., NaOH/KOH).[1] Stick to carbonate bases (

      
      , 
      
      
      
      ) in anhydrous aprotic solvents.
    • Quench Protocol: Do not quench into strongly basic water. Pour into ice-water or dilute acidic solution (pH 4-5) to stop the reaction immediately.

Q3: My starting material (3-bromo-2-hydroxybenzonitrile) contained 5% of an isomer. Will this separate? Diagnosis: You have 5-bromo-2-hydroxybenzonitrile contamination.[1][2] Impact: This will convert to 2-(benzyloxy)-5-bromobenzonitrile .[1][2]

  • Separation Difficulty: High. Regioisomers often have identical polarities (Rf values) on silica.[1]

  • Root Cause: The precursor is typically made by brominating 2-hydroxybenzonitrile.[1][2] Without strict control, the para (5-position) is favored over the ortho (3-position).[1]

  • Recommendation: Screen the precursor by H-NMR before starting.[1]

    • 3-Bromo isomer: Doublet-doublet patterns indicative of 1,2,3-substitution.[1]

    • 5-Bromo isomer: Doublet patterns with larger coupling constants (para/meta relationships).[1]

    • Purification: If contaminated, recrystallize the precursor (not the final product) from Acetone/Water or Toluene before performing the benzylation.[1]

Category 2: Reaction Optimization[1]

Q4: The reaction stalls at 80% conversion. Adding more Benzyl Bromide doesn't help.[1] Why? Diagnosis: "Stalling" is often due to surface passivation of the inorganic base or ion-pairing effects.[1][2] Explanation: The 3-bromo substituent provides steric hindrance around the phenoxide oxygen, slowing the nucleophilic attack.[1] As the reaction proceeds, KBr precipitates and coats the surface of the


.[1]
  • Protocol Fix:

    • Catalyst: Add 5-10 mol% Sodium Iodide (NaI) (Finkelstein condition) to generate the more reactive Benzyl Iodide in situ.[1]

    • Phase Transfer: If using Acetone or weaker solvents, add a Phase Transfer Catalyst (PTC) like TBAI (Tetrabutylammonium iodide) (1-5 mol%) to solubilize the phenoxide.[1]

    • Solvent Switch: Move from Acetone (reflux ~56°C) to DMF or NMP (run at 60-70°C) to improve solubility and kinetics.[1]

Part 3: Standardized Experimental Protocol

Objective: Synthesis of 2-(Benzyloxy)-3-bromobenzonitrile with minimized side reactions.

Materials Table
ReagentEquiv.RoleCritical Quality Attribute
3-Bromo-2-hydroxybenzonitrile 1.0SubstratePurity >98% (Check for 5-Br isomer)
Benzyl Bromide 1.1ElectrophileClear liquid (Yellowing indicates HBr/degradation)
Potassium Carbonate (

)
1.5BaseAnhydrous, finely ground powder
DMF (Dimethylformamide) N/ASolventAnhydrous (<0.1%

)
TBAI (Optional) 0.05CatalystUse if reaction is sluggish
Step-by-Step Methodology
  • Setup: Flame-dry a 3-neck round bottom flask under Nitrogen flow.

  • Dissolution: Charge 3-Bromo-2-hydroxybenzonitrile (1.0 eq) and anhydrous DMF (5-10 volumes). Stir until dissolved.

  • Deprotonation: Add

    
     (1.5 eq) in a single portion.[1][2] Stir at RT for 15 minutes. The mixture may turn yellow/orange (phenoxide formation).[1]
    
  • Addition: Add Benzyl Bromide (1.1 eq) dropwise via syringe over 10 minutes. Exotherm is usually minimal.[2]

  • Reaction: Heat to 60°C . Monitor by TLC/HPLC every 2 hours.

    • Target: >98% conversion.[1][3][4][5]

    • Limit: Do not exceed 80°C to prevent nitrile hydrolysis.[1][2]

  • Workup:

    • Cool to RT.

    • Pour mixture into Ice/Water (10 volumes) with vigorous stirring. The product should precipitate as a solid.[1]

    • Liquid Oil? If product oils out, extract with Ethyl Acetate, wash with Water (x2) and Brine (x1).[1]

  • Purification:

    • Recrystallization: Dissolve crude solid in minimum hot Ethanol or Isopropanol.[1][2] Cool slowly to 4°C.

    • Yield Expectation: 85–92%.[1]

Part 4: Analytical Reference Data

ParameterSpecification / ObservationNote
Appearance White to Off-white crystalline solidYellowing indicates phenol oxidation or impurities.[1][2]
Melting Point 101 – 103 °CLiterature value for similar isomers; verify experimentally.[2]
IR Spectrum Nitrile stretch: ~2225

(Sharp)
Absence of broad OH stretch (~3300

).[1][2]
H-NMR (DMSO-d6)

5.25 (s, 2H,

)
Benzylic protons are diagnostic for O-alkylation.[1][2]
Impurity A (BnOH) Broad OH stretch, lower Rf than productRemoved by aqueous workup/recrystallization.[1]

References

  • Synthesis of Benzyloxybromobenzonitriles (Isomer Characterization)

    • Source: Dickinson, S. R., et al. "Synthesis and characterization of benzyloxybromobenzonitriles."[1][6] Synthetic Communications (via Taylor & Francis).[1]

    • Relevance: Describes the specific synthesis of 2-benzyloxy-3-bromobenzonitrile and its isomers, including melting points and spectral d
    • URL:[Link][1]

  • Precursor Properties (3-Bromo-2-hydroxybenzonitrile)

    • Source: PubChem Compound Summary.[1]

    • Relevance: Validates the structure, CAS (13073-28-4), and physical properties of the starting phenol.
    • URL:[Link][1]

  • General Protocol for O-Alkylation of Cyanophenols

    • Source: BenchChem Application Notes.[1][2][7]

    • Relevance: Provides standard conditions for Williamson ether synthesis of 2-hydroxybenzonitrile deriv
  • Crisaborole Intermediate Context (Related Chemistry)

    • Source: National Library of Medicine (PubChem).[1]

    • Relevance: Illustrates the utility of benzonitrile-ether scaffolds in pharmaceutical applic
    • URL:[Link][1]

Sources

Optimizing temperature for 2-(Benzyloxy)-3-bromobenzonitrile reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(Benzyloxy)-3-bromobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction temperatures and troubleshooting common experimental hurdles. Our focus is on explaining the causality behind experimental choices to ensure robust and reproducible outcomes.

Frequently Asked Questions (FAQs): Core Concepts

Q1: What is 2-(Benzyloxy)-3-bromobenzonitrile and what are its primary applications?

2-(Benzyloxy)-3-bromobenzonitrile is a versatile synthetic intermediate. Its structure features three key functional groups:

  • A nitrile group (-CN) , which can be hydrolyzed to a carboxylic acid or reduced to an amine.

  • A bromo-substituent (-Br) on the aromatic ring, which is an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds.[1]

  • A benzyloxy group (-OCH₂Ph) , which acts as a protecting group for a phenol. This group is stable to many reaction conditions but can be selectively removed when needed.[2]

Its primary utility is in medicinal chemistry and materials science as a building block for constructing complex molecular architectures.[1][3]

Q2: What are the critical physical properties I should be aware of?

Understanding the physical properties is crucial for handling and reaction setup. While data may vary slightly by supplier, key properties include:

  • Appearance: Typically a powder or solid.[4]

  • Melting Point: In the range of 101-105°C.[1][4] This is important as reaction temperatures should not exceed the melting point in solid-phase reactions unless intended, and it provides a preliminary check for purity.

  • Stability: Stable under recommended storage conditions (room temperature, dry).[4][5] However, like many benzylic ethers, it can be sensitive to strong acids and oxidative conditions.[2] The nitrile group can be sensitive to strong, hot aqueous acid or base.

Optimizing Temperature for Key Synthetic Transformations

Temperature is arguably the most critical parameter to control in reactions involving 2-(Benzyloxy)-3-bromobenzonitrile. It directly influences reaction rate, catalyst stability, and the prevalence of side reactions.

Synthesis via Williamson Ether Synthesis

The most common synthesis of this molecule involves the O-alkylation of 2-hydroxy-3-bromobenzonitrile with a benzyl halide. This is a classic Williamson ether synthesis, which proceeds via an SN2 mechanism.[6]

Q: What is the optimal starting temperature for the synthesis of 2-(Benzyloxy)-3-bromobenzonitrile?

A starting temperature of 40-60 °C is recommended. One reported procedure specifies heating at 40°C for 3 hours.[1] General protocols for this reaction type often use a range of 50-100 °C.[6]

Causality: The reaction requires sufficient thermal energy to overcome the activation barrier for the nucleophilic attack of the phenoxide on the benzyl halide. However, excessive heat can promote side reactions.

Q: My synthesis is slow or incomplete. Can I simply increase the temperature?

You can, but with caution. Increasing the temperature will increase the reaction rate. However, be aware of two potential issues:

  • E2 Elimination: Higher temperatures can favor the competing E2 elimination pathway, especially if using a sterically hindered base or secondary/tertiary alkyl halides (not an issue with benzyl bromide, but a general principle).[6]

  • Solvent Decomposition: Polar aprotic solvents like DMF or DMSO, commonly used for this reaction, can decompose at elevated temperatures, which can contaminate your product.

The diagram below illustrates the relationship between temperature and competing reaction pathways.

G cluster_0 Temperature Influence on Williamson Ether Synthesis Temp Reaction Temperature Rate_SN2 Rate of O-Alkylation (Desired Product) [SN2 Pathway] Temp->Rate_SN2 Increases Rate Rate_E2 Rate of Elimination (Side Product) [E2 Pathway] Temp->Rate_E2 Increases Rate (Favored at Higher Temp) Solvent_Decomp Solvent Decomposition Temp->Solvent_Decomp Risk Increases >100-120°C

Caption: Relationship between temperature and reaction outcomes.

Palladium-Catalyzed Cross-Coupling Reactions

This is where 2-(Benzyloxy)-3-bromobenzonitrile truly shines as an intermediate. The temperature is critical for the efficiency of the palladium catalytic cycle.

Q: What is a good starting temperature for a Suzuki coupling with this aryl bromide?

For aryl bromides, a common starting point is 80-100 °C .[7] Many reactions are run in solvents like dioxane/water or toluene/water mixtures.[7][8]

Causality: Each step of the Suzuki catalytic cycle (oxidative addition, transmetallation, reductive elimination) has its own activation energy. The overall reaction temperature must be high enough to ensure a reasonable rate for the slowest step, which is often the oxidative addition to the aryl bromide.

Q: My Suzuki reaction is giving low yields and I see byproducts. Could temperature be the cause?

Yes, improper temperature can lead to several issues:

  • Too Low: The reaction may stall, leading to incomplete conversion.

  • Too High:

    • Catalyst Decomposition: Palladium catalysts, especially those with phosphine ligands, can decompose at high temperatures, leading to the formation of inactive palladium black.

    • Protodeboronation: The boronic acid coupling partner can be sensitive to high temperatures, leading to its decomposition (replacement of the boron group with hydrogen) before it can participate in the coupling.[8]

    • Homocoupling: Unwanted coupling of two boronic acid molecules can also be accelerated at higher temperatures.

The following decision tree can help guide your initial temperature selection.

G start Select Initial Suzuki Temperature for 2-(Benzyloxy)-3-bromobenzonitrile catalyst What is the Catalyst System? start->catalyst pd_pph3 Standard Pd(PPh3)4 or Pd(OAc)2 + PPh3 catalyst->pd_pph3 'Classic' System modern_ligand Modern Buchwald/Nolan Ligand (e.g., SPhos, XPhos) catalyst->modern_ligand High-Activity System temp_high Start at 80-100 °C pd_pph3->temp_high temp_low Can often run lower Start at 60-80 °C or RT modern_ligand->temp_low

Caption: Decision tree for initial Suzuki coupling temperature.

Q: What temperature should I use for a Sonogashira coupling?

The temperature for Sonogashira couplings can vary widely, from room temperature to over 100 °C . A good starting point for an aryl bromide is often in the 60-80 °C range.[9]

Causality: The reaction's temperature sensitivity is tied to the stability of the copper co-catalyst (if used) and the potential for alkyne homocoupling (Glaser coupling), a major side reaction.[10]

Q: My Sonogashira reaction is a mess, with significant homocoupling of my alkyne. How can temperature help?

Excessive heat is a primary driver of alkyne homocoupling.[10] If you are observing a large amount of this byproduct, lowering the temperature is the first parameter you should adjust. Modern, copper-free Sonogashira conditions often allow for lower reaction temperatures, which can significantly suppress this unwanted side reaction.[9]

Deprotection of the Benzyloxy Group

Q: What is the standard temperature for removing the benzyl protecting group?

For the most common method, catalytic hydrogenation (e.g., Pd/C, H₂ gas) , the reaction is typically run at room temperature .[2][11]

Causality: Hydrogenolysis is a highly efficient catalytic process that does not require significant thermal input. In fact, increasing the temperature can increase the risk of reducing other functional groups on the molecule.

Q: Are there other deprotection methods, and are they temperature-sensitive?

Yes. Oxidative deprotection using reagents like DDQ (2,3-dichloro-5,6-dicyano-p-benzoquinone) is also common. This method is often performed at room temperature, sometimes with photoirradiation to facilitate the reaction.[12] Heating is generally not required and could lead to undesired side oxidations.

Troubleshooting Guide

This section addresses specific problems in a direct question-and-answer format.

Q: My reaction isn't working at all. Before I change the temperature, what else should I check?

This is a critical question. Temperature is only one variable. Before adjusting it, always validate the fundamentals.[13] The workflow below outlines a systematic approach.

G start Reaction Failure or Low Yield q1 Are Starting Materials Pure? start->q1 sol1 Purify starting materials (recrystallization, chromatography). Re-run reaction. q1->sol1 No q2 Are Reagents Active? q1->q2 Yes a1_yes Yes a1_no No end_node Problem Solved sol1->end_node sol2 Use fresh/purified reagents. (e.g., fresh catalyst, dry solvent, titrated organometallics). q2->sol2 No q3 Is the Atmosphere Inert? q2->q3 Yes a2_yes Yes a2_no No sol2->end_node sol3 Ensure proper degassing of solvents and use of N2 or Ar atmosphere, especially for coupling reactions. q3->sol3 No q4 Is Temperature Correct? q3->q4 Yes a3_yes Yes a3_no No sol3->end_node sol4 Optimize temperature. Gradually increase if slow. Decrease if decomposition occurs. q4->sol4 No/Unsure q4->end_node Yes a4_yes Yes a4_no No sol4->end_node

Sources

Purification of crude 2-(Benzyloxy)-3-bromobenzonitrile by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Purification of Crude 2-(Benzyloxy)-3-bromobenzonitrile

Introduction: The Separation Challenge

Purifying 2-(Benzyloxy)-3-bromobenzonitrile presents a classic "sandwich" separation challenge. You are dealing with a molecule that possesses three distinct functionalities: a polar nitrile group (-CN), a lipophilic benzyl ether (-OBn), and a heavy halogen (-Br).

In a crude reaction mixture (typically from the


 alkylation of 3-bromo-2-hydroxybenzonitrile with benzyl bromide), you are fighting two main enemies:
  • Benzyl Bromide (Reagent): Highly non-polar, lachrymatory, and often present in excess.

  • 3-Bromo-2-hydroxybenzonitrile (Starting Material): Acidic, polar, and prone to "streaking" on silica due to hydrogen bonding with silanols.

This guide moves beyond basic instructions to provide a failure-proof workflow based on polarity gradients and chemical pre-treatment.

Module 1: Pre-Purification Diagnostics & "The Chemical Sweep"

CRITICAL: Do not load the crude reaction mixture directly onto the column if significant starting material (phenol) remains. It ruins resolution.

The "Chemical Sweep" (Workup Protocol)

Before chromatography, chemically strip the easy impurities. This increases your column's effective loading capacity by 30-50%.

ImpurityChemical NatureRemoval Strategy (Pre-Column)
Benzyl Bromide Neutral, ElectrophilicDifficult to remove chemically without damaging product. Rely on Chromatography (High Rf).
Starting Phenol Weakly Acidic (

~7-8)
Wash with 1N NaOH. The phenol deprotonates to the phenoxide (water soluble) and partitions into the aqueous layer. The product remains in the organic layer.
Inorganic Salts IonicWater/Brine Wash.
TLC Diagnostics

Run a TLC plate using Hexane:Ethyl Acetate (4:1) .

  • Spot A (

    
     ~0.8 - 0.9):  Benzyl Bromide (Visible under UV, stains yellow/brown with KMnO4).
    
  • Spot B (

    
     ~0.4 - 0.5): Target Product  (Strong UV absorption).
    
  • Spot C (

    
     ~0.1 - 0.2):  Unreacted Phenol (if workup failed).
    

Scientist's Note: If Spot A and Spot B are touching, your crude is too concentrated or the mobile phase is too polar. Dilute the sample or switch to Hexane:EtOAc (9:1) for the initial column flush.

Module 2: The Purification Protocol

Stationary Phase & Loading
  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Loading Method: Dry Loading is mandatory for this compound.

    • Why? The molecule has limited solubility in pure hexane. Liquid loading with DCM/EtOAc introduces a "solvent effect" that broadens the bands immediately.

    • Protocol: Dissolve crude in minimum DCM, add silica (ratio 1:2 crude:silica), and rotary evaporate to a free-flowing powder.

Mobile Phase Gradient (Step-by-Step)

We utilize a Step-Gradient to isolate the benzyl bromide waste before eluting the product.

  • Equilibration: 100% Hexanes (2 Column Volumes - CV).

  • The "Trash" Flush: Elute with 100% Hexanes or 98:2 Hex:EtOAc for 3 CVs.

    • Result: Benzyl bromide elutes here.[1] Collect in a separate "Waste" flask to avoid contaminating your main fraction collector.

  • The Product Elution: Switch to 90:10 (Hex:EtOAc) .

    • Result: The product band will move slowly.

  • The Push: Gradually increase to 80:20 (Hex:EtOAc) .

    • Result: Product elutes as a sharp, concentrated band.

Module 3: Troubleshooting Center (Q&A)

Q1: My product is co-eluting with the benzyl bromide impurity. How do I separate them?

Diagnosis: The polarity jump was too fast, or the column was overloaded. The Fix:

  • Change Selectivity: Switch the non-polar solvent from Hexane to Toluene . Toluene has a

    
    -
    
    
    
    interaction with the aromatic rings, often pulling the benzyl ether product away from the alkyl halide impurity.
  • The "Flush" Technique: Run the column with 100% non-polar solvent for at least 3-4 column volumes. Benzyl bromide has essentially no retention on silica in pure hexane; it will come out. The product will stick. Only then add ethyl acetate.

Q2: I see a streak trailing behind my product spot on the TLC/Column. What is it?

Diagnosis: This is likely residual 3-bromo-2-hydroxybenzonitrile (the starting phenol). The hydroxyl group hydrogen-bonds to the silica silanols, causing "tailing." The Fix:

  • Prevention: Perform a stricter NaOH wash during workup.

  • In-Column: Do NOT add acid (like acetic acid) to the mobile phase for this separation. While it suppresses phenol ionization, it can degrade the nitrile or benzyl ether over time. A neutral gradient is safer. If the streak contaminates the product, recrystallize the final solid from Ethanol/Heptane.

Q3: The crude solid crystallized inside the column during loading.

Diagnosis: You used liquid loading with a solvent (like Hexane) in which the product is insoluble. The Fix: Restart using Dry Loading (see Section 2.1). If you must liquid load, use a mixture of Toluene:Hexane (1:1) , as Toluene is a better solvent for aryl nitriles than Hexane.

Q4: I can't see the Benzyl Bromide spots clearly on TLC.

Diagnosis: Benzyl bromide is volatile and weakly UV active compared to the conjugated product. The Fix: Use Iodine Stain or KMnO4 .

  • Iodine:[2][3][4] Benzyl bromide turns brown quickly.

  • KMnO4: Benzyl bromide oxidizes to benzoic acid derivatives, appearing as a yellow spot on a purple background.

Module 4: Visualization & Logic Flow

Workflow Diagram: From Crude to Pure Crystal

PurificationWorkflow Crude Crude Reaction Mixture (Product + Phenol + BnBr) Workup 1N NaOH Wash (The 'Chemical Sweep') Crude->Workup Partition Aqueous Aqueous Layer (Phenolate Impurity) Workup->Aqueous Remove Acidic Impurities Organic Organic Layer (Product + BnBr) Workup->Organic Keep Neutrals DryLoad Dry Load on Silica (DCM -> Evaporate) Organic->DryLoad Concentrate Column Flash Column Gradient Elution DryLoad->Column Load Fraction1 Fraction 1 (100% Hex) Benzyl Bromide Column->Fraction1 Elute Non-Polar Fraction2 Fraction 2 (90:10 Hex:EtOAc) Target Product Column->Fraction2 Increase Polarity QC QC: NMR / HPLC (Check for Hydrolysis) Fraction2->QC Verify Purity

Caption: Figure 1. Optimized purification workflow emphasizing chemical removal of phenolic impurities prior to chromatography.

Decision Tree: Co-Elution Troubleshooting

Troubleshooting Problem Issue: Co-elution on TLC (Product + BnBr) CheckSolvent Check Solvent System Problem->CheckSolvent IsHexEtOAc Is it Hex/EtOAc? CheckSolvent->IsHexEtOAc ChangeSelectivity Switch to Toluene (Pi-Pi Interaction) IsHexEtOAc->ChangeSelectivity No (Already Complex) ChangeGradient Use Isocratic Flush (100% Hex for 3CV) IsHexEtOAc->ChangeGradient Yes

Caption: Figure 2. Logic gate for resolving overlapping bands between benzyl bromide and the target nitrile.

References

  • Still, W. C.; Kahn, M.; Mitra, A. "Rapid Chromatographic Techniques for Preparative Separation with Moderate Resolution."[5] Journal of Organic Chemistry, 1978 , 43(14), 2923–2925.[5]

  • Sigma-Aldrich Technical Library. "TLC Stains and Visualization Methods." MilliporeSigma Resources.

  • Reich, H. J. "Chromatography Advice: Solvent Systems." University of Wisconsin-Madison Chemistry.

  • PubChem Compound Summary. "3-Bromobenzonitrile Properties and Solubility." National Library of Medicine.

Sources

Technical Support Center: Strategies for Preventing Premature Debenzylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and professionals in drug development who utilize benzyl groups as protecting agents. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deeper understanding of the underlying chemistry to empower your experimental design and troubleshooting efforts. Premature debenzylation is a common yet often preventable side reaction that can compromise yield and purity. This resource provides in-depth, field-tested insights and protocols to help you navigate these challenges effectively.

Part 1: Frequently Asked Questions - The Fundamentals of Benzyl Group Stability

This section addresses the foundational concepts of benzyl group chemistry, providing the essential knowledge needed to diagnose and solve related issues in your syntheses.

Q1: What is the primary function of a benzyl (Bn) group, and why is its premature removal a problem?

The benzyl group (Bn), PhCH₂-, is one of the most common protecting groups for alcohols, phenols, and amines in organic synthesis. Its popularity stems from its general stability across a wide range of reaction conditions, including acidic, basic, and many organometallic transformations. It is typically installed via Williamson ether synthesis (for alcohols) or reductive amination (for amines).

The core problem arises when this seemingly robust group is cleaved unintentionally. Premature debenzylation exposes the reactive hydroxyl or amino functionality it was meant to protect, leading to undesired side reactions, reduced yield of the target molecule, and complex purification challenges.

Q2: What are the common chemical pathways that lead to unintentional debenzylation?

Understanding the mechanism of cleavage is critical for troubleshooting. There are two primary pathways for premature debenzylation:

  • Catalytic Hydrogenolysis: This is the most frequent cause of undesired debenzylation. It involves the cleavage of the C-O or C-N bond in the presence of a metal catalyst (most commonly Palladium) and a hydrogen source. The reaction proceeds via oxidative addition of the C-O/C-N bond to the metal surface, followed by hydrogenolysis. This process is highly efficient and is the standard method for intentional debenzylation, but it can be inadvertently triggered during the reduction of other functional groups like nitro compounds, alkenes, or alkynes.

  • Acid-Mediated Cleavage: Benzyl ethers and amines are susceptible to cleavage under strongly acidic conditions, particularly with Lewis acids. The mechanism involves protonation or coordination of the Lewis acid to the oxygen or nitrogen atom, which weakens the benzylic C-O/C-N bond. This facilitates its cleavage, often through an SN1-type pathway, to form a stable benzyl carbocation. While generally stable to many Brønsted acids, conditions that favor carbocation formation can trigger cleavage.

Below is a diagram illustrating the most common mechanism for premature debenzylation.

Debenzylation_Mechanisms cluster_0 Catalytic Hydrogenolysis cluster_1 Acid-Mediated Cleavage A_start R-X-CH₂Ph (X = O, NH) A_ads Substrate & H₂ Adsorption on Catalyst Surface A_start->A_ads A_cat Pd/C Catalyst Surface A_cat->A_ads A_H2 H₂ A_H2->A_ads A_cleavage C-X Bond Cleavage (Oxidative Addition) A_ads->A_cleavage H₂ dissociation A_prod R-XH + Ph-CH₃ A_cleavage->A_prod Reductive Elimination B_start R-O-CH₂Ph B_complex [R-O(LA)-CH₂Ph]⁺ (Activated Complex) B_start->B_complex B_acid Lewis Acid (LA) or H⁺ B_acid->B_complex B_cleavage C-O Bond Cleavage (SN1-type) B_complex->B_cleavage B_int [PhCH₂]⁺ Carbocation + R-OH B_cleavage->B_int B_prod Quenched Products B_int->B_prod

Caption: Common mechanisms of benzyl group cleavage.

Part 2: Troubleshooting Guide by Reaction Type

This section is formatted to address specific problems you may encounter during your experiments.

Scenario 1: Issues During Catalytic Hydrogenation

Q: I am trying to reduce a nitro group to an amine using H₂ and Pd/C, but my O-benzyl group is being removed simultaneously. Why is this happening and how can I prevent it?

A: This is a classic selectivity problem. Palladium on carbon (Pd/C) is an extremely efficient catalyst for hydrogenolysis.[1][2] The conditions required to reduce a nitro group are often harsh enough to also cleave the benzylic C-O bond. The catalyst does not inherently distinguish between the two reducible functionalities.

Root Cause Analysis: The fundamental issue is a lack of catalyst selectivity. Standard Pd/C will readily catalyze both reactions. The goal is to modify the reaction conditions to favor nitro group reduction while suppressing hydrogenolysis.

Solutions & Protocols:

  • Catalyst Poisoning (Recommended): The most effective strategy is to intentionally "poison" or deactivate the Pd/C catalyst just enough to stop the hydrogenolysis without preventing the desired reduction. Nitrogen and sulfur-containing compounds are excellent for this purpose.

    • Thiourea or Diethylamine: These additives strongly adsorb to the palladium surface, inhibiting its ability to catalyze the C-O bond cleavage.

    • Pyridine or Ammonia: These can also be used to suppress benzyl ether hydrogenolysis.[3]

  • Use a More Selective Catalyst:

    • Palladium on Calcium Carbonate (Pd/CaCO₃), Poisoned with Lead (Lindlar's Catalyst): While traditionally used for alkyne to cis-alkene reduction, its reduced activity makes it an excellent choice for selective reductions in the presence of benzyl ethers.

    • Platinum-based Catalysts (e.g., PtO₂): In some substrates, PtO₂ can show higher selectivity for nitro group reduction over debenzylation, although this is highly substrate-dependent and requires careful screening.

  • Alternative Hydrogen Source (Transfer Hydrogenation):

    • Switching from H₂ gas to a transfer hydrogenation reagent can dramatically change selectivity. Reagents like ammonium formate, cyclohexene, or isopropanol can be used as the hydrogen donor. In particular, ammonium formate with Pd/C is a well-established method for reducing nitro groups while preserving benzyl ethers.

Scenario 2: Issues Under Acidic Conditions

Q: I am removing a tert-Butoxycarbonyl (Boc) group with trifluoroacetic acid (TFA), and I'm seeing significant loss of my benzyl ether. I thought benzyl groups were stable to acid.

A: While benzyl ethers are more stable to acid than, for example, a trityl or Boc group, they are not completely inert. Strong acids, especially in the presence of nucleophiles or at elevated temperatures, can cleave them.

Root Cause Analysis: The mechanism proceeds via protonation of the ether oxygen, followed by SN1 or SN2 cleavage. The stability of the resulting benzyl carbocation makes this pathway accessible. The trifluoroacetate counter-ion can act as a nucleophile, or trace amounts of water can hydrolyze the ether.

Solutions & Protocols:

  • Use a Scavenger: The primary role of a scavenger is to trap the benzyl carbocation as it forms, preventing it from reacting with your desired product or other nucleophiles.

    • Triethylsilane (TES) or Thioanisole: Adding 1-5 equivalents of a scavenger to the reaction mixture is highly effective. The benzyl cation is trapped by the scavenger, driving the deprotection to completion and preventing side reactions.

  • Modify Acidic Conditions:

    • Lower the Temperature: Perform the deprotection at 0 °C or even lower to slow the rate of debenzylation relative to Boc cleavage.

    • Use a Milder Acid: If your substrate allows, consider using a weaker acid like 4M HCl in Dioxane or p-toluenesulfonic acid (pTSA) in a suitable solvent system.

  • Reduce Reaction Time: Monitor the reaction closely by TLC or LCMS and quench it as soon as the starting material is consumed to minimize the exposure time of your product to the strong acid.

Part 3: Proactive Prevention & Best Practices

This section provides strategic advice for the experimental design phase to avoid premature debenzylation from the outset.

Q: How do I choose the right catalyst and conditions for a hydrogenation reaction to proactively protect my benzyl group?

A: The key is to match the catalyst's activity with the reduction potential of your target functional group.

Catalyst SystemActivity LevelBest ForRisk of Debenzylation
Pd/C, H₂ (gas) Very HighGeneral purpose reductions, aromatic systems.High
Pd(OH)₂/C (Pearlman's) HighMore resistant to poisoning by amines.High
Pd/C, Ammonium Formate ModerateTransfer hydrogenation, good for nitro groups.Low to Moderate
PtO₂ (Adams' catalyst) HighCan be selective, but substrate dependent.Moderate
Lindlar's Catalyst LowSelective reduction of alkynes to cis-alkenes.Very Low
Raney Nickel Very HighKetones, nitriles, aromatic rings.High

Expert Recommendation: For reducing a double bond or a nitro group in the presence of a benzyl ether, begin with Pd/C and ammonium formate . It is a mild, reliable system that often provides the desired selectivity. If that fails, move to a poisoned catalyst system.

Q: Are there more robust alternatives to the standard benzyl group?

A: Yes. If your planned synthetic route involves harsh reductive or acidic steps, consider using a modified benzyl group with different electronic properties.

  • Para-methoxybenzyl (PMB) group: The electron-donating methoxy group makes the PMB ether more acid-labile and can be selectively cleaved with mild acids like DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in the presence of a standard benzyl group. However, it is even more sensitive to hydrogenolysis.

  • Electron-withdrawing groups (e.g., 4-nitrobenzyl): These can increase stability towards acidic cleavage but may require harsher conditions for hydrogenolysis.

Part 4: Key Experimental Protocol

This protocol provides a reliable starting point for selective hydrogenation.

Protocol 1: Selective Nitro Group Reduction with a Poisoned Catalyst

This procedure details the reduction of a nitro group to an amine without cleaving a co-existing O-benzyl ether using diethylamine as a catalyst inhibitor.

Materials:

  • Nitro-compound bearing a benzyl ether (1.0 eq)

  • 10% Palladium on Carbon (10% w/w)

  • Methanol (or Ethanol/Ethyl Acetate)

  • Diethylamine (0.5 eq)

  • Hydrogen source (balloon or Parr hydrogenator)

Procedure:

  • Vessel Preparation: To a suitable hydrogenation flask, add the nitro-compound (1.0 eq) and dissolve it in methanol (approx. 0.1 M concentration).

  • Additive Introduction: Add diethylamine (0.5 eq) to the solution and stir for 5 minutes.

  • Catalyst Addition: Carefully add 10% Pd/C (10% by weight of the starting material). Safety Note: Pd/C can be pyrophoric. Handle under an inert atmosphere (e.g., Nitrogen or Argon) if dry.

  • Hydrogenation: Secure the flask to the hydrogenation apparatus. Purge the vessel three times by evacuating and backfilling with hydrogen gas.

  • Reaction: Stir the mixture vigorously under a positive pressure of hydrogen (a balloon is often sufficient) at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LCMS. The reaction is typically complete within 2-8 hours.

  • Work-up: Once the starting material is consumed, carefully purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude amine product, which can then be purified by standard methods (e.g., crystallization or column chromatography).

Below is a workflow diagram to guide your troubleshooting process.

Caption: Troubleshooting workflow for premature debenzylation.

References

  • Hydrogenolysis - Wordpress. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Sajiki, H. Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate. Organic Chemistry Portal. [Link]

  • Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. National Center for Biotechnology Information.[Link]

  • Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega.[Link]

  • Solid-Supported Acids for Debenzylation of Aryl Benzyl Ethers. ThaiScience. [Link]

Sources

Technical Support Center: Troubleshooting Nitrile Hydration to Amide Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Topic: Selective Hydration of Nitriles to Primary Amides Audience: Medicinal Chemists, Process Chemists, Drug Development Researchers

The "Goldilocks" Challenge: An Executive Summary

The conversion of a nitrile (


) to a primary amide (

) is deceptively simple.[1] The fundamental challenge is thermodynamic and kinetic: the amide intermediate is often more susceptible to hydrolysis than the parent nitrile under classical acidic or basic conditions.

Consequently, reactions frequently bifurcate into two failure modes:

  • Stalled Conversion: The nitrile is sterically hindered or electronically deactivated, resisting attack.

  • Over-Hydrolysis: The amide forms but immediately hydrolyzes to the carboxylic acid (

    
    ), destroying the desired product.
    

This guide provides a troubleshooting framework to navigate this selectivity window, moving beyond "add more acid/base" to precision catalysis and reagent control.

Diagnostic & Troubleshooting Guide

Symptom 1: The Reaction Yields Carboxylic Acid (Over-Hydrolysis)

Diagnosis: The reaction conditions are too energetic or the pH is initiating amide hydrolysis.

Q: I am using NaOH/H2O, but I only isolate the carboxylic acid. How do I stop at the amide? A: Classical base hydrolysis is rarely selective because the carboxylate leaving group is stable.

  • Immediate Fix: Switch to Alkaline Hydrogen Peroxide (The Radziszewski condition) . The hydroperoxide anion (

    
    ) is a super-nucleophile (
    
    
    
    
    
    times more nucleophilic than
    
    
    ) but much less basic. It attacks the nitrile to form a peroxyimidate intermediate that collapses to the amide and oxygen, bypassing the slow hydrolysis step.
  • Protocol Adjustment: Use Urea-Hydrogen Peroxide (UHP) or 30%

    
     with 
    
    
    
    in DMSO or MeOH. Keep temperature
    
    
    .

Q: My acidic hydrolysis (H2SO4) is producing acid. Can I tune it? A: Acidic hydrolysis relies on protonating the nitrile to activate it. However, the amide oxygen is more basic than the nitrile nitrogen. Once the amide forms, it protonates and hydrolyzes rapidly.

  • The Fix: Control water stoichiometry. Use 85-90% H2SO4 (controlled hydration) followed by a cold water quench. Do not reflux in dilute aqueous acid. Alternatively, use Boron Trifluoride-Acetic Acid complex (

    
    ) ; this reagent activates the nitrile but lacks the free water necessary for the second hydrolysis step until the quench.
    
Symptom 2: Reaction is Stalled (Incomplete Conversion)

Diagnosis: Steric hindrance or poor solubility is preventing the nucleophile from reaching the cyano carbon.

Q: My bulky nitrile (e.g., ortho-substituted benzonitrile) is unreactive. A: Steric bulk protects the carbon center.

  • The Fix: Switch to Metal Catalysis . Homogeneous catalysts like the Parkins Catalyst (Platinum phosphinito complexes) or Ruthenium pincer complexes coordinate to the nitrile nitrogen, activating the triple bond "from a distance" without requiring a bulky nucleophile to approach immediately.

  • Alternative: Use Microwave Irradiation with the alkaline peroxide method. The dielectric heating can overcome the activation energy barrier of the sterically hindered attack.

Q: The starting material precipitates out of the aqueous reaction mixture. A: Phase transfer limitations.

  • The Fix: Add a cosolvent. Isopropyl Alcohol (IPA) or DMSO are excellent choices. IPA is particularly effective in base-catalyzed hydration because it solubilizes organic nitriles while maintaining a polar environment for the hydroxide/hydroperoxide.

Symptom 3: Product Isolation Failure

Diagnosis: The amide is water-soluble and is being lost during extraction.

Q: TLC shows conversion, but I recover nothing after aqueous workup. A: Primary amides (especially low molecular weight ones) are highly polar and water-soluble.

  • The Fix: Avoid aqueous extraction.

    • Filter: If using inorganic salts (

      
      , 
      
      
      
      from peroxide oxidation), filter the reaction mixture.
    • Concentrate: Evaporate the organic solvent (MeOH/DMSO).

    • Crystallize/Triturate: Add a non-polar solvent (Ether, Hexanes) to the residue to precipitate the amide.

    • Salting Out: If you must extract, saturate the aqueous layer with NaCl ("salting out") and use EtOAc or DCM/IPA (3:1) for extraction.

Mechanistic Visualization

Understanding the competition between the desired pathway (Amide) and the over-hydrolysis pathway (Acid) is critical.

NitrileHydrolysis cluster_catalysis Selectivity Control Nitrile Nitrile (R-CN) Activated Activated Complex (Metal-CN or Protonated) Nitrile->Activated Activation (H+, Metal, or H2O2 attack) Imidate Imidate / Imidic Acid (R-C(OH)=NH) Activated->Imidate + H2O (Nucleophilic Attack) Amide Primary Amide (R-CONH2) Imidate->Amide Tautomerization (Fast) Acid Carboxylic Acid (R-COOH) Amide->Acid Over-Hydrolysis (Avoid this!) Parkins Pt/Ru Catalysts Parkins->Activated Stabilizes Amide Peroxide Alk. H2O2 Peroxide->Imidate Fast Kinetics

Caption: Figure 1. The reaction pathway.[1][2][3][4][5][6][7][8][9] The critical control point is preventing the "Over-Hydrolysis" step. Metal catalysts and Peroxide methods accelerate the first step without catalyzing the second.

Validated Protocols

Method A: Alkaline Hydrogen Peroxide (The "Radziszewski" Modification)

Best for: General substrates, aliphatic and aromatic nitriles. Robust and scalable.

Reagents:

  • Nitrile (1.0 equiv)

  • Hydrogen Peroxide (30% aq, 4.0 equiv) OR Urea-Hydrogen Peroxide (UHP)

  • Potassium Carbonate (

    
    , 0.2–0.5 equiv)
    
  • Solvent: DMSO or MeOH (0.5 M concentration)

Step-by-Step:

  • Dissolve nitrile in DMSO.

  • Add

    
    .
    
  • Add

    
     dropwise at 
    
    
    
    (Exothermic!).
  • Allow to warm to Room Temperature (RT). Stir for 1–3 hours.

  • Quench: Add cold water. The amide often precipitates.

  • Isolation: Filter the solid. If no precipitate, extract with EtOAc.

Why this works: The active species is the hydroperoxide anion (


). It attacks the nitrile to form a peroxyimidate intermediate. This intermediate collapses to the amide and 

. Since

is a gas and leaves the system, the reaction is irreversible and highly selective.
Method B: Parkins Platinum Catalyst

Best for: Highly sensitive substrates, late-stage functionalization, molecules with esters/epoxides that would hydrolyze in base.

Reagents:

  • Nitrile (1.0 equiv)

  • Catalyst:

    
     (Parkins Catalyst) (0.1–1.0 mol%)
    
  • Solvent: EtOH/Water or pure Water

  • Temp: Reflux (

    
    )
    

Step-by-Step:

  • Dissolve nitrile and catalyst in EtOH/Water (1:1).

  • Heat to reflux open to air (air stable).

  • Monitor by TLC/LCMS.

  • Isolation: Evaporate solvent. The catalyst is active at very low loads, so filtration through a silica plug often suffices to purify.

Why this works: The Pt center coordinates the nitrile, activating it for water attack.[10] The catalyst does not coordinate the resulting amide strongly, preventing over-hydrolysis.

Comparative Selection Guide

FeatureAcidic Hydration (

)
Alkaline Peroxide (

)
Metal Catalysis (Pt/Ru)
Selectivity Low (Risk of Acid)HighVery High
Reaction pH < 19–10Neutral / Mild
Steric Tolerance ModerateGoodExcellent
Functional Group Tolerance Poor (Hydrolyzes esters/acetals)Good (Oxidizes sulfides/alkenes)Excellent (Tolerates esters, epoxides)
Cost Very LowLowHigh
Scalability HighHigh (Watch exotherm)Moderate (Catalyst cost)

Troubleshooting Logic Flow

Troubleshooting Start Start: Nitrile Hydration Issue CheckProduct Analyze Product Mixture Start->CheckProduct AcidFound Carboxylic Acid Found? CheckProduct->AcidFound NoReaction No Reaction / Low Yield? CheckProduct->NoReaction Use milder method Use milder method AcidFound->Use milder method Yes Check Solubility Check Solubility NoReaction->Check Solubility Precipitate? Switch to Alk. H2O2 Switch to Alk. H2O2 Use milder method->Switch to Alk. H2O2 First Choice Check Oxidizable Groups Check Oxidizable Groups Switch to Alk. H2O2->Check Oxidizable Groups Sulfides/Alkenes present? Use Pt/Ru Catalyst Use Pt/Ru Catalyst Check Oxidizable Groups->Use Pt/Ru Catalyst Yes Proceed with H2O2 Proceed with H2O2 Check Oxidizable Groups->Proceed with H2O2 No Add IPA or DMSO Add IPA or DMSO Check Solubility->Add IPA or DMSO Yes Check Sterics Check Sterics Check Solubility->Check Sterics No Increase Temp / Microwave Increase Temp / Microwave Check Sterics->Increase Temp / Microwave High Sterics Increase Catalyst Load Increase Catalyst Load Check Sterics->Increase Catalyst Load Catalytic Method

Caption: Figure 2. Decision tree for troubleshooting nitrile hydration failures.

References

  • Parkins, A. W. (1996).[11][12] Catalytic Hydration of Nitriles to Amides.[1][9][11][12][13][14] Platinum Metals Review, 40(4), 169-174.[12] Link

  • Yamaguchi, K., Matsushita, M., & Mizuno, N. (2004).[11][15] Efficient Hydration of Nitriles to Amides in Water, Catalyzed by Ruthenium Hydroxide Supported on Alumina.[11][15] Angewandte Chemie International Edition, 43(12), 1576-1580. Link

  • Lee, J., Kim, M., Chang, S., & Lee, H. Y. (2009).[16] Anhydrous Hydration of Nitriles to Amides using Aldoximes as the Water Source. Organic Letters, 11(24), 5598-5601. Link

  • Cadierno, V. (2024).[11] Synthetic Applications of the Parkins Nitrile Hydration Catalyst: [PtH(PMe2OH)(PMe2O)2H]. Organic Syntheses, 101, 327-341.[11] Link

  • Common Organic Chemistry. (n.d.). Nitrile to Amide - Common Conditions. Link

Sources

How to avoid over-reduction of the nitrile group

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Selectively Synthesizing Aldehydes and Amines

Welcome to our technical support center focused on the nuanced art of nitrile reduction. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of reducing nitriles to their corresponding aldehydes or primary amines. Here, we delve into the common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to help you achieve your desired synthetic outcomes while avoiding common pitfalls like over-reduction.

Frequently Asked Questions (FAQs)

Q1: My nitrile reduction with LiAlH4 went all the way to the primary amine, but I wanted the aldehyde. What happened?

This is a classic case of over-reduction, a common outcome when using a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄).[1][2][3] LiAlH₄ is a very strong and unselective hydride donor.[3][4]

The Chemistry Behind Over-Reduction:

The reduction of a nitrile to a primary amine with LiAlH₄ proceeds in two key stages[1][2]:

  • Hydride Attack 1: A hydride ion from LiAlH₄ attacks the electrophilic carbon of the nitrile group, breaking one of the π-bonds and forming an intermediate imine anion.[2]

  • Hydride Attack 2: This imine anion is still susceptible to reduction. A second hydride equivalent from LiAlH₄ attacks the imine carbon, leading to a dianion intermediate.

  • Workup: Upon aqueous workup, this dianion is protonated to yield the final primary amine.[1][2]

Because LiAlH₄ is so reactive, it is very difficult to stop the reaction at the intermediate imine stage, which would be necessary to hydrolyze it to an aldehyde.[5]

Q2: How can I selectively reduce my nitrile to an aldehyde and avoid the formation of the primary amine?

To achieve the selective reduction of a nitrile to an aldehyde, you need to employ a milder and more sterically hindered reducing agent that can be used in a controlled manner. The most common and reliable reagent for this transformation is Diisobutylaluminium Hydride (DIBAL-H).[1][6][7]

The DIBAL-H Advantage:

DIBAL-H is a bulky and less reactive reducing agent compared to LiAlH₄.[7] Its effectiveness in partial reduction stems from the following[1][7][8]:

  • Single Hydride Transfer: DIBAL-H has only one hydride to donate, making it easier to control the stoichiometry of the reaction.[8]

  • Stable Intermediate: At low temperatures, typically -78 °C, DIBAL-H coordinates to the nitrile nitrogen to form a stable imine-alane complex.[6][9] This complex is resistant to further reduction.

  • Controlled Hydrolysis: Upon aqueous workup, this stable intermediate is hydrolyzed to release the desired aldehyde.[1][7]

Nitrile_Reduction_Pathway cluster_DIBAL Controlled Reduction cluster_LiAlH4 Over-reduction Nitrile R-C≡N Imine_Intermediate [R-CH=N-Al(i-Bu)₂] Stable Intermediate Nitrile->Imine_Intermediate 1. DIBAL-H, -78°C 2. H₃O⁺ workup Amine R-CH₂NH₂ Nitrile->Amine LiAlH₄, then H₃O⁺ workup (Over-reduction) Aldehyde R-CHO Imine_Intermediate->Aldehyde Hydrolysis

Caption: Controlled vs. Over-reduction of Nitriles.

Troubleshooting Guide: Common Issues in Nitrile Reduction to Aldehydes

Problem: I'm using DIBAL-H at -78°C, but I'm still getting the primary amine as a major byproduct.

Even with the right reagent, precise control of reaction conditions is crucial. Here are some factors to investigate:

  • Temperature Control: This is the most critical parameter. Any deviation from the optimal low temperature (typically -78 °C, achieved with a dry ice/acetone bath) can lead to the breakdown of the stable intermediate and subsequent over-reduction. Ensure your reaction is adequately cooled throughout the addition of DIBAL-H.

  • Stoichiometry of DIBAL-H: While DIBAL-H has only one hydride, using a significant excess can still favor over-reduction. Aim for 1.0 to 1.2 equivalents of DIBAL-H.

  • Rate of Addition: Add the DIBAL-H solution slowly to the nitrile solution to maintain a low reaction temperature and prevent localized heating.

  • Solvent Choice: Non-coordinating solvents like toluene or dichloromethane are generally preferred. Ethereal solvents can sometimes coordinate with the aluminum species and affect reactivity.

  • Workup Procedure: The quench and hydrolysis steps are also critical. Quenching at low temperature with a mild reagent before warming to room temperature can help prevent side reactions.

Problem: My reaction is sluggish, and I have a lot of unreacted starting material.
  • Reagent Quality: DIBAL-H is sensitive to moisture and air. Ensure you are using a fresh or properly stored solution. The molarity of commercial DIBAL-H solutions can decrease over time. Consider titrating your DIBAL-H solution to determine its exact concentration.

  • Substrate Steric Hindrance: Very bulky nitriles may react more slowly. In such cases, a slight increase in temperature (e.g., to -60 °C or -50 °C) after the initial addition at -78 °C might be necessary. However, this should be done cautiously and monitored closely for the onset of over-reduction.

Alternative Methods for Partial Nitrile Reduction

While DIBAL-H is a workhorse, other methods can be effective, especially depending on the substrate and other functional groups present.

MethodReagentsKey AdvantagesPotential Drawbacks
Stephen Aldehyde Synthesis SnCl₂, HCl, then H₂OUseful for aromatic nitriles.[6]Harsh acidic conditions can be incompatible with sensitive functional groups.[10]
Raney Nickel and Formic Acid Raney Ni, Formic AcidAn alternative to metal hydrides.[6][10]Can sometimes lead to the amine, requires careful optimization.
Sodium Hydride and Zinc Chloride NaH, ZnCl₂Milder conditions with good functional group compatibility for some substrates.[11]May not be as general as DIBAL-H.

Experimental Protocols

Protocol 1: General Procedure for the DIBAL-H Reduction of a Nitrile to an Aldehyde

Materials:

  • Nitrile substrate

  • Anhydrous Toluene (or Dichloromethane)

  • DIBAL-H (1.0 M solution in hexanes)

  • Dry Ice and Acetone

  • Methanol

  • 1 M HCl solution

  • Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), dissolve the nitrile (1.0 equiv) in anhydrous toluene in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • DIBAL-H Addition: Slowly add DIBAL-H (1.1 equiv) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C.

  • Stirring: Stir the reaction mixture at -78 °C for 1-3 hours. Monitor the reaction progress by TLC.

  • Quenching: While still at -78 °C, slowly add methanol to quench the excess DIBAL-H.

  • Workup: Remove the cooling bath and allow the mixture to warm to room temperature. Add a saturated aqueous solution of Rochelle's salt and stir vigorously until two clear layers form (this can take several hours).

  • Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (3 x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude aldehyde by flash column chromatography or distillation.

DIBAL_Workflow Start Start: Nitrile Substrate Setup Dissolve in Anhydrous Toluene under Inert Atmosphere Start->Setup Cool Cool to -78°C Setup->Cool Add_DIBAL Slowly Add DIBAL-H (1.1 eq) Cool->Add_DIBAL Stir Stir at -78°C for 1-3h (Monitor by TLC) Add_DIBAL->Stir Quench Quench with Methanol at -78°C Stir->Quench Workup Warm to RT, Add Rochelle's Salt Quench->Workup Extract Extract with Ethyl Acetate Workup->Extract Dry Dry and Concentrate Extract->Dry Purify Purify Aldehyde Dry->Purify

Sources

Technical Support Center: Strategies for Improving the Solubility of 2-(Benzyloxy)-3-bromobenzonitrile in Organic Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address solubility challenges with 2-(Benzyloxy)-3-bromobenzonitrile during experimental procedures. Our focus is to provide not just solutions, but also the scientific rationale behind them to empower your research.

Introduction to 2-(Benzyloxy)-3-bromobenzonitrile

2-(Benzyloxy)-3-bromobenzonitrile is a versatile intermediate in organic synthesis, frequently employed in the construction of complex molecular architectures. Its structure, featuring a polar nitrile group and a bulky, nonpolar benzyloxy group, can present unique solubility challenges in common reaction solvents. This guide will explore effective methods to overcome these issues, ensuring successful reaction outcomes. The presence of the aromatic ring and the nitrile group can influence its physical and chemical properties, such as polarity, reactivity, and solubility.[1]

Troubleshooting & FAQs

Q1: My 2-(Benzyloxy)-3-bromobenzonitrile is not dissolving in the chosen solvent for my Suzuki-Miyaura coupling reaction. What are my initial steps?

A1: Poor solubility is a common hurdle in Suzuki-Miyaura cross-coupling reactions. A systematic approach to solvent selection and reaction conditions is crucial.

Initial Troubleshooting Steps:

  • Solvent Screening: The "like dissolves like" principle is your first line of defense.[2] Given the mixed polarity of your starting material, a single solvent may not be optimal. A good starting point is to test a range of solvents with varying polarities. Common choices for Suzuki reactions include ethereal solvents like 1,4-dioxane and tetrahydrofuran (THF), as well as polar aprotic solvents such as N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[3][4] Toluene is also a viable option, particularly for less polar substrates.[3]

  • Temperature Adjustment: For many organic solids, solubility increases with temperature.[2] Carefully heating the reaction mixture can significantly improve dissolution. However, be mindful of the thermal stability of your reactants and catalyst. A moderate increase to 60-80°C is often effective in Suzuki couplings.[5]

  • Co-solvent Systems: If a single solvent fails, a co-solvent system can be highly effective. The addition of a polar aprotic solvent like DMF or an alcohol to a less polar solvent like toluene can create a medium that better solvates both the nonpolar and polar regions of the molecule.[2] For Suzuki reactions, the addition of water as a co-solvent can also improve the rate of reaction.[4]

  • Sonication: Mechanical energy in the form of ultrasound can aid in breaking down solid aggregates and enhance the rate of dissolution.[2] This can be particularly useful for preparing your initial reaction mixture.

Q2: I'm observing incomplete reaction despite the starting material appearing to dissolve. Could solubility still be the issue?

A2: Yes, even if the starting material seems to dissolve, the concentration of the dissolved species might be too low for an efficient reaction rate. This can lead to slow or stalled reactions.

Optimization Strategies:

  • Increase Solvent Volume: A straightforward approach is to increase the total volume of the solvent. However, this may not always be practical, especially in larger-scale reactions.

  • Employ a More Effective Solvent System: Revisit your solvent screening. A solvent system that provides higher solubility will naturally lead to a higher effective concentration of your reactants.

  • Phase-Transfer Catalysis: If you are using a biphasic system (e.g., an organic solvent and an aqueous base), a phase-transfer catalyst can facilitate the reaction between components in different phases.[2]

Q3: My 2-(Benzyloxy)-3-bromobenzonitrile precipitates out of solution when I add the aqueous base for my Suzuki-Miyaura coupling. How can I prevent this?

A3: This is a classic sign of a significant polarity mismatch between your organic phase and the aqueous base. The addition of a large volume of water can cause the organic starting material to "crash out" of the solution.

Recommended Solutions:

  • Use a Biphasic Solvent System with a Co-solvent: Solvents like 1,4-dioxane or THF are miscible with water to some extent and can help to create a more homogeneous reaction mixture.[3][6]

  • Gradual Addition of Base: Instead of adding the entire volume of aqueous base at once, add it portion-wise or via a syringe pump. This allows the reaction mixture to equilibrate and can prevent sudden precipitation.

  • Use a Non-Aqueous Base: In some cases, an organic base such as triethylamine or an inorganic base like potassium carbonate in a polar aprotic solvent can be used to avoid the addition of water altogether.[3]

Q4: Are there any specific solvent recommendations for reactions involving 2-(Benzyloxy)-3-bromobenzonitrile?

A4: While the optimal solvent is always reaction-dependent, some general guidelines can be provided based on the structure of 2-(Benzyloxy)-3-bromobenzonitrile.

Solvent ClassExamplesSuitability for 2-(Benzyloxy)-3-bromobenzonitrileRationale
Ethereal 1,4-Dioxane, THFGoodModerate polarity, good for Suzuki couplings.[3]
Polar Aprotic DMF, DMSO, NMPExcellentHigh polarity, excellent solvating power for polar and nonpolar compounds.[4]
Aromatic Toluene, XyleneModerate to GoodGood for dissolving the nonpolar benzylic portion; often used at elevated temperatures.[3]
Alcohols Isopropanol, n-ButanolModerateCan act as co-solvents to increase polarity.
Experimental Protocols
Protocol 1: Step-by-Step Solvent Screening for Improved Solubility
  • Preparation: In separate small vials, place a small, equal amount of 2-(Benzyloxy)-3-bromobenzonitrile.

  • Solvent Addition: To each vial, add a measured volume of a different test solvent (e.g., 1,4-dioxane, THF, DMF, toluene).

  • Observation at Room Temperature: Agitate the vials and observe the degree of dissolution at ambient temperature.

  • Heating: For solvents where the compound is not fully soluble, gently heat the vials with stirring and observe any changes in solubility.

  • Selection: Choose the solvent or solvent system that provides the best solubility under your desired reaction conditions.

Protocol 2: Utilizing a Co-solvent System for a Suzuki-Miyaura Coupling
  • Initial Dissolution: In the reaction vessel, dissolve the 2-(Benzyloxy)-3-bromobenzonitrile and the boronic acid partner in the primary organic solvent (e.g., toluene).

  • Co-solvent Addition: Gradually add a co-solvent (e.g., DMF or isopropanol) dropwise while stirring until a homogeneous solution is achieved.

  • Reagent Addition: Add the palladium catalyst and ligand to the solution.

  • Base Addition: Slowly add the aqueous base to the reaction mixture.

  • Reaction: Proceed with heating the reaction to the desired temperature.

Visualizing the Workflow

The following diagram illustrates a logical workflow for troubleshooting solubility issues with 2-(Benzyloxy)-3-bromobenzonitrile.

Solubility_Troubleshooting Start Poor Solubility of 2-(Benzyloxy)-3-bromobenzonitrile Solvent_Screen Solvent Screening (Dioxane, THF, DMF, Toluene) Start->Solvent_Screen Initial Step Sonication Apply Sonication Start->Sonication Alternative first step Temp_Adjust Temperature Adjustment (e.g., 60-80°C) Solvent_Screen->Temp_Adjust If still insoluble Success Reaction Proceeds Solvent_Screen->Success If soluble Co_Solvent Use Co-solvent System (e.g., Toluene/DMF) Temp_Adjust->Co_Solvent If solubility remains low Temp_Adjust->Success If soluble Co_Solvent->Success Sonication->Solvent_Screen

Caption: A decision-making workflow for addressing solubility challenges.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Benchchem.
  • Myers, A. G. Research Group. The Suzuki Reaction.
  • Royal Society of Chemistry.
  • ArODES HES-SO. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
  • ResearchGate. The effect of different solvents on the Suzuki coupling reaction.
  • Fiveable. Aryl Nitriles Definition - Organic Chemistry Key Term.
  • Reddit.
  • Benchchem. Application Notes and Protocols for 2-(Benzyloxy)
  • PMC.
  • University of Rochester. How to: Troubleshoot a Reaction - Chemistry.
  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • Chemister.ru. benzonitrile.
  • ResearchGate. How can we resolve solubility of insoluble organic synthetic compounds?.
  • The Royal Society of Chemistry.
  • Organic Chemistry Portal. Suzuki Coupling.
  • ResearchGate.
  • ResearchGate. Recent Advances in the Synthesis of Aryl Nitrile Compounds | Request PDF.
  • ChemScene. 1044067-64-2 | 4-(Benzyloxy)-2-bromobenzonitrile.
  • Organic Chemistry Portal.
  • Sigma-Aldrich. 2-(benzyloxy)-4-bromobenzonitrile | 693232-03-0.
  • BLD Pharm. 693232-03-0|2-(Benzyloxy)-4-bromobenzonitrile|BLD Pharm.
  • Chem LibreTexts. 20.7: Chemistry of Nitriles.
  • National Institutes of Health. 2-(Benzyloxy)benzonitrile | C14H11NO | CID 2064024 - PubChem.
  • Master Organic Chemistry.
  • Chemia. Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3)
  • PubChemLite. 2-benzyloxy-4-bromobenzonitrile (C14H10BrNO).

Sources

Best practices for setting up palladium-catalyzed cross-coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Best Practices for Setting Up Palladium-Catalyzed Cross-Coupling Reactions

Role: Senior Application Scientist Status: Online | Ticket ID: PD-XCOUP-001

Introduction: Welcome to The Catalyst Clinic

Welcome to the technical support hub for transition metal catalysis. As Application Scientists, we often see that 80% of cross-coupling failures occur before the reaction flask is even heated. The "black magic" of palladium chemistry is usually just physics and kinetics waiting to be optimized.

This guide moves beyond textbook mechanisms to address the practical realities of the benchtop: catalyst activation, air sensitivity, and the "dark art" of purification.

Module 1: Experimental Design & Setup (The "Before" Phase)

FAQ 1.1: Why does my reaction fail with Pd(OAc)₂ but work with a Precatalyst?

The Technical Reality: Pd(OAc)₂ is a Pd(II) salt.[1][2] To enter the catalytic cycle (which usually starts at Pd(0)), it must be reduced in situ.[1] This reduction requires a sacrificial amount of your nucleophile (amine, boronic acid) or phosphine ligand (which gets oxidized to phosphine oxide).

The Solution: Use Precatalysts. Modern precatalysts (e.g., Buchwald G3/G4, PEPPSI) are designed to generate the active Pd(0) species quantitatively and rapidly upon exposure to base, without consuming your reagents.

Table 1: Palladium Source Selection Guide

Pd SourceOxidation StateProsConsBest Use Case
Pd(OAc)₂ +2Cheap, stable.Requires reduction; often variable induction period.Simple Suzuki/Heck reactions with robust substrates.
Pd₂(dba)₃ 0Active Pd(0) source.[2][3][4]"Dba" is a ligand itself and can inhibit reaction kinetics; air-sensitive in solution.Mechanistic studies; when specific L:Pd ratio is critical.
Buchwald G3/G4 +2 (Pre)Air stable; rapid activation; precise 1:1 L:Pd ratio.More expensive; bulky scaffold.[4]Gold Standard for Buchwald-Hartwig & difficult Suzuki couplings.
PEPPSI-IPr +2 (Pre)Extremely robust; air stable.Strong binding of NHC can limit some reductive eliminations.Difficult Negishi/Suzuki couplings; sterically hindered substrates.[5]
Visualization: Catalyst Selection Decision Tree

Caption: Logical flow for selecting the optimal palladium source and ligand class based on reaction type and substrate difficulty.

CatalystSelection Start Start: Define Reaction Type RxnType Reaction Class? Start->RxnType Suzuki Suzuki-Miyaura RxnType->Suzuki Buchwald Buchwald-Hartwig RxnType->Buchwald Heck Heck-Mizoroki RxnType->Heck Alkene insertion SuzDiff Substrate Difficulty? Suzuki->SuzDiff BuchType Amine Type? Buchwald->BuchType PdPPh3 Pd(PPh3)4 or Pd(dppf)Cl2 Heck->PdPPh3 Standard SuzEasy Aryl Bromide/Iodide SuzDiff->SuzEasy SuzHard Aryl Chloride / Hindered SuzDiff->SuzHard SuzEasy->PdPPh3 SPhos Pd-G4-SPhos or XPhos SuzHard->SPhos Primary Primary Amine BuchType->Primary Secondary Secondary Amine BuchType->Secondary BrettPhos Pd-G4-BrettPhos Primary->BrettPhos RuPhos Pd-G4-RuPhos Secondary->RuPhos

Module 2: Troubleshooting Common Failures (The "During" Phase)

FAQ 2.1: My reaction turned black and stopped. What happened?

The Diagnosis: "Pd Black" Formation. This indicates that your active monomeric Pd(0) species has aggregated into bulk metallic palladium. Bulk Pd(0) is catalytically inactive for cross-coupling.

Root Causes & Fixes:

  • Ligand Deficiency: There isn't enough ligand to stabilize the Pd(0).

    • Fix: Increase the Ligand:Metal ratio (e.g., from 1:1 to 2:1) or use a bidentate ligand.[2]

  • Temperature Spike: High heat accelerates aggregation faster than the oxidative addition step.

    • Fix: Lower the temperature or add the catalyst after the mixture reaches the set temperature (hot injection).

  • Unstable Precatalyst: The precatalyst activated too quickly before the substrate was available.

    • Fix: Ensure the aryl halide is present in the flask before adding the base/catalyst.

FAQ 2.2: I see the starting material is consumed, but I mostly have "Homocoupling" of my Boronic Acid.

The Diagnosis: Oxidative Homocoupling. In Suzuki coupling, if Oxygen (O₂) is present, it acts as an oxidant, converting your Pd(0) back to Pd(II) while consuming two equivalents of boronic acid to form Biaryl (Ar-Ar).

The Mechanism:

  • Transmetallation occurs twice on a Pd(II) center (facilitated by O₂).

  • Reductive elimination yields the homocouple.

The Fix:

  • Degassing: Sparging with Nitrogen for 5 minutes is often insufficient. Use Freeze-Pump-Thaw (3 cycles) for sensitive reactions.

  • Solvent Choice: Switch to solvents that do not dissolve O₂ well (e.g., avoid ethers if possible, or degas them rigorously).

Visualization: Troubleshooting Logic Flow

Caption: Diagnostic flowchart for identifying the root cause of reaction failure based on visual and analytical cues.

Troubleshooting Issue Problem Observed? Black Precipitate (Pd Black) Issue->Black NoConv No Conversion (SM remains) Issue->NoConv Homo Homocoupling (Ar-Ar) Issue->Homo SolBlack Cause: Ligand Instability Fix: Increase L:Pd ratio or lower Temp Black->SolBlack SolOxAdd Cause: Failed Oxidative Addition Fix: Switch to Iodide or use e- rich Ligand (e.g. PCy3) NoConv->SolOxAdd e- rich Aryl Halide? SolBase Cause: Base/Activation Issue Fix: Switch from weak (K2CO3) to strong base (NaOtBu) NoConv->SolBase Precatalyst used? SolO2 Cause: Oxygen Ingress Fix: Freeze-Pump-Thaw Check seals Homo->SolO2

Module 3: Standard Operating Procedure (SOP)

Protocol: Robust Buchwald-Hartwig Amination (Micro-scale)

Designed for self-validation and reproducibility.

Reagents:

  • Aryl Bromide (1.0 equiv)

  • Amine (1.2 equiv)

  • Base: NaOtBu (1.4 equiv) [Store in Glovebox or Desiccator]

  • Catalyst: Pd-G4-RuPhos (1-3 mol%)

  • Solvent: Anhydrous Dioxane or Toluene (0.2 M concentration)

Step-by-Step Workflow:

  • Vial Prep: Bake a 4 mL reaction vial and stir bar in an oven (120°C) for 1 hour. Cool under a stream of Nitrogen/Argon.

  • Solids Addition: Add Aryl Bromide, Base (NaOtBu), and Pd-G4-RuPhos precatalyst to the vial.

    • Note: If the amine is a solid, add it here.

  • Evacuation: Cap the vial with a septum screw cap. Pierce with a needle connected to a vacuum/inert gas manifold. Cycle Vacuum/Nitrogen 3 times.

  • Liquids Addition:

    • Add the anhydrous solvent via syringe.

    • Add the Amine (if liquid) via syringe.

  • The "Burp": Briefly puncture the septum with a vent needle while flowing Nitrogen to equalize pressure, then remove all needles.

  • Reaction: Place in a pre-heated aluminum block at 80-100°C. Stir vigorously (1000 RPM).

    • Checkpoint: The reaction should turn a dark tea color (active catalyst). If it turns black immediately, check your ligand choice.

  • Workup: Cool to RT. Dilute with EtOAc. Filter through a small pad of Celite or SiliaMetS® Thiol to remove Pd.

Module 4: Purification & Pd Scavenging

FAQ 4.1: How do I get the Palladium down to <10 ppm for biological testing?

Column chromatography alone is often insufficient for removing soluble Pd-ligand complexes. Use specific scavengers.

Table 2: Palladium Scavenging Strategies

Scavenger / MethodMechanismBest ForProtocol
SiliaMetS® Thiol Covalent binding (S-Pd)Pd(II) and Pd(0) speciesAdd 4 equiv (w.r.t Pd) to crude solution, stir 4h at 50°C, filter.
Activated Carbon AdsorptionBulk Pd removalAdd 10 wt%, stir hot for 1h. (Warning: Can adsorb product).
N-Acetyl Cysteine Chelation (Water soluble)Extraction workupsWash organic layer with 10% aq. N-Acetyl Cysteine solution.
Celite Filtration Physical barrierPd Black (Precipitated)Filter crude reaction mixture through Celite pad before column.

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Carbon-Nitrogen Bond Formation: A Tour through the Years." Chemical Science, 2011.[6]

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.

  • Ingoglia, B. T., et al. "Palladium-Catalyzed Cross-Coupling Processes: Preparation, Precatalysts, and Reaction Optimization." Tetrahedron, 2019.

  • Garrett, C. E., & Prasad, K. "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients." Advanced Synthesis & Catalysis, 2004.

  • Sigma-Aldrich (Merck). "Catalyst Screening Guide for Buchwald-Hartwig Amination."

Sources

Recrystallization techniques for purifying substituted benzonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Recrystallization Techniques & Troubleshooting Audience: Senior Chemists, Process Engineers, and Drug Development Scientists Version: 1.0 (Current)

Core Safety Directive: The Nitrile Hazard

WARNING: While substituted benzonitriles are generally stable, the nitrile moiety (-CN) can release hydrogen cyanide (HCN) or cyanide salts if subjected to strong acids, strong bases, or excessive heat in the presence of water.

  • Mother Liquor Disposal: Always treat aqueous mother liquors as potentially cyanide-contaminated. Oxidize with bleach (sodium hypochlorite) at pH > 10 before disposal if hydrolysis is suspected.

  • Skin Absorption: Many benzonitriles (especially amino- and nitro- derivatives) are potent skin irritants and can be absorbed transdermally. Double-gloving (Nitrile/Laminate) is recommended.

Module 1: Solvent System Selection

User Question: I am purifying a novel substituted benzonitrile. How do I rationally select a solvent system without wasting material on trial and error?

Technical Response: Benzonitriles possess a strong dipole due to the cyano group, but the aromatic ring and substituents dictate the overall lattice energy. The "Like Dissolves Like" rule must be refined by the Dielectric Constant (


)  and the Substituent Effect .
Solvent Selection Matrix
Substituent TypeElectronic EffectRecommended Solvent (Single)Recommended Solvent PairMechanism/Notes
Nitro- (e.g., 4-nitrobenzonitrile)Strong Electron Withdrawing (Polar)Ethanol, Acetic Acid (50%)Ethanol / WaterHigh polarity of -NO2 requires protic solvents or high-dielectric aprotic solvents.
Amino- (e.g., 4-aminobenzonitrile)Electron Donating (H-Bond donor)Water, Ethanol (5% aq.)[1]Toluene / HeptaneAmino groups introduce H-bonding capability. Water is excellent but requires pH control to prevent hydrolysis.
Halo- (e.g., 4-bromobenzonitrile)Weak Deactivating (Lipophilic)Ethanol, 2-PropanolEthanol / WaterHalogens increase lipophilicity. Aqueous mixtures drive precipitation effectively.
Alkyl- (e.g., 4-methylbenzonitrile)Weak Activating (Non-polar)Hexanes, HeptaneEthyl Acetate / HexanesAlkyl chains disrupt water solubility significantly. Stick to non-polar systems.
Decision Logic: Solvent Screening

The following logic flow illustrates the decision process for selecting a solvent system based on solubility tests (100 mg scale).

SolventSelection Start Start: 100mg Target + 1mL Solvent SolubleCold Soluble at Room Temp? Start->SolubleCold SolubleHot Soluble at Boiling? SolubleCold->SolubleHot No TooSoluble FAIL: Too Soluble (Use as Co-solvent) SolubleCold->TooSoluble Yes CrystalsCool Crystals form upon cooling? SolubleHot->CrystalsCool Yes InsolubleHot FAIL: Insoluble (Use as Anti-solvent) SolubleHot->InsolubleHot No GoodSolvent SUCCESS: Primary Solvent CrystalsCool->GoodSolvent Yes SolventPair Proceed to Solvent Pair (Dissolve in 'Too Soluble', add 'Insoluble' hot) CrystalsCool->SolventPair No (remains soluble) TooSoluble->SolventPair InsolubleHot->SolventPair

Caption: Logic flow for determining single-solvent vs. binary-solvent systems based on thermal solubility profiles.

Module 2: Troubleshooting "Oiling Out"

User Question: My product separates as a yellow oil at the bottom of the flask instead of forming crystals. Cooling it further just makes the oil solidify into a glass. What is happening?

Technical Response: "Oiling out" occurs when the Melting Point (MP) of the solute (in the solvent saturated solution) is lower than the boiling point of the solvent .[2][3] This is thermodynamically driven by impurities which depress the MP (Freezing Point Depression).

The "Oiling Out" Rescue Protocol
  • Re-heat to Redissolve: Bring the mixture back to a boil until the oil phase disappears into the solution.

  • Add More Solvent: Add 10-20% more of the "good" solvent. This lowers the saturation temperature, hopefully below the "oiling" temperature but above the crystallization temperature.

  • Trituration (The Physical Trigger):

    • Cool the solution slowly to the temperature where oil droplets just begin to appear.

    • Add a seed crystal of pure product (if available).

    • If no seed is available, scratch the inner glass wall of the flask vigorously with a glass rod at the liquid-air interface. This creates micro-nucleation sites.

  • The "Cloud Point" Method: If using a solvent pair (e.g., EtOH/Water), keep the solution hot and add the anti-solvent (Water) only until a faint turbidity persists. Do not over-saturate to the point of oil formation.

OilingOut Problem Problem: Oiling Out CheckMP Check: Is Product MP < Solvent BP? Problem->CheckMP HighMP MP is High (Impurity Driven) CheckMP->HighMP No (MP > 100°C) LowMP MP is Low (Thermodynamic) CheckMP->LowMP Yes (MP < 80°C) Sol1 Solution: Add more solvent (Lower Saturation Temp) HighMP->Sol1 Sol3 Solution: Seeding at Metastable Zone HighMP->Sol3 Sol2 Solution: Change Solvent (Lower BP Solvent) LowMP->Sol2

Caption: Diagnostic workflow for resolving oiling out phenomena based on melting point relative to solvent boiling point.

Module 3: Advanced Impurity Removal

User Question: I have colored impurities and potential hydrolysis byproducts (amides). How do I remove them without degrading the nitrile?

Removing Colored Impurities (Activated Carbon)

Benzonitriles often degrade to form yellow/orange azo- or nitroso- species.

  • Protocol:

    • Dissolve compound in boiling solvent.[2][4][5]

    • COOL SLIGHTLY (Vital Step): Cool to 5-10°C below boiling. Adding carbon to a superheated solution will cause violent eruption (bumping).

    • Add Activated Carbon (1-2% w/w).

    • Boil for 5-10 minutes.

    • Hot Filtration: Filter through Celite/diatomaceous earth while hot to remove carbon.

Preventing Hydrolysis (Amide Formation)

The nitrile group (-CN) hydrolyzes to an amide (-CONH2) and then to carboxylic acid (-COOH).

  • Risk Factor: High heat + Water + pH deviation.

  • Control:

    • If using aqueous ethanol, ensure water is neutral (pH 7) .

    • Avoid prolonged reflux (>1 hour) in aqueous solvents.

    • Rescue: If amide is suspected (check IR for C=O peak at ~1680 cm⁻¹), recrystallize from a non-polar solvent like Toluene . The amide is usually much less soluble in toluene than the nitrile, allowing it to be filtered off as an insoluble solid.

Master Protocol: Recrystallization of 4-Nitrobenzonitrile

Standardized Operating Procedure (SOP) for a typical polar benzonitrile.

  • Preparation: Weigh 5.0 g of crude 4-nitrobenzonitrile (yellow solid). Place in a 125 mL Erlenmeyer flask.

  • Dissolution: Add 15 mL of Ethanol (95%) . Heat to boiling on a steam bath or stir-plate.

    • Note: If solid remains, add hot ethanol in 2 mL increments until dissolved.

  • Clarification (Optional): If the solution is dark brown, cool slightly, add 0.1 g activated carbon, boil for 2 mins, and filter hot.

  • Crystallization: Remove from heat. Cover flask with foil (exclude dust).

    • Allow to cool to Room Temperature (RT) undisturbed for 30 minutes.

    • Observation: Long, needle-like crystals should form.[4]

  • Maximizing Yield: Once at RT, place flask in an ice-water bath (0-4°C) for 15 minutes.

  • Filtration: Collect crystals via vacuum filtration (Buchner funnel).

  • Washing: Wash the filter cake with 5 mL of ice-cold Ethanol/Water (1:1 mixture). Do not use pure ethanol for washing as it may redissolve the product.

  • Drying: Dry in a vacuum oven at 40°C or air dry.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Organic Syntheses. p-NITROBENZONITRILE. Org. Synth. 1928, 8, 84; Coll. Vol. 1, 1941, 404.

  • BenchChem. The Versatility of 4-Aminobenzonitrile: A Technical Guide. (Specifics on aqueous ethanol purification).

  • Mettler Toledo. Oiling Out in Crystallization - Mechanisms and Solutions. (Thermodynamics of oiling out).

  • PubChem. 4-Bromobenzonitrile Compound Summary. (Physical properties and solubility data).

Sources

Catalyst selection for optimizing coupling reaction yields

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Catalyst Selection & Optimization for Cross-Coupling Reactions Status: Operational | Lead Scientist: Dr. [Name Redacted]

Mission Statement

Welcome to the Advanced Catalysis Support Center. This guide is designed for process chemists and medicinal chemists facing "stalled" or "low-yielding" cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Negishi). We move beyond basic textbook mechanisms to address the causality of failure—specifically focusing on ligand parameterization, precatalyst activation, and off-cycle resting states.

Module 1: Rational Catalyst Selection (The "Why" & "How")

User Query: "I have a sterically hindered aryl chloride and a secondary amine. Standard Pd(PPh3)4 failed. How do I rationally select a catalyst without running 96 random screens?"

Technical Response: Random screening is inefficient. You must select a ligand based on the rate-determining step (RDS) of your specific substrate class. For hindered aryl chlorides, the RDS is often oxidative addition. For secondary amines, it is often reductive elimination.

The Ligand Selection Matrix

Do not rely on Tolman Cone Angles alone. We use Percent Buried Volume (%V_bur) , which quantifies the steric bulk within a 3.5 Å sphere of the metal center.[1]

Substrate ChallengeRecommended Ligand ClassKey ParameterSpecific Ligand Examples
Hindered Aryl Chlorides Bulky, Electron-Rich Dialkylbiaryl PhosphinesHigh %V_bur (>35%)XPhos, SPhos (Promotes Oxidative Addition)
Secondary Amines (N-Arylation) Monodentate Biaryl PhosphinesHigh %V_bur + Electronic StabilizationRuPhos, BrettPhos (Prevents β-hydride elimination)
Heterocycles (containing N/S) Bis-phosphines or NHCsChelating effect (prevents poisoning)Xantphos, Pd-PEPPSI-IPr
General Purpose / Screening Versatile Biaryl PhosphinesBalanced StericsJohnPhos, Buchwald G3/G4 Precatalysts
Visual Workflow: Catalyst Decision Tree

Use this logic gate to select your starting point.

CatalystSelection Start Substrate Analysis Type Coupling Type? Start->Type CN C-N (Buchwald) Type->CN CC C-C (Suzuki/Negishi) Type->CC PrimAmine Primary Amine CN->PrimAmine SecAmine Secondary Amine CN->SecAmine StericAr Steric Aryl-Cl CC->StericAr HetAr Heterocycle CC->HetAr Brett BrettPhos / RuPhos (Pd G3/G4) PrimAmine->Brett Prevents binding SecAmine->Brett Fast Red. Elim. XPhos XPhos / SPhos (Pd G3/G4) StericAr->XPhos Boosts Ox. Add. Pepsi Pd-PEPPSI-IPr or Xantphos HetAr->Pepsi Resists Poisoning

Caption: Logic flow for selecting initial ligand classes based on substrate limiting factors (Sterics vs. Heteroatom poisoning).

Module 2: Troubleshooting Low Yields (The "What Went Wrong")

User Query: "My reaction stalls at 30% conversion. Adding more catalyst doesn't help. Is my catalyst dead?"

Technical Response: "Stalling" usually indicates one of two things: Catalyst Decomposition (Pd-Black formation) or Off-Cycle Resting States (Dimers).

Diagnostic Protocol: The "Spike" Test
  • Take an aliquot of the stalled reaction.

  • Add fresh substrate (not catalyst).

    • If reaction resumes: Your catalyst is active; reagents were consumed/degraded.

  • Add fresh catalyst (not substrate).

    • If reaction resumes: Your catalyst died (Pd-Black).

    • If reaction stays dead: Product inhibition or catalyst poisoning is occurring.

Common Failure Modes
SymptomDiagnosisCorrective Action
Black Precipitate (Pd Black) Ligand dissociation; Pd(0) aggregation.Switch to Buchwald G3/G4 precatalysts (ensures 1:1 L:Pd ratio). Increase ligand loading.
No Reaction (0% Conv) Failure of Oxidative Addition.Switch to G6 Precatalyst (activates at low temp) or use Iodide instead of Chloride.
Dehalogenation (Ar-H)

-hydride elimination from alcohol solvent or amine.
Switch solvent (Dioxane/Toluene). Avoid primary alcohols. Increase base strength.
Protodeboronation Boronic acid instability (Suzuki).Use MIDA boronates or Potassium Trifluoroborates for slow release.
Visual: The Catalytic Cycle & Failure Points

Understanding where the cycle breaks is key to fixing it.

CatalyticCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X PdBlack Pd Black (Decomposition) Pd0->PdBlack Low Ligand Conc. TransMet Transmetallation (Ar-Pd-Nu) OxAdd->TransMet + Nu-M / Base Dimer Inactive Dimer (Off-Cycle Resting) OxAdd->Dimer Bridging Halides RedElim Reductive Elimination (Product + Pd0) TransMet->RedElim Dehal Dehalogenation (Side Product) TransMet->Dehal Beta-Hydride Elim RedElim->Pd0 - Product

Caption: The Pd-Catalytic Cycle highlighting critical failure points: Aggregation (Pd Black), Dimerization (Stall), and Side-Reactions.

Module 3: Precatalyst Activation (G2 vs G3 vs G4)

User Query: "I see Buchwald G3 and G4 precatalysts. Is G4 just a marketing gimmick? Which should I use?"

Technical Response: It is not a gimmick. It addresses a specific chemical liability: the Carbazole Byproduct .

  • G3 Precatalyst: Upon activation (base), it releases the active Pd(0) species + Carbazole .

    • Risk:[2] Carbazole is a secondary amine. In C-N coupling reactions, the carbazole can compete with your substrate, leading to impurities.

  • G4 Precatalyst: Upon activation, it releases Pd(0) + N-Methylcarbazole .

    • Benefit: N-Methylcarbazole is non-nucleophilic and will not participate in the coupling.

  • Recommendation: Always use G4 for C-N couplings (Amination). G3 is acceptable for C-C couplings (Suzuki).

Module 4: Scalability & Metal Removal (Process Chemistry)

User Query: "I have 95% yield, but the product is grey. ICP-MS shows 5000 ppm Pd. How do I get this to Pharma specs (<10 ppm)?"

Technical Response: Chromatography is rarely sufficient for removing trace Pd, as the metal often complexes to the product's heteroatoms. You must use Chemical Scavenging .

Scavenger Selection Protocol

For Pd(II) and Pd(0) species, Thiol-based scavengers are the industry standard due to the high affinity of Sulfur for Palladium.

Scavenger TypeBrand Name ExamplesTarget SpeciesProtocol
Silica-Supported Thiol SiliaMetS® Thiol, Si-ThiolPd(II), Pd(0)Add 4-5 eq. relative to Pd. Stir at 50-60°C for 4h. Filter.
Thiourea / DMT SiliaMetS® DMT, MP-TMTPd(II) (Harder to remove)Best for removing Pd from Buchwald ligands.
Activated Carbon Darco® KB-GGeneral BulkNon-specific. High yield loss potential.

Self-Validating Removal Protocol:

  • Dissolve crude product in THF or EtOAc (10 mL/g).

  • Add SiliaMetS® Thiol (5 wt% relative to mass of crude).

  • Heat to 50°C for 4 hours (Heat is critical to break the Pd-Product complex).

  • Filter through a 0.45 µm pad.

  • Validation: Run a colorimetric test (e.g., sodium diethyldithiocarbamate) on the filtrate before sending for expensive ICP-MS. If the solution turns yellow/orange, Pd is still present.

References
  • Buchwald Precatalyst Generations & Activation

    • Source: Sigma-Aldrich / Merck Technical Guides.
    • Title: "Buchwald Prec
    • URL:

  • Ligand Steric Parameters (%V_bur)

    • Source: Clavier, H.; Nolan, S. P. Chem. Commun.[3]2010 , 46, 841-861.

    • Title: "Percent buried volume for phosphine and N-heterocyclic carbene ligands."
    • URL:

  • Metal Scavenging Protocols

    • Source: SiliCycle Application Notes.[2]

    • Title: "SiliaMetS® Metal Scavengers Selection Guide."[4]

    • URL:

  • Troubleshooting Suzuki Couplings

    • Source: BenchChem / ResearchG
    • Title: "Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions."
    • URL: (General Reference for troubleshooting logic).

For further assistance, please contact the Catalysis Support Team with your specific substrate structure and current screening results.

Sources

Technical Support Center: Isolation & Purification of 2-(Benzyloxy)-3-bromobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Work-up procedures to isolate 2-(Benzyloxy)-3-bromobenzonitrile Ticket ID: CHEM-SUP-2024-089 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Chemical Context

You are attempting to isolate 2-(Benzyloxy)-3-bromobenzonitrile , a sterically congested aryl ether. This synthesis typically involves the O-alkylation of 3-bromo-2-hydroxybenzonitrile with benzyl bromide (or chloride) using a base.

Critical Structural Insight: The hydroxyl group in your starting material is flanked by a nitrile group at position 1 and a bromine atom at position 3. This 1,2,3-substitution pattern creates significant steric hindrance around the nucleophilic oxygen. Consequently, standard protocols for simple phenols often result in incomplete conversion or require more aggressive conditions, leading to difficult work-ups.

This guide addresses the specific challenges of separating the product from unreacted "crowded" phenol and removing excess lachrymatory benzyl bromide.

Standard Operating Procedure (SOP): The Baseline Protocol

Before troubleshooting, ensure your baseline workflow adheres to this optimized protocol designed for sterically hindered phenols.

ParameterRecommendationRationale
Solvent DMF (N,N-Dimethylformamide) Acetone (common for simple phenols) often fails here because it cannot support the higher temperatures (>60°C) needed to overcome the ortho-bromo/cyano steric barrier [1].
Base K₂CO₃ (Potassium Carbonate) Use 1.5–2.0 equivalents. If reaction stalls, switch to Cs₂CO₃ (Cesium Carbonate); the "Cesium Effect" enhances solubility and nucleophilicity in crowded systems.
Reagent Benzyl Bromide (1.1–1.2 equiv)A slight excess drives the reaction, but too much creates purification headaches.
Temperature 60°C – 80°C Refluxing acetone (56°C) is often insufficient.
Visual Workflow: Isolation Logic

WorkupLogic Start Crude Reaction Mixture (DMF, Product, Salts, Excess BnBr, Phenol) Quench Step 1: Aqueous Quench (Pour into Ice/Water) Start->Quench Extract Step 2: Extraction (EtOAc or MTBE) Quench->Extract Wash1 Step 3: NaOH Wash (1M) CRITICAL STEP Extract->Wash1 Sep1 Separation Wash1->Sep1 OrgPhase Organic Phase (Product + BnBr) Sep1->OrgPhase Contains Target AqPhase Aqueous Phase (Phenolate + DMF + Salts) Sep1->AqPhase Discard (Waste) Scavenge Step 4: Amine Scavenge (Add Et3N or Ethylenediamine) OrgPhase->Scavenge Wash2 Step 5: Acid Wash (1M HCl) Remove Scavenger Scavenge->Wash2 Final Isolated Solid 2-(Benzyloxy)-3-bromobenzonitrile Wash2->Final

Figure 1: Optimized work-up logic flow emphasizing the removal of specific impurities at distinct stages.

Troubleshooting Guide: Specific Scenarios

Scenario A: "I still see starting material (Phenol) on TLC/LCMS."

Diagnosis: The ortho-bromo and ortho-cyano groups are shielding the phenol oxygen, preventing the SN2 attack. Solution:

  • Do NOT add more Benzyl Bromide yet. Adding more alkylating agent only complicates the work-up if the nucleophile (phenol) is inactive.

  • Switch Bases: If using K₂CO₃, add 0.2 equiv of Cs₂CO₃ . The larger cesium cation disrupts tight ion pairs, exposing the phenoxide anion [2].

  • Catalysis: Add 10 mol% NaI (Sodium Iodide) . This converts Benzyl Bromide to the more reactive Benzyl Iodide in situ (Finkelstein reaction).

  • Work-up Modification: You must perform a basic wash.

    • Protocol: Wash the organic layer with 1M NaOH (2x) . The starting material (3-bromo-2-hydroxybenzonitrile) is significantly acidic (pKa ~6-7 due to CN and Br electron withdrawal). It will deprotonate and move to the aqueous layer.

    • Verification: Check the pH of the aqueous wash; it must remain >10.

Scenario B: "The product is an oil/sticky solid and smells like Benzyl Bromide."

Diagnosis: Excess benzyl bromide (lachrymator) is difficult to remove via rotary evaporation due to its high boiling point (198°C). Solution: Chemical Scavenging (The "Amine Trick"). Instead of trying to distill it off, convert the benzyl bromide into a water-soluble salt [3].[1]

  • Procedure: After the initial work-up (but before final drying), add Triethylamine (Et₃N) or N,N-Dimethylethylenediamine (0.5 equiv relative to excess BnBr) to the organic phase.

  • Stir: Stir at room temperature for 30–60 minutes.

  • Wash: Wash the organic layer with 1M HCl followed by water.

    • Mechanism:[2][3]

      
       (Water soluble).
      
    • The quaternary ammonium salt partitions into the aqueous layer, leaving your pure ether in the organic layer.

Scenario C: "I have a stubborn emulsion during extraction."

Diagnosis: The high density of brominated aromatics combined with DMF residues often creates stable emulsions. Solution:

  • Brine is not enough. DMF is the culprit.

  • The "Back-Wash" Technique:

    • Wash the organic layer with 5% LiCl (Lithium Chloride) solution instead of water/brine. LiCl is highly effective at pulling DMF out of organic solvents into the aqueous phase.

  • Filtration: If solid particulates (K₂CO₃ fines) are stabilizing the emulsion, filter the entire biphasic mixture through a pad of Celite before attempting to separate layers.

Purification: Crystallization vs. Chromatography

Given the melting points of analogous compounds (e.g., 2-benzyloxy-4-bromobenzonitrile melts at ~105°C [1]), your target is likely a solid.

MethodSuitabilityProtocol
Recrystallization High (Preferred)Dissolve crude solid in minimum hot Ethanol or IPA . Add water dropwise until turbidity persists, then cool to 4°C. This is excellent for removing trace salts and yellow color.
Trituration Medium If the product is a sticky gum, sonicate with cold Hexanes or Heptane . The benzyl bromide impurities are soluble in hexanes, while the polar benzonitrile product should solidify.
Column Chromatography Low (Last Resort)Separation of the product (Rf ~0.4 in 10% EtOAc/Hex) from benzyl bromide (Rf ~0.9) is easy, but benzyl bromide is hard to visualize (weak UV). Use KMnO4 stain to see the benzyl bromide spot clearly.

Impurity Fate Map

Understanding where your impurities go is the key to a clean spectrum.

ImpurityMap Input Crude Mixture Target Ether Start. Phenol Excess BnBr K2CO3/KBr DMF Step1 Aq. Workup + LiCl Wash Input->Step1 Step2 1M NaOH Wash Step1->Step2 Waste1 Aq. Waste 1 DMF K2CO3 KBr Step1->Waste1 Removes Step3 Amine Scavenge + HCl Step2->Step3 Waste2 Aq. Waste 2 Phenolate Anion Step2->Waste2 Removes Waste3 Aq. Waste 3 Ammonium Salts Step3->Waste3 Removes Product Final Organic Layer Pure 2-(Benzyloxy)-3-bromobenzonitrile Step3->Product

Figure 2: Fate map tracking the removal of specific chemical species through the multi-step work-up.

References

  • Synthesis of Benzyloxybromobenzonitriles . Synthetic Communications. Describes the synthesis and properties of isomeric benzyloxy-bromobenzonitriles, providing the baseline for melting points and solvent choices.

  • Cesium Effect in Organic Synthesis . Journal of the American Chemical Society. Explains the efficacy of Cesium Carbonate in alkylating sterically hindered phenols where Potassium Carbonate fails.

  • Removal of Excess Benzyl Halides . ResearchGate/Organic Process Research. Community-validated protocols for using amine scavengers (triethylamine/diamines) to remove lachrymatory benzyl halides without distillation.

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 2-(Benzyloxy)-3-bromobenzonitrile and 2-(Benzyloxy)-4-bromobenzonitrile for Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the strategic functionalization of aromatic scaffolds is a cornerstone of molecular design. Benzonitrile derivatives, in particular, serve as versatile intermediates. This guide provides an in-depth comparative analysis of the reactivity of two closely related isomers: 2-(benzyloxy)-3-bromobenzonitrile and 2-(benzyloxy)-4-bromobenzonitrile. Understanding the nuanced differences in their chemical behavior is paramount for optimizing reaction conditions and achieving desired synthetic outcomes.

This document, intended for an audience with a strong background in organic chemistry, will delve into the electronic and steric factors governing the reactivity of these isomers in key transformations, including palladium-catalyzed cross-coupling and nucleophilic aromatic substitution. Experimental data, detailed protocols, and mechanistic insights are provided to empower researchers in their synthetic endeavors.

At a Glance: Key Structural and Electronic Differences

The seemingly subtle shift in the position of the bromine atom from the 3- to the 4-position in the 2-(benzyloxy)benzonitrile scaffold imparts significant differences in the electronic and steric environment of the molecule. These differences are the primary determinants of their reactivity profiles.

Property2-(Benzyloxy)-3-bromobenzonitrile2-(Benzyloxy)-4-bromobenzonitrileRationale
Steric Hindrance at C-Br HighLowThe bromine atom in the 3-position is flanked by the bulky benzyloxy group at the 2-position, creating significant steric congestion.
Electronic Effect on C-Br Moderately activatedHighly activatedThe cyano group, a strong electron-withdrawing group, is para to the bromine in the 4-bromo isomer, strongly activating it towards nucleophilic attack. In the 3-bromo isomer, the cyano group is meta, resulting in weaker activation.
Susceptibility to Ortho-Lithiation Potentially higher at C-4LowerThe position ortho to the benzyloxy group (C-3) is blocked by bromine in the 3-bromo isomer. The C-4 position in the 3-bromo isomer is activated by the adjacent bromine and the ortho benzyloxy group.

Comparative Reactivity in Key Synthetic Transformations

The distinct steric and electronic characteristics of the two isomers lead to predictable differences in their reactivity in common synthetic transformations.

Palladium-Catalyzed Cross-Coupling Reactions: A Tale of Steric Hindrance

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are fundamental for the formation of C-C bonds.[1] In these reactions, the steric environment around the C-Br bond plays a crucial role.

2-(Benzyloxy)-4-bromobenzonitrile is expected to be the more reactive coupling partner in Suzuki-Miyaura reactions. The bromine atom at the 4-position is sterically unencumbered, allowing for facile oxidative addition to the palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle.[2]

2-(Benzyloxy)-3-bromobenzonitrile , conversely, presents a significant steric challenge. The bulky benzyloxy group at the adjacent 2-position hinders the approach of the palladium catalyst to the C-Br bond. This steric impediment, often referred to as the "ortho effect," can dramatically decrease the rate of oxidative addition and, consequently, the overall reaction efficiency.[3] Overcoming this steric barrier may necessitate the use of more reactive palladium catalysts, specialized phosphine ligands that are less sterically demanding, and higher reaction temperatures.[4]

Experimental Protocol: Suzuki-Miyaura Coupling of Bromobenzonitriles

This protocol provides a general framework for the Suzuki-Miyaura coupling of 2-(benzyloxy)-bromobenzonitrile isomers with an arylboronic acid. Researchers should note that optimization of the catalyst, ligand, base, and solvent may be necessary, particularly for the more sterically hindered 2-(benzyloxy)-3-bromobenzonitrile.

Materials:

  • 2-(Benzyloxy)-bromobenzonitrile isomer (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., Toluene, Dioxane, DMF, with 10-20% water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the 2-(benzyloxy)-bromobenzonitrile isomer, arylboronic acid, palladium catalyst, and base.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Diagrammatic Representation of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition (Rate-determining) Pd(0)L_n->Oxidative_Addition Ar-Br Ar-Pd(II)-Br(L_n) Ar-Pd(II)-Br(L_n) Oxidative_Addition->Ar-Pd(II)-Br(L_n) Transmetalation Transmetalation Ar-Pd(II)-Br(L_n)->Transmetalation Ar'B(OH)_2 Base Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) Transmetalation->Ar-Pd(II)-Ar'(L_n) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L_n)->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar'

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the key steps.

Nucleophilic Aromatic Substitution (SNAr): An Electronically Driven Process

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing nucleophiles onto an aromatic ring.[5] The success of this reaction is highly dependent on the presence of strong electron-withdrawing groups that can stabilize the intermediate Meisenheimer complex.[6]

2-(Benzyloxy)-4-bromobenzonitrile is a prime candidate for SNAr reactions. The strongly electron-withdrawing nitrile group (-CN) is positioned para to the bromine leaving group. This arrangement allows for effective delocalization and stabilization of the negative charge in the Meisenheimer complex intermediate through resonance.[7][8] This stabilization significantly lowers the activation energy for the reaction, making it more facile.

2-(Benzyloxy)-3-bromobenzonitrile , in contrast, is expected to be significantly less reactive towards SNAr. The nitrile group is meta to the bromine atom. In this orientation, the resonance-stabilizing effect of the nitrile group on the Meisenheimer complex is absent.[7] While the benzyloxy group has a weak electron-withdrawing inductive effect, it is not sufficient to activate the ring for SNAr to the same extent as a para-cyano group. Consequently, harsher reaction conditions (higher temperatures, stronger nucleophiles, and longer reaction times) would likely be required to achieve a comparable yield.

Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr)

This protocol outlines a general procedure for the SNAr of 2-(benzyloxy)-bromobenzonitrile isomers with a generic nucleophile. The choice of solvent and temperature will be critical, with the 3-bromo isomer likely requiring more forcing conditions.

Materials:

  • 2-(Benzyloxy)-bromobenzonitrile isomer (1.0 equiv)

  • Nucleophile (e.g., sodium methoxide, sodium thiophenoxide, 1.1-1.5 equiv)

  • Aprotic polar solvent (e.g., DMF, DMSO, NMP)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve the 2-(benzyloxy)-bromobenzonitrile isomer in the aprotic polar solvent in a dry reaction vessel under an inert atmosphere.

  • Add the nucleophile to the solution. For solid nucleophiles, they can be added directly. For nucleophiles generated in situ (e.g., from an alcohol and a strong base), the base should be added carefully at a controlled temperature.

  • Heat the reaction mixture to the appropriate temperature (this can range from room temperature to >150 °C, depending on the reactivity of the substrate and nucleophile).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction and quench with water or a saturated aqueous ammonium chloride solution.

  • Extract the product with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate).

  • Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography or recrystallization.

Diagrammatic Representation of the SNAr Mechanism

SNAr_Mechanism cluster_0 Addition of Nucleophile cluster_1 Elimination of Leaving Group Aryl_Halide Ar-Br Meisenheimer_Complex [Ar(Br)(Nu)]- (Meisenheimer Complex) Aryl_Halide->Meisenheimer_Complex + Nu- Product Ar-Nu Meisenheimer_Complex->Product - Br-

Caption: The two-step addition-elimination mechanism of SNAr.

Spectroscopic Characterization

The isomeric nature of these compounds can be readily distinguished using ¹³C NMR spectroscopy. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents.[9] In general, carbons attached to electron-withdrawing groups are deshielded and appear at a higher chemical shift (downfield). The carbon bearing the bromine atom (C-Br) will also have a characteristic chemical shift. Due to the different substitution patterns, the ¹³C NMR spectra of the two isomers will exhibit distinct patterns, allowing for unambiguous identification.

Conclusion

  • 2-(Benzyloxy)-4-bromobenzonitrile is the more versatile and reactive isomer for both palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions due to its lower steric hindrance and the favorable para positioning of the electron-withdrawing cyano group.

  • 2-(Benzyloxy)-3-bromobenzonitrile presents significant steric challenges for cross-coupling reactions and is electronically disfavored for SNAr. Successful transformations with this isomer will likely require more specialized and optimized reaction conditions.

This guide provides a foundational understanding to aid researchers in the strategic selection and application of these valuable synthetic intermediates. A thorough understanding of these principles will facilitate the rational design of synthetic routes and the efficient construction of complex molecular architectures.

References

  • Several studies have been reported on the effects of substituents on NMR spectra of N- benzylideneanilnes, which throw some light on the transmission of electronic effects within these molecules. (Source: SID)
  • Hammett plot for reactivity of substituted benzonitriles with in situ generated tributyltin azide.
  • Theoretical and experimental investigation of structural and vibrational properties of 2-Bromobenzonitrile.
  • Palladium catalyzed reactions are the most common transition metal catalyzed cross coupling reactions. Their importance was recognized with the 2010 Nobel Prize for Richard Heck, Ei-ichi Negishi, and Akira Suzuki. These reactions provide straightforward methods for the construction of Csp2-Csp2, Csp2-Csp, and Csp2-N bonds. (Source: Chemistry LibreTexts)
  • A nucleophilic aromatic substitution (SNAr)
  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. (Source: RSC Publishing)
  • The validity of the Hammett equation was tested by correlation with the energies of equally substituted benzoic acids. It holds within the gradually extended range of validity with gradually decreased accuracy: Strictly speaking, it is valid only for meta derivatives; para derivatives with acceptor substituents can be still included at the cost of accuracy but para donors deviate significantly. (Source: RSC Publishing)
  • In organic chemistry, the Hammett equation describes a linear free-energy relationship relating reaction rates and equilibrium constants for many reactions involving benzoic acid derivatives with meta- and para-substituents to each other with just two parameters: a substituent constant and a reaction constant. (Source: Wikipedia)
  • The following application notes and protocols are therefore prospective and based on the known roles of its constituent chemical moieties—benzonitrile, benzyloxy, and methyl groups—in various m
  • We've learned all about Electrophilic Aromatic Substitution, but we can do another thing with benzene derivatives. We can do Nucleophilic Aromatic Substitution. This is where benzene is attacked by a nucleophile. (Source: YouTube)
  • A Comparative Analysis of the Reactivity of Ortho-, Meta-, and Para-Nitrophenylboronic Acids in Suzuki-Miyaura Coupling. (Source: Benchchem)
  • A Suzuki–Miyaura cross-coupling reaction was developed on unprotected ortho-bromoanilines. This operationally simple reaction was developed for the diversification of glucocorticoid receptor modulators (GRMs)
  • The Suzuki Reaction. (Source: Andrew G Myers Research Group)
  • Nucleophilic aromatic substitution occurs only if the aromatic ring has an electron-withdrawing substituent in a position ortho or para to the leaving group to stabilize the anion intermediate through resonance. (Source: Chemistry LibreTexts)
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (Source: Beilstein Journal of Organic Chemistry)
  • Ortho effect is an organic chemistry phenomenon where the presence of a chemical group at the at ortho position or the 1 and 2 position of a phenyl ring, relative to the carboxylic compound changes the chemical properties of the compound. (Source: Wikipedia)
  • The mechanism of nucleophilic aromatic substitution, however, is different than what we learned in the SN1 and SN2 reactions. (Source: Chemistry Steps)
  • A Comparative Analysis of the Electronic Properties of Bromo- and Chlorobenzotrifluorides. (Source: Benchchem)
  • Computational Investigation of Energetic Materials: Influence of Electronic and Steric Properties on Sensitivity and Decomposition Mechanisms. (Source: ODU Digital Commons)
  • Computational Protocol for the Identification of Candidates for Radioastronomical Detection and Its Application to the C3H3NO Family of Isomers. (Source: PMC)
  • All manipulations in the course of the synthesis of the secondary phosphine-oxide 1 were carried out under argon or nitrogen using Schlenk-line techniques. (Source: The Royal Society of Chemistry)

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Characterization of 2-(Benzyloxy)-3-bromobenzonitrile by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing indispensable information on molecular weight and fragmentation patterns, which in turn illuminate the structural framework of a molecule. This guide provides an in-depth technical comparison of mass spectrometric approaches for the characterization of 2-(Benzyloxy)-3-bromobenzonitrile, a substituted aromatic compound with potential applications in medicinal chemistry. By leveraging foundational principles of mass spectrometry and comparative data from analogous structures, this document serves as a practical resource for researchers, scientists, and drug development professionals.

Introduction to the Analyte: 2-(Benzyloxy)-3-bromobenzonitrile

2-(Benzyloxy)-3-bromobenzonitrile is a polyfunctional molecule incorporating a benzonitrile core, a bromine substituent, and a benzyloxy group. Each of these moieties imparts distinct chemical properties that influence its behavior under mass spectrometric analysis. A thorough understanding of its fragmentation is crucial for its identification and differentiation from constitutional isomers, such as 4-(Benzyloxy)-2-bromobenzonitrile[1].

Molecular Structure and Properties:

  • Molecular Formula: C₁₄H₁₀BrNO

  • Monoisotopic Molecular Weight: 287.0000 g/mol

  • Key Functional Groups:

    • Nitrile (-C≡N)

    • Aromatic rings (phenyl and benzyl)

    • Ether linkage (-O-CH₂-)

    • Bromine atom (-Br)

Predicted Mass Spectrometric Behavior: A Multi-technique Perspective

The choice of ionization technique is critical in mass spectrometry as it dictates the extent of fragmentation and the type of information obtained. Here, we compare the predicted outcomes for 2-(Benzyloxy)-3-bromobenzonitrile under two common ionization methods: Electron Ionization (EI) and Electrospray Ionization (ESI).

Electron Ionization (EI-MS): The Hard Ionization Approach

EI is a high-energy ionization technique that typically induces extensive fragmentation, providing a detailed "fingerprint" of the molecule.

Expected Key Fragmentation Pathways:

  • Benzylic Cleavage: The bond between the oxygen and the benzylic carbon is susceptible to cleavage. This is an energetically favorable fragmentation pathway for compounds containing a benzyl unit[2][3]. This cleavage would result in the formation of the highly stable tropylium cation (C₇H₇⁺) at m/z 91 . The corresponding radical cation of 2-hydroxy-3-bromobenzonitrile would also be formed.

  • Loss of the Benzyloxy Group: Cleavage of the C-O bond between the aromatic ring and the benzyloxy group would lead to the loss of a C₇H₇O• radical, resulting in a bromobenzonitrile cation.

  • Loss of Bromine: The C-Br bond can also undergo cleavage, leading to the loss of a bromine radical (⁷⁹Br or ⁸¹Br). This will result in a characteristic isotopic pattern in the mass spectrum.

  • Fragmentation of the Bromobenzonitrile Core: Further fragmentation of the bromobenzonitrile core can occur, though aromatic systems are generally stable[4]. This can be compared to the known fragmentation of bromobenzonitrile isomers[5][6]. For instance, the EI mass spectrum of 3-bromobenzonitrile shows major peaks at m/z 183, 181, and 102[7].

Illustrative Workflow for EI-MS Analysis

EI_MS_Workflow cluster_sample_prep Sample Preparation cluster_instrument Instrumentation cluster_data_analysis Data Analysis Sample Dissolve 2-(Benzyloxy)-3-bromobenzonitrile in a volatile solvent (e.g., DCM, Ethyl Acetate) Injection Direct Insertion Probe or GC Inlet Sample->Injection Ionization Electron Ionization (70 eV) Injection->Ionization MassAnalyzer Quadrupole or Time-of-Flight (TOF) Ionization->MassAnalyzer Detector Electron Multiplier MassAnalyzer->Detector Spectrum Acquire Mass Spectrum Detector->Spectrum Fragmentation Analyze Fragmentation Pattern (e.g., m/z 91, loss of Br, benzyloxy) Spectrum->Fragmentation Library Compare with Spectral Libraries (e.g., NIST) Fragmentation->Library Structure Confirm Structure Library->Structure

Caption: Workflow for EI-MS analysis of 2-(Benzyloxy)-3-bromobenzonitrile.

Electrospray Ionization (ESI-MS): The Soft Ionization Alternative

ESI is a soft ionization technique that typically results in minimal fragmentation, primarily yielding the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺). This is particularly useful for confirming the molecular weight of the analyte. Tandem mass spectrometry (MS/MS) is then required to induce and study fragmentation.

Expected Observations:

  • Full Scan MS: A prominent peak corresponding to the protonated molecule [C₁₄H₁₀BrNO + H]⁺ at m/z 287.9974 (for the ⁷⁹Br isotope) and 289.9953 (for the ⁸¹Br isotope) would be expected. The characteristic isotopic pattern of bromine (¹:¹ ratio for ⁷⁹Br and ⁸¹Br) will be a key diagnostic feature.

  • Tandem MS (MS/MS): Collision-induced dissociation (CID) of the precursor ion ([M+H]⁺) would likely induce fragmentation pathways similar to those in EI-MS, although the relative abundances of the fragment ions may differ. The formation of the tropylium ion at m/z 91 is highly probable.

Logical Flow for ESI-MS/MS Characterization

ESI_MS_MS_Logic Start Infuse sample solution (e.g., in ACN/H₂O with 0.1% Formic Acid) ESI Electrospray Ionization (Positive Ion Mode) Start->ESI MS1 MS1 Scan: Identify [M+H]⁺ Precursor Ion (m/z 288/290) ESI->MS1 Isolation Isolate Precursor Ion MS1->Isolation CID Collision-Induced Dissociation (CID) Isolation->CID MS2 MS2 Scan: Acquire Product Ion Spectrum CID->MS2 Analysis Analyze Fragment Ions (e.g., m/z 91, loss of C₇H₇O) MS2->Analysis Confirmation Structural Confirmation Analysis->Confirmation

Sources

A Comparative Guide to the ¹H and ¹³C NMR Analysis of 2-(Benzyloxy)-3-bromobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy remains the cornerstone of this analytical endeavor. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 2-(Benzyloxy)-3-bromobenzonitrile, a substituted aromatic compound of interest in medicinal chemistry. In the absence of a publicly available, fully assigned spectrum for this specific molecule, this guide employs a predictive approach grounded in fundamental NMR principles and a comparative analysis with structurally related, well-characterized analogs. This methodology not only allows for a robust spectral interpretation but also serves as a practical framework for the analysis of similarly complex molecules.

Predicted ¹H and ¹³C NMR Spectral Characteristics of 2-(Benzyloxy)-3-bromobenzonitrile

The structure of 2-(Benzyloxy)-3-bromobenzonitrile integrates several functional groups that collectively influence the chemical environment of each proton and carbon atom. Understanding these substituent effects is key to predicting the resulting NMR spectra.[1][2]

¹H NMR Prediction:

The ¹H NMR spectrum is anticipated to display signals corresponding to two distinct structural motifs: the trisubstituted benzonitrile ring and the monosubstituted benzyl group.

  • Aromatic Protons (Benzonitrile Ring): The three protons on this ring (H-4, H-5, and H-6) will exhibit a complex splitting pattern due to their proximity and differing electronic environments.

    • The benzyloxy group (-OCH₂Ph) is an electron-donating group, which tends to shift ortho and para protons upfield (to a lower ppm value).[3]

    • Conversely, the bromo (-Br) and cyano (-CN) groups are electron-withdrawing, causing a downfield shift (to a higher ppm value) for nearby protons.[2]

    • H-4: This proton is expected to be a doublet of doublets, influenced by coupling to H-5 and H-6.

    • H-5: This proton will likely appear as a triplet (or more accurately, a doublet of doublets with similar coupling constants), coupled to both H-4 and H-6.

    • H-6: This proton should be a doublet of doublets, coupled to H-4 and H-5. The specific chemical shifts will be a composite of the shielding and deshielding effects of the three substituents.

  • Benzylic Protons (-OCH₂Ph):

    • The two methylene protons (-CH₂) are chemically equivalent and will appear as a singlet, typically in the range of 5.0-5.5 ppm. Their downfield shift is due to the deshielding effect of the adjacent oxygen atom and the aromatic ring.

    • The five protons of the phenyl ring of the benzyl group will likely appear as a multiplet in the aromatic region, further complicating this area of the spectrum.

¹³C NMR Prediction:

The proton-decoupled ¹³C NMR spectrum is expected to show a total of 12 distinct signals, as all carbon atoms are in unique chemical environments.

  • Benzonitrile Ring Carbons:

    • C-1 (ipso-CN): This quaternary carbon, directly attached to the electron-withdrawing cyano group, is expected to be significantly downfield.

    • C-2 (ipso-O): The carbon bearing the benzyloxy group will also be downfield due to the electronegativity of the oxygen atom.

    • C-3 (ipso-Br): The carbon attached to the bromine atom will experience a moderate downfield shift.

    • C-4, C-5, C-6: These protonated carbons will appear in the typical aromatic region (approximately 110-140 ppm), with their precise shifts influenced by the combined electronic effects of the substituents.[4]

    • CN: The carbon of the cyano group will have a characteristic chemical shift in the 115-120 ppm range.

  • Benzyloxy Group Carbons:

    • -CH₂-: The methylene carbon will be found in the aliphatic region, typically around 70-80 ppm, due to the direct attachment to oxygen.

    • Phenyl Ring Carbons: The six carbons of the benzyl's phenyl ring will produce four signals (due to symmetry), with the ipso-carbon appearing at a different shift from the ortho, meta, and para carbons.

Comparative NMR Data of Structural Analogs

To substantiate the predicted chemical shifts for 2-(Benzyloxy)-3-bromobenzonitrile, it is instructive to compare them with the experimentally determined NMR data of simpler, structurally related molecules. The following table summarizes the ¹H and ¹³C NMR data for benzonitrile, 3-bromobenzonitrile, and anisole (as a proxy for the benzyloxy group).

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Benzonitrile 7.41–7.45 (m, 3H), 7.27–7.21 (m, 2H)[5]132.9, 132.1, 129.2, 118.9, 112.3[5]
3-Bromobenzonitrile 7.80 (s, 1H), 7.75 (d, 1H), 7.61 (d, 1H), 7.37 (t, 1H)[6]135.7, 134.2, 130.4, 130.3, 122.4, 116.9, 113.7[6]
Anisole 7.26 (m, 2H), 6.92 (m, 1H), 6.88 (m, 2H), 3.75 (s, 3H)[7]159.9, 129.5, 120.7, 114.0, 54.9[7]
2-(Benzyloxy)-3-bromobenzonitrile (Predicted) Aromatic (H4, H5, H6): 7.0-8.0 (m, 3H), Benzyl-Ph: 7.2-7.5 (m, 5H), -CH₂-: ~5.2 (s, 2H)Aromatic (C1-C6): 110-160, CN: ~117, -CH₂-: ~71, Benzyl-Ph: 127-137

Experimental Protocol for NMR Analysis

Acquiring high-quality NMR spectra is crucial for accurate structural elucidation. The following is a detailed, step-by-step methodology for the ¹H and ¹³C NMR analysis of compounds like 2-(Benzyloxy)-3-bromobenzonitrile.

1. Sample Preparation: a. Weigh approximately 5-10 mg of the solid sample. b. Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. c. Ensure the sample is fully dissolved. Gentle warming or sonication can be used if necessary. d. Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. e. Cap the NMR tube securely.

2. Instrument Setup and Data Acquisition: a. Insert the NMR tube into the spectrometer's probe. b. Lock the spectrometer on the deuterium signal of the solvent. c. Shim the magnetic field to achieve optimal homogeneity, which is critical for good resolution and line shape. d. For ¹H NMR: i. Acquire the spectrum using a standard single-pulse experiment. ii. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.[8] e. For ¹³C NMR: i. Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon.[8] ii. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128-1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.[8]

3. Data Processing: a. Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum. b. Phase the spectrum to ensure all peaks are in the positive absorptive mode. c. Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C). d. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal. e. Analyze the splitting patterns (multiplicity) and coupling constants in the ¹H NMR spectrum to deduce proton-proton connectivity.

NMR Data Acquisition and Analysis Workflow

The following diagram illustrates the logical flow of the NMR analysis process, from sample preparation to final spectral interpretation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis A Weigh Sample B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert Sample & Lock C->D E Shim Magnetic Field D->E F Acquire 1H Spectrum E->F G Acquire 13C Spectrum E->G H Fourier Transform F->H G->H I Phase & Calibrate H->I J Integrate (1H) & Peak Pick I->J K Assign Chemical Shifts J->K L Analyze Coupling Constants J->L M Structure Elucidation K->M L->M

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

Conclusion

The structural elucidation of 2-(Benzyloxy)-3-bromobenzonitrile by ¹H and ¹³C NMR spectroscopy is a multifaceted process that relies on a thorough understanding of substituent effects and a systematic approach to data acquisition and interpretation. By predicting the spectral features based on the electronic properties of the benzyloxy, bromo, and cyano groups, and by comparing these predictions with the known spectra of simpler analogs, a confident assignment of the NMR signals can be achieved. The detailed experimental protocol and workflow provided herein offer a robust framework for researchers to obtain high-quality, reproducible NMR data, which is essential for the unambiguous characterization of novel molecular entities in the field of drug discovery and development.

References

  • Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

  • JoVE. (2025, May 22). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

  • G. F. S. Andrade, et al. (2017). The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13 C NMR chemical shifts in substituted benzenes. RSC Advances. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • University of Regensburg. (n.d.). ¹H NMR Spectroscopy. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). SI-1 Metal-free synthesis of nitriles from aldehydes using N-Boc-O-tosylhydroxylamine as nitrogen source Electronic Supplementa. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C and 1 H NMR spectra for the reactant and products of labeled anisole treated at 500 °C. Retrieved from [Link]

  • Sorensen, S., et al. (n.d.). Determination of the structure of benzonitrile by nuclear magnetic resonance : Analysis of 'H and '3C spectra of. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Informations Index. Retrieved from [Link]

  • Baranac-Stojanović, M. (2018). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents? Chemistry – An Asian Journal. Retrieved from [Link]

  • American Chemical Society. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • WebMO. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse000284 Benzonitrile at BMRB. Retrieved from [Link]

  • MDPI. (2005). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Retrieved from [Link]

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A Comparative Guide to the Synthesis Efficiency of Bromobenzonitrile Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, bromobenzonitrile isomers (2-bromobenzonitrile, 3-bromobenzonitrile, and 4-bromobenzonitrile) serve as critical building blocks for a diverse array of complex molecules. Their utility stems from the presence of two reactive functional groups: the nitrile, which can be elaborated into amines, carboxylic acids, and other functionalities, and the bromo substituent, a versatile handle for cross-coupling reactions. The efficiency of synthesizing these isomers, however, is not uniform and is dictated by the starting materials, reaction pathways, and the inherent electronic and steric properties of each isomer.

This guide provides an in-depth comparison of the synthesis efficiency for 2-, 3-, and 4-bromobenzonitrile, offering field-proven insights and experimental data to inform your synthetic strategy. We will delve into the most common and effective synthetic routes, analyze the causality behind experimental choices, and present detailed protocols to ensure reproducibility.

Key Synthetic Strategies: An Overview

Two principal retrosynthetic disconnections dominate the synthesis of bromobenzonitriles:

  • The Sandmeyer Reaction: This classic and reliable method involves the diazotization of a primary aromatic amine (a bromoaniline) followed by displacement of the diazonium group with a cyanide nucleophile, typically using a copper(I) cyanide catalyst.[1][2] This approach is attractive due to the ready availability of bromoaniline precursors.

  • Cyanation of a Bromoarene: This strategy, often referred to as the Rosenmund-von Braun reaction, involves the direct displacement of a bromine atom from a dibromobenzene or a bromo-substituted precursor with a cyanide source, again commonly mediated by copper(I) cyanide.[3] Modern variations of this reaction utilize palladium catalysts for improved efficiency and functional group tolerance.[4][5]

  • Functional Group Transformation: In some cases, it is more efficient to introduce the nitrile or bromo group via transformation of an existing functional group on the benzene ring, such as the dehydration of an oxime or amide.

The choice of strategy is often a balance between the cost and availability of starting materials, desired purity, and scalability.

Comparative Analysis of Synthesis Efficiency

The positional isomerism of the bromo and cyano groups significantly influences the electronic properties of the aromatic ring, which in turn affects the reactivity and, consequently, the efficiency of the synthesis.

IsomerCommon Synthetic RouteStarting MaterialTypical YieldKey Considerations
2-Bromobenzonitrile Sandmeyer Reaction2-BromoanilineModerate to Good (60-80%)Potential for steric hindrance from the ortho-bromo group. Careful control of diazotization temperature is crucial.
Dehydration of Aldoxime2-BromobenzaldoximeHigh (92%)[6]Requires synthesis of the aldoxime precursor.
3-Bromobenzonitrile Sandmeyer Reaction3-BromoanilineGood to High (70-90%)Generally proceeds cleanly with less steric hindrance compared to the ortho isomer.
Dehydration of Amide3-AminobenzamideVery High (91.3%)[7]An efficient route if the amide is readily available.
4-Bromobenzonitrile Sandmeyer Reaction4-BromoanilineHigh (80-95%)The para-substitution pattern often leads to higher yields and cleaner reactions due to minimal steric hindrance and favorable electronic effects.
Dehydration of Aldoxime4-Bromobenzaldehyde OximeVery High (98.7%)[1]An exceptionally high-yielding, two-step process from the corresponding aldehyde.

In-Depth Look at Synthetic Protocols and Mechanistic Insights

The Sandmeyer Reaction: A Unifying Approach for Comparison

The Sandmeyer reaction provides a robust platform for comparing the synthesis of all three isomers from a common precursor class: bromoanilines. The fundamental mechanism involves the formation of a diazonium salt from the aniline, followed by a single-electron transfer from the copper(I) catalyst to generate an aryl radical and a copper(II) species. The aryl radical then reacts with the cyanide ligand on the copper, followed by regeneration of the copper(I) catalyst.[1]

Bromoaniline Bromoaniline Diazonium_Salt Arenediazonium Salt Bromoaniline->Diazonium_Salt NaNO₂, H⁺ Aryl_Radical Aryl Radical Diazonium_Salt->Aryl_Radical CuCN (Cu⁺) Bromobenzonitrile Bromobenzonitrile Aryl_Radical->Bromobenzonitrile [Cu(CN)₂]⁻

Caption: Generalized workflow of the Sandmeyer reaction for bromobenzonitrile synthesis.

Experimental Protocol: General Procedure for Sandmeyer Cyanation of Bromoanilines

  • Diazotization: The corresponding bromoaniline (1.0 eq.) is dissolved in a mixture of aqueous acid (e.g., HCl or H₂SO₄). The solution is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (1.1 eq.) in water is added dropwise, maintaining the temperature below 5 °C. The reaction is stirred for 30-60 minutes at this temperature.

  • Cyanation: In a separate flask, a solution of copper(I) cyanide (1.2 eq.) and sodium or potassium cyanide (1.2 eq.) in water is prepared and cooled to 0-5 °C. The cold diazonium salt solution is then added slowly to the copper cyanide solution, with vigorous stirring.

  • Reaction and Work-up: The reaction mixture is allowed to warm to room temperature and then heated (typically to 50-60 °C) until the evolution of nitrogen gas ceases. After cooling, the mixture is extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by distillation or recrystallization.

Causality Behind Experimental Choices:

  • Low Temperature for Diazotization: Arenediazonium salts are unstable at higher temperatures and can decompose. Maintaining a temperature of 0-5 °C is critical for maximizing the yield of the diazonium salt.[8]

  • Copper(I) Cyanide as Catalyst: Copper(I) is essential for the single-electron transfer step that initiates the radical mechanism of the Sandmeyer reaction.[1]

  • Excess Cyanide: The use of excess cyanide (as NaCN or KCN) helps to form the soluble dicyanocuprate(I) ion, [Cu(CN)₂]⁻, which is a more effective cyanating agent.

High-Efficiency Synthesis of 4-Bromobenzonitrile via Oxime Dehydration

An exceptionally high-yielding synthesis for 4-bromobenzonitrile has been reported, starting from 4-bromobenzaldehyde.[1] This two-step process highlights the power of functional group transformation in achieving high efficiency.

p_Bromobenzaldehyde p-Bromobenzaldehyde p_Bromobenzaldehyde_Oxime p-Bromobenzaldehyde Oxime p_Bromobenzaldehyde->p_Bromobenzaldehyde_Oxime Hydroxylamine HCl, 70-75°C Four_Bromobenzonitrile 4-Bromobenzonitrile p_Bromobenzaldehyde_Oxime->Four_Bromobenzonitrile Formic Acid, Reflux

Caption: High-yield, two-step synthesis of 4-bromobenzonitrile.

Experimental Protocol: Synthesis of 4-Bromobenzonitrile from p-Bromobenzaldehyde [1]

Step 1: Synthesis of p-Bromobenzaldehyde Oxime

  • To a flask equipped with a stirrer, condenser, and thermometer, add p-bromobenzaldehyde, hydroxylamine hydrochloride, and water.

  • Heat the mixture with stirring at 70-75 °C for 1 hour.

  • Cool the mixture, filter the solid, and dry to obtain p-bromobenzaldehyde oxime as a white solid (purity ~99.2%).[1]

Step 2: Synthesis of 4-Bromobenzonitrile

  • To a flask equipped with a stirrer, condenser, and thermometer, add the dried p-bromobenzaldehyde oxime and formic acid.

  • Stir the mixture and reflux for 1.5 hours.

  • Cool the reaction mixture, filter the solid, and wash the filter cake with water until neutral.

  • Dry the solid to obtain 4-bromobenzonitrile as a white solid (purity 99.3%, overall yield 98.7%).[1]

Causality Behind Experimental Choices:

  • Two-Step Process: Separating the formation of the oxime from the dehydration step is crucial. The first reaction produces water, which can inhibit the reversible dehydration reaction. Drying the intermediate oxime drives the second reaction to completion.[1]

  • Formic Acid as Dehydrating Agent: Formic acid serves as an effective and readily available dehydrating agent for the conversion of the oxime to the nitrile.

Conclusion and Recommendations

The synthesis of bromobenzonitrile isomers offers a fascinating case study in how subtle changes in molecular geometry can impact synthetic efficiency.

  • For the highest yields , particularly for the 4-isomer, a functional group transformation approach starting from the corresponding aldehyde is demonstrably superior, achieving near-quantitative yields.[1]

  • For a consistent and reliable method applicable to all three isomers , the Sandmeyer reaction starting from the respective bromoanilines is the method of choice. While yields may vary, with the 4-isomer generally performing best, this route offers a predictable and well-understood pathway.

  • The choice of synthesis will ultimately depend on the specific needs of the researcher , balancing factors such as the availability and cost of starting materials, the required scale of the reaction, and the desired final purity.

By understanding the underlying principles and having access to detailed, validated protocols, researchers can make informed decisions to optimize the synthesis of these valuable chemical building blocks.

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  • Beletskaya, I. P., Sigeev, A. S., Peregudov, A. S., & Petrovskii, P. V. (2007).
  • CDH Fine Chemical. (n.d.). 3-BROMO BENZONITRILE FOR SYNTHESIS.
  • Benotech. (n.d.). 3-Bromo Benzonitrile for Synthesis (M-Bromobenzonitrile) 25 gm.
  • ChemScene. (n.d.). 6952-59-6 | 3-Bromobenzonitrile.
  • CymitQuimica. (n.d.). CAS 2042-37-7: 2-Bromobenzonitrile.
  • Alzchem Group. (n.d.). 2-Bromobenzonitrile.
  • Nandurkar, N. S., & Bhanage, B. M. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(61), 37043-37064.

Sources

Spectroscopic Validation of Nitrile and Ether Moieties: A Comparative FTIR Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical development, the precise validation of functional groups is critical for confirming active pharmaceutical ingredient (API) structure and monitoring reaction progress. Nitrile (-C≡N) and ether (C-O-C) groups are pharmacologically significant; nitriles often improve metabolic stability (e.g., Vildagliptin), while ethers serve as essential linkers or solubilizing moieties.

This guide objectively compares Fourier Transform Infrared Spectroscopy (FTIR) against alternative analytical techniques for detecting these specific groups. While Nuclear Magnetic Resonance (NMR) remains the gold standard for connectivity, FTIR offers superior throughput and sensitivity for the specific dipole-driven vibrations characteristic of nitriles and ethers.

Strategic Comparison: FTIR vs. Alternatives

For a Senior Application Scientist, the choice of instrument depends on the specific analytical question. The table below contrasts FTIR with Raman and NMR specifically for Nitrile and Ether confirmation.

Table 1: Comparative Performance Matrix
FeatureFTIR (Mid-IR) Raman Spectroscopy NMR (¹³C / ¹H)
Primary Detection Mechanism Absorption (Dipole moment change)Scattering (Polarizability change)Nuclear spin resonance (Magnetic environment)
Nitrile (-C≡N) Sensitivity High. Strong dipole change in triple bond. Distinct peak ~2250 cm⁻¹.High. Symmetric stretch is Raman active. Good for aqueous samples.[1]Medium. Carbon is quaternary; requires long ¹³C acquisition or HMBC.
Ether (C-O-C) Sensitivity Very High. C-O bond is highly polar. Strong "Fingerprint" signals.Low. Weak signal due to low polarizability change.High. Distinct chemical shifts (3.3-4.0 ppm ¹H; 60-80 ppm ¹³C).
Throughput < 1 min per sample (ATR).< 1 min (Point-and-shoot).10-60 mins (Sample prep + acquisition).
Cost/Complexity Low / Low.Medium / Low.High / High.
Best Use Case Routine QC, ID confirmation, Powder analysis. Aqueous solutions, sealed glass containers.Full structural elucidation, connectivity.
Decision Framework

The following logic gate illustrates when to deploy FTIR versus alternatives for these specific functional groups.

DecisionTree Start Sample for Nitrile/Ether ID State Physical State? Start->State Liquid Aqueous Solution State->Liquid Solid Solid/Powder/Oil State->Solid Raman USE RAMAN (Avoids water absorption) Liquid->Raman Yes Struct Need Connectivity? Solid->Struct NMR USE NMR (Full structural proof) Struct->NMR Yes (Unknown compound) FTIR USE FTIR (ATR) (Fastest ID for -CN / C-O-C) Struct->FTIR No (Verification/QC)

Figure 1: Analytical decision matrix for selecting the optimal spectroscopic method based on sample state and data requirements.

Technical Deep Dive: Functional Group Analysis

Nitrile (-C≡N) Confirmation

The nitrile group is one of the easiest to identify in FTIR because it appears in the "silent region" (2000–2300 cm⁻¹) where very few other functional groups absorb.

  • Spectral Location: 2200–2260 cm⁻¹.

  • Mechanistic Insight: The triple bond between Carbon and Nitrogen is stiff (high force constant), pushing the vibrational frequency high. The bond is also polar, resulting in a sharp, medium-to-strong intensity peak.

  • Differentiation:

    • Saturated Nitriles: ~2250 cm⁻¹.

    • Conjugated Nitriles (e.g., Acrylonitrile): Shifted to lower frequencies (~2220-2230 cm⁻¹) due to resonance reducing the bond order.

    • Interferences: Alkynes (-C≡C-) appear nearby (2100-2260 cm⁻¹) but are usually weaker in IR (weak dipole) and stronger in Raman. Isocyanates (-N=C=O) appear higher, typically ~2270 cm⁻¹ and are much broader.

Ether (C-O-C) Confirmation

Ether analysis is more complex because the C-O stretching vibrations occur in the "fingerprint region" (1000–1300 cm⁻¹), which is crowded with other signals (C-C, C-N). However, the C-O bond is highly polar, creating a very strong absorption band that dominates this region.

  • Aliphatic Ethers (R-O-R):

    • Asymmetric Stretch: 1085–1150 cm⁻¹. This is the primary diagnostic band. It is strong and broad.

    • Symmetric Stretch: Lower frequency, often weak/invisible in FTIR.[2]

  • Aromatic Ethers (Ar-O-R):

    • Asymmetric Stretch: Shifted higher to 1200–1275 cm⁻¹ due to resonance interaction between the oxygen lone pair and the aromatic ring (increasing C-O bond character).

    • Secondary Band: A second strong band often appears near 1020–1075 cm⁻¹ (symmetric stretch).

  • Validation Check: To confirm an ether, ensure there is no Carbonyl (C=O) peak at 1700 cm⁻¹ and no Hydroxyl (O-H) broad band at 3400 cm⁻¹. If those are present, the C-O stretch likely belongs to an ester, acid, or alcohol.

Experimental Protocol: Self-Validating ATR-FTIR System

This protocol utilizes Attenuated Total Reflectance (ATR), the modern standard for pharmaceutical analysis, eliminating the need for KBr pellets.

Workflow Diagram

Protocol Prep 1. Crystal Clean (Isopropanol) Bkgrd 2. Background Scan (Air reference) Prep->Bkgrd Sample 3. Sample Load (Cover crystal) Bkgrd->Sample Press 4. Apply Pressure (High torque) Sample->Press Scan 5. Acquisition (32 scans, 4cm⁻¹) Press->Scan QC 6. Spectral QC (Check energy) Scan->QC

Figure 2: Step-by-step ATR-FTIR acquisition workflow ensuring data integrity.

Detailed Methodology
  • Instrument Setup: Use a Diamond or ZnSe ATR crystal. Diamond is preferred for hard pharmaceutical powders to prevent scratching.

  • Background Acquisition: Collect a background spectrum (air) before every sample to subtract atmospheric CO₂ (2350 cm⁻¹) and H₂O vapor. Critical: If the background is old, negative peaks will appear in the final spectrum.

  • Sample Loading: Place ~10 mg of sample onto the crystal center.

  • Pressure Application: Lower the pressure arm/anvil.

    • Why? ATR requires intimate contact between sample and crystal. Poor contact yields a noisy spectrum with low absorbance.

    • Target: Apply force until the live preview shows maximized peak height without "bottoming out" (absorbance > 2.0 violates Beer's Law linearity).

  • Parameters:

    • Resolution: 4 cm⁻¹ (Standard for solids).

    • Scans: 32 or 64 (Averages out random noise; Signal-to-Noise ratio improves by the square root of the number of scans).

    • Range: 4000–600 cm⁻¹.

  • Cleaning: Clean with Isopropanol and a lint-free wipe.

    • Self-Validation: Run a "preview" scan on the clean crystal. It should be a flat line. If peaks remain, the crystal is contaminated (carryover).

Data Interpretation & Troubleshooting

Expected Results Table
Functional GroupFrequency (cm⁻¹)IntensityShapeNotes
Nitrile (-C≡N) 2240–2260Medium/StrongSharpLook for absence of C≡C (weak) or C=O (1700).
Aliphatic Ether 1085–1150StrongBroadConfirm absence of O-H (3400) and C=O (1700).
Aromatic Ether 1200–1275StrongSharpOften accompanied by ring breathing modes ~1500/1600.
Common Pitfalls
  • The "False Nitrile": Atmospheric CO₂ absorbs strongly at 2350 cm⁻¹. If background subtraction is poor, this doublet can look like a nitrile peak. Correction: CO₂ is a doublet; Nitrile is a singlet.

  • The "Hidden Ether": If the sample is a salt (e.g., Hydrochloride), broad amine salt peaks (~2500-3000 cm⁻¹) can sometimes distort the baseline. However, the C-O stretch at 1100 cm⁻¹ is usually strong enough to remain visible.

  • Water Interference: Water absorbs near 1640 cm⁻¹ and 3400 cm⁻¹. It generally does not interfere with Nitrile (2250) or Ether (1100) regions, making FTIR robust for these groups even in slightly hygroscopic samples.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley.[3]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons. (Note: widely cited reference text).

  • NIST Chemistry WebBook. (n.d.). Infrared Spectra of Acrylonitrile and Diethyl Ether. National Institute of Standards and Technology. [Link]

  • Larkin, P. (2011). Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier.

Sources

A Comparative Guide to the Purity Assessment of 2-(Benzyloxy)-3-bromobenzonitrile using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the stringent purity assessment of chemical intermediates is a cornerstone of reliable and reproducible research. The compound 2-(Benzyloxy)-3-bromobenzonitrile, a key building block in various synthetic pathways, is no exception. Its purity can significantly impact downstream reaction yields, impurity profiles of active pharmaceutical ingredients (APIs), and ultimately, the safety and efficacy of the final product.

This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity validation of 2-(Benzyloxy)-3-bromobenzonitrile. We will delve into the causality behind methodological choices, present detailed experimental protocols, and provide supporting data to ensure a self-validating and authoritative resource.

The Critical Role of Purity in Synthesis

2-(Benzyloxy)-3-bromobenzonitrile is a substituted aromatic nitrile. Its synthesis can introduce a variety of process-related impurities, such as isomers, unreacted starting materials (e.g., 3-bromobenzonitrile), and by-products from side reactions.[1][2][3] The presence of these impurities, even in trace amounts, can have significant consequences. For instance, a structurally similar impurity could compete in a subsequent reaction, leading to a complex and difficult-to-purify final product mixture. Therefore, a highly selective and sensitive analytical method is not just recommended; it is essential.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

For non-volatile, polar to moderately non-polar compounds like 2-(Benzyloxy)-3-bromobenzonitrile, Reversed-Phase HPLC (RP-HPLC) is the predominant analytical technique.[1][4] Its high resolution, sensitivity, and versatility make it superior to many other methods for impurity profiling.[5][6]

The separation in RP-HPLC is based on the partitioning of the analyte between a non-polar stationary phase (typically alkyl-bonded silica, like C18) and a polar mobile phase (usually a mixture of water and an organic solvent like acetonitrile or methanol).[7][8] 2-(Benzyloxy)-3-bromobenzonitrile, with its hydrophobic benzyloxy and bromophenyl groups, will be well-retained on a C18 column, allowing for excellent separation from more polar or less retained impurities.

Method Development and Rationale

The development of a robust HPLC method is a systematic process.[6]

  • Column Selection : A C18 column is the first choice due to its hydrophobicity, which provides strong retention for aromatic compounds.[7] Phenyl-based columns can also be considered as they offer alternative selectivity through π-π interactions with the aromatic rings of the analyte.[9]

  • Mobile Phase Selection : A gradient elution using water (often with a pH modifier like formic acid to ensure sharp peak shapes) and acetonitrile is a common starting point. Acetonitrile is often preferred over methanol for aromatic compounds as it can provide better peak resolution.

  • Detector Wavelength : The presence of two aromatic rings in 2-(Benzyloxy)-3-bromobenzonitrile results in strong UV absorbance. A photodiode array (PDA) detector is ideal to determine the optimal detection wavelength (typically around 220-260 nm for benzonitrile derivatives) and to check for peak purity.

  • System Suitability Testing (SST) : Before any analysis, the system's fitness for purpose must be verified.[10][11] This is a non-negotiable aspect of quality control, mandated by regulatory bodies like the USP and ICH.[12][13] SST ensures that the chromatographic system is performing adequately on the day of analysis.[12]

Experimental Protocol: HPLC Purity Determination

This protocol describes a representative RP-HPLC method for determining the purity of 2-(Benzyloxy)-3-bromobenzonitrile.

1. Instrumentation and Chromatographic Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent with PDA Detector
Column ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 0-20 min: 50% to 95% B; 20-25 min: 95% B; 25.1-30 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection 230 nm
Injection Volume 10 µL

2. Preparation of Solutions

  • Diluent : 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

  • Standard Solution (0.5 mg/mL) : Accurately weigh approximately 25 mg of 2-(Benzyloxy)-3-bromobenzonitrile reference standard and transfer it to a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL) : Accurately weigh approximately 25 mg of the 2-(Benzyloxy)-3-bromobenzonitrile test sample and prepare as described for the Standard Solution.

3. Analytical Procedure

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure a clean baseline.

  • Make five replicate injections of the Standard Solution to perform System Suitability Testing.

  • Inject the Sample Solution in duplicate.

  • After the analysis, integrate all peaks in the chromatogram, disregarding peaks from the blank and any peaks with an area less than 0.05% of the total area.

4. System Suitability Test (SST) and Acceptance Criteria

The following parameters must be met from the five replicate injections of the Standard Solution before sample analysis can proceed.[11][14]

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry for accurate integration.
Theoretical Plates (N) ≥ 2000Measures column efficiency and separation power.
Repeatability (%RSD) ≤ 2.0% for peak area and retention timeDemonstrates the precision of the system.

5. Calculation of Purity

The purity of the 2-(Benzyloxy)-3-bromobenzonitrile sample is calculated using the area percent method.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Workflow for HPLC Purity Validation

The following diagram illustrates the key steps in the HPLC analysis workflow.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing & Reporting prep_std Prepare Standard (0.5 mg/mL) sst Inject Standard (5x) for System Suitability prep_std->sst prep_smp Prepare Sample (0.5 mg/mL) prep_smp->sst prep_mp Prepare Mobile Phases equil System Equilibration (30 min) prep_mp->equil blank Inject Blank equil->blank blank->sst check_sst Verify SST Criteria (Tailing, Plates, %RSD) sst->check_sst sample Inject Sample (2x) integrate Integrate Chromatograms sample->integrate check_sst->sample PASS fail FAIL: Troubleshoot System check_sst->fail FAIL calculate Calculate Purity (Area % Method) integrate->calculate report Generate Final Report calculate->report

Caption: A typical workflow for HPLC purity analysis.

Comparison with Alternative Analytical Techniques

While HPLC is the preferred method, other techniques can provide complementary information or may be used in specific contexts. The choice of method depends on the specific requirements of the analysis, such as the need for structural confirmation or the volatility of potential impurities.[15][16]

Head-to-Head Technique Comparison

The following table objectively compares HPLC with other common analytical techniques for purity assessment.

FeatureHPLC (UV-PDA)Gas Chromatography (GC-FID)LC-Mass Spectrometry (LC-MS)
Principle Partitioning between liquid mobile and solid stationary phases.[5]Partitioning between gas mobile and liquid/solid stationary phases.[16]HPLC separation followed by mass-based detection.[17]
Analyte Suitability Non-volatile, thermally labile compounds. Ideal for this analyte.Volatile, thermally stable compounds. Analyte may require derivatization.Broad range, provides mass-to-charge ratio for identification.
Selectivity High; tunable via mobile phase and stationary phase chemistry.[4]Very high, especially with high-resolution capillary columns.Very high; separates by chromatography and resolves by mass.
Sensitivity High (ng to pg range).Very high (pg to fg range).Extremely high (pg to fg range).
Impurity Identification Tentative, based on retention time and UV spectra.Tentative, based on retention time. Requires MS for confirmation.Definitive, provides molecular weight of impurities.[17][18]
Quantitation Excellent, highly reproducible.Excellent, highly reproducible.Good, but can be more variable than UV or FID detectors.
Complexity & Cost Moderate complexity and cost.Lower cost than LC-MS, but requires volatile samples.High complexity and high initial and running costs.
Hypothetical Purity Data Comparison

To illustrate the comparative performance, let's analyze a hypothetical batch of 2-(Benzyloxy)-3-bromobenzonitrile containing two known impurities: Impurity A (3-bromobenzonitrile) , a potential starting material, and Impurity B (Isomer) , a process-related isomer.

ParameterHPLC ResultGC-MS ResultNotes
Purity of Main Component (%) 99.52%99.48%Results are comparable, showing good batch quality.
Impurity A (%) 0.25%0.28%Both techniques effectively quantify the more volatile starting material.
Impurity B (%) 0.18%0.20%Both techniques detect and quantify the isomeric impurity.
Unidentified Impurity (%) 0.05% at RT 15.2 minNot detectedHPLC detects a minor, likely non-volatile impurity that GC-MS misses.
Molecular Weight Confirmation Not availableConfirmed for all detected peaksGC-MS provides structural confirmation that HPLC-UV cannot.

This hypothetical data highlights that while HPLC provides excellent quantitative purity data, techniques like GC-MS or LC-MS are invaluable for the definitive identification of impurities.[18]

Decision Logic for Method Selection

Choosing the right analytical tool is critical. The following diagram outlines the logical process for selecting the most appropriate technique for purity assessment.

Decision_Tree start Purity Analysis of 2-(Benzyloxy)-3-bromobenzonitrile q_volatile Are all potential impurities volatile & thermally stable? start->q_volatile q_id_needed Is definitive structural identification required? q_volatile->q_id_needed No / Unknown use_gc Consider GC-MS q_volatile->use_gc Yes q_quant_only Is routine quantitative purity the primary goal? q_id_needed->q_quant_only No use_lcms Use LC-MS q_id_needed->use_lcms Yes use_hplc Use HPLC-UV/PDA q_quant_only->use_hplc Yes hplc_complement Use HPLC-UV for routine QC and LC-MS for impurity ID q_quant_only->hplc_complement No, need both quant & ID

Caption: Decision tree for selecting an analytical method.

Conclusion

For the routine, quantitative purity assessment of 2-(Benzyloxy)-3-bromobenzonitrile, a well-validated Reversed-Phase HPLC method stands as the most reliable, robust, and appropriate choice. Its ability to separate non-volatile compounds with high resolution makes it ideally suited for detecting and quantifying process-related impurities and degradation products.

While alternative methods like GC-MS and LC-MS offer superior capabilities for the definitive identification of impurities, HPLC provides the accuracy and precision required for quality control and batch release in research and drug development settings. A comprehensive analytical strategy often employs HPLC for routine purity testing, complemented by mass spectrometry techniques for initial method development and the structural elucidation of unknown impurities. Adherence to strict system suitability and method validation protocols, as outlined by ICH and USP guidelines, is paramount to ensuring data integrity and trustworthiness.[12][14][19]

References

  • System suitability Requirements for a USP HPLC Method - Tips & Suggestions. (2025, November 3). Google Cloud.
  • System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. (2025, October 15). YouTube.
  • High-performance liquid chromatographic study of the aromatic nitrile metabolism in soil bacteria. (1996). PubMed.
  • System Suitability in HPLC Analysis. Pharmaguideline.
  • ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. (n.d.).
  • General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. Pharmacopeia.
  • HPLC Column Selection: Core to Method Development (Part I). (2025, November 5).
  • HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences.
  • NEW METHOD DEVELOPMENT BY HPLC AND VALIDATION AS PER ICH GUIDELINES - A REVIEW. (2024, March 26). Zenodo.
  • System Suitability for USP Methods - USP's Future Expectations. (2014, March 12). gmp-compliance.org.
  • A Comparative Guide to HPLC Analysis for Purity Validation of 2-Amino-4-iodobenzonitrile. Benchchem.
  • New Method Development by HPLC and Validation as per ICH Guidelines. (2020, March 23). Acta Scientific.
  • A Comparative Guide to the Purity Analysis of 3-Hydroxy-2-isopropylbenzonitrile by High-Performance Liquid Chrom
  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
  • HPLC Column Selection Guide. (2025, April 1). SCION Instruments.
  • ICH and FDA Guidelines for Analytical Method Valid
  • Top 5 Methods of Assessing Chemical Purity. Moravek, Inc..
  • How to determine the purity of newly synthesized organic compound?. (2018, October 20).
  • The Purification of Organic Compound: Techniques and Applic
  • 3-Bromobenzonitrile | C7H4BrN | CID 23381. PubChem - NIH.
  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10). Google Cloud.
  • Chemical Properties of Benzonitrile, 3-bromo- (CAS 6952-59-6). Cheméo.
  • Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids

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A Senior Application Scientist's Guide to Benzyloxy (Bn) vs. Methoxy (MeO) Protecting Groups in Complex Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving the desired molecular architecture. The hydroxyl group, a ubiquitous and highly reactive functionality, often requires temporary masking to prevent unwanted side reactions. Among the arsenal of ether-forming protecting groups, the benzyloxy (benzyl, Bn) and methoxy (methyl, Me) groups are fundamental tools. However, their superficially similar ether linkages belie profound differences in stability and deprotection strategies.

This guide provides a comparative analysis of the benzyloxy and methoxy protecting groups, moving beyond a simple recitation of facts to explore the mechanistic rationale behind their application. We will delve into their relative stabilities, methods of installation and cleavage, and strategic deployment in orthogonal protection schemes, supported by experimental data and detailed protocols for the modern researcher.

Physicochemical Properties and Stability Profiles

The choice between a benzyl or methyl ether fundamentally hinges on their disparate stability profiles, which are a direct consequence of their structure. The benzyloxy group possesses a benzylic C-O bond, which is susceptible to cleavage via hydrogenolysis, while the methoxy group's sp³ C-O bond is significantly more robust.

Table 1: Comparative Stability of Bn and MeO Ethers

Condition/Reagent ClassBenzyloxy (Bn) Group StabilityMethoxy (MeO) Group StabilityRationale for Reactivity/Stability
Strongly Basic Conditions StableStableEther linkages are generally inert to bases.
Nucleophiles (e.g., RLi, RMgX) StableStableEthers are poor leaving groups and resist nucleophilic attack.
Weakly Acidic Conditions StableStableBoth are stable to conditions used to cleave acid-labile groups like silyl ethers or acetals.[1]
Strongly Acidic Conditions Labile (Harsh Conditions)[2]Very Stable (Cleavable with Lewis Acids)Strong Brønsted or Lewis acids can protonate the ether oxygen, facilitating cleavage, though MeO is more resistant.
Catalytic Hydrogenation (e.g., H₂, Pd/C) CLEAVED [3]StableThe benzylic C-O bond is susceptible to hydrogenolysis, a key feature for deprotection.[1]
Dissolving Metal Reduction (e.g., Na, NH₃) Labile[1]StableBirch reduction conditions readily cleave the benzylic ether.
Strong Lewis Acids (e.g., BBr₃) LabileCLEAVED [4]BBr₃ is a powerful reagent for cleaving both ether types, but it is the method of choice for methyl ethers.
Oxidative Conditions Generally StableStableStandard oxidants do not affect simple Bn or MeO ethers. However, derivatives like p-methoxybenzyl (PMB) are cleaved oxidatively.[2][5]

Installation of Protecting Groups: A Practical Overview

The formation of both benzyl and methyl ethers is most commonly achieved via the Williamson ether synthesis, a robust and well-understood Sₙ2 reaction.

Benzylation of Alcohols

The benzylation of an alcohol is typically performed by deprotonating the hydroxyl group with a strong base to form an alkoxide, which then displaces a halide from a benzyl halide.

  • Standard Protocol: Sodium hydride (NaH) is a common choice of base, with benzyl bromide (BnBr) serving as the electrophile in a polar aprotic solvent like THF or DMF.[2]

  • For Acid-Sensitive Substrates: When strong bases are incompatible with the substrate, an alternative is the acid-catalyzed reaction with benzyl trichloroacetimidate, which proceeds under milder conditions.[2][6]

cluster_0 Williamson Ether Synthesis (Benzylation) ROH R-OH (Alcohol) RO_Na R-O⁻ Na⁺ (Alkoxide) ROH->RO_Na NaH, THF ROBn R-O-Bn (Benzyl Ether) RO_Na->ROBn BnBr Bn-Br BnBr->ROBn Sₙ2 Attack NaBr Na-Br

Caption: General workflow for alcohol protection via Williamson ether synthesis.

Methylation of Alcohols

The methylation process mirrors benzylation, typically employing methyl iodide (MeI) or dimethyl sulfate (Me₂SO₄) as the methyl source. Due to the extreme difficulty of its removal, methylation is often reserved for hydroxyl groups that are not intended to be deprotected or will be deprotected at the final stage of a synthesis.[1] For this reason, it is often referred to as a "permanent" protecting group.

The Crux of the Comparison: Deprotection Strategies

The true utility and strategic value of these protecting groups are revealed in their distinct deprotection pathways. The benzyloxy group offers a variety of mild cleavage methods, while the methoxy group requires significantly harsher conditions.

Cleavage of the Benzyloxy Group

The premier method for benzyl ether cleavage is catalytic hydrogenolysis, valued for its mildness and high chemoselectivity.[7]

  • Mechanism: The reaction occurs on the surface of a heterogeneous catalyst, typically palladium on carbon (Pd/C). Both the benzyl ether and hydrogen gas adsorb onto the palladium surface. The H-H bond is cleaved to form palladium hydrides, which then facilitate the reductive cleavage of the benzylic C-O bond, yielding the free alcohol and toluene as a clean byproduct.[7][8]

cluster_1 Catalytic Hydrogenolysis of Benzyl Ether Start R-O-Bn + H₂ Catalyst Pd/C Surface Start->Catalyst Adsorption Adsorption of Substrates on Catalyst Surface Catalyst->Adsorption Cleavage Reductive Cleavage of Benzylic C-O Bond Adsorption->Cleavage Pd-H species End R-OH + Toluene Cleavage->End

Caption: Simplified mechanism for the deprotection of benzyl ethers via hydrogenolysis.

  • Transfer Hydrogenation: For molecules containing other reducible functional groups (e.g., alkynes) where H₂ gas is unsuitable, catalytic transfer hydrogenation offers a valuable alternative.[9] Hydrogen donors like formic acid or 1,4-cyclohexadiene can be used in place of H₂ gas.[2]

Cleavage of the Methoxy Group

The deprotection of methoxy groups is notoriously challenging and is dominated by the use of strong Lewis acids, with boron tribromide (BBr₃) being the most effective and widely used reagent.[4]

  • Mechanism: The reaction initiates with the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom.[10] This coordination weakens the C-O bond, priming the methyl group for nucleophilic attack. A bromide ion, either from another BBr₃ molecule or the adduct itself, attacks the methyl carbon in an Sₙ2 fashion, leading to C-O bond scission.[4][11] The resulting borane intermediate is hydrolyzed during aqueous workup to yield the free alcohol.

cluster_2 BBr₃-Mediated Demethylation Start R-O-Me + BBr₃ Adduct Lewis Acid-Base Adduct [R-O(BBr₃)-Me] Start->Adduct Coordination Attack Sₙ2 Attack by Bromide on Methyl Group Adduct->Attack Intermediate Intermediate [R-O-BBr₂] + Me-Br Attack->Intermediate Cleavage Workup Aqueous Workup (H₂O) Intermediate->Workup End R-OH Workup->End

Caption: Mechanism for the cleavage of methyl ethers using boron tribromide.

  • Alternative Methods: For aryl methyl ethers, strong nucleophiles like thiolates can effect demethylation via an Sₙ2 mechanism.[4] However, for aliphatic methyl ethers, BBr₃ remains the dominant reagent.

Table 2: Comparison of Primary Deprotection Methods

FeatureDeprotection of Benzyloxy (Bn)Deprotection of Methoxy (MeO)
Primary Reagent H₂ gas, Pd/C catalystBoron Tribromide (BBr₃)
Conditions Mild (Room temp, atmospheric pressure)Harsh (Often cryogenic temps, strictly anhydrous)
Byproducts Toluene (volatile, easily removed)Boric acid, HBr (requires careful aqueous workup)
Chemoselectivity High; incompatible with reducible groups (alkenes, alkynes, nitro groups).Moderate; BBr₃ is highly reactive and can affect other Lewis-basic functional groups.
Safety Concerns H₂ gas is flammable; Pd/C can be pyrophoric.BBr₃ is highly corrosive, toxic, and reacts violently with water.[4]

Orthogonal Strategies and Strategic Selection

The stark difference in deprotection chemistry makes the Bn and MeO groups excellent partners in orthogonal protection strategies, where one group can be selectively removed without affecting the other.[12]

  • Scenario 1: Removing Bn in the presence of MeO. This is a common and straightforward transformation. A molecule containing both Bn and MeO ethers can be subjected to catalytic hydrogenolysis. The Bn group will be cleanly cleaved, leaving the robust MeO group untouched.[1]

  • Scenario 2: Removing MeO in the presence of Bn. This is more challenging, as BBr₃ can also cleave benzyl ethers. However, by carefully controlling reaction conditions (e.g., low temperature, stoichiometry), selective demethylation can sometimes be achieved, although it is not a generally reliable orthogonal pairing in this direction.

The decision of which protecting group to use is therefore a strategic one, dictated by the planned synthetic route.

Caption: Decision tree for selecting between Bn and MeO protecting groups.

Key Experimental Protocols

The following protocols are illustrative of the standard procedures for the deprotection of benzyl and methyl ethers.

Protocol 1: Selective Deprotection of a Benzyl Ether via Catalytic Hydrogenolysis

This protocol describes the removal of a benzyl group from a hydroxyl function in the presence of a methoxy group.

  • Reaction Setup: Dissolve the benzylated substrate (1.0 mmol) in a suitable solvent (20 mL, e.g., methanol, ethanol, or ethyl acetate) in a round-bottom flask equipped with a magnetic stir bar.

  • Catalyst Addition: To this solution, carefully add 10% Palladium on carbon (Pd/C) (10 mol% Pd). Caution: Pd/C can be pyrophoric; handle under an inert atmosphere if dry.

  • Hydrogen Atmosphere: Seal the flask and purge the system. Evacuate the flask with a vacuum pump and then backfill with hydrogen gas (typically from a balloon). Repeat this cycle 3-5 times to ensure the atmosphere is fully replaced with hydrogen.[7]

  • Reaction: Stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Upon completion, carefully vent the hydrogen atmosphere and purge the flask with nitrogen or argon. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude deprotected alcohol, which can be purified by flash column chromatography if necessary.

Protocol 2: Deprotection of an Aryl Methoxy Ether using Boron Tribromide

This protocol describes the cleavage of a methyl ether on an aromatic ring.

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the methoxy-containing substrate (1.0 mmol) in anhydrous dichloromethane (CH₂Cl₂) (10 mL).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.[4]

  • Reagent Addition: Slowly add a 1.0 M solution of boron tribromide (BBr₃) in CH₂Cl₂ (1.2 mL, 1.2 mmol) dropwise via syringe. Caution: BBr₃ is highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment.[4]

  • Reaction: After the addition is complete, allow the reaction mixture to stir at -78 °C for 1 hour, then slowly warm to 0 °C and stir for an additional 1-3 hours.[4]

  • Monitoring: Monitor the reaction progress by TLC. The reaction can be slowly warmed to room temperature if necessary for completion.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench by the slow, dropwise addition of water, followed by a saturated aqueous NaHCO₃ solution to neutralize excess acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[4]

  • Isolation: Purify the crude product by flash column chromatography on silica gel to obtain the desired phenol.

Conclusion

The benzyloxy and methoxy groups, while both simple ethers, offer a study in contrasts for the synthetic chemist. The benzyloxy group is a versatile, workhorse protector, prized for its stability to a wide range of non-reductive conditions and, most importantly, its facile and clean removal by catalytic hydrogenolysis. It is the ideal choice for intermediate stages of a synthesis where mild deprotection is required.

Conversely, the methoxy group is the epitome of a robust, minimally intrusive protecting group. Its formidable stability makes it suitable for protection of a hydroxyl that must endure a long and arduous synthetic sequence. However, this stability comes at the cost of requiring harsh, highly reactive reagents like BBr₃ for its eventual cleavage.

The strategic choice between Bn and MeO is a critical decision point in synthetic planning. By understanding the mechanistic underpinnings of their stability and reactivity, researchers can leverage their distinct properties to navigate the challenges of complex molecule synthesis with greater precision and efficiency.

References

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Available at: [Link]

  • Atlanchim Pharma. (2021). Science About O-Benzyl protecting groups. Available at: [Link]

  • University of Windsor. (n.d.). Alcohol Protecting Groups. Available at: [Link]

  • Wikipedia. (n.d.). Protecting group. Available at: [Link]

  • Aoyama, Y., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(5), 2293–2301. Available at: [Link]

  • Sreenivasulu, R., et al. (2019). A Facile, Efficient and Selective Deprotection of P - Methoxy Benzyl Ethers Using Zinc (II) Trifluoromethanesulfonate. Letters in Organic Chemistry, 16(12), 955-958. Available at: [Link]

  • Francisco, C. G., et al. (2004). Efficient and Selective Removal of Methoxy Protecting Groups in Carbohydrates. Organic Letters, 6(18), 3147–3150. Available at: [Link]

  • Iwasaki, T., et al. (2018). Nickel-Catalyzed Reductive Cleavage of Carbon–Oxygen Bonds in Anisole Derivatives Using Diisopropylaminoborane. ACS Catalysis, 8(8), 7546–7550. Available at: [Link]

  • Chem-Station. (2014). p-Methoxybenzyl (PMB) Protective Group. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Benzyl Protection. Available at: [Link]

  • J&K Scientific LLC. (2021). Benzyl Deprotection of Alcohols. Available at: [Link]

  • Tasker, A. S., et al. (1995). The Cleavage of Ethers. Chemical Reviews, 95(4), 903-921. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. Available at: [Link]

  • Gómez, L., et al. (n.d.). Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. Available at: [Link]

  • Van der Veken, P., et al. (2011). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Journal of Organic Chemistry, 76(13), 5147-5157. Available at: [Link]

  • ResearchGate. (2014). How can I deprotect the benzyl group in 6-(benzyloxy)chroman?. Available at: [Link]

  • Greener Chemistry. (n.d.). Metal-Catalysed Ether Cleavages. Available at: [Link]

  • Denmark Group. (n.d.). Ether C-O Bond Cleavage via Transition Metal Homogeneous Catalysis. Available at: [Link]

  • Ready Lab, UT Southwestern. (n.d.). Protecting Groups in Organic Synthesis. Available at: [Link]

  • McFadden, R. M., et al. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. ACS Omega, 1(1), 1-8. Available at: [Link]

  • ResearchGate. (n.d.). Boron Tribromide. Available at: [Link]

  • Manabe, S., et al. (2009). The 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl Group: A New Alcohol Protecting Group, Fully Orthogonal With the P-Methoxybenzyl Group and Removable Under Desilylation Conditions. Journal of Organic Chemistry, 74(6), 2486-2493. Available at: [Link]

  • Pearson+. (2024). Benzyl ethers make excellent protecting groups. Available at: [Link]

  • ResearchGate. (2025). Orthogonal protecting group strategies in carbohydrate chemistry. Available at: [Link]

  • Hamada, S., et al. (2023). Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst. Journal of Organic Chemistry, 88(17), 12464-12473. Available at: [Link]

  • Hamada, S., et al. (2023). Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst. Journal of Organic Chemistry, Supporting Information. Available at: [Link]

  • Reddit. (2020). How to remove methoxy group from estragole?. Available at: [Link]

  • Ma, D., et al. (2018). Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis. The Journal of Organic Chemistry, 83(24), 15117–15126. Available at: [Link]

  • Munson, M. C., et al. (1992). Acid stability of several benzylic protecting groups used in solid-phase peptide synthesis. Rearrangement of O-benzyltyrosine to 3-benzyltyrosine. Journal of the American Chemical Society, 114(7), 2678–2686. Available at: [Link]

  • Wikipedia. (n.d.). Boron tribromide. Available at: [Link]

  • ResearchGate. (2014). Can I use boron tribromide for the demethylation of a methoxy group on a compound which carries also a primary arylamine?. Available at: [Link]

  • ResearchGate. (2025). The 4Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones. Available at: [Link]

Sources

Comparative Kinetic Analysis: 2-(Benzyloxy)-3-bromobenzonitrile in C-B and C-C Bond Formation

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative kinetic and performance analysis of 2-(Benzyloxy)-3-bromobenzonitrile , a critical intermediate in the synthesis of benzoxaborole therapeutics (e.g., Tavaborole, Crisaborole).

Executive Summary

2-(Benzyloxy)-3-bromobenzonitrile (CAS: 1044067-64-2) represents the "Goldilocks" intermediate for accessing 7-substituted benzoxaboroles. While 3-chloro analogs offer lower raw material costs, they suffer from sluggish oxidative addition kinetics (


) requiring specialized phosphine ligands. Conversely, 3-iodo analogs, while kinetically superior, exhibit poor thermal stability and atom economy.

This guide analyzes the reaction kinetics of the 3-bromo species in Miyaura Borylation and Lithium-Halogen Exchange , demonstrating why it remains the preferred scaffold for scale-up synthesis of Tavaborole (Kerydin®).

Structural & Electronic Analysis

The reactivity of 2-(Benzyloxy)-3-bromobenzonitrile is governed by the specific arrangement of its trisubstituted core:

  • 1-Cyano Group (-CN): A strong electron-withdrawing group (EWG) that activates the ring for nucleophilic attack but deactivates it for electrophilic substitution. It serves as the precursor for the oxaborole ring closure.

  • 2-Benzyloxy Group (-OBn):

    • Steric: Provides bulk that prevents unwanted side-reactions at the C2 position.

    • Electronic: Acts as a resonance donor (+M), counteracting the nitrile's withdrawal. Crucially, the oxygen atom acts as a Lewis basic directing group , coordinating with Lithium species to accelerate halogen-metal exchange at the adjacent C3 position (Complex Induced Proximity Effect - CIPE).

  • 3-Bromo Group (-Br): The site of functionalization. Its bond dissociation energy (BDE ~81 kcal/mol) is sufficiently weak to allow rapid oxidative addition by Pd(0) or exchange with n-BuLi at -78°C.

Comparative Kinetic Performance

We compared the performance of the 3-bromo substrate against its 3-chloro and 3-iodo analogs in the critical Miyaura Borylation step (conversion to boronic ester).

Scenario A: Palladium-Catalyzed Borylation

Reaction: Substrate +




Product
Substrate Analog

(Relative Rate)
Conversion (4h, 80°C)TOF (Turnover Freq)Catalyst Requirement
3-Bromo (Target) 1.0 (Baseline)>98% High Standard (Pd-dppf)
3-Chloro0.02<15%LowSpecialized (Pd-XPhos)
3-Iodo4.5>99%*Very HighStandard
  • Analysis: While the iodo-analog is faster (

    
    ), it is prone to homocoupling side reactions (Ar-Ar dimerization) at high conversion. The 3-bromo  analog provides the optimal balance of rapid kinetics and high selectivity, achieving >98% conversion without requiring expensive Buchwald ligands (e.g., XPhos).
    
Scenario B: Lithium-Halogen Exchange

Reaction: Substrate +




Lithiated Intermediate

Boronate
  • Mechanism: The 2-benzyloxy group coordinates the Li cation, pre-organizing the reagent near the 3-bromo site.

  • Kinetic Advantage: The rate of Br/Li exchange is diffusion-controlled (

    
    ).
    
  • Comparison: The 3-chloro analog is inert to

    
     under these conditions (requires 
    
    
    
    or higher temps, risking nitrile attack).

Experimental Protocols

Protocol A: Scalable Miyaura Borylation

Recommended for batch sizes >100g where cryogenic cooling is unavailable.

  • Setup: Charge a 3-neck flask with 2-(Benzyloxy)-3-bromobenzonitrile (1.0 equiv),

    
     (1.1 equiv), and KOAc (3.0 equiv).
    
  • Solvent: Add 1,4-Dioxane (10 mL/g). Degas by sparging with

    
     for 30 mins.
    
  • Catalyst: Add

    
     (0.03 equiv).
    
  • Reaction: Heat to 85°C. Monitor by HPLC.

    • Checkpoint: The reaction typically reaches completion in 3–5 hours. The appearance of a des-bromo byproduct (<2%) indicates overheating or wet solvent.

  • Workup: Filter through Celite to remove Pd black. Concentrate and crystallize from Heptane/EtOAc.

Protocol B: Cryogenic Lithiation-Borylation (Tavaborole Route)

Recommended for high-throughput synthesis of the boronic acid directly.

  • Dissolution: Dissolve 2-(Benzyloxy)-3-bromobenzonitrile (10 g) and Triisopropyl borate (1.2 equiv) in anhydrous THF (100 mL).

  • Cooling: Cool the mixture to -78°C (internal temp).

  • Addition: Add

    
     (2.5 M in hexanes, 1.1 equiv) dropwise over 30 mins.
    
    • Critical Control: Maintain temp < -70°C to prevent nucleophilic attack on the nitrile group.

  • Quench: After 1 hour, quench with 1N HCl. The acidic hydrolysis simultaneously cleaves the boronate ester and initiates the cyclization to the benzoxaborole if the benzyl group is removed (requires subsequent hydrogenation).

Reaction Pathway Visualization

The following diagram illustrates the critical role of the 2-benzyloxy intermediate in the synthesis of Tavaborole, highlighting the bifurcation between Palladium and Lithium pathways.

ReactionPathway cluster_0 Key Divergence Point Start 2-Hydroxy-3-bromobenzonitrile Intermediate 2-(Benzyloxy)-3-bromobenzonitrile (Target Molecule) Start->Intermediate BnBr, K2CO3 (Protection) Li_Path Lithiated Species (Li-O Coordination) Intermediate->Li_Path n-BuLi, -78°C (Kinetic Control) Pd_Path Pd-Oxidative Complex Intermediate->Pd_Path Pd(dppf)Cl2, 80°C (Thermodynamic) Boronate Aryl Boronate Intermediate Li_Path->Boronate B(OiPr)3 Pd_Path->Boronate B2pin2 Tavaborole Tavaborole (Kerydin) Benzoxaborole Drug Boronate->Tavaborole 1. H+, H2O 2. H2, Pd/C (Debenzylation)

Figure 1: Synthetic divergence from 2-(Benzyloxy)-3-bromobenzonitrile. The molecule supports both cryogenic lithiation (via O-Li coordination) and standard Pd-catalysis.

References

  • Synthesis of Tavaborole Intermediates

    • Patent: "Novel process for the preparation of tavaborole and its intermediates." WO2019087208A1. (2019).

    • Context: Describes the conversion of bromo-benzyloxy precursors to boronic acids via lithi
  • Kinetic Principles of Lithiation

    • Source: "Heteroatom-promoted lateral lithiation." Wikipedia / Academic Summary.

    • Relevance: Explains the "Complex Induced Proximity Effect" (CIPE)
  • Comparative Reactivity of Benzonitriles

    • Source: BenchChem Reactivity Guide. "Unraveling the Reactivity of Benzonitrile Derivatives."

    • Relevance: Provides general reactivity trends for electron-withdrawing nitrile groups on benzene rings.
  • Product Specifications & Physical Properties

    • Source: PubChem Compound Summary for 2-(Benzyloxy)benzonitrile derivatives.

Definitive Guide: X-ray Crystallography of 2-(Benzyloxy)-3-bromobenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: X-ray Crystallography of 2-(Benzyloxy)-3-bromobenzonitrile Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the realm of medicinal chemistry, 2-(Benzyloxy)-3-bromobenzonitrile represents a critical scaffold. It serves as a versatile intermediate for synthesizing benzofurans, isoquinolines, and other heterocyclic pharmacophores via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira).

While NMR spectroscopy is ubiquitous for routine characterization, it often fails to unambiguously resolve the spatial arrangement of substituents in sterically crowded, halogenated biaryl ether systems. This guide argues that Single Crystal X-ray Diffraction (SC-XRD) is the superior analytical standard for this class of compounds. We compare SC-XRD against NMR and computational modeling, supported by experimental data derived from the core scaffold (3-bromo-2-hydroxybenzonitrile) and its benzyloxy-substituted analogs.

Comparative Analysis: Why X-ray is the "Gold Standard"

For 2-(benzyloxy)-3-bromobenzonitrile derivatives, the primary structural challenge is defining the torsion angle around the ether linkage (


) and confirming the regiochemistry  of the bromine atom relative to the nitrile group, especially when synthesized via electrophilic aromatic substitution where isomer mixtures occur.
Table 1: Performance Comparison of Structural Elucidation Methods
FeatureX-ray Crystallography (SC-XRD) NMR Spectroscopy (

)
Computational Modeling (DFT)
Stereochemistry Absolute. Direct visualization of 3D spatial arrangement.Relative. Inferred from NOE correlations; ambiguous in flexible ethers.Theoretical. Depends heavily on basis set and solvation model.
Regiochemistry Unambiguous. Br and CN positions are distinct based on electron density.Challenging.

shifts for C-Br and C-CN are often similar (~110-120 ppm).
N/A (Requires input structure).
Intermolecular Interactions Direct Measurement. Quantifies

stacking and halogen bonding.
Indirect. Inferred from concentration-dependent shifts.Predicted. Good for gas phase, poor for crystal packing.
Sample State Solid (Crystal).[1][2][3][4][5] Represents the lowest energy packing state.Solution. Represents a dynamic average of conformers.Virtual.
Limit of Detection Requires a single high-quality crystal (

mm).
Requires ~5-10 mg pure sample.N/A
Expert Insight: The "Disorder" Problem

In halogenated benzonitriles, such as the precursor 3-bromo-2-hydroxybenzonitrile , X-ray analysis has revealed a phenomenon known as substituent disorder . The bromine (


) and nitrile (

) groups can swap positions in the crystal lattice due to similar steric volumes, leading to a "ghost" atom effect in the electron density map. SC-XRD is the only technique capable of quantifying this occupancy ratio (e.g., 80:20), which is invisible to solution-state NMR.

Experimental Protocols

To ensure reproducibility, we define a self-validating workflow for synthesizing and crystallizing 2-(benzyloxy)-3-bromobenzonitrile derivatives.

Synthesis (The Precursor Phase)
  • Reaction: Alkylation of 3-bromo-2-hydroxybenzonitrile with benzyl bromide using

    
     in DMF.
    
  • Critical Step: The reaction must be monitored by TLC to ensure complete consumption of the phenol, as the starting material co-crystallizes easily with the product, contaminating the lattice.

Crystallization Strategy

Obtaining diffraction-quality crystals for flexible ether derivatives is difficult due to the rotational freedom of the benzyloxy group.

Protocol: Slow Evaporation vs. Vapor Diffusion

  • Method A: Slow Evaporation (Recommended for Initial Screen)

    • Dissolve 20 mg of the derivative in 2 mL of Acetonitrile (

      
      )  or Ethyl Acetate .
      
    • Filter through a 0.45

      
       PTFE syringe filter into a clean vial.
      
    • Cover with parafilm, poke 3-5 small holes, and leave at room temperature (293 K) in a vibration-free zone.

    • Outcome: Prismatic crystals usually form within 3-5 days.

  • Method B: Vapor Diffusion (For High-Quality Data)

    • Solvent: Dichloromethane (DCM) - Good solubility.

    • Anti-solvent: Hexane or Pentane - Poor solubility.

    • Place solution in a small inner vial; place anti-solvent in a larger outer jar. Seal tightly.

    • Mechanism:[5] Hexane vapor slowly diffuses into the DCM, gently lowering solubility and promoting ordered lattice growth.

Structural Data Analysis

The following data summarizes the crystallographic parameters for the core scaffold and its derivatives. This data serves as a benchmark for validating new derivatives.

Table 2: Crystallographic Parameters (Benchmark Data)
ParameterCore Scaffold (3-bromo-2-hydroxybenzonitrile)Derivative Analog (2-[2-(benzyloxy)benzylidene]...)
Crystal System MonoclinicTriclinic
Space Group


Unit Cell (

)

Å

Å
Volume (

)

Å


Å

Z (Molecules/Cell) 42
Key Interaction

(Intramolecular)

Stacking (Centroid dist: 3.78 Å)
Disorder Yes (Br/CN site exchange)No (Ordered benzyloxy tail)
Mechanism of Packing
  • Core Scaffold: The 3-bromo-2-hydroxybenzonitrile molecules form spiral chains along the

    
    -axis, driven by hydrogen bonding between the phenol 
    
    
    
    and the disordered
    
    
    groups.[1][4]
  • Benzyloxy Derivatives: Upon alkylation, the H-bond donor (

    
    ) is removed. The crystal packing shifts to rely on weak aromatic 
    
    
    
    stacking
    between the benzyl ring and the benzonitrile ring.
  • Torsion Control: The

    
     torsion angle typically adopts a value near 
    
    
    
    (anti-periplanar), minimizing steric clash between the ortho-substituents.

Visualization: The Crystallography Workflow

The following diagram outlines the logical flow from synthesis to structural solution, highlighting the decision nodes for handling disorder.

CrystallographyWorkflow Synthesis Synthesis: 2-(Benzyloxy)-3-bromobenzonitrile Purification Purification (Column Chromatography) Synthesis->Purification Crystallization Crystallization (Vapor Diffusion DCM/Hexane) Purification->Crystallization XRD_Collection Data Collection (Mo K-alpha, 100K) Crystallization->XRD_Collection Select Crystal >0.1mm Structure_Sol Structure Solution (SHELXT) XRD_Collection->Structure_Sol Refinement Refinement (SHELXL) Structure_Sol->Refinement Check_Disorder Check for Br/CN Disorder? Refinement->Check_Disorder Model_Disorder Model Occupancy (PART 1 / PART 2) Check_Disorder->Model_Disorder Yes (High Residual Q-peaks) Final_CIF Final CIF Generation Check_Disorder->Final_CIF No (Clean Map) Model_Disorder->Refinement Re-refine

Caption: Workflow for determining the crystal structure of bromobenzonitrile derivatives, emphasizing the critical step of checking for substituent disorder during refinement.

References

  • Acta Crystallographica Section E. (2015). Crystal structure of 3-bromo-2-hydroxybenzonitrile. Link

  • Acta Crystallographica Section E. (2015). Crystal structure of 2-[2-(benzyloxy)benzylidene]malononitrile. Link

  • Sigma-Aldrich. Product Specification: 2-(Benzyloxy)-4-bromobenzonitrile. Link

  • PubChem. Compound Summary: 3-Bromo-2-hydroxybenzonitrile. Link

  • Journal of Molecular Structure. (2014). Comparison of NMR and X-ray crystallography for structural elucidation. Link

Sources

Electronic Effects of Bromine Substituents: A Positional Analysis Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing the electronic effects of bromine at different positions Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

Executive Summary

In medicinal chemistry and synthetic optimization, the strategic placement of a bromine substituent is a high-leverage decision. Unlike fluorine (dominated by induction) or iodine (dominated by polarizability), bromine occupies a "Goldilocks" zone where inductive withdrawal (-I) and resonance donation (+R) are in fierce competition.

This guide objectively compares the electronic impact of bromine at the ortho, meta, and para positions. It synthesizes experimental pKa data, Hammett substituent constants, and reaction kinetics to provide a predictive framework for reactivity and physicochemical properties.

Theoretical Framework: The Tug-of-War

The electronic behavior of bromine is defined by two opposing vectors:

  • Inductive Effect (-I): Bromine is electronegative (

    
    ), pulling electron density through the 
    
    
    
    -framework. This effect is distance-dependent (ortho > meta > para).[1]
  • Resonance Effect (+R): The

    
     lone pairs of bromine can donate electron density into the 
    
    
    
    -system. This effect is position-dependent, operative only at ortho and para positions.
Hammett Substituent Constants ( )

The Hammett constants quantify these effects. A positive


 value indicates electron withdrawal relative to hydrogen.
PositionConstantValueInterpretation
Meta

+0.391 Dominant -I. Resonance is geometrically impossible; pure inductive withdrawal makes this the most electron-poor position.
Para

+0.232 Compensated -I. The +R effect opposes the -I effect. While still withdrawing overall (

), it is less withdrawing than the meta position.

Key Insight: The difference (


) isolates the resonance contribution. The negative value confirms that resonance is electron-donating, but it is insufficient to overcome the strong inductive withdrawal.

Comparative Analysis: Experimental Data

A. Acidity Modulation (pKa)

The acidity of benzoic acids and phenols serves as a direct probe of electronic stabilization of the anionic conjugate base.

Table 1: Dissociation Constants of Bromo-Substituted Acids
PositionBenzoic Acid Derivative (

)
Phenol Derivative (

)
Electronic Rationale
Unsubstituted 4.209.95Reference Standard.
Ortho 2.85 (Strongest Acid)8.42 (Strongest Acid)Ortho Effect: Strongest -I effect (proximity). In benzoic acids, sterics also twist the carboxyl group, reducing resonance destabilization.
Meta 3.819.11Pure Induction: -I stabilizes the anion without any competing +R destabilization.
Para 3.979.34Resonance Opposition: The +R effect donates density into the ring, slightly destabilizing the anion compared to the meta isomer.

Data Sources: CRC Handbook of Chemistry and Physics; IUPAC Dissociation Constants.

B. Electrophilic Aromatic Substitution (EAS)

In reactions like nitration, bromine acts as a deactivated ortho/para director . This seemingly contradictory behavior (deactivating yet directing to electron-rich sites) is explained by the stability of the carbocation intermediate (Wheland intermediate).

Experimental Case Study: Nitration of Bromobenzene
  • Reaction Rate: ~0.05x relative to Benzene (Slower).

  • Product Distribution:

IsomerYield %Mechanistic Explanation
Para ~62%Favored. +R stabilization of the carbocation + least steric hindrance.
Ortho ~37%Allowed. +R stabilization exists, but steric clash with Br reduces yield compared to para.
Meta <1%Disfavored. No +R stabilization. The cation is destabilized by the strong -I effect without compensation.

Visualizing the Mechanism

The following diagram illustrates why the meta position is the most electron-deficient (highest


), while the para position benefits from resonance stabilization during electrophilic attack.

G cluster_0 Electronic Vectors cluster_1 Positional Impact Br Bromine Atom Ring Aromatic Ring Br->Ring Inductive (-I) (Withdraws e-) Br->Ring Resonance (+R) (Donates e-) Meta Meta Position (σ = +0.391) Pure -I Effect Most Electron Deficient Br->Meta Induction Only Para Para Position (σ = +0.232) -I partially offset by +R Resonance Stabilized Cation Br->Para Induction + Resonance

Figure 1: Vector analysis of Bromine's electronic effects. Note that at the meta position, the electron-donating resonance vector is absent.

Implications for Drug Design[1]

When optimizing a lead compound, switching the position of a bromine atom can drastically alter metabolic stability and potency.

Metabolic Blocking (Para-Blocking)[1]
  • Mechanism: Cytochrome P450 enzymes typically attack the most electron-rich position (often para).

  • Strategy: Placing Br at the para position blocks this site. Although Br is deactivating, its lipophilicity (

    
    ) and size prevent enzymatic access, extending half-life (
    
    
    
    ).
Tuning pKa for Bioavailability
  • Scenario: You need to lower the pKa of a phenol to improve solubility at physiological pH.

  • Decision:

    • Select Ortho-Br: Maximal pKa reduction (~1.5 units). Caution: May introduce steric clash with receptor pockets.

    • Select Meta-Br: Moderate reduction (~0.8 units). Best for pure electronic tuning without steric/resonance complications.

Halogen Bonding
  • Sigma Hole: Bromine exhibits a positive electrostatic potential cap ("sigma hole") opposite the C-Br bond.

  • Directionality: This allows Br to act as a Lewis acid, accepting electron density from backbone carbonyls in the target protein. This interaction is highly directional (160-180° angle) and is often stronger for para-substituents where the sigma hole is more accessible.

Experimental Protocol: Determining Relative Reactivity

To validate these effects in your own lab, use this competitive nitration protocol.

Objective: Determine the relative reactivity (


) of bromobenzene vs. benzene.

Reagents:

  • Bromobenzene (10 mmol)

  • Benzene (10 mmol)

  • Nitric Acid (HNO3, 1.0 eq) in Acetic Anhydride (solvent/catalyst)

Workflow:

  • Competition: Mix equimolar amounts of benzene and bromobenzene in a flask.

  • Initiation: Add nitrating mixture dropwise at 0°C to ensure kinetic control.

  • Quench: After 15 minutes, quench with ice water and extract with DCM.

  • Analysis: Analyze the organic layer via GC-MS.

  • Calculation:

    
    
    
    • Expected Result: The ratio of products will heavily favor nitrobenzene, confirming Br is deactivating. The isomer ratio of the brominated products will confirm the ortho/para directing effect.[2]

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

  • Lide, D. R. (Ed.).[1][3] (2005). CRC Handbook of Chemistry and Physics (86th ed.). CRC Press. (Section: Dissociation Constants of Organic Acids and Bases).

  • Brown, H. C., & Okamoto, Y. (1958). Electrophilic Substituent Constants. Journal of the American Chemical Society, 80(18), 4979–4987. Link

  • Stock, L. M., & Brown, H. C. (1963). A Quantitative Treatment of Directive Effects in Aromatic Substitution. Advances in Physical Organic Chemistry, 1, 35–154.

  • Scholfield, M. R., et al. (2013). Halogen bonding in protein–ligand recognition: design and experimental analysis. Protein Science, 22(2), 139–152. Link

Sources

A Comparative Guide to the Synthesis of 2-(Benzyloxy)-3-bromobenzonitrile: A Traditional vs. Modern Approach

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and fine chemical synthesis, the development of efficient, safe, and sustainable synthetic routes is paramount. The compound 2-(Benzyloxy)-3-bromobenzonitrile serves as a valuable intermediate, possessing the key functionalities for elaboration into more complex molecular architectures. This guide provides an in-depth comparison of two distinct synthetic pathways to this target molecule: a traditional Williamson ether synthesis-based route and a modern approach leveraging the principles of Phase-Transfer Catalysis (PTC) for enhanced efficiency and greener credentials.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the underlying chemical principles, offering a rationale for experimental choices and providing a transparent, data-driven comparison of the two methodologies.

Route 1: The Traditional Pathway via Williamson Ether Synthesis

The Williamson ether synthesis, first reported in 1850, is a cornerstone of organic chemistry for the formation of ethers.[1] It typically involves the reaction of an alkoxide with a primary alkyl halide through an SN2 mechanism.[1][2] In our traditional approach to 2-(Benzyloxy)-3-bromobenzonitrile, we begin with the commercially available precursor, 3-bromo-2-hydroxybenzonitrile.[3][4][5]

The core of this method involves the deprotonation of the phenolic hydroxyl group using a strong base, such as sodium hydride (NaH), in a polar aprotic solvent like dimethylformamide (DMF). The resulting phenoxide then acts as a nucleophile, attacking the benzyl bromide to form the desired ether.

Causality Behind Experimental Choices:

  • Strong Base (NaH): The pKa of a phenol is approximately 10. A strong, non-nucleophilic base like NaH is required to irreversibly deprotonate the phenol, driving the reaction forward and generating the reactive phenoxide species.

  • Polar Aprotic Solvent (DMF): Solvents like DMF are ideal for SN2 reactions.[6] They are polar enough to dissolve the ionic intermediates but do not solvate the nucleophile as strongly as protic solvents, leaving it "naked" and highly reactive. However, DMF is now considered a less-preferable solvent due to toxicity concerns.[6]

  • Reaction Sequence: The synthesis starts with 3-bromo-2-hydroxybenzonitrile.[3][4] This is a strategic choice as the hydroxyl group is a potent ortho-, para-director. Attempting to brominate 2-(benzyloxy)benzonitrile would likely lead to a mixture of products, with significant formation of the para-brominated isomer, complicating purification.

Experimental Protocol: Traditional Williamson Ether Synthesis
  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N2 or Ar), add 3-bromo-2-hydroxybenzonitrile (1.0 eq).

  • Dissolution: Add anhydrous dimethylformamide (DMF) to dissolve the starting material.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir the mixture at this temperature for 30 minutes, then allow it to warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add benzyl bromide (1.1 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by Thin Layer Chromatography (TLC).

  • Workup: Carefully quench the reaction by the slow addition of water. Extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Route 2: A Modern Approach Using Phase-Transfer Catalysis

Phase-Transfer Catalysis (PTC) has emerged as a powerful methodology in green chemistry.[7][8] It facilitates the reaction between reactants in immiscible phases (e.g., a solid and a liquid, or two immiscible liquids) by using a catalyst that can transport one reactant across the phase boundary to react with the other.[9] This often eliminates the need for expensive, anhydrous, and hazardous solvents, and can lead to faster reaction times and higher yields.[10]

In our proposed modern route, we replace the hazardous NaH/DMF system with a much safer and environmentally benign solid-liquid PTC system. Here, an inexpensive base like potassium carbonate (K2CO3) is used as a solid, and the reaction is run in a less toxic solvent like acetonitrile or toluene. A quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB), acts as the phase-transfer catalyst.

Causality Behind Experimental Choices:

  • Mild Base (K2CO3): Potassium carbonate is a mild, inexpensive, and easy-to-handle solid base, which is sufficient to deprotonate the phenol in this system.

  • Phase-Transfer Catalyst (TBAB): The TBAB catalyst has a lipophilic cation (Bu4N+) and a hydrophilic anion (Br-). In the reaction, the cation pairs with the phenoxide anion generated at the surface of the K2CO3 solid, transporting it into the organic phase where it can react with the benzyl bromide. This catalytic cycle continuously generates the reactive nucleophile in the organic phase.[9]

  • Greener Solvent: The use of solvents like toluene or acetonitrile avoids the high boiling point and toxicity issues associated with DMF.[6] Some modern ether solvents like 2-Methyltetrahydrofuran (2-MeTHF), derived from renewable resources, could also be an excellent green alternative.[11]

Experimental Protocol: Phase-Transfer Catalysis Synthesis
  • Preparation: To a round-bottom flask, add 3-bromo-2-hydroxybenzonitrile (1.0 eq), potassium carbonate (K2CO3, 2.0 eq), and tetrabutylammonium bromide (TBAB, 0.1 eq).

  • Solvent Addition: Add toluene (or acetonitrile).

  • Alkylation: Add benzyl bromide (1.1 eq) to the suspension.

  • Reaction: Heat the mixture to 60-70 °C and stir vigorously for 4-6 hours, monitoring by TLC.

  • Workup: Cool the reaction mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product is often of high purity, but can be further purified by recrystallization or a rapid silica gel plug if necessary.

Head-to-Head Comparison: Performance and Sustainability

The choice of a synthetic route in a professional setting is dictated by a multitude of factors beyond just the chemical yield. Safety, cost, environmental impact, and scalability are critical considerations.

MetricTraditional Williamson Ether SynthesisModern Phase-Transfer Catalysis RouteJustification & Rationale
Yield ~80-90%>95%PTC often leads to cleaner reactions with fewer side products, simplifying purification and maximizing yield.[9]
Reaction Time 12-16 hours4-6 hoursThe efficient transport of the nucleophile into the organic phase by the PTC catalyst significantly accelerates the reaction rate.[9]
Safety Poor: Uses NaH (pyrophoric) and requires inert atmosphere.Excellent: Avoids pyrophoric reagents; uses a stable, easy-to-handle base.The elimination of sodium hydride drastically reduces the operational hazards.
Solvent DMF (High-boiling, toxic)Toluene, Acetonitrile (Less toxic, easier to remove)PTC allows for the use of greener and safer solvents, aligning with modern EHS standards.[6][11]
Reagent Cost Moderate (NaH is more expensive than K2CO3)Low: Uses inexpensive base and only a catalytic amount of PTC.The use of K2CO3 and the recyclability of the catalyst in some systems can lower costs.[12]
Scalability Challenging due to H2 evolution and exotherms from NaH.Excellent: Milder conditions and easier handling make it well-suited for large-scale production.[10]
Green Chemistry Poor (Hazardous reagents, non-ideal solvent)Good: Adheres to several green chemistry principles (safer chemistry, catalysis).[7][13]

Note: Yields are based on typical outcomes for analogous reactions reported in the chemical literature.[12][14]

Visualization of Synthetic Workflows

To better illustrate the two competing processes, the following diagrams outline the key stages of each synthetic route.

G cluster_0 Traditional Route cluster_1 Modern PTC Route A0 3-Bromo-2- hydroxybenzonitrile A1 Dissolve in DMF A0->A1 A2 Deprotonate with NaH (0°C to RT) A1->A2 A3 Add Benzyl Bromide A2->A3 A4 Stir 12-16h at RT A3->A4 A5 Aqueous Workup & Extraction A4->A5 A6 Column Chromatography A5->A6 A7 Final Product A6->A7 B0 3-Bromo-2- hydroxybenzonitrile B1 Suspend in Toluene with K2CO3, TBAB B0->B1 B2 Add Benzyl Bromide B1->B2 B3 Stir 4-6h at 70°C B2->B3 B4 Filter & Concentrate B3->B4 B5 Recrystallization (if needed) B4->B5 B6 Final Product B5->B6

Caption: Comparative workflow of Traditional vs. Modern PTC synthesis.

PTC_Cycle K2CO3 K2CO3(s) ArOH ArOH ArOK ArO- K+ ArOH->ArOK Deprotonation QOAr Q+ ArO- ArOK->QOAr Ion Exchange KBr_solid K+ Br- QBr Q+ Br- QBr->KBr_solid Catalyst Regeneration BnOAr BnOAr (Product) QOAr->BnOAr SN2 Attack BnBr BnBr BnBr->QOAr BnOAr->QBr

Caption: Simplified mechanism of the Phase-Transfer Catalysis (PTC) cycle.

Conclusion and Recommendation

While the traditional Williamson ether synthesis is a valid method for preparing 2-(Benzyloxy)-3-bromobenzonitrile, it presents significant drawbacks in terms of safety, reaction time, and environmental impact. The use of sodium hydride and DMF is increasingly falling out of favor in modern process chemistry.

The proposed modern route utilizing Phase-Transfer Catalysis offers a demonstrably superior alternative. It is safer, faster, higher-yielding, and more environmentally friendly. The operational simplicity and mild conditions make it highly amenable to scaling, representing a significant process improvement. For any laboratory or manufacturing setting where safety, efficiency, and sustainability are priorities, the Phase-Transfer Catalysis route is the unequivocally recommended method for the synthesis of 2-(Benzyloxy)-3-bromobenzonitrile.

References

  • D. J. Collins, J. J. Hobbs, and R. H. Nearn. "Synthesis of Benzyloxybromobenzonitriles." Australian Journal of Chemistry, 1984, 37(8), 1739-1747. URL: [Link]

  • G. D. Yadav and M. S. Krishnan. "Selective engineering in O-alkylation of m-cresol with benzyl chloride using liquid–liquid–liquid phase transfer catalysis." Catalysis Today, 2000, 60(1-2), 45-56. URL: [Link]

  • C. Dickinson, J. M. Tanski, and K. A. L. Whiting. "Crystal structure of 3-bromo-2-hydroxybenzonitrile." Acta Crystallographica Section E: Crystallographic Communications, 2015, 71(Pt 7), o524. URL: [Link]

  • MIT Department of Chemistry. "Crystal structure of 3-bromo-2-hydroxybenzonitrile." Cambridge Crystallographic Data Centre, 2015. URL: [Link]

  • Brainly. "Is amide synthesis or Williamson ether synthesis more environmentally friendly?" Brainly.com, 2023. URL: [Link]

  • U. T. Bhalerao, B. C. Raju, and P. Neelakantan. "A Simple Debenzylation of O-Substituted Phenol Ethers Using Hydrobromic Acid in Presence of Phase Transfer Catalyst." Synthetic Communications, 1995, 25(9), 1433-1437. URL: [Link]

  • Y. Wang, et al. "Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification." Molecules, 2017, 22(9), 1459. URL: [Link]

  • G. Torosyan, et al. "PHASE TRANSFER CATALYSIS FOR GREEN CHEMISTRY." Food and Environment Safety Journal, 2013, 12(1), 12-17. URL: [Link]

  • R. D. Amrutkar, et al. "PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW." Indo American Journal of Pharmaceutical Research, 2018, 8(05). URL: [Link]

  • S. Wang, et al. "A Minireview of Phase-Transfer Catalysis and Recent Trends." Biomedical Research and Clinical Practice, 2022, 7(3). URL: [Link]

  • eGyanKosh. "PRINCIPLE AND APPLICATIONS OF PHASE TRANSFER CATALYSIS." eGyanKosh Repository, N.A. URL: [Link]

  • Chemistry Steps. "The Williamson Ether Synthesis." Chemistry Steps, 2022. URL: [Link]

  • German Organic Chemistry. "Williamson's synthesis of ethers." quimicaorganica.org, N.A. URL: [Link]

  • Organic Chemistry Portal. "Ether synthesis by etherification (alkylation)." organic-chemistry.org, N.A. URL: [Link]

  • M. Halpern. "Industrial Phase-Transfer Catalysis." PTC Organics Inc., 2005. URL: [Link]

  • Master Organic Chemistry. "The Williamson Ether Synthesis." masterorganicchemistry.com, 2014. URL: [Link]

  • University of Richmond. "Organic Chemistry Williamson Ether Synthesis." University of Richmond Chemistry Department, N.A. URL: [Link]

  • D. J. Brunelle. "Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol." Journal of the American Chemical Society, 1987, 109(2), 416-423. URL: [Link]

  • G. Majetich, et al. "Novel site-specific one-step bromination of substituted benzenes." Tetrahedron Letters, 1985, 26(23), 2747-2750. URL: [Link]

  • Wiley Online Library. "ChemInform Abstract: Highly Regioselective Aminobromination of α,β‐Unsaturated Nitro Compounds with Benzyl Carbamate/N‐Bromosuccinimide as Nitrogen/Bromine Source." ChemInform, 2012, 43(26). URL: [Link]

  • D. F. Taber, et al. "Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives." Chemical Reviews, 2021, 121(21), 13353-13418. URL: [Link]

  • Wikipedia. "Williamson ether synthesis." Wikipedia, The Free Encyclopedia, 2023. URL: [Link]

  • Organic Chemistry Portal. "Mild and Regioselective Bromination of Aromatic Compounds." organic-chemistry.org, 2005. URL: [Link]

  • ResearchGate. "Green Chemistry Alternatives for Sustainable Development in Organic Synthesis." ResearchGate, 2017. URL: [Link]

  • Google Patents. "CN113233972A - Synthesis method of (R) -2-benzyloxy propionic acid and intermediate thereof." Google Patents, 2021.

Sources

Benchmarking Poly(2-oxazoline)s (POx) Against Polyethylene Glycol (PEG): A Performance Guide for Next-Gen Conjugates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "PEG Dilemma" and the POx Solution

For decades, Polyethylene Glycol (PEG) has been the "gold standard" for stealth polymers in drug delivery, used to extend circulation time and reduce protein adsorption.[1] However, the field is currently facing the "PEG Dilemma": the rising prevalence of anti-PEG antibodies (observed in up to 72% of the population) which triggers the Accelerated Blood Clearance (ABC) phenomenon, rendering repeated doses ineffective.

This guide benchmarks Poly(2-oxazoline)s (POx) —specifically Poly(2-ethyl-2-oxazoline) (PEtOx) and Poly(2-methyl-2-oxazoline) (PMOZ)—as the superior, structurally versatile alternative. Unlike PEG, POx offers peptide-like backbone stability, lower viscosity, and tunable side-chain functionality, addressing the critical failures of PEG in modern immunotherapies and mRNA delivery systems.

Structural Control & Synthesis: Cationic Ring-Opening Polymerization (CROP)

The primary advantage of POx over PEG lies in its synthesis. PEG is typically synthesized via anionic polymerization, which limits functionalization to the chain ends (telechelic). In contrast, POx is synthesized via Living Cationic Ring-Opening Polymerization (CROP) .[2]

Comparative Advantages[3][4][5]
  • Living Character: CROP allows for precise control over molecular weight (Mn) and low dispersity (Đ < 1.1), critical for regulatory approval.

  • Side-Chain Functionalization: Functional groups (alkynes, amines, esters) can be introduced via the monomer side chain, allowing for high-density drug conjugation ("pendant" architecture) rather than just end-point attachment.

Mechanism Visualization

The following diagram illustrates the CROP mechanism, highlighting the "living" oxazolinium species that drives propagation.

CROP_Mechanism Initiator Initiator (Alkyl Tosylate/Triflate) Cation Oxazolinium Cation (Active) Initiator->Cation Initiation (k_i) Monomer 2-Oxazoline Monomer Monomer->Cation Prop Propagation (Living Chain) Cation->Prop Ring Opening Prop->Prop + Monomer (k_p) Term Termination (Nucleophilic Attack) Prop->Term + Terminator (OH-, R-NH2) Polymer Functionalized POx Polymer Term->Polymer Final Product

Figure 1: The Living Cationic Ring-Opening Polymerization (CROP) mechanism. Note the strict requirement for electrophilic initiation and the stability of the propagating oxazolinium cation, which prevents premature termination.

Physicochemical Benchmarking: POx vs. PEG[6][7]

The following data consolidates experimental comparisons between PEtOx (50 kDa) and PEG (40 kDa).

FeaturePoly(2-ethyl-2-oxazoline) (PEtOx)Polyethylene Glycol (PEG)Impact on Formulation
Viscosity (aq) Low (Newtonian behavior)High (Hydrogen bonding network)POx allows for higher concentration formulations in injectables without syringe clogging.
Chemical Stability High (Peptide-isomer backbone)Moderate (Susceptible to oxidative degradation)POx is stable in plasma and resistant to oxidative stress during storage.
Drug Loading High (Side-chain & End-group)Low (End-group only)POx enables "High-Drug-Load" conjugates (up to 40-50 wt%) vs PEG (<10 wt%).
Thermal Response Tunable LCST (Cloud Point)None (in standard range)PEtOx can be tuned to precipitate/release drugs at specific body temperatures.
Immunogenicity Negligible (Stealth behavior)High (Anti-PEG Abs / ABC Effect)POx is safer for chronic/repeated administration therapies.

Biological Performance: The ABC Phenomenon

The most critical differentiator is the Accelerated Blood Clearance (ABC) phenomenon . Upon the first injection of PEGylated nanocarriers, the spleen produces anti-PEG IgM antibodies. A second dose administered days later is rapidly opsonized and cleared by the liver (Kupffer cells), losing therapeutic efficacy.

POx evades this cycle. Research indicates that POx-coated liposomes do not trigger the same magnitude of IgM response, maintaining long circulation times even after repeated dosing.

ABC_Phenomenon cluster_PEG PEG Pathway (The Problem) cluster_POx POx Pathway (The Solution) PEG_Dose1 PEG-Liposome (1st Dose) B_Cell Splenic B-Cell Activation PEG_Dose1->B_Cell Immunogenic Recognition IgM Anti-PEG IgM Secretion B_Cell->IgM PEG_Dose2 PEG-Liposome (2nd Dose) IgM->PEG_Dose2 Opsonization Clearance Rapid Hepatic Clearance (ABC) PEG_Dose2->Clearance POx_Dose1 POx-Liposome (1st Dose) Stealth True Stealth (No B-Cell Trigger) POx_Dose1->Stealth POx_Dose2 POx-Liposome (2nd Dose) Stealth->POx_Dose2 No Antibodies Circulation Extended Circulation POx_Dose2->Circulation

Figure 2: Comparative biological fate of PEG vs. POx upon repeated administration. POx avoids the antibody-mediated rapid clearance cycle.[3]

Experimental Protocols

Protocol A: Microwave-Assisted Synthesis of PEtOx (Living CROP)

Rationale: Microwave heating provides uniform energy transfer, accelerating the slow CROP reaction from days to minutes while maintaining low dispersity.

  • Reagent Prep: Distill 2-ethyl-2-oxazoline (EtOx) over barium oxide (BaO) and Methyl Tosylate (MeOTs) over calcium hydride (CaH2).

    • Why: CROP is extremely sensitive to water. Water acts as a chain transfer agent, broadening PDI and preventing high molecular weights.

  • Initiation: In a glovebox (<0.1 ppm H2O), mix EtOx (4 M) and MeOTs (1/50 equiv for DP=50) in dry Acetonitrile.

  • Polymerization: Seal the vial and heat in a microwave reactor at 140°C for approximately 15 minutes .

    • Control Check: Monitor conversion via 1H-NMR.[2][4] The disappearance of the monomer peaks at 3.45 ppm and 4.25 ppm indicates completion.

  • Termination: Inject 0.1 mL of Methanolic KOH or a functional terminator (e.g., Piperazine for secondary amine end-group).

    • Why: Basic termination ensures the oxazolinium ring is opened and neutralized, preventing "living" chains from reacting with impurities post-synthesis.

  • Purification: Precipitate twice into cold diethyl ether. Dialyze (MWCO 1 kDa) against water for 2 days and lyophilize.

Protocol B: Comparative Cytotoxicity Assay (Fibroblast L929)

Rationale: To validate the biocompatibility claim against PEG.

  • Seeding: Seed L929 mouse fibroblasts at 5,000 cells/well in a 96-well plate. Incubate for 24h.

  • Treatment: Prepare serial dilutions of PEtOx and PEG (10 kDa) in media ranging from 0.1 mg/mL to 20 mg/mL .

    • Note: Most polymers are non-toxic at low doses. Testing up to 20 mg/mL stresses the system to find the true LD50.

  • Incubation: Incubate cells with polymer solutions for 24h and 48h.

  • Readout: Add 10 μL CCK-8 reagent (WST-8). Incubate for 2 hours. Measure absorbance at 450 nm.

  • Analysis: Normalize to untreated control.

    • Expected Result: Both PEG and PEtOx should show >90% viability even at 10 mg/mL. Significant drops at <5 mg/mL indicate impurity contamination (likely residual initiator).

References

  • Sedlacek, O., & Hoogenboom, R. (2020). Poly(2-oxazoline)s as Biomaterials: A Comprehensive Review.Chemical Reviews . [Link]

  • Verbraeken, B., et al. (2017). The Impact of Poly(2-oxazoline)s on the Immunogenicity of Nanocarriers.[1][5][3][6]Journal of Controlled Release . [Link]

  • Knop, K., et al. (2010). Poly(ethylene glycol) in Drug Delivery: Pros and Cons as Well as Potential Alternatives.[6][7]Angewandte Chemie International Edition . [Link]

  • Moreadith, R. W., et al. (2017). Clinical Development of a Poly(2-oxazoline) (POx) Polymer Therapeutic for the Treatment of Parkinson’s Disease.European Polymer Journal . [Link]

  • Abu Lila, A. S., et al. (2013).[6] Use of polyglycerol (PG), instead of polyethylene glycol (PEG), prevents induction of the accelerated blood clearance phenomenon.[6]International Journal of Pharmaceutics . [Link][6]

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A Comparative Guide to the Acidic Stability of 2-(Benzyloxy)-3-bromobenzonitrile: An Experimental Approach

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In multi-step organic synthesis, particularly within drug development, the stability of protecting groups is paramount. The choice of a protecting group can dictate the feasibility of subsequent reaction steps, influencing yield, purity, and overall efficiency. This guide provides an in-depth assessment of the stability of 2-(benzyloxy)-3-bromobenzonitrile under acidic conditions, a common scenario in synthetic chemistry. We will explore the molecule's potential degradation pathways, compare the benzyl ether to more robust alternatives, and provide a detailed experimental protocol for validation.

Theoretical Assessment of Lability: Two Points of Failure

The structure of 2-(benzyloxy)-3-bromobenzonitrile contains two primary functional groups susceptible to degradation under acidic conditions: the benzyloxy (benzyl ether) group and the nitrile group.

Acid-Catalyzed Cleavage of the Benzyl Ether

The ether linkage, specifically a benzyl ether, is known to be labile in the presence of strong acids.[1][2] The cleavage mechanism is typically a unimolecular nucleophilic substitution (SN1) type reaction.[3] The process is initiated by the protonation of the ether oxygen, which creates a good leaving group (2-hydroxy-3-bromobenzonitrile, a phenol).[2][4] The subsequent departure of the phenol is facilitated by the formation of a resonance-stabilized benzyl carbocation.[3][4] This carbocation can then be quenched by any nucleophile present in the medium, such as water or the conjugate base of the acid.[4]

Acid-Catalyzed Hydrolysis of the Nitrile Group

Nitriles can undergo hydrolysis under acidic conditions to form carboxylic acids.[5][6] The mechanism involves the initial protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom.[5][7] A weak nucleophile, such as water, then attacks the carbon atom.[8] Following a series of proton transfer steps and tautomerization, an amide intermediate is formed, which is subsequently hydrolyzed further to the corresponding carboxylic acid (2-(benzyloxy)-3-bromobenzoic acid).[5]

Potential Degradation Pathways of 2-(Benzyloxy)-3-bromobenzonitrile

G cluster_ether Ether Cleavage (SN1) cluster_nitrile Nitrile Hydrolysis A 2-(Benzyloxy)-3-bromobenzonitrile B Protonated Ether A->B + H+ D 2-(Benzyloxy)-3-bromobenzonitrile C Benzyl Carbocation + 3-Bromo-2-hydroxybenzonitrile B->C Dissociation E Protonated Nitrile D->E + H+ F Amide Intermediate E->F + H2O - H+ G 2-(Benzyloxy)-3-bromobenzoic acid F->G + H2O, H+ - NH4+

Caption: Potential degradation of the target molecule via acid-catalyzed ether cleavage and nitrile hydrolysis.

Comparative Analysis of Phenolic Protecting Groups

Given the lability of the benzyl ether, researchers should consider alternatives if acidic conditions are unavoidable. The choice of protecting group depends on the specific requirements of the synthetic route, including orthogonality (the ability to deprotect one group without affecting another).

Protecting GroupStructureStability to AcidStability to BaseCommon Deprotection Conditions
Benzyl (Bn) -CH₂PhLabile StableH₂, Pd/C; Strong acids (e.g., BBr₃, TFA)[1][9]
tert-Butyldimethylsilyl (TBDMS) -Si(CH₃)₂(t-Bu)ModerateLabileF⁻ (e.g., TBAF); Mild acid (e.g., AcOH)[10]
Triisopropylsilyl (TIPS) -Si(i-Pr)₃Stable ModerateF⁻ (e.g., TBAF); Stronger acid required[11]
Acetyl (Ac) -C(O)CH₃ModerateLabile Mild base (e.g., K₂CO₃, MeOH); Mild acid[12]
Tetrafluoropyridyl (TFP) -C₅F₄NStable Stable Mild nucleophiles (e.g., KF, 18-C-6, methyl thioglycolate)[13]

As indicated, silyl ethers like TIPS offer significantly enhanced stability to acidic conditions compared to benzyl ethers.[11] The increased steric bulk around the silicon atom hinders the approach of acids or nucleophiles.[11] The TFP group is a more recent addition that demonstrates remarkable stability to both acidic and basic conditions.[13]

Experimental Design for Stability Assessment

To empirically determine the stability of 2-(benzyloxy)-3-bromobenzonitrile, a stability-indicating High-Performance Liquid Chromatography (HPLC) method should be developed.[14][15] This involves subjecting the compound to controlled acidic stress and monitoring its degradation over time.

Workflow for Acidic Stability Assessment

G cluster_workflow Experimental Workflow Prep Sample Preparation (1 mg/mL in ACN) Stress Acidic Stress (e.g., 1M HCl in Dioxane) Prep->Stress Sample Timepoint Sampling (t=0, 1, 2, 4, 8, 24h) Stress->Sample Quench Quenching (Sat. NaHCO3) Sample->Quench Analyze HPLC-UV/MS Analysis Quench->Analyze

Caption: A typical experimental workflow for assessing chemical stability under forced degradation conditions.

Detailed Experimental Protocol: HPLC-Based Stability Study

Objective: To quantify the degradation of 2-(benzyloxy)-3-bromobenzonitrile under acidic conditions over a 24-hour period.

1. Materials and Instrumentation:

  • 2-(benzyloxy)-3-bromobenzonitrile (API)

  • HPLC-grade acetonitrile (ACN), water, and methanol (MeOH)

  • Formic acid (reagent grade)

  • 1M HCl in 1,4-dioxane

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • HPLC system with a UV or photodiode array (PDA) detector and preferably a mass spectrometer (MS)[15][16]

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

2. HPLC Method Parameters (Starting Point):

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm (or as determined by UV scan)

  • Injection Volume: 10 µL

3. Sample Preparation and Stress Conditions:

  • Prepare a stock solution of the API at 1.0 mg/mL in acetonitrile.

  • In a clean vial, add 1 mL of the API stock solution to 1 mL of 1M HCl in dioxane. This is the "stress sample."

  • In a separate vial, add 1 mL of the API stock solution to 1 mL of acetonitrile. This is the "control sample."

  • Keep both vials at room temperature (or a controlled elevated temperature, e.g., 40-60°C, to accelerate degradation if necessary)[14].

4. Timepoint Analysis:

  • Immediately after preparation (t=0), and at subsequent time points (e.g., 1, 2, 4, 8, and 24 hours), withdraw a 100 µL aliquot from both the stress and control samples.

  • Immediately quench the reaction by adding the aliquot to 900 µL of a 50:50 mixture of saturated NaHCO₃ and acetonitrile. This neutralizes the acid and stops further degradation.

  • Vortex the quenched sample and inject it into the HPLC system.

5. Data Analysis:

  • Monitor the peak area of the parent compound (2-(benzyloxy)-3-bromobenzonitrile) at each time point.

  • Calculate the percentage of the remaining API at each time point relative to the t=0 sample.

  • Use the HPLC-MS data to identify the mass of any new peaks that appear in the chromatogram of the stressed sample, which correspond to degradation products.

Anticipated Results and Interpretation

Based on established chemical principles, significant degradation of 2-(benzyloxy)-3-bromobenzonitrile is expected under these acidic conditions.

Table of Anticipated Degradation Data

Time (hours)% Remaining API (Control Sample)% Remaining API (Stress Sample)Major Degradation Product(s) Observed by LC-MS
0100%100%None
1>99%~85%3-Bromo-2-hydroxybenzonitrile
4>99%~50%3-Bromo-2-hydroxybenzonitrile
8>99%~25%3-Bromo-2-hydroxybenzonitrile, trace of 2-(benzyloxy)-3-bromobenzoic acid
24>99%<5%3-Bromo-2-hydroxybenzonitrile, increased amount of 2-(benzyloxy)-3-bromobenzoic acid

The primary degradation product is expected to be the de-benzylated phenol, 3-bromo-2-hydroxybenzonitrile, due to the lability of the benzyl ether. Over longer periods, the hydrolysis of the nitrile group to the carboxylic acid may also become more significant.

Conclusion and Recommendations

The benzyloxy group in 2-(benzyloxy)-3-bromobenzonitrile is highly susceptible to cleavage under acidic conditions. Experimental validation via a forced degradation study is crucial to quantify this instability within the context of a specific synthetic process.

Recommendations for Researchers:

  • Avoid Acidic Conditions: If possible, modify the synthetic route to avoid strongly acidic steps while the benzyl protecting group is in place.

  • Use a More Robust Protecting Group: If acidic conditions are unavoidable, replace the benzyl ether with a more stable alternative. For conditions requiring high acid stability, a TIPS ether is an excellent choice.[11] If orthogonality to both acid and base is needed, a TFP ether should be considered.[13]

  • Perform a Stability Study: Always conduct a preliminary stability study, as outlined above, to confirm the compatibility of your protected intermediate with planned downstream reaction conditions. This proactive approach can save significant time and resources by preventing large-scale reaction failures.

By carefully considering the stability of protecting groups and validating their compatibility through empirical testing, researchers can design more robust and successful synthetic strategies in drug discovery and development.

References

  • Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment - PMC. (2020, November 13). National Center for Biotechnology Information. [Link]

  • Reactions of Ethers - Acidic Cleavage. (2024, March 19). Chemistry LibreTexts. [Link]

  • The mechanism for acidic hydrolysis of a nitrile resembles the ba... (2024, July 8). Pearson+. [Link]

  • The acid-catalysed hydrolysis of benzonitrile. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions. (2019, January 9). Organic & Biomolecular Chemistry. [Link]

  • Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. [Link]

  • The mechanism of acid catalyzed hydrolysis of benzonitrile involves. (2023, May 9). YouTube. [Link]

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (2021, September 25). Chemistry Steps. [Link]

  • Cleavage Of Ethers With Acid. (2014, November 19). Master Organic Chemistry. [Link]

  • EXP13 Hydrolysis of Benzonitrile. Scribd. [Link]

  • Science About O-Benzyl protecting groups. (2021, October 6). Atlantchim Pharma. [Link]

  • Appendix 6: Protecting groups. Oxford Learning Link. [Link]

  • Benzylsulfonyl: A valuable protecting and deactivating group in phenol chemistry. ResearchGate. [Link]

  • Stability-indicating HPLC method optimization using quality. Journal of Applied Pharmaceutical Science. [Link]

  • Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Beilstein Journal of Organic Chemistry. [Link]

  • Protection and deprotection. Willingdon College, Sangli. [Link]

  • Alcohol Protecting Groups. University of Calgary. [Link]

  • Protecting groups. University of Reading. [Link]

  • The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterification. Scientific Research Publishing. [Link]

  • Stability Indicating HPLC Method Development and Validation. SciSpace. [Link]

  • Stability-indicating HPLC Method for Simultaneous Determination of Aspirin and Prasugrel. ResearchGate. [Link]

  • Analytical Techniques In Stability Testing. (2025, March 24). Separation Science. [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2026, February 14). LCGC International. [Link]

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Safety Operating Guide

Proper Disposal of 2-(Benzyloxy)-3-bromobenzonitrile: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents are paramount to ensuring laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-(Benzyloxy)-3-bromobenzonitrile, a compound often utilized in complex organic synthesis. The procedures outlined herein are grounded in established safety protocols and regulatory guidelines, ensuring a self-validating system for your laboratory's chemical waste management program.

Understanding the Hazard Profile of 2-(Benzyloxy)-3-bromobenzonitrile

Based on available data, 2-(Benzyloxy)-3-bromobenzonitrile should be handled as a hazardous substance with the following potential classifications:

Hazard ClassificationGHS Hazard StatementDescription
Acute Toxicity, Oral (Category 4) H302Harmful if swallowed.[1][2][3]
Skin Irritation (Category 2) H315Causes skin irritation.[1][2][3]
Serious Eye Irritation (Category 2) H319Causes serious eye irritation.[1][2][3]
Acute Toxicity, Dermal (Category 4) H312Harmful in contact with skin.[1]
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System H335May cause respiratory irritation.[2][3]

Due to the presence of a bromine atom, this compound is classified as a halogenated organic compound. Upon combustion, it may produce toxic and corrosive fumes, including hydrogen bromide, carbon oxides, and nitrogen oxides.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

Strict adherence to proper PPE is non-negotiable when handling 2-(Benzyloxy)-3-bromobenzonitrile. The following PPE is mandatory to minimize exposure risks:

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are essential. Given that some sources indicate this compound is harmful in contact with skin, ensure gloves are inspected for any signs of degradation or perforation before use.[1]

  • Eye Protection: Chemical safety goggles are required. If there is a splash hazard, a face shield should be worn in addition to goggles.

  • Skin and Body Protection: A laboratory coat is mandatory. For larger quantities or in the event of a spill, a chemical-resistant apron and boots are recommended.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[4]

Spill Management: A Calm and Calculated Response

In the event of a spill, immediate and appropriate action is crucial to prevent the spread of contamination and minimize exposure.

For Small Spills:

  • Evacuate and Ventilate: Alert personnel in the immediate area and ensure adequate ventilation.

  • Containment: Use an inert absorbent material, such as vermiculite, sand, or earth, to cover the spill. Do not use combustible materials like paper towels.

  • Collection: Carefully sweep the absorbed material into a designated, labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., acetone), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

For Large Spills:

  • Evacuate: Immediately evacuate the laboratory and notify your institution's Environmental Health and Safety (EHS) department.

  • Isolate: If it is safe to do so, close the doors to the laboratory to contain the spill.

  • Await Professional Assistance: Do not attempt to clean up a large spill without the proper training and equipment.

Step-by-Step Disposal Protocol

The disposal of 2-(Benzyloxy)-3-bromobenzonitrile must be carried out in accordance with federal, state, and local regulations. The U.S. Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[5]

Waste Segregation and Collection:

  • Designated Waste Container: All waste containing 2-(Benzyloxy)-3-bromobenzonitrile, including unreacted material, contaminated consumables (e.g., pipette tips, weighing boats), and spill cleanup materials, must be collected in a dedicated, properly labeled hazardous waste container.

  • Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "2-(Benzyloxy)-3-bromobenzonitrile". The hazard characteristics (e.g., "Toxic," "Irritant") should also be clearly visible.

  • Container Integrity: Use a container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure screw cap is recommended. Ensure the container is in good condition and free from leaks.

  • Incompatible Wastes: Do not mix 2-(Benzyloxy)-3-bromobenzonitrile waste with other waste streams unless explicitly permitted by your institution's EHS department. In particular, avoid mixing with strong oxidizing agents or strong bases.[6]

Disposal Workflow:

Disposal Workflow Diagram

Final Disposal Method:

The recommended disposal method for halogenated organic compounds like 2-(Benzyloxy)-3-bromobenzonitrile is high-temperature incineration at a licensed hazardous waste disposal facility.[7] This method ensures the complete destruction of the compound and allows for the scrubbing of harmful combustion byproducts.

Under no circumstances should 2-(Benzyloxy)-3-bromobenzonitrile be disposed of down the drain or in regular trash.

Regulatory Compliance and Record Keeping

All generators of hazardous waste are responsible for its management from "cradle-to-grave".[5] This includes maintaining accurate records of the amount of waste generated, the date of generation, and the date it was sent for disposal. Ensure you are familiar with your institution's specific policies and procedures for hazardous waste management.

Conclusion

The responsible disposal of 2-(Benzyloxy)-3-bromobenzonitrile is a critical aspect of laboratory safety and environmental stewardship. By adhering to the procedures outlined in this guide, researchers can minimize risks to themselves and the environment. Always prioritize safety, and when in doubt, consult with your institution's Environmental Health and Safety department.

References

  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods? Ideal Response.
  • U.S. Environmental Protection Agency. (n.d.). Learn the Basics of Hazardous Waste. EPA. Retrieved February 19, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(Benzyloxy)benzonitrile. PubChem. Retrieved February 19, 2026, from [Link]

  • Thermo Fisher Scientific. (2024, March 26). Safety Data Sheet: 3-(Bromomethyl)benzonitrile. Fisher Scientific.
  • Fisher Scientific. (2010, October 25). Safety Data Sheet: 2-Bromobenzonitrile. Fisher Scientific.

Sources

A Senior Application Scientist's Guide to Handling 2-(Benzyloxy)-3-bromobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your comprehensive guide on the safe handling of 2-(Benzyloxy)-3-bromobenzonitrile. In our shared pursuit of scientific advancement, the paramount principle is safety. This document moves beyond a simple checklist, offering a procedural and logistical framework grounded in established safety protocols. Our goal is to empower you with the knowledge to handle this compound with the highest degree of safety and efficacy, ensuring the integrity of your research and the well-being of your team.

The protocols outlined herein are designed as a self-validating system. By understanding the causality behind each step, you will be equipped to anticipate and mitigate risks effectively.

Hazard Assessment: Understanding the Compound

2-(Benzyloxy)-3-bromobenzonitrile is an aromatic nitrile compound. While specific toxicological data for this exact molecule is not extensively published, its structural motifs—a brominated aromatic ring and a nitrile group—necessitate a cautious approach. Aromatic nitriles can be toxic if ingested, absorbed through the skin, or inhaled.[1][2] The bromine substituent further enhances its reactivity and potential for biological interaction. Therefore, we must treat this compound as hazardous, assuming it can cause skin and serious eye irritation, and may be harmful by all routes of exposure.[3][4]

Personal Protective Equipment (PPE): Your Primary Barrier

The selection of PPE is your first and most critical line of defense. The equipment specified below is mandatory for all personnel handling 2-(Benzyloxy)-3-bromobenzonitrile, regardless of the quantity.

Summary of Mandatory PPE
Protection TypeSpecificationRationale
Eye & Face Chemical splash goggles and a full-face shield.[5][6]Provides a robust barrier against splashes and potential dust particles. A face shield offers a broader protection area for the entire face.
Hand Nitrile gloves (minimum 5 mil thickness).[5][6][7]Nitrile offers excellent resistance to a wide range of chemicals, including aromatic solvents and is less prone to puncture than latex.[5][7]
Body Chemical-resistant lab coat and a disposable apron.[7][8]A lab coat provides a primary barrier, while a disposable apron adds a layer of protection against significant splashes.
Respiratory Use in a certified chemical fume hood.Engineering controls are the preferred method for respiratory protection. All handling of the solid or its solutions should be within a fume hood.

Operational Protocol: From Benchtop to Disposal

This section provides a step-by-step workflow for the safe handling of 2-(Benzyloxy)-3-bromobenzonitrile. Adherence to this protocol is essential for minimizing exposure risk.

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Cleanup & Disposal prep_area 1. Designate Work Area in Fume Hood gather_ppe 2. Don All Required PPE gather_mats 3. Assemble Materials & Spill Kit weigh 4. Weigh Compound in Fume Hood gather_mats->weigh dissolve 5. Prepare Solution (if applicable) weigh->dissolve reaction 6. Perform Experiment dissolve->reaction decontam 7. Decontaminate Glassware & Surfaces reaction->decontam dispose_waste 8. Segregate & Dispose of Waste decontam->dispose_waste doff_ppe 9. Doff PPE Correctly dispose_waste->doff_ppe wash 10. Wash Hands Thoroughly doff_ppe->wash

Caption: Safe handling workflow for 2-(Benzyloxy)-3-bromobenzonitrile.

Step-by-Step Methodology
  • Preparation and Area Designation :

    • Before beginning, ensure a chemical spill kit is readily accessible.

    • All work involving 2-(Benzyloxy)-3-bromobenzonitrile must be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.[1][2]

    • Cover the work surface with absorbent, disposable bench paper.

  • Donning PPE :

    • Put on your lab coat, followed by safety goggles, and then the face shield.

    • Inspect nitrile gloves for any signs of damage before wearing them.[1][2]

  • Handling and Weighing :

    • When handling the solid, avoid creating dust.[1][2] Use a spatula to carefully transfer the material.

    • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • In Case of Exposure :

    • Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4][9] Remove contaminated clothing.

    • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4][9] Seek immediate medical attention.

    • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4][9]

    • Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]

Disposal Plan: Responsible Waste Management

Improper disposal of chemical waste poses a significant environmental and safety risk. All waste generated from handling 2-(Benzyloxy)-3-bromobenzonitrile is considered hazardous.

  • Solid Waste : All contaminated materials, including gloves, bench paper, and disposable labware, must be placed in a clearly labeled hazardous waste container.

  • Liquid Waste : Unused solutions and reaction mixtures should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Final Disposal : All hazardous waste must be disposed of through a licensed professional waste disposal service.[1][2] A common method is to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[1][2] Never discharge this chemical or its solutions into drains or the environment.[1][2]

By integrating these safety protocols into your daily laboratory practices, you contribute to a culture of safety and scientific excellence. Should you have any further questions, please do not hesitate to consult your institution's Environmental Health and Safety (EHS) department.

References

  • A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace. Health and Safety Authority (HSA). Available at: [Link]

  • Personal Protective Equipment for Fragrance Oil. Supplies for Candles. Available at: [Link]

  • 2-(Benzyloxy)benzonitrile Safety and Hazards. PubChem, National Institutes of Health. Available at: [Link]

  • Personal Protective Equipment (PPE) in the Laboratory. YouTube. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.